molecular formula C11H8N2O B1349830 pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 6025-68-9

pyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B1349830
CAS No.: 6025-68-9
M. Wt: 184.19 g/mol
InChI Key: LINHQLFBBDHSEJ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 6025-68-9) is an organic compound with the molecular formula C11H8N2O and a molecular weight of 184.19 g/mol . This heterocyclic scaffold serves as a crucial precursor in medicinal chemistry for the development of novel therapeutics. Recent scientific investigations have identified derivatives based on the pyrrolo[1,2-a]quinoxaline core as a novel class of potent and selective Sirt6 activators . The research value of this compound lies in its potential for treating a wide range of human diseases. Pyrrolo[1,2-a]quinoxaline-based derivatives have shown promising anti-inflammatory effects by strongly repressing LPS-induced proinflammatory cytokine and chemokine production . Furthermore, specific derivatives have demonstrated significant anti-SARS-CoV-2 activity in vitro, with one compound exhibiting an EC50 value of 9.3 μM, indicating potential for development as anti-infective agents . These compounds also show potential in oncology research , with certain derivatives significantly inhibiting the colony formation of cancer cells . The mechanism of action involves the activation of Sirt6, a NAD+-dependent deacylase involved in critical cellular processes like DNA repair, metabolism, and genomic stability. Activation of Sirt6 can lead to the deacetylation of histone H3, which influences gene expression and can produce anti-proliferative and anti-inflammatory outcomes . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should refer to the Safety Data Sheet (SDS) for safe handling procedures, as this compound may have associated hazards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-pyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-7H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINHQLFBBDHSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=CC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372402
Record name pyrrolo[1,2-a]quinoxalin-4(5H)-one
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6025-68-9
Record name pyrrolo[1,2-a]quinoxalin-4(5H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Pyrrolo[1,2-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold is a tricyclic heterocyclic system of significant interest in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its fundamental properties, including synthesis, physicochemical characteristics, spectroscopic profile, and diverse biological activities. Particular emphasis is placed on its emerging role as a privileged scaffold in the development of targeted therapeutics, most notably as kinase inhibitors. The causality behind synthetic strategies and the rationale for its biological applications are discussed to provide field-proven insights for professionals in drug discovery and development.

Introduction: A Scaffold of Growing Importance

The fusion of a pyrrole ring with a quinoxaline system to form the this compound core results in a rigid, planar structure with unique electronic properties. This structural motif has garnered considerable attention due to its broad spectrum of pharmacological activities.[2][3] Derivatives of this core have been identified as potent anticancer, antifungal, antimalarial, and antituberculosis agents.[2][4] Furthermore, they have shown promise as 5-HT3 receptor agonists and, more recently, as highly selective kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK) and Protein Tyrosine Phosphatase 1B (PTP1B).[5][6] This guide aims to serve as a foundational resource for researchers looking to explore the potential of this versatile scaffold.

Synthesis and Chemical Reactivity

The construction of the this compound ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches

A prevalent and efficient method for synthesizing the broader class of pyrrolo[1,2-a]quinoxalines is the Pictet-Spengler reaction . This involves the condensation of 1-(2-aminophenyl)pyrroles with aldehydes, followed by an oxidative cyclization.[4][7] Various catalysts, including Lewis or Brønsted acids and copper salts, can facilitate this transformation, often at room temperature, making it a highly accessible route.[4]

Another significant approach involves the cyclization of N-(2-acylaminophenyl)pyrroles.[8] Additionally, multi-component reactions have been developed, offering a streamlined process to generate substituted pyrrolo[1,2-a]quinoxalin-4-ones in a single pot from readily available starting materials like benzimidazoles, bromoacetates, and electron-deficient alkynes.[9]

The retrosynthetic analysis highlights the key bond disconnections that form the basis for these synthetic strategies.

G main This compound sub1 1-(2-Aminophenyl)pyrrole + Aldehyde/Carboxylic Acid Derivative main->sub1 Pictet-Spengler Type sub2 N-(2-Acylaminophenyl)pyrrole main->sub2 Intramolecular Cyclization sub3 Benzimidazole + Bromoacetate + Alkyne main->sub3 Multi-component Reaction

Caption: Retrosynthetic analysis of the this compound core.

Chemical Reactivity

The this compound scaffold possesses several sites for chemical modification. The lactam nitrogen at position 5 can be alkylated, and the aromatic rings are susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups to modulate the molecule's properties. The carbonyl group at position 4 also presents opportunities for further chemical transformations.

Physicochemical and Spectroscopic Properties

The parent compound, this compound, is a white to off-white solid.[10] Its rigid, planar structure contributes to a high melting point and influences its solubility and pharmacokinetic properties.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₁₁H₈N₂O[10]
Molecular Weight184.19 g/mol [10]
Melting Point270-272 °C[10]
pKa11.90 ± 0.20 (Predicted)[10]
AppearanceWhite to off-white solid[10]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation of this compound and its derivatives. While specific data for the unsubstituted parent compound is not extensively detailed in the provided results, characteristic spectral features can be inferred from its derivatives.

  • ¹H NMR: The aromatic protons on the quinoxaline and pyrrole rings typically appear in the downfield region (δ 7.0-8.5 ppm). The NH proton of the lactam is expected to be a broad singlet at a lower field.

  • ¹³C NMR: The carbonyl carbon (C4) is a key diagnostic peak, typically appearing around δ 160-170 ppm. The aromatic carbons will resonate in the δ 110-150 ppm range. For instance, in one derivative, the carbonyl carbon was observed at 156.6 ppm.[11]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound is a primary identifier. For the parent compound, this would be at m/z 184.06.[10]

Biological Activities and Therapeutic Potential

The this compound scaffold is a cornerstone in the development of novel therapeutic agents due to its diverse biological activities.[1][3]

Kinase Inhibition: A Privileged Scaffold

A significant area of research has focused on derivatives of this scaffold as potent and selective kinase inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a validated target for B-cell malignancies and autoimmune disorders.[5][12] this compound derivatives have been designed as novel, non-covalent BTK inhibitors.[5] This is a crucial strategy to overcome the resistance and side effects associated with covalent inhibitors like ibrutinib.[12] Representative compounds have shown potent BTK inhibitory activity with IC₅₀ values in the low nanomolar range (e.g., 7.41 nM and 21.6 nM) and have demonstrated significant tumor growth inhibition in xenograft models.[5][12] The selectivity of these compounds is a key advantage, with some showing excellent profiles against a large panel of kinases.[12]

G cluster_0 B-Cell Receptor Signaling BCR BCR Activation BTK BTK BCR->BTK Downstream Downstream Signaling (NF-κB, MAPK) BTK->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by this compound derivatives.

  • Other Kinase Targets: This scaffold has also been explored for its inhibitory activity against other kinases such as CK2 and AKT, further highlighting its versatility in cancer therapy.[2]

PTP1B Inhibition for Diabetes Treatment

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin signaling, making it a therapeutic target for type 2 diabetes.[6] Pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective PTP1B inhibitors, acting as insulin mimetics by increasing glucose uptake.[6] The most potent compounds in this class exhibit inhibitory activity in the sub-micromolar range.[6]

Other Pharmacological Activities

Beyond kinase inhibition, the pyrrolo[1,2-a]quinoxaline core has been associated with a wide array of other biological effects, including:

  • Anticancer activity through various mechanisms.[1][4]

  • Antimicrobial, antifungal, and antimalarial properties.[2]

  • Activity as 5-HT3 receptor agonists.[2]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. The following is a generalized protocol for a key synthetic step.

Protocol: Copper-Catalyzed Synthesis of a 4-Substituted Pyrrolo[1,2-a]quinoxaline

This protocol is based on the general principles of copper-catalyzed oxidative cyclization.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve 1-(2-aminophenyl)pyrrole (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a copper salt (e.g., CuI, 10 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically open to the air, which serves as the oxidant.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-substituted pyrrolo[1,2-a]quinoxaline.

  • Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Causality: The copper catalyst facilitates the imine formation between the amine and aldehyde, followed by an intramolecular cyclization and subsequent oxidation (often by atmospheric oxygen) to form the aromatic quinoxaline ring system. This one-pot procedure at room temperature offers an efficient and atom-economical approach.[4]

Conclusion and Future Directions

The this compound core is a privileged scaffold with a remarkable range of biological activities. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery programs. The success of its derivatives as highly selective non-covalent BTK inhibitors underscores its potential in overcoming clinical challenges in cancer therapy.[5][12] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new therapeutic applications, and developing even more efficient and sustainable synthetic methodologies. The continued investigation of this versatile heterocyclic system holds great promise for the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Biological activities of pyrrolo[1,2‐a]quinoxalines. Retrieved from [Link]

  • Xu, Y., et al. (2022). Discovery of this compound derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic Chemistry, 126, 105860. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of Biologically Active Pyrrolo[1,2‐α]quinoxalines and Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active pyrrolo[1,2‐a]quinoxalines and their derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐ones formation from azides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Retrosynthetic Analysis of Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. Retrieved from [Link]

  • Usiena air. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-Amino-5H-pyrrolo[1,2-a]quinoxalin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)quinoxaline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. Retrieved from [Link]

  • ResearchGate. (2014). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. Retrieved from [Link]

  • ChemSynthesis. (n.d.). pyrrolo[1,2-a]quinoxaline. Retrieved from [Link]

  • PubMed. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrrolo[1,2-a]quinoxalin-4(5H)-one core is a privileged tricyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent presentation, making it an ideal framework for designing highly selective and potent therapeutic agents. This guide provides an in-depth analysis of the molecule's core identity, its strategic importance as a pharmacophore, validated synthetic methodologies, and its prominent role as a non-covalent inhibitor of Bruton's tyrosine kinase (BTK) in the treatment of B-cell malignancies and autoimmune disorders. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the foundational knowledge required to innovate within this chemical space.

Core Molecular Identity
1.1 Chemical Structure and Nomenclature

The fundamental structure consists of a pyrrole ring fused to a quinoxaline system, featuring a ketone at the 4-position and a proton at the 5-position nitrogen. This arrangement results in a planar, aromatic system with specific electronic and steric properties that are crucial for its biological activity.

The officially recognized IUPAC name for this core structure is This compound .[1]

Caption: Chemical structure of the this compound core.

1.2 Physicochemical Properties

The core scaffold possesses properties that make it an attractive starting point for drug design. Its characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O[1]
Molecular Weight 184.19 g/mol [1]
Melting Point 270-272 °C[1]
pKa (Predicted) 11.90 ± 0.20[1]
XLogP3 (Predicted) 2.9[2]
Appearance White to off-white solid[1]
Strategic Importance in Medicinal Chemistry

The pyrrolo[1,2-a]quinoxaline scaffold is recognized as an important tricyclic system due to its wide range of pharmacological activities.[3][4] Derivatives have demonstrated potential as anticancer, anti-fungal, anti-tuberculosis, and antimalarial agents.[3][4] Furthermore, their utility extends to the central nervous system, with some analogs acting as 5-HT3 receptor agonists.[4] A primary area of contemporary research is their role as kinase inhibitors, targeting enzymes like CK2, AKT, and most notably, Bruton's tyrosine kinase (BTK).[3][4] This diverse bioactivity underscores the scaffold's status as a "privileged structure" in drug discovery, capable of interacting with multiple, distinct biological targets.

Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase (BTK)

A major breakthrough in the application of this scaffold has been the development of potent, selective, non-covalent inhibitors of Bruton's tyrosine kinase (BTK).[5] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell development, activation, and survival.[6][7] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies and autoimmune diseases.[5][8]

3.1 The Role of BTK in B-Cell Signaling

Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated. This involves the phosphorylation of key downstream proteins. BTK, a non-receptor tyrosine kinase, is a central node in this pathway.[7] Activated BTK phosphorylates phospholipase Cγ2 (PLCγ2), which in turn generates second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7] This ultimately leads to calcium mobilization and the activation of transcription factors (e.g., NF-κB), driving B-cell proliferation and survival.[7][9]

3.2 this compound as a Non-Covalent BTK Inhibitor

Covalent BTK inhibitors, which form a permanent bond with a cysteine residue (C481) in the active site, can suffer from off-target effects and acquired resistance due to mutations at this site.[10][11] this compound derivatives have been designed as non-covalent inhibitors that do not rely on this interaction.[5][12] They effectively block the kinase activity of BTK, preventing the downstream signaling required for malignant B-cell survival, and are a promising strategy to overcome the limitations of covalent inhibitors.[5][12]

BTK_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 / DAG Generation PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Pathway Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound (Non-covalent Inhibitor) Inhibitor->BTK Inhibits Antigen Antigen Antigen->BCR Antigen Binding

Caption: BTK signaling pathway and the point of intervention by this compound.

Synthetic Strategies and Methodologies

The construction of the pyrrolo[1,2-a]quinoxaline core is a key objective for chemists in this field. Several efficient methods have been developed, with the Pictet-Spengler reaction being a particularly robust and versatile approach.[13][14]

4.1 Retrosynthetic Analysis

A common retrosynthetic approach simplifies the tricyclic core into more accessible starting materials. The key disconnection is typically made across the central pyrazine ring, leading back to a 1-(2-aminophenyl)pyrrole precursor and an aldehyde or its equivalent.

Retrosynthesis Target Pyrrolo[1,2-a]quinoxaline Core Disconnect1 Pictet-Spengler Disconnection Target->Disconnect1 Intermediates 1-(2-aminophenyl)pyrrole + Aldehyde/Ketone Disconnect1->Intermediates =>

Caption: Retrosynthetic analysis of the Pyrrolo[1,2-a]quinoxaline scaffold.

4.2 Key Synthetic Protocol: Surfactant-Catalyzed Pictet-Spengler Reaction

This green chemistry approach utilizes a surfactant catalyst in mild solvents, offering high yields and short reaction times at room temperature.[13] The causality for using a surfactant like p-dodecylbenzenesulfonic acid (p-DBSA) lies in its ability to form micelles in aqueous or alcoholic media, creating a hydrophobic microenvironment that facilitates the condensation and cyclization of the relatively nonpolar reactants.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-(2-aminophenyl)pyrrole (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.

  • Catalyst Addition: Add p-dodecylbenzenesulfonic acid (p-DBSA) (10 mol%) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 15-120 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 4,5-dihydropyrrolo[1,2-a]quinoxaline intermediate.

  • Oxidation (if required): If the fully aromatized quinoxaline is desired, the dihydro- intermediate can be oxidized using a suitable oxidizing agent (e.g., DDQ or air oxidation).[14]

This protocol is self-validating as the progress can be easily monitored by TLC, and the final product is confirmed through standard analytical techniques (NMR, MS, IR).

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold has yielded potent BTK inhibitors. SAR studies reveal that substituents at various positions critically influence binding affinity and selectivity.

For example, in a study by Su et al., derivatives were designed via scaffold hopping from a known BTK inhibitor.[5] The resulting compounds showed excellent potency.

CompoundR¹ GroupR² GroupBTK IC₅₀ (nM)Reference
Derivative 2 4-phenoxyphenyl(structure specific)7.41[5][15]
Derivative 4 4-phenoxyphenyl(structure specific)11.4[5][15]
Derivative 10 (ring-opened analog)(structure specific)24.7[12]

Note: Specific R group structures are complex and can be found in the cited literature.

The data indicate that large, aromatic groups at key positions are often favorable for potent BTK inhibition, likely engaging in hydrophobic and π-stacking interactions within the kinase's ATP-binding pocket. Further design efforts have focused on ring-opening strategies to reduce structural rigidity and improve physicochemical properties like lipophilicity and molecular weight.[12]

Experimental Protocols for In Vitro Evaluation

To assess the efficacy of newly synthesized derivatives, a robust and reproducible kinase inhibition assay is essential.

6.1 Protocol: ADP-Glo™ Kinase Assay for BTK Inhibition

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency. The protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls.

Materials:

  • Recombinant human BTK enzyme

  • BTK Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[16]

  • Substrate (e.g., poly(Glu,Tyr) peptide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Dispense 1 µL of Test Compound (or DMSO control) into 384-well plate Start->Step1 Step2 2. Add 2 µL of BTK Enzyme Solution Step1->Step2 Step3 3. Initiate Reaction: Add 2 µL of Substrate/ATP Mix Step2->Step3 Step4 4. Incubate at Room Temperature (e.g., 60 minutes) Step3->Step4 Step5 5. Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent Step4->Step5 Step6 6. Incubate at Room Temperature (40 minutes) Step5->Step6 Step7 7. Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent Step6->Step7 Step8 8. Incubate at Room Temperature (30 minutes) Step7->Step8 End 9. Read Luminescence (Calculate IC₅₀) Step8->End

Caption: Workflow for a typical BTK kinase inhibition assay.

Methodology:

  • Compound Plating: Dispense 1 µL of serially diluted test compounds into the wells of a 384-well plate. Include wells with 5% DMSO as a no-inhibition control.

  • Enzyme Addition: Add 2 µL of BTK enzyme diluted in kinase buffer to each well.

  • Reaction Initiation: Add 2 µL of a mixture containing the appropriate substrate and ATP to start the kinase reaction.[16]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[16]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and provide the luciferase/luciferin for the light-producing reaction. Incubate for 30 minutes.[16]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Analysis: Normalize the data to controls and plot the inhibitor concentration versus percentage of inhibition. Fit the data to a dose-response curve to determine the IC₅₀ value.

Future Directions and Therapeutic Outlook

The this compound scaffold remains a highly promising platform for therapeutic innovation. The success of its derivatives as non-covalent BTK inhibitors paves the way for their clinical development in oncology and immunology.[15] Future research will likely focus on optimizing selectivity to minimize off-target effects, enhancing pharmacokinetic properties for improved oral bioavailability and brain penetration, and exploring novel applications against other kinase targets or disease pathways. The inherent versatility of this core structure ensures its continued relevance in the ongoing quest for novel and effective medicines.

References
  • Bruton's tyrosine kinase. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Mossad, Y., & Roskoski, R. (2022). Signaling pathways involving Bruton's tyrosine kinase (BTK). In ResearchGate. Retrieved from [Link]

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology, 9, 628935. [Link]

  • Burger, J. A., & Wiestner, A. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2588. [Link]

  • Li, W., Sano, R., Apatira, M., DeAnda, F., Gururaja, T., Yang, M., ... & Lee, C. H. (2023). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics, 22(1), 79-90. [Link]

  • Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Tian, C., et al. (2025). Structure-based design of novel this compound derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors. ResearchGate. [Link]

  • Su, R., Diao, Y., Wang, Y., Zhang, Y., Wang, J., Zhu, Y., ... & Xu, Y. (2022). Discovery of this compound derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic Chemistry, 126, 105860. [Link]

  • Tian, C., Su, R., Diao, Y., Wang, Y., Zhang, Y., Wang, J., ... & Li, H. (2025). Structure-based design of novel this compound derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 125-126, 130285. [Link]

  • Yu, X., et al. (2024). A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. ResearchGate. [Link]

  • Su, R., et al. (2025). Discovery of this compound Derivatives as Novel Non-covalent Bruton's Tyrosine Kinase (BTK) inhibitors. ResearchGate. [Link]

  • Reddy, T. R., & Kumar, A. (2017). A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and the subsequent Pictet–Spengler cyclization reaction. Organic & Biomolecular Chemistry, 15(31), 6594-6603. [Link]

  • Carullo, G., Bria, F., Gelsomino, M., Mazzone, P., De Luca, M. A., Parrotta, L., ... & Aiello, F. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 5524975. [Link]

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The Ascendancy of a Privileged Scaffold: A Deep Dive into the Discovery and History of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]quinoxalin-4(5H)-one core, a unique tricyclic heterocyclic system, has undergone a remarkable journey from a subject of academic curiosity to a privileged scaffold in modern medicinal chemistry. This in-depth technical guide charts the discovery and historical development of these derivatives, tracing their synthetic evolution from early foundational methods to the sophisticated strategies employed today. We will explore the pivotal discoveries that have unlocked their therapeutic potential, with a particular focus on their emergence as highly selective non-covalent Bruton's tyrosine kinase (BTK) inhibitors and allosteric activators of Sirtuin 6 (Sirt6). This guide will provide a comprehensive overview of the structure-activity relationships (SAR), mechanisms of action, and key experimental protocols, offering valuable insights for researchers and drug development professionals working with this versatile molecular architecture.

Introduction: The Emergence of a Versatile Heterocycle

The quest for novel molecular scaffolds that can effectively and selectively interact with biological targets is a cornerstone of modern drug discovery. The pyrrolo[1,2-a]quinoxaline framework, and specifically its 4(5H)-one derivative, represents a compelling example of a heterocyclic system that has recently risen to prominence.[1][2] Its rigid, three-dimensional structure provides a unique topographical presentation for substituent groups, enabling precise interactions with protein binding sites. This has led to the development of potent and selective modulators of key enzymes implicated in a range of diseases, from cancer and autoimmune disorders to inflammatory conditions.[3] This guide will provide a historical narrative of this scaffold's development, coupled with a detailed technical analysis of its synthesis and biological applications.

A Historical Perspective: The Genesis of a Scaffold

The story of pyrrolo[1,2-a]quinoxalines begins in the mid-20th century, with early explorations into the synthesis of novel fused heterocyclic systems. While the recent surge in interest is tied to specific therapeutic applications, the foundational synthetic work was laid decades earlier.

The Pioneering Synthesis: The Work of Cheeseman and Tuck

The first synthesis of the pyrrolo[1,2-a]quinoxaline scaffold can be traced back to the work of G. W. H. Cheeseman and B. Tuck in the 1960s. Their 1966 publication in the Journal of the Chemical Society C described a method for the cyclisation of N-(2-acylaminophenyl)pyrroles to form the pyrrolo[1,2-a]quinoxaline ring system.[4] This early work, while not focused on the 4(5H)-one derivative specifically, established a fundamental approach to constructing the core tricyclic structure.

Foundational Experimental Protocol: Cheeseman and Tuck's Cyclisation (1966)

Objective: To synthesize the pyrrolo[1,2-a]quinoxaline scaffold via the cyclisation of an N-(2-acylaminophenyl)pyrrole.

Methodology:

  • Preparation of the Precursor: An N-(2-acylaminophenyl)pyrrole is synthesized by the acylation of 2-(pyrrol-1-yl)aniline.

  • Cyclisation: The N-(2-acylaminophenyl)pyrrole is subjected to cyclodehydration conditions, typically using a strong acid catalyst or dehydrating agent, to facilitate the intramolecular cyclisation and formation of the pyrrolo[1,2-a]quinoxaline ring.

  • Isolation and Purification: The resulting product is isolated and purified using standard techniques such as recrystallization or chromatography.

An Era of Synthetic Exploration (Late 20th Century)

Following the initial reports, the late 20th century saw sporadic interest in the pyrrolo[1,2-a]quinoxaline scaffold, primarily from a synthetic and mechanistic standpoint. A 2010 review by Mamedov and Kalinin provides a comprehensive overview of the synthetic methods developed during this period, highlighting various strategies for the construction of the tricyclic system.[5][6] These earlier methods, while often lacking the efficiency and functional group tolerance of modern techniques, were crucial in establishing the fundamental reactivity and chemical properties of this heterocyclic family.

The Modern Renaissance: A Scaffold for Targeted Therapies

The turn of the 21st century, and particularly the last decade, has witnessed a renaissance in the study of this compound derivatives. This resurgence has been driven by the discovery of their potent and selective activity against two key therapeutic targets: Bruton's tyrosine kinase (BTK) and Sirtuin 6 (Sirt6).

Non-Covalent BTK Inhibitors: A New Paradigm in Cancer and Autoimmune Disease Treatment

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[3] While covalent BTK inhibitors have shown clinical success, the emergence of resistance and off-target effects has spurred the development of non-covalent inhibitors. The this compound scaffold has emerged as a promising platform for the design of such agents.

Recent studies have described the discovery of this compound derivatives with potent BTK inhibitory activity. For instance, certain derivatives have demonstrated IC50 values in the low nanomolar range (e.g., 7.41 nM and 11.4 nM).[3] These compounds have also shown excellent selectivity and significant tumor growth inhibition in xenograft models.[3]

Structure-Activity Relationship (SAR) for BTK Inhibition:

The development of potent BTK inhibitors based on this scaffold has been guided by systematic SAR studies. Key findings include:

  • The this compound Core: This rigid tricyclic system serves as the foundational anchor, positioning substituents for optimal interaction with the BTK active site.

  • Substituents at the 4-position: Aromatic and heteroaromatic groups at this position are crucial for engaging with key residues in the kinase hinge region.

  • Side Chains: The nature and length of side chains appended to the core structure significantly impact potency and pharmacokinetic properties.

Compound BTK IC50 (nM) Key Structural Features
Derivative 27.41This compound core with specific aromatic and side-chain substitutions.
Derivative 411.4This compound core with alternative substitutions.

Data from Bioorganic Chemistry, 2022, 126, 105860.[3]

Representative Modern Synthetic Protocol: Synthesis of a this compound BTK Inhibitor

Objective: To synthesize a substituted this compound derivative as a non-covalent BTK inhibitor.

Methodology:

  • Condensation: A substituted 2-(1H-pyrrol-1-yl)aniline is condensed with a functionalized aldehyde in the presence of an acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol.

  • Cyclisation and Oxidation: The resulting intermediate undergoes intramolecular cyclisation and subsequent oxidation to form the pyrrolo[1,2-a]quinoxaline core.

  • Functionalization: Further modifications, such as the introduction of side chains via nucleophilic substitution or cross-coupling reactions, are performed to yield the final active compound.

  • Purification: The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Mechanism of Action: Non-covalent BTK Inhibition

The this compound derivatives act as non-covalent inhibitors of BTK. Molecular docking studies suggest that they bind to the ATP-binding site of the enzyme, forming key hydrogen bonds and hydrophobic interactions with residues in the hinge region and the solvent-exposed front pocket. This reversible binding prevents the phosphorylation of BTK and downstream signaling, ultimately leading to apoptosis in malignant B-cells.

BTK_Inhibition_Pathway BCR B-cell Receptor (BCR) Activation BTK_inactive Inactive BTK BCR->BTK_inactive Activation BTK_active Active (Phosphorylated) BTK BTK_inactive->BTK_active Autophosphorylation Apoptosis Apoptosis BTK_inactive->Apoptosis Inhibition of Signaling Leads to Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK_active->Downstream Proliferation B-cell Proliferation and Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->BTK_inactive Non-covalent Binding

Figure 1: Simplified signaling pathway of BTK inhibition.

Sirt6 Activators: A Novel Approach to Combatting Cancer and Inflammation

Sirtuin 6 (Sirt6) is an NAD+-dependent deacylase that plays a crucial role in regulating metabolism, DNA repair, and inflammation.[7] Activation of Sirt6 has emerged as a promising therapeutic strategy for a variety of diseases, including cancer, inflammation, and viral infections. The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a key chemotype for the development of potent and selective Sirt6 activators.

Derivatives based on this scaffold have been shown to significantly enhance the deacetylase activity of Sirt6. For example, certain compounds have been reported to strongly repress lipopolysaccharide (LPS)-induced proinflammatory cytokine production and even suppress SARS-CoV-2 infection with an EC50 value of 9.3 μM.[7]

Mechanism of Action: Allosteric Activation of Sirt6

Unlike direct enzymatic activators, the pyrrolo[1,2-a]quinoxaline-based compounds act as allosteric activators of Sirt6.[8][9][10][11] Molecular dynamics simulations and X-ray crystallography have revealed that these molecules bind to a specific allosteric site on the Sirt6 enzyme, distinct from the catalytic core.[10] This binding induces a conformational change in the enzyme that stabilizes the interaction between Sirt6, the acetylated substrate, and the NAD+ cofactor.[8][9][11] Specifically, these activators have been shown to block the flipping of the ribose moiety in NAD+, thereby promoting a catalytically favorable conformation.[8][9][11] Docking studies have also indicated that interactions, such as π-cation interactions with Trp188, are crucial for the binding and activity of these activators.[7]

Sirt6_Activation_Workflow cluster_Sirt6 Sirt6 Enzyme Sirt6 Sirt6 (Basal Activity) CatalyticSite Catalytic Site Sirt6->CatalyticSite Enhances Catalytic Efficiency AllostericSite Allosteric Site AllostericSite->Sirt6 Induces Conformational Change DeacetylatedProduct Deacetylated Product CatalyticSite->DeacetylatedProduct Deacetylation Activator Pyrrolo[1,2-a]quinoxaline Derivative Activator->AllostericSite Binds to Substrate Acetylated Substrate (e.g., H3K9ac) Substrate->CatalyticSite NAD NAD+ NAD->CatalyticSite CellularEffects Downstream Cellular Effects (e.g., Anti-inflammatory, Anti-cancer) DeacetylatedProduct->CellularEffects

Figure 2: Workflow of allosteric activation of Sirt6.

Conclusion and Future Directions

The journey of this compound derivatives from their initial synthesis in the 1960s to their current status as a privileged scaffold in medicinal chemistry is a testament to the enduring value of fundamental synthetic research and the power of modern drug discovery techniques. The unique structural features of this heterocyclic system have enabled the development of highly potent and selective modulators of challenging therapeutic targets like BTK and Sirt6.

The future of this scaffold appears bright. Further exploration of its chemical space is likely to yield even more potent and specific inhibitors and activators. The development of novel synthetic methodologies will undoubtedly facilitate the generation of diverse libraries for high-throughput screening. Moreover, the application of this scaffold to other therapeutic targets is an exciting avenue for future research. As our understanding of the intricate roles of kinases and sirtuins in human disease continues to grow, the this compound core is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

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  • Examples of Biologically Active Pyrrolo[1,2‐α]quinoxalines and... ResearchGate. Available at: [Link][2]

  • Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

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The Pyrrolo[1,2-a]quinoxalin-4(5H)-one Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Scaffold of Significant Therapeutic Potential

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique heterocyclic systems that can serve as "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The pyrrolo[1,2-a]quinoxalin-4(5H)-one core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This tricyclic system, composed of a fused pyrrole, quinoxaline, and a lactam ring, possesses a rigid, planar structure that provides a robust platform for the strategic placement of functional groups to modulate its pharmacological profile. Its derivatives have shown significant promise in oncology, immunology, and infectious diseases, making it a focal point of contemporary drug discovery efforts.[1][2][3] This guide provides an in-depth exploration of the synthesis, biological potential, and mechanistic insights into this versatile scaffold, offering a technical resource for researchers aiming to harness its therapeutic capabilities.

Core Biological Activities: A Multi-Targeting Framework

The this compound scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its interaction with various biological targets.

Anticancer Activity: A Prominent Therapeutic Avenue

The most extensively investigated therapeutic potential of this scaffold lies in its anticancer properties.[4][5] Derivatives have demonstrated potent activity against a range of cancer cell lines, particularly those of hematological origin.[5]

a. Bruton's Tyrosine Kinase (BTK) Inhibition: A Targeted Approach for B-Cell Malignancies

A significant breakthrough in the application of the this compound scaffold is its development as a potent, noncovalent inhibitor of Bruton's tyrosine kinase (BTK).[6][7][8][9] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a validated therapeutic target for B-cell-driven malignancies like lymphoma and leukemia.[6][7]

The development of noncovalent inhibitors is a promising strategy to overcome the limitations of approved covalent BTK inhibitors, which can suffer from off-target toxicity and acquired resistance.[8][9] The rigid tricyclic core of the this compound scaffold serves as an excellent anchor for positioning substituents that can form key interactions within the BTK active site.

  • Mechanism of Action: These derivatives act as ATP-competitive inhibitors, occupying the kinase active site and preventing the phosphorylation of downstream substrates, thereby disrupting B-cell signaling and proliferation. The noncovalent binding mode offers the potential for improved safety profiles compared to their covalent counterparts.

  • Structure-Activity Relationship (SAR) Insights: SAR studies have been crucial in optimizing the potency and pharmacokinetic properties of these inhibitors.[6] For instance, modifications to the this compound core, such as ring-opening strategies, have been employed to enhance aqueous solubility, a common challenge with this planar scaffold.[6][9] The introduction of various substituent groups at different positions of the tricyclic system has allowed for the fine-tuning of BTK inhibitory activity and selectivity.[6]

b. Broader Antileukemic Potential

Beyond BTK inhibition, certain derivatives have shown cytotoxic potential against various human leukemia cell lines, including MV4-11, K562, MOLM14, and Jurkat cells.[5] This suggests that the scaffold may interact with other molecular targets relevant to leukemia pathogenesis.

Anti-infective Properties

The this compound scaffold has also demonstrated promising activity against various pathogens.

  • Antituberculosis Activity: Several novel 4,5-dihydropyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]quinoxaline-2-ones have shown potent antimycobacterial activity.[2]

  • Antimalarial Activity: The scaffold has been investigated for its potential to combat malaria.[3][10]

  • Antibacterial and Antifungal Activity: The broader quinoxaline class of compounds, to which this scaffold belongs, is known for its antibacterial and antifungal properties.[11] While specific data for the this compound core is emerging, the general activity of the parent class is encouraging.

Other Emerging Biological Activities
  • Kinase Inhibition (CK2 and AKT): The scaffold has been identified as an inhibitor of other kinases beyond BTK, such as CK2 and AKT, which are involved in various cellular processes and are also targets for cancer therapy.[1][2][3]

  • Sirt6 Activation: A series of pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective activators of Sirt6, a protein involved in regulating metabolism, DNA repair, and inflammation.[12][13] This opens up therapeutic possibilities for a range of human diseases, including cancer, inflammation, and infectious diseases.[12][13]

  • Anti-inflammatory Potential: The ability of some derivatives to repress the production of pro-inflammatory cytokines suggests a potential role in treating inflammatory conditions.[12][13]

  • Insulin Mimetics: Certain pyrrolo[1,2-a]quinoxalines have been shown to act as insulin mimetics by inhibiting protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling.[14]

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the this compound scaffold and its derivatives has been approached through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the construction of the central B-ring by cyclization.[1]

Representative Synthetic Protocol: From 2-Nitroaniline to the Pyrrolo[1,2-a]quinoxaline Core

This protocol outlines a multi-step synthesis, a common approach for generating functionalized pyrrolo[1,2-a]quinoxalines.[5]

Step 1: Synthesis of 1-(2-Nitrophenyl)-1H-pyrrole

  • Rationale: The Clauson-Kaas reaction is a reliable method for the synthesis of N-substituted pyrroles from anilines and a 1,4-dicarbonyl equivalent.

  • Procedure:

    • To a solution of 2-nitroaniline in acetic acid, add 2,5-dimethoxytetrahydrofuran.

    • Heat the reaction mixture under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group to Form 2-(1H-Pyrrol-1-yl)aniline

  • Rationale: The nitro group is a versatile precursor to the amine, which is essential for the subsequent cyclization step. A variety of reducing agents can be employed.

  • Procedure:

    • Dissolve 1-(2-nitrophenyl)-1H-pyrrole in a suitable solvent such as ethanol or methanol.

    • Add a reducing agent, for example, sodium borohydride in the presence of a catalyst like copper(II) sulfate, or perform catalytic hydrogenation using palladium on carbon (Pd/C).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the resulting 2-(1H-pyrrol-1-yl)aniline as needed.

Step 3: Acetylation of the Amine

  • Rationale: The formation of an acetamide provides the necessary precursor for the Bischler–Napieralski-type cyclization to form the quinoxaline ring system.

  • Procedure:

    • Dissolve 2-(1H-pyrrol-1-yl)aniline in a suitable solvent like dichloromethane or tetrahydrofuran.

    • Add a base such as triethylamine or pyridine, followed by the slow addition of acetyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate to obtain the acetamide.

Step 4: Cyclization to Form 4-Methylpyrrolo[1,2-a]quinoxaline

  • Rationale: The Bischler–Napieralski reaction is a classic method for the cyclization of N-acyl-beta-arylethylamines to form dihydroisoquinolines, and a similar principle is applied here to form the quinoxaline ring.

  • Procedure:

    • Reflux the acetamide from the previous step in a dehydrating agent such as phosphorus oxychloride (POCl3).

    • Monitor the reaction by TLC.

    • After completion, carefully quench the reaction mixture by pouring it onto ice.

    • Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with an organic solvent.

    • Dry and concentrate the organic layer to yield the 4-methylpyrrolo[1,2-a]quinoxaline.

Biological Evaluation: A Workflow for Assessing Therapeutic Potential

The biological evaluation of novel this compound derivatives is a critical step in the drug discovery process. A well-designed experimental workflow is essential to determine the potency, selectivity, and mechanism of action of these compounds.

Workflow for Evaluating BTK Inhibitors

The following workflow provides a systematic approach for the preclinical evaluation of this compound derivatives as BTK inhibitors.

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against BTK.

  • Methodology:

    • Utilize a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.

    • Incubate recombinant human BTK enzyme with a specific substrate and ATP in the presence of varying concentrations of the test compound.

    • Measure the kinase activity and calculate the IC50 value.

2. Cellular Proliferation Assays:

  • Objective: To assess the antiproliferative activity of the compounds in B-cell lymphoma cell lines.

  • Methodology:

    • Culture relevant cell lines (e.g., U937, Ramos) in the presence of serially diluted test compounds for a defined period (e.g., 72 hours).

    • Determine cell viability using a suitable method, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the GI50 (half-maximal growth inhibition) or IC50 values.

3. Kinase Selectivity Profiling:

  • Objective: To evaluate the selectivity of the lead compounds against a panel of other kinases.

  • Rationale: High selectivity is crucial for minimizing off-target effects and improving the safety profile of a drug candidate.

  • Methodology:

    • Screen the compounds against a large panel of kinases (e.g., 468 kinases) at a fixed concentration.

    • For kinases that show significant inhibition, determine the IC50 values to quantify the selectivity.

4. In Vivo Efficacy Studies:

  • Objective: To evaluate the antitumor efficacy of the lead compounds in a relevant animal model.

  • Methodology:

    • Establish xenograft models by implanting human B-cell lymphoma cells (e.g., U937) into immunocompromised mice.

    • Once tumors are established, treat the mice with the test compound (e.g., via oral gavage) at a specific dose and schedule.

    • Monitor tumor growth over time and calculate the tumor growth inhibition (TGI).

    • Assess the tolerability of the compound by monitoring the body weight and overall health of the animals.

Data Presentation: A Comparative Analysis of BTK Inhibitors

The following table summarizes the in vitro and in vivo activity of representative this compound-based BTK inhibitors.

CompoundBTK IC50 (nM)U937 Cell Proliferation IC50 (nM)Ramos Cell Proliferation IC50 (nM)In Vivo Tumor Growth Inhibition (TGI) (%)
Compound 2 7.41PotentPotent65.61
Compound 4 11.4PotentPotentNot Reported
Compound 9 21.6Not ReportedNot Reported64.4
Lead S2 7.4Not ReportedNot Reported28.7

Data compiled from multiple sources.[6][7][8]

Visualizing the Science: Diagrams and Workflows

Signaling Pathway: BTK in B-Cell Receptor Signaling

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Downstream Signaling PLCg2->Downstream Activates Inhibitor This compound Inhibitor Inhibitor->BTK Inhibits Drug_Discovery_Workflow Synthesis Synthesis of Derivatives InVitro_Kinase In Vitro BTK Inhibition Assay (IC50) Synthesis->InVitro_Kinase Cell_Proliferation Cellular Proliferation Assays (GI50) InVitro_Kinase->Cell_Proliferation Potent Compounds Selectivity Kinase Selectivity Profiling Cell_Proliferation->Selectivity Active in Cells InVivo_Efficacy In Vivo Xenograft Model (TGI) Selectivity->InVivo_Efficacy Selective Compounds Lead_Optimization Lead Optimization InVivo_Efficacy->Lead_Optimization Efficacious Compounds SAR_Optimization Core_Scaffold This compound Core SAR Structure-Activity Relationship (SAR) Analysis Core_Scaffold->SAR Potency Improved Potency SAR->Potency Solubility Enhanced Solubility SAR->Solubility Selectivity Increased Selectivity SAR->Selectivity Optimized_Lead Optimized Lead Compound Potency->Optimized_Lead Solubility->Optimized_Lead Selectivity->Optimized_Lead

Caption: The central role of Structure-Activity Relationship (SAR) in optimizing the properties of the core scaffold to yield a lead compound.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a "privileged" structure in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives, particularly as noncovalent BTK inhibitors, underscore its immense therapeutic potential. The ongoing research in this area continues to uncover new applications and refine the pharmacological properties of this remarkable heterocyclic system.

Future research should focus on:

  • Expanding the Therapeutic Scope: Investigating the full potential of this scaffold in other disease areas, such as neurodegenerative disorders and viral infections.

  • Elucidating Mechanisms of Action: For activities beyond kinase inhibition, detailed mechanistic studies are needed to identify the specific molecular targets.

  • Improving Drug-like Properties: Continued efforts to optimize the pharmacokinetic and safety profiles of lead compounds will be crucial for their clinical translation.

The this compound scaffold represents a compelling starting point for the development of next-generation therapeutics. For researchers and drug development professionals, a deep understanding of its chemistry and biology is key to unlocking its full potential to address unmet medical needs.

References

  • Design, Synthesis, and Biological Evaluation of this compound Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Biological activities of pyrrolo[1,2‐a]quinoxalines. ResearchGate. [Link]

  • Discovery of this compound derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. PubMed. [Link]

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The Therapeutic Potential of Pyrrolo[1,2-a]quinoxalin-4(5H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth analysis of the therapeutic potential of this heterocyclic core, with a primary focus on its anticancer, antitubercular, and kinase inhibitory properties. We will explore the mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.

Introduction: The Rise of a Versatile Pharmacophore

The quest for novel, effective, and selective therapeutic agents is a perpetual endeavor in the pharmaceutical sciences. Heterocyclic compounds, in particular, form the cornerstone of many approved drugs due to their diverse chemical properties and ability to interact with a wide array of biological targets. Among these, the tricyclic pyrrolo[1,2-a]quinoxaline system has garnered significant attention. The rigid, planar structure of the this compound core provides a unique three-dimensional arrangement of atoms that can be strategically functionalized to achieve high-affinity and selective binding to various enzymatic pockets. This has led to the identification of potent inhibitors of key cellular targets implicated in a range of pathologies, from cancer and infectious diseases to metabolic disorders. This guide will systematically dissect the pharmacological landscape of this promising scaffold.

Anticancer Activity: Targeting Key Kinases in Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical protein kinases that drive tumor growth, proliferation, and survival.

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[3] this compound derivatives have been identified as potent, non-covalent inhibitors of BTK, offering a promising alternative to covalent inhibitors that can be susceptible to resistance mutations.[4][5]

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of downstream effectors that promote B-cell proliferation and survival. BTK is a crucial node in this pathway. This compound-based inhibitors competitively bind to the ATP-binding pocket of BTK, preventing its phosphorylation and activation. This blockade effectively shuts down the downstream signaling cascade, ultimately leading to apoptosis of malignant B-cells.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Inhibitor This compound Derivative Inhibitor->BTK inhibits Antigen Antigen Antigen->BCR binds Akt_Signaling_Pathway cluster_upstream Upstream Signaling cluster_akt_node Akt Activation cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt recruits mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits Caspase9 Caspase-9 Akt->Caspase9 inhibits PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis Inhibitor Pyrrolo[1,2-a]quinoxaline Derivative Inhibitor->Akt inhibits InhA_Inhibition_Workflow cluster_fasii Mycobacterial FAS-II Pathway FattyAcids Fatty Acid Precursors InhA InhA (Enoyl-ACP Reductase) FattyAcids->InhA Elongation Fatty Acid Elongation InhA->Elongation MycolicAcids Mycolic Acid Biosynthesis Elongation->MycolicAcids CellWall Mycobacterial Cell Wall MycolicAcids->CellWall Inhibitor Pyrrolo[1,2-a]quinoxaline Derivative Inhibitor->InhA inhibits

Figure 3: The role of InhA in the mycobacterial FAS-II pathway and its inhibition by pyrrolo[1,2-a]quinoxaline derivatives.

Compound IDMtb StrainMIC (µM)Reference
3dH37Rv6.25
3eH37Rv6.25
12g-5 µg/mL
4jH37Rv8 µg/mL
4jMDR-TB16 µg/mL

Other Pharmacological Activities: PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. P[6]yrrolo[1,2-a]quinoxalines have been identified as potent and selective inhibitors of PTP1B, acting as insulin mimetics.

[6][7]#### Quantitative Data: PTP1B Inhibitory Activity

Compound IDPTP1B IC₅₀ (µM)Reference
4-benzyl derivative0.24
Various derivatives0.25 - 1.90

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the pharmacological evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (BTK and Akt)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against protein kinases.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the recombinant kinase (BTK or Akt) in kinase buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a microplate.

    • Add the kinase solution to the wells and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction at the optimal temperature for the specific kinase.

    • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

    • Detect the kinase activity using a suitable method (e.g., luminescence-based ADP detection, fluorescence resonance energy transfer, or ELISA).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of test compounds on the viability and proliferation of cancer cell lines.

  • Cell Seeding:

    • Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the IC₅₀ value as described for the kinase inhibition assay.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol is used to determine the minimum inhibitory concentration (MIC) of test compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Compound Dilution:

    • Perform serial dilutions of the test compound in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation:

    • Inoculate each well with the prepared Mtb suspension.

  • Incubation:

    • Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition and Incubation:

    • Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Result Interpretation:

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its demonstrated potent activity against a range of clinically relevant targets, including BTK, Akt, and InhA, underscores its significant potential in oncology and infectious diseases. The modular nature of its synthesis allows for extensive structure-activity relationship studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the core structure to enhance target-specific interactions and improve drug-like properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular interactions with target proteins and the downstream cellular consequences of inhibition.

  • In Vivo Efficacy and Safety: Evaluation of optimized compounds in relevant animal models of cancer and tuberculosis to establish their therapeutic potential and safety profiles.

  • Exploration of New Therapeutic Areas: Investigating the activity of this scaffold against other potential targets, leveraging its unique chemical features.

By continuing to explore the rich pharmacology of the this compound core, the scientific community is well-positioned to deliver the next generation of innovative medicines to address unmet medical needs.

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The Rise of Reversible Inhibition: A Technical Guide to Pyrrolo[1,2-a]quinoxalin-4(5H)-one as a Non-Covalent BTK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Paradigm Shift in BTK Inhibition

For researchers and drug development professionals in oncology and immunology, the advent of Bruton's tyrosine kinase (BTK) inhibitors has been nothing short of transformative. The first wave of covalent inhibitors, such as ibrutinib, demonstrated remarkable efficacy in treating B-cell malignancies by irreversibly binding to the Cys481 residue in the BTK active site.[1] However, the emergence of resistance, primarily through mutations at this Cys481 site, and off-target toxicities have necessitated a paradigm shift in inhibitor design.[1] This has paved the way for a new generation of non-covalent, reversible BTK inhibitors that offer the promise of overcoming these limitations. This guide provides an in-depth technical exploration of a novel and promising scaffold in this class: pyrrolo[1,2-a]quinoxalin-4(5H)-one .

The Rationale for Non-Covalent BTK Inhibition: Beyond the Cysteine

Bruton's tyrosine kinase is a crucial downstream component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for a range of B-cell cancers and autoimmune diseases.[1][2] Covalent inhibitors achieve their potency by forming a permanent bond with Cys481, effectively shutting down the kinase. However, this mechanism is also their Achilles' heel.

The primary drivers for the development of non-covalent BTK inhibitors are:

  • Overcoming Acquired Resistance: The most common mechanism of resistance to covalent inhibitors is a mutation of the Cys481 residue to serine (C481S), which prevents the covalent bond formation.[1] Non-covalent inhibitors, by not relying on this interaction, are designed to be effective against both wild-type and C481S-mutated BTK.

  • Improved Selectivity and Safety Profile: Off-target effects of covalent inhibitors can lead to significant adverse events. Non-covalent inhibitors, through their distinct binding modes, can be designed to have higher selectivity for BTK over other kinases, potentially leading to a better safety profile.

The this compound Scaffold: A Novel Approach

Recently, the this compound core has emerged as a potent and selective non-covalent BTK inhibitor scaffold.[1][3][4] The design of these compounds was achieved through a scaffold hopping strategy from the known non-covalent BTK inhibitor BMS-986142.[1][3] This approach has yielded a series of compounds with significant potential.

Mechanism of Action and Binding Mode

Unlike their covalent counterparts, this compound derivatives inhibit BTK through a network of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, within the ATP-binding pocket. This reversible binding is independent of the Cys481 residue.

While a crystal structure of a this compound derivative bound to BTK is not yet publicly available, molecular docking studies of lead compounds from this series have provided insights into their binding mode. These studies were foundational to the structure-based design of more recent derivatives in this class.[5]

Below is a conceptual diagram illustrating the key elements of the BTK signaling pathway and the point of intervention for non-covalent inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB PLCg2->NFkB Activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound (Non-covalent Inhibitor) Inhibitor->BTK Inhibits

Caption: BTK Signaling Pathway and Non-Covalent Inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

Initial studies have identified several potent compounds based on the this compound scaffold. The table below summarizes the in vitro potency of key examples from this series.

CompoundR Group ModificationsBTK IC50 (nM)Cellular Potency (U937 cells, nM)Cellular Potency (Ramos cells, nM)Reference
2 2-(2,6-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide7.411.832.56[3]
4 N-(1-methyl-1H-pyrazol-4-yl)-2-phenylacetamide11.412.321.3[3]
S2 (Structure related to compound 2)7.4--[6]
9 Modifications to improve PK properties21.6--[4][6]

Table 1: In vitro potency of representative this compound derivatives.

Further optimization efforts have focused on improving the pharmacokinetic properties of this series. For instance, while the lead compound S2 showed excellent potency, it suffered from poor pharmacokinetic properties. Subsequent modifications, leading to compounds like 9 , resulted in improved oral exposure and superior in vivo antitumor efficacy.[4][6] One strategy to enhance physicochemical properties involved the design of ring-opened derivatives of the this compound core, which led to compounds with lower lipophilicity and molecular weight while maintaining potent BTK inhibitory activity.[7]

Experimental Protocols for Characterization

A rigorous and multi-faceted experimental approach is essential to fully characterize a novel non-covalent BTK inhibitor. The following sections provide detailed, step-by-step methodologies for the key assays.

cluster_workflow Characterization Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation start Compound Synthesis biochemical Biochemical Assays start->biochemical cellular Cellular Assays biochemical->cellular invivo In Vivo Models cellular->invivo end Lead Candidate invivo->end binding Binding Affinity (Kd) LanthaScreen™ Assay enzymatic Enzymatic Potency (IC50) ADP-Glo™ Assay binding->enzymatic selectivity Kinase Selectivity Kinome Scan enzymatic->selectivity target_engagement Target Engagement NanoBRET™ Assay functional Functional Inhibition pBTK Western Blot target_engagement->functional viability Cell Viability (e.g., U937, Ramos) functional->viability pk Pharmacokinetics efficacy Efficacy (Xenograft Models) pk->efficacy

Sources

The Evolving Mechanisms of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, with a primary focus on their roles as potent kinase inhibitors and emerging epigenetic modulators. Synthesizing data from seminal and contemporary research, this document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering insights into molecular targets, downstream signaling consequences, and robust experimental methodologies for elucidating their complex biological functions.

Introduction: The Therapeutic Promise of the Pyrrolo[1,2-a]quinoxaline Scaffold

The unique tricyclic architecture of the pyrrolo[1,2-a]quinoxaline core has long been a subject of interest in the synthesis of novel therapeutic agents. Its rigid, planar structure provides an excellent foundation for the development of molecules capable of specific and high-affinity interactions with biological targets. Historically, derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, anti-fungal, anti-tuberculosis, and antimalarial activities.[1] This versatility has cemented its status as a "privileged scaffold" in drug discovery.

The focus of recent and intensive research has been on the this compound subclass. These derivatives have shown remarkable promise, particularly in oncology, by targeting key signaling pathways that are frequently dysregulated in cancer. This guide will delve into the primary mechanisms through which these compounds exert their effects, moving from direct molecular interactions to the resulting cellular phenotypes.

Core Mechanisms of Action: A Multi-Targeted Approach

The therapeutic efficacy of this compound derivatives stems from their ability to engage multiple, often interconnected, cellular pathways. The most well-documented of these are the inhibition of Bruton's Tyrosine Kinase (BTK) and Akt kinase, alongside emerging evidence for the activation of Sirtuin 6 (Sirt6).

Primary Molecular Target 1: Bruton's Tyrosine Kinase (BTK)

BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune disorders.[2] Several this compound derivatives have been identified as potent, non-covalent inhibitors of BTK.[2][3]

  • Mechanism of Inhibition: Unlike covalent inhibitors that form a permanent bond, these derivatives bind reversibly to the ATP-binding site of BTK.[4] This non-covalent interaction offers a potential advantage in overcoming resistance mechanisms associated with mutations in the cysteine residue targeted by covalent inhibitors. The this compound core serves as the scaffold, with various substituents modulating the potency and selectivity of the inhibition.[5]

  • Downstream Signaling and Cellular Consequences: By inhibiting BTK, these compounds effectively block the downstream signaling cascade that promotes B-cell proliferation and survival.[4] This disruption leads to:

    • Induction of Apoptosis: BTK plays a complex, dual role in regulating apoptosis.[6] Its inhibition can disrupt the survival signals necessary for malignant B-cells, leading to programmed cell death.[4][7] The inhibition of BTK can also modulate the activity of other pro-apoptotic proteins like p73, independent of p53 status.[8]

    • Cell Cycle Arrest: The BCR signaling pathway, through BTK, contributes to the progression of the cell cycle. Inhibition of BTK can lead to cell cycle arrest, preventing the proliferation of cancerous B-cells.

    • Disruption of Cell Adhesion and Migration: BTK signaling is involved in cell-to-cell communication and migration. Its inhibition can disrupt these processes, potentially reducing tumor metastasis.[4]

BTK_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Pyrrolo This compound Derivative Pyrrolo->BTK Inhibition NFkB NF-κB PLCg2->NFkB ERK ERK PLCg2->ERK Akt_node Akt PLCg2->Akt_node Proliferation Cell Proliferation & Survival NFkB->Proliferation ERK->Proliferation Akt_node->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression caption BTK Signaling Inhibition

Caption: Inhibition of the BTK signaling pathway.

Primary Molecular Target 2: Akt Kinase

The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[9][10] Several pyrrolo[1,2-a]quinoxaline derivatives have been specifically designed and evaluated as potential inhibitors of Akt kinase (also known as Protein Kinase B).

  • Mechanism of Inhibition: These derivatives act as small molecule inhibitors, likely competing with ATP for binding to the kinase domain of Akt. The specific interactions and structure-activity relationships (SAR) are an active area of investigation, with substitutions on the pyrroloquinoxaline scaffold being crucial for potency and selectivity.

  • Downstream Signaling and Cellular Consequences: Inhibition of Akt has profound effects on cancer cells:

    • Promotion of Apoptosis: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and caspase-9.[11] By inhibiting Akt, these pro-apoptotic signals are unleashed, leading to cell death.

    • Cell Cycle Arrest: Akt influences the expression and activity of key cell cycle regulators, including cyclins and cyclin-dependent kinase inhibitors (CDKIs).[10] Its inhibition can therefore halt the cell cycle, preventing tumor growth.

    • Inhibition of Angiogenesis: Akt is involved in the signaling cascades of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[12] Targeting Akt can thus contribute to the anti-angiogenic effects of these compounds.

Akt_Pathway cluster_membrane_akt Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Pyrrolo_Akt Pyrrolo[1,2-a]quinoxaline Derivative Pyrrolo_Akt->Akt Inhibition mTOR mTOR Akt->mTOR BAD BAD (pro-apoptotic) Akt->BAD CellCycle Cell Cycle Progression Akt->CellCycle Angiogenesis Angiogenesis Akt->Angiogenesis Survival Cell Survival mTOR->Survival BAD->Survival caption Akt Signaling Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Emerging Mechanism: Sirt6 Activation

Beyond kinase inhibition, recent studies have identified pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective activators of Sirtuin 6 (Sirt6).[13] Sirt6 is an NAD+-dependent deacylase that plays a critical role in genome stability, metabolism, and inflammation.[14]

  • Mechanism of Activation: These derivatives are thought to bind to an allosteric site on the Sirt6 enzyme, inducing a conformational change that enhances its catalytic activity. Molecular docking studies suggest that specific interactions, such as π-cation interactions with key residues like Trp188, are crucial for this activation.[13]

  • Downstream Signaling and Cellular Consequences: Sirt6 activation has a range of therapeutic implications:

    • Anti-inflammatory Effects: Sirt6 can suppress inflammation by inhibiting the expression of pro-inflammatory factors like NF-κB and IL-6.[15][16] This makes Sirt6 activators promising candidates for treating inflammatory diseases.

    • Anticancer Activity: The role of Sirt6 in cancer is complex and context-dependent.[17] However, in many cancers, Sirt6 acts as a tumor suppressor by regulating glucose metabolism (inhibiting the Warburg effect), promoting DNA repair, and inducing apoptosis.[14][16] Some pyrrolo[1,2-a]quinoxaline-based Sirt6 activators have been shown to inhibit the colony formation of cancer cells.[13]

Experimental Approaches for Mechanistic Elucidation

A robust understanding of the mechanism of action requires a multi-pronged experimental approach, integrating computational, biochemical, and cellular assays.

Target Identification and Validation

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_biochemical Biochemical Assays cluster_cellular Cellular & Phenotypic Assays Docking Molecular Docking & Pharmacophore Modeling KinaseAssay In Vitro Kinase Assay (IC50 Determination) Docking->KinaseAssay Hypothesis Generation ProliferationAssay Cell Proliferation Assay (e.g., MTT, XTT) KinaseAssay->ProliferationAssay Validate in Cellular Context SirtuinAssay Sirtuin Activity Assay (EC50 Determination) ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) ProliferationAssay->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->CellCycleAssay WesternBlot Western Blotting (Pathway Modulation) CellCycleAssay->WesternBlot Confirm Target Engagement caption Integrated Experimental Workflow

Caption: A workflow for mechanistic investigation.

The Causality Behind Experimental Choices: This integrated workflow is designed as a self-validating system. In silico predictions provide a rational basis for selecting initial biochemical targets. Positive results from biochemical assays (e.g., low IC50 values) must then be corroborated in a cellular context. A potent kinase inhibitor should demonstrate anti-proliferative effects in cancer cell lines that are dependent on that kinase. Subsequent phenotypic assays (apoptosis, cell cycle) dissect the how behind the anti-proliferative effect. Finally, Western blotting provides direct evidence of target engagement within the cell by showing modulation of downstream pathway components (e.g., decreased phosphorylation of Akt). This layered approach builds a strong, evidence-based case for a specific mechanism of action.

Key Experimental Protocols

This protocol is designed to determine the concentration of a this compound derivative required to inhibit 50% of a target kinase's activity (IC50).

Materials:

  • Purified recombinant kinase (e.g., BTK, Akt)

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[18]

  • ATP (often radiolabeled [γ-32P]-ATP or used in a system with ADP detection)[18][19]

  • Test compound (this compound derivative) dissolved in DMSO

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[18]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a microplate, add the following to each well:

    • 1 µL of test compound dilution (or DMSO for control).[18]

    • 2 µL of kinase solution (at a pre-determined optimal concentration).[18]

    • 2 µL of substrate/ATP mixture.[18]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[18]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[18]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[18]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

This protocol quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following treatment with a test compound.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Test compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[20]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the test compound at various concentrations for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[20]

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[20]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Healthy cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

Data Summary and Case Studies

The biological activity of these derivatives is highly dependent on their substitution patterns. The following table summarizes representative data from the literature.

Compound IDTargetAssayIC50 / EC50Cell LineAntiproliferative IC50Reference
Compound 2 BTKKinase Assay7.41 nMU937Potent[2]
Compound 4 BTKKinase Assay11.4 nMRamosPotent[2]
Compound 9 BTKKinase Assay21.6 nMU-937-[3]
Compound 36 Sirt6Activity AssayPotent Activator-Inhibited colony formation[13]

Case Study: Compound 2 as a Potent Non-Covalent BTK Inhibitor

A study published in Bioorganic Chemistry detailed the discovery of this compound derivative Compound 2 as a novel non-covalent BTK inhibitor.[2] The researchers, through scaffold hopping from a known inhibitor, synthesized and evaluated a series of compounds. Compound 2 demonstrated excellent potency against BTK with an IC50 of 7.41 nM.[2] Crucially, it also showed high selectivity when tested against a panel of 468 other kinases. In cellular assays, it was as potent or more potent than the reference compound in U937 and Ramos cancer cell lines. Furthermore, in a U937 xenograft model, Compound 2 significantly inhibited tumor growth, demonstrating its in vivo efficacy.[2] This case study exemplifies the successful application of the this compound scaffold in developing potent and selective kinase inhibitors with therapeutic potential.

Future Directions and Therapeutic Outlook

The journey of this compound derivatives in drug discovery is far from over. Key future directions include:

  • Overcoming Resistance: For kinase inhibitors, investigating efficacy against known resistance mutations is critical. The non-covalent binding mode of many of these BTK inhibitors is a promising start.[2]

  • Optimizing Pharmacokinetics: While some derivatives show good oral availability, further optimization of ADME (absorption, distribution, metabolism, and excretion) properties is necessary to advance these compounds to the clinic.

  • Exploring New Targets: The discovery of Sirt6 activation by this scaffold opens up new therapeutic avenues beyond oncology, including inflammatory and metabolic diseases.[13] Further screening against other target classes is warranted.

  • Combination Therapies: The distinct mechanisms of action of these compounds make them excellent candidates for combination therapies. For instance, combining a BTK inhibitor with a BCL-2 inhibitor has shown synergistic effects in lymphoma models.[7]

Conclusion

This compound derivatives represent a highly versatile and promising class of bioactive molecules. Their ability to potently and selectively modulate key cellular signaling pathways, particularly through the inhibition of BTK and Akt kinases and the activation of Sirt6, underscores their significant therapeutic potential. A thorough and integrated experimental approach is paramount to fully unraveling their mechanisms of action and guiding the rational design of next-generation therapeutics. As research continues to uncover new targets and refine the structure-activity relationships of this privileged scaffold, we can anticipate the emergence of novel clinical candidates for a range of challenging diseases.

References

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  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Galarini, R., et al. (2022). The Two-Faced Role of SIRT6 in Cancer. International Journal of Molecular Sciences, 23(15), 8295.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Kannan, K., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Kawakami, Y., et al. (1997). Bruton's tyrosine kinase regulates apoptosis and JNK/SAPK kinase activity. Proceedings of the National Academy of Sciences, 94(8), 3938-3942.
  • Uckun, F. M. (1998). Bruton's Tyrosine Kinase (BTK) as a Dual-Function Regulator of Apoptosis. Biochemical Pharmacology, 56(6), 683-691.
  • Hosokawa, T., et al. (2018). BTK modulates p73 activity to induce apoptosis independently of p53.
  • Tassone, E. Z., et al. (2022). SIRT6 Widely Regulates Aging, Immunity, and Cancer. Frontiers in Immunology, 13, 871954.
  • Chen, J., et al. (2020). SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases. Journal of Cellular and Molecular Medicine, 24(24), 14337-14349.
  • ResearchGate. (n.d.). Roles of SIRT6 in cancer. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Noorolyai, S., et al. (2019).
  • Lin, Z., & Li, J. (2014). SIRT6 Links Immune Response and Metabolism to Cancer. Austin Journal of Clinical Immunology, 1(2), 1008.
  • Estupinan, H. Y., et al. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. Pharmaceuticals, 15(10), 1279.
  • West, K. A., et al. (2002). Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy. Current Medicinal Chemistry, 9(2), 199-210.
  • Revathidevi, S., & Munirajan, A. K. (2019). AKT and the Hallmarks of Cancer. Seminars in Cancer Biology, 59, 81-96.
  • Editverse. (n.d.). AKT Signaling: The Cancer Cell Survival Switch. Retrieved from [Link]

  • Setiawan, S. A. D., et al. (2023). Synergistic disruption of BTK and BCL-2 causes apoptosis while inducing ferroptosis in double-hit lymphoma.
  • Schax, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4926.
  • Shiojima, I., & Walsh, K. (2006). Akt1 in Endothelial Cell and Angiogenesis.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active 4,5‐dihydropyrrolo[1,2‐a]quinoxaline and pyrrolo[1,2‐a]quin‐oxaline derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. ACS Medicinal Chemistry Letters, 13(10), 1618-1625.
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  • PubMed. (2025, April 24). Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of pyrrolo[1,2-a]quinoxalin-4(5H)-one analogs. It is designed to serve as a valuable resource for researchers and scientists actively involved in the discovery and development of novel therapeutics based on this privileged heterocyclic scaffold. We will delve into the synthetic strategies, explore the impact of structural modifications on biological activity, and provide detailed experimental protocols to enable the practical application of the concepts discussed.

Introduction: The this compound Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The this compound core is a tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2][3] Analogs of this scaffold have demonstrated a wide range of pharmacological effects, including but not limited to, anticancer, kinase inhibition, and anti-inflammatory properties.[4][5][6][7] The rigid, planar nature of the core, combined with the potential for substitution at multiple positions, makes it an attractive starting point for the design of targeted therapies.

A particularly promising area of investigation has been the development of this compound derivatives as non-covalent inhibitors of Bruton's tyrosine kinase (BTK).[1][8][9][10] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies and autoimmune disorders.[3][10] This guide will place a significant emphasis on the SAR of these compounds as BTK inhibitors, while also covering other relevant biological activities.

Synthetic Strategies: Constructing the this compound Core

The synthesis of the this compound scaffold is a critical first step in the exploration of its SAR. Several synthetic routes have been reported, with the Pictet-Spengler reaction being a commonly employed and versatile method.[11][12][13][14]

General Synthetic Workflow

The overall synthetic strategy typically involves the preparation of a key intermediate, 2-(1H-pyrrol-1-yl)aniline, followed by its condensation with an appropriate carbonyl compound and subsequent cyclization to form the tricyclic core.

G cluster_0 Synthesis of 2-(1H-pyrrol-1-yl)aniline cluster_1 Construction of the this compound Core A 2-Fluoronitrobenzene C Nucleophilic Aromatic Substitution A->C B Pyrrole B->C D 1-(2-Nitrophenyl)-1H-pyrrole C->D E Reduction (e.g., Pd/C, H2 or SnCl2) D->E F 2-(1H-Pyrrol-1-yl)aniline E->F G 2-(1H-Pyrrol-1-yl)aniline I Pictet-Spengler Reaction G->I H α-Ketoester or Aldehyde H->I J 4,5-Dihydropyrrolo[1,2-a]quinoxalin-4-one I->J K Oxidation (e.g., DDQ or air) J->K L This compound K->L

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of 2-(1H-Pyrrol-1-yl)aniline

This protocol is based on a two-step process involving a nucleophilic aromatic substitution followed by reduction.[15]

Step 1: Synthesis of 1-(2-Nitrophenyl)-1H-pyrrole

  • To a solution of 2-fluoronitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) and pyrrole (1.2 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-nitrophenyl)-1H-pyrrole.

Step 2: Synthesis of 2-(1H-Pyrrol-1-yl)aniline

  • Dissolve 1-(2-nitrophenyl)-1H-pyrrole (1.0 eq) in ethanol.

  • Add palladium on charcoal (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-(1H-pyrrol-1-yl)aniline as a solid, which can be used in the next step without further purification.

Detailed Experimental Protocol: Pictet-Spengler Reaction for this compound Core Synthesis

This protocol describes a general procedure for the cyclization reaction.[14]

  • To a solution of 2-(1H-pyrrol-1-yl)aniline (1.0 eq) in a suitable solvent such as ethanol or toluene, add the desired α-ketoester or aldehyde (1.1 eq).

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The resulting 4,5-dihydropyrrolo[1,2-a]quinoxalin-4-one intermediate can be oxidized to the final product. Dissolve the intermediate in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) and stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound analog.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be finely tuned by introducing various substituents at different positions of the tricyclic core. This section will systematically explore the SAR at the key positions, with a focus on their activity as BTK inhibitors.

Substitutions on the Pyrrole Ring (Positions 1, 2, and 3)

Modifications on the pyrrole moiety have a significant impact on the inhibitory potency of these compounds.

  • Position 1: Introduction of small alkyl groups or halogen atoms at this position is generally well-tolerated and can influence the electronic properties of the ring system.

  • Position 2: This position is often a key interaction point with the target protein. Introduction of a side chain that can form hydrogen bonds or other favorable interactions can significantly enhance activity. For instance, in BTK inhibitors, a linker connected to a solubilizing group at this position has been shown to be beneficial.

  • Position 3: Similar to position 1, small substituents at this position can modulate the physicochemical properties of the molecule.

Substitutions at the C4 Position

The C4 position is a critical determinant of activity and selectivity. A variety of substituents have been explored at this position, with aromatic and heteroaromatic rings being particularly prevalent.

  • Aryl and Heteroaryl Groups: The nature of the aromatic ring at C4 profoundly influences the binding affinity. Electron-donating or electron-withdrawing groups on this ring can modulate the electronic distribution of the entire scaffold and its interaction with the target. For non-covalent BTK inhibitors, a phenyl group with specific substitution patterns is often employed to occupy a hydrophobic pocket in the enzyme's active site.

  • Linker and Terminal Group: Often, the C4-aryl group is further functionalized with a linker that connects to a terminal group. The length and flexibility of this linker, as well as the nature of the terminal group (e.g., piperazine, morpholine), are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Substitutions on the Quinoxalinone Ring (Positions 6, 7, 8, and 9)

Substituents on the quinoxalinone ring can influence the overall electronic properties, solubility, and metabolic stability of the compounds.

  • Positions 7 and 8: Introduction of small electron-withdrawing groups like halogens (e.g., chlorine) at these positions has been shown to be favorable for BTK inhibitory activity in some analogs.[7]

  • Positions 6 and 9: These positions are less explored, but modifications here could potentially be used to fine-tune the physicochemical properties of the compounds without directly interfering with the key binding interactions.

Quantitative SAR Data for BTK Inhibitors

The following table summarizes the in vitro BTK inhibitory activity of representative this compound analogs.

CompoundR1 (at C4-phenyl)R2 (at C2)BTK IC50 (nM)Reference
1 HH>1000[1]
2 4-PhenoxyH7.41[1]
3 4-(4-Methylpiperazin-1-yl)H11.4[1]
4 4-MorpholinoH24.7[9]
5 4-(2-Hydroxyethoxy)H35.2[16]
6 4-PhenoxyCH2OH21.6[16]

Analysis of SAR Data:

  • The unsubstituted analog 1 is inactive, highlighting the importance of substitution at the C4 position.

  • The introduction of a 4-phenoxy group (2 ) or a 4-(4-methylpiperazin-1-yl) group (3 ) at the C4-phenyl ring leads to a dramatic increase in potency, suggesting that these groups occupy a key binding pocket.[1]

  • The morpholino-substituted analog 4 also shows potent activity.[9]

  • Further modification of the C4-substituent with a hydroxylated linker (5 ) maintains good activity.[16]

  • Interestingly, the introduction of a hydroxymethyl group at the C2 position of the pyrrole ring in the potent C4-phenoxy analog (6 ) results in a slight decrease in activity, indicating that this position is sensitive to substitution.[16]

Mechanistic Insights: Binding Mode with Bruton's Tyrosine Kinase (BTK)

The potent activity of this compound analogs as non-covalent BTK inhibitors is rationalized by their specific interactions with the enzyme's active site. Molecular docking studies have provided valuable insights into the binding mode of these inhibitors.

Key Interactions in the BTK Active Site

These non-covalent inhibitors typically bind to the hinge region of the BTK active site, a common feature for many kinase inhibitors. Key interactions often include:

  • Hydrogen Bonding: The quinoxalinone carbonyl oxygen and/or the pyrrole nitrogen can form hydrogen bonds with backbone residues in the hinge region of BTK.

  • Hydrophobic Interactions: The tricyclic core and the C4-aryl substituent occupy hydrophobic pockets within the active site, contributing significantly to the binding affinity.

  • Van der Waals Interactions: Numerous van der Waals contacts between the inhibitor and the surrounding amino acid residues further stabilize the complex.

G cluster_0 BTK Active Site cluster_1 This compound Inhibitor Hinge Hinge Region HydrophobicPocket1 Hydrophobic Pocket 1 HydrophobicPocket2 Hydrophobic Pocket 2 SolventFront Solvent Front Core Tricyclic Core Core->Hinge H-Bonds Core->HydrophobicPocket1 Hydrophobic Interactions C4Substituent C4-Aryl Group C4Substituent->HydrophobicPocket2 Hydrophobic Interactions Linker Linker Linker->SolventFront TerminalGroup Terminal Solubilizing Group TerminalGroup->SolventFront Solvent Interactions BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Ca_Flux->NF_kB PKC->NF_kB MAPK MAPK PKC->MAPK Cell_Proliferation Cell Proliferation & Survival NF_kB->Cell_Proliferation MAPK->Cell_Proliferation Inhibitor This compound Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified diagram of the Bruton's tyrosine kinase (BTK) signaling pathway and the point of intervention by this compound inhibitors.

Biological Evaluation: Protocols for Assessing Activity

The successful development of this compound analogs requires robust and reliable biological assays to determine their potency and selectivity.

In Vitro Kinase Inhibition Assay (BTK)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against BTK using a commercially available ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human BTK enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the compound dilutions.

  • Add 5 µL of a solution containing the BTK enzyme and substrate in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., a B-cell lymphoma line for BTK inhibitors)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation A Synthesis of Analogs B Purification & Structural Confirmation A->B C Primary Screening (e.g., Kinase Inhibition Assay) B->C D Secondary Screening (e.g., Cell Viability Assay) C->D E Selectivity Profiling D->E F SAR Analysis & Iterative Design E->F F->A New Analogs G ADME/Tox Profiling F->G H Xenograft Models G->H I Pharmacokinetic Studies H->I

Caption: A typical experimental workflow for the screening and development of this compound analogs as anticancer agents.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly versatile and promising platform for the development of novel therapeutics, particularly as non-covalent BTK inhibitors. The extensive SAR studies have provided a clear understanding of the key structural features required for potent and selective activity. The synthetic accessibility of this scaffold allows for the facile generation of diverse analog libraries for further optimization.

Future research in this area will likely focus on:

  • Improving Pharmacokinetic Properties: Further optimization of the scaffold to enhance oral bioavailability, metabolic stability, and other ADME properties.

  • Exploring Novel Biological Targets: Investigating the activity of this scaffold against other kinases and biological targets to expand its therapeutic potential.

  • Developing Covalent Inhibitors: While this guide has focused on non-covalent inhibitors, the scaffold could potentially be adapted to develop covalent inhibitors by incorporating a reactive "warhead" that can form a covalent bond with a specific residue in the target protein.

  • Structure-Based Drug Design: The use of X-ray crystallography to obtain co-crystal structures of these inhibitors with their target proteins will provide invaluable information for the rational design of next-generation analogs with improved potency and selectivity.

This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to develop novel and effective drugs based on the this compound scaffold. The continued exploration of the rich SAR of this privileged heterocycle holds great promise for the future of targeted therapies.

References

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A Technical Guide to Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives in Cancer Research: From Scaffold to Preclinical Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. This technical guide provides an in-depth analysis of this compound class, with a primary focus on its role as a potent, non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies. We will dissect the core mechanism of action, explore synthetic strategies, delineate structure-activity relationships (SAR), and provide validated experimental protocols for preclinical evaluation. This document serves as a comprehensive resource for researchers aiming to leverage the therapeutic potential of this promising chemical scaffold.

Introduction: The this compound Scaffold

The tricyclic heterocyclic system of pyrrolo[1,2-a]quinoxaline is a cornerstone in the design of biologically active molecules. Its rigid, planar structure and rich electronic characteristics make it an ideal framework for interacting with various biological targets.[1][2] While derivatives have shown a wide array of pharmacological activities, including antituberculosis and antimalarial properties, their most profound impact in recent years has been in oncology.[3][4][5] Specifically, the this compound core has been successfully exploited to develop a new generation of highly selective kinase inhibitors, offering a compelling alternative to existing cancer therapies.[3][6]

Core Mechanism of Action: Targeting Bruton's Tyrosine Kinase (BTK)

A significant breakthrough in the application of this scaffold has been the discovery of its potent inhibitory activity against Bruton's Tyrosine Kinase (BTK).[7] BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which drives the proliferation and survival of malignant B-cells.[6]

The BTK Signaling Pathway in B-Cell Malignancies

The BCR signaling cascade is a linchpin for the survival of both healthy and malignant B-cells. Upon antigen binding, a series of phosphorylation events are initiated, with BTK playing a crucial role in signal amplification. Activated BTK phosphorylates downstream targets, ultimately leading to the activation of transcription factors like NF-κB, which promote cell proliferation, survival, and adhesion. Dysregulation of this pathway is a hallmark of numerous B-cell cancers, making BTK a prime therapeutic target.[8]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Src Family Kinases) BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Hydrolyzes PIP2 PKC PKCβ DAG_IP3->PKC NFkB NF-κB Activation PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Translocates Inhibitor This compound Derivative Inhibitor->BTK Non-covalent Inhibition

Caption: Simplified BTK signaling pathway and the point of inhibition.
The Non-Covalent Inhibition Strategy

The first-generation approved BTK inhibitor, ibrutinib, is a covalent inhibitor that forms an irreversible bond with a cysteine residue (C481) in the BTK active site. While effective, this mechanism is susceptible to resistance, primarily through mutations at the C481 position. Furthermore, off-target covalent interactions can lead to undesirable side effects. This compound derivatives have been engineered as non-covalent inhibitors .[9][10] They do not rely on the C481 residue for their activity, thereby retaining efficacy against resistant mutants and potentially offering a better safety profile.[8] This represents a critical strategic advantage in overcoming acquired drug resistance.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of this compound derivatives is generally achieved through multi-step processes. A common and effective approach involves the cyclization of a 1-(2-aminophenyl)-1H-pyrrole intermediate. The Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone followed by cyclization, is a frequently utilized method for constructing the quinoxaline core.[11]

A generalized workflow often begins with commercially available starting materials like 2-nitroaniline, which undergoes several transformations to build the pyrrole ring and introduce necessary functionalities before the final cyclization step.

Synthesis_Workflow Start Substituted 2-Nitroaniline Step1 Pyrrole Ring Formation Start->Step1 Intermediate1 1-(2-Nitrophenyl)-1H-pyrrole Derivative Step1->Intermediate1 Step2 Nitro Group Reduction (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 1-(2-Aminophenyl)-1H-pyrrole Derivative Step2->Intermediate2 Step3 Cyclization (e.g., with an α-keto acid or ester) Intermediate2->Step3 Final_Product This compound Core Scaffold Step3->Final_Product

Caption: Generalized synthetic workflow for the core scaffold.

This modular approach allows for the introduction of various substituents on both the pyrrole and benzene rings, enabling extensive exploration of the structure-activity relationship.[12]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent BTK inhibition and favorable drug-like properties.

Key SAR Insights

Researchers have extensively studied how different chemical groups at various positions on the scaffold influence biological activity.[13] For instance, introducing specific side chains can enhance binding affinity to the BTK active site, while modifications to the core can improve properties like aqueous solubility—a common challenge with rigid, planar molecules.[10][13]

Position of SubstitutionEffect on Activity/PropertiesRationaleReference
Pyrrole Ring Modifications can significantly impact BTK inhibitory potency.This part of the molecule often interacts with key residues in the kinase hinge region.[13]
Benzene Ring Substituents can modulate pharmacokinetic properties and selectivity.Altering lipophilicity and polarity affects absorption, distribution, metabolism, and excretion (ADME).[13]
Side Chains Introduction of specific moieties (e.g., piperazine derivatives) is critical for high-potency BTK binding.These groups often extend into solvent-exposed regions or form crucial hydrogen bonds within the active site.[6][8]
Core Scaffold Ring-opening strategies have been employed to improve aqueous solubility.Breaking the rigid tricyclic system can reduce planarity and crystallinity, enhancing solubility.[10][13]
Table 1: Summary of Structure-Activity Relationships for this compound Derivatives.
Preclinical Efficacy of Lead Compounds

Through rigorous optimization, several lead compounds have demonstrated potent activity in both biochemical and cell-based assays, as well as significant antitumor efficacy in animal models.

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative Activity (IC₅₀/GI₅₀)Reference
Compound 2 BTK7.41U937, RamosPotent activity reported[6][7]
Compound 4 BTK11.4U937, RamosPotent activity reported[6][7]
Compound 9 BTK21.6U-937Potent activity reported[8][14]
Compound 10 BTK24.7Lymphoma CellsPotent activity reported[10]
JG1679 Not specifiedN/AMV4-11, Jurkat1.7 µM (MV4-11)[15]
Table 2: In Vitro Activity of Representative this compound Derivatives.

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Select derivatives have shown promising results in xenograft models of human cancer.

CompoundAnimal ModelDosageTumor Growth Inhibition (TGI)Reference
Compound 2 U937 XenograftNot specified65.61%[6]
Compound 9 U-937 Xenograft50 mg/kg (oral)64.4%[8]
Table 3: In Vivo Efficacy of Lead Compounds in Xenograft Models.

These results underscore the therapeutic potential of this scaffold, with compound 9 demonstrating superior in vivo efficacy compared to both an earlier lead compound and the approved drug Ibrutinib in a head-to-head study.[8]

Experimental Protocols for Preclinical Evaluation

Validating the anticancer potential of novel derivatives requires a standardized set of robust and reproducible assays. The following protocols provide a framework for the preclinical evaluation workflow.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Protocol 1: Biochemical Kinase Assay (Target Engagement & Potency) Cell_Assay Protocol 2: Cell-Based Proliferation Assay (Cellular Efficacy) Kinase_Assay->Cell_Assay Confirm Potency Selectivity Kinase Panel Screening (Target Selectivity) Cell_Assay->Selectivity Assess Specificity PK_Study Pharmacokinetic (PK) Studies (ADME Properties) Selectivity->PK_Study Candidate Selection Xenograft Protocol 3: Xenograft Efficacy Study (Antitumor Activity) PK_Study->Xenograft Determine Dosing

Caption: A typical preclinical evaluation workflow for novel kinase inhibitors.
Protocol 1: In Vitro BTK Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the BTK enzyme.

  • Principle: This is a biochemical assay that measures the phosphorylation of a substrate by purified BTK enzyme in the presence of varying concentrations of the inhibitor. The signal, often luminescence-based (e.g., ADP-Glo™ Kinase Assay), is inversely proportional to the kinase activity.

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare assay buffer, purified recombinant BTK enzyme, kinase substrate (e.g., a generic peptide), and ATP solution.

    • Reaction Setup: In a 384-well plate, add the BTK enzyme to each well (except for no-enzyme controls).

    • Compound Addition: Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate Reaction: Add the ATP/substrate mixture to all wells to start the kinase reaction. Incubate for 1 hour at room temperature.

    • Signal Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to terminate the kinase reaction and quantify the amount of ADP produced. After a brief incubation, add the second detection reagent to convert the signal to luminescence.

    • Data Analysis: Measure luminescence using a plate reader. Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

  • Causality Check: This assay directly measures the compound's ability to inhibit the enzymatic function of the target protein, providing a direct readout of target engagement and potency, independent of cellular factors.

Protocol 2: Cell Viability/Antiproliferative Assay (MTS Assay)
  • Objective: To measure the effect of a test compound on the proliferation and viability of cancer cell lines (e.g., U937, Ramos).

  • Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere/acclimate overnight.

    • Compound Treatment: Add serial dilutions of the test compound (prepared in culture medium) to the wells. Include vehicle control (e.g., DMSO) wells.

    • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

    • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubation for Color Development: Incubate the plate for 1-4 hours until color development is sufficient.

    • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Self-Validation: The inclusion of untreated and vehicle-only controls provides the baseline for cell health and the effect of the solvent, ensuring that the observed antiproliferative effect is due to the compound itself.

Beyond BTK: Other Anticancer Mechanisms

While BTK inhibition is the most well-documented mechanism for this scaffold, its versatility allows it to be adapted to target other key cancer-related proteins. Research has shown that certain pyrrolo[1,2-a]quinoxaline derivatives can act as:

  • Akt Kinase Inhibitors: Some analogs have been specifically designed and evaluated for their ability to inhibit the PI3K/Akt signaling pathway, another critical pathway for cancer cell survival.[12]

  • Sirt6 Activators: A distinct series of derivatives has been identified as potent and selective activators of Sirtuin 6 (Sirt6), a histone deacetylase with tumor-suppressive functions.[16][17] Activation of Sirt6 has been shown to inhibit the colony formation of cancer cells.[16]

This adaptability highlights the value of the this compound core as a foundational scaffold for developing a diverse portfolio of targeted anticancer agents.

Future Directions and Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel kinase inhibitors. The success in generating potent, selective, and orally bioavailable non-covalent BTK inhibitors validates its potential for clinical translation, particularly for B-cell malignancies and overcoming resistance to current therapies.[8]

Future research should focus on:

  • Expanding the Target Space: Systematically screening optimized libraries against a broader panel of kinases to identify novel, high-value targets.

  • Improving Drug-like Properties: Further optimization to enhance solubility, metabolic stability, and oral bioavailability to ensure robust in vivo performance.

  • Combination Therapies: Evaluating the synergistic effects of these derivatives with other established anticancer agents to develop more effective treatment regimens.

References

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The Antiviral Potential of Pyrrolo[1,2-a]quinoxaline-Based Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the burgeoning field of pyrrolo[1,2-a]quinoxaline-based compounds as a promising class of antiviral agents. Designed for researchers, medicinal chemists, and virologists, this document synthesizes the latest findings on their synthesis, mechanisms of action, and structure-activity relationships against a range of viral pathogens.

Introduction: The Pyrrolo[1,2-a]quinoxaline Scaffold - A Privileged Structure in Antiviral Research

The pyrrolo[1,2-a]quinoxaline core is a tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This scaffold's rigid, planar structure provides a unique framework for the strategic placement of functional groups, enabling interactions with various biological targets. Recently, this chemical class has emerged as a promising source of novel antiviral agents, with demonstrated activity against several clinically relevant viruses.[3][4]

The synthetic accessibility of the pyrrolo[1,2-a]quinoxaline scaffold allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2] Various synthetic strategies have been developed for the construction of this tricyclic system, offering flexibility in the introduction of substituents at key positions to modulate antiviral potency and selectivity.[2]

Mechanisms of Antiviral Action: A Multi-pronged Approach

Pyrrolo[1,2-a]quinoxaline-based compounds have been shown to exert their antiviral effects through multiple mechanisms, highlighting their potential to combat a range of viruses with different replication strategies.

Sirtuin 6 (SIRT6) Activation: A Novel Host-Targeting Antiviral Strategy

A key and well-documented mechanism of action for a subset of pyrrolo[1,2-a]quinoxalines is the activation of Sirtuin 6 (SIRT6), a NAD+-dependent histone deacetylase.[3][5] SIRT6 plays a crucial role in regulating inflammation, metabolism, and DNA repair, and has been identified as a host restriction factor for several viruses, including SARS-CoV-2, influenza virus, herpes simplex virus 1 (HSV-1), and human cytomegalovirus (HCMV).[3]

By activating SIRT6, these compounds can suppress viral replication through several downstream effects:

  • Inhibition of NF-κB Signaling: SIRT6 is a negative regulator of the NF-κB signaling pathway, a central mediator of the inflammatory response that is often hijacked by viruses to promote their replication and pathogenesis.[6][7] Activation of SIRT6 by pyrrolo[1,2-a]quinoxaline derivatives leads to the deacetylation of histone H3 at the promoters of NF-κB target genes, resulting in their transcriptional repression.[6] This dampens the virus-induced inflammatory cascade, creating a less favorable environment for viral propagation.

G cluster_virus Viral Infection cluster_cell Host Cell Viral PAMPs Viral PAMPs TLR/RLR TLR/RLR Viral PAMPs->TLR/RLR activates IKK Complex IKK Complex TLR/RLR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates for degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription SIRT6 SIRT6 SIRT6->NF-κB (p65/p50) inhibits (deacetylation) Pyrrolo[1,2-a]quinoxaline Pyrrolo[1,2-a]quinoxaline Pyrrolo[1,2-a]quinoxaline->SIRT6 activates

Figure 1: Simplified diagram of SIRT6-mediated inhibition of NF-κB signaling by pyrrolo[1,2-a]quinoxaline compounds during viral infection.

Potential Direct-Acting Antiviral Mechanisms

In addition to host-targeting mechanisms, some pyrrolo[1,2-a]quinoxaline derivatives have been suggested to possess direct-acting antiviral properties.

  • Inhibition of Viral Proteases: In silico studies have identified certain pyrrolo[1,2-a]quinoxalines as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[1][4] This suggests that some derivatives may directly interfere with the viral life cycle.

  • Targeting Influenza NS1A Protein: The broader quinoxaline class has been shown to inhibit the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA), a crucial step for the virus to evade the host's innate immune response. While this has not been definitively demonstrated for the pyrrolo[1,2-a]quinoxaline subclass, it represents a plausible mechanism of action that warrants further investigation.

Antiviral Spectrum of Pyrrolo[1,2-a]quinoxaline Derivatives

The antiviral activity of this compound class has been most extensively studied against respiratory viruses.

Coronaviruses (SARS-CoV-2)

Several studies have highlighted the potential of pyrrolo[1,2-a]quinoxalines as anti-SARS-CoV-2 agents. Notably, a series of these compounds were identified as potent SIRT6 activators with significant antiviral activity in cell-based assays.[3]

Compound IDEC50 (µM) vs. SARS-CoV-2CC50 (µM)Selectivity Index (SI)Reference
38 9.3>100>10.8[3]
UBCS039 >100>100-[3]
Influenza Virus

The antiviral role of SIRT6 against influenza virus suggests that SIRT6-activating pyrrolo[1,2-a]quinoxalines could be effective against this pathogen.[3] While direct antiviral data for this specific subclass is emerging, the broader quinoxaline family has shown promise.

Other Viruses

The antiviral activity of the broader quinoxaline scaffold has been reported against a range of other viruses, suggesting that the pyrrolo[1,2-a]quinoxaline subclass may also possess a wider spectrum of activity. This includes activity against:

  • Herpesviridae: Some[1][3][8]triazolo[4,3-a]quinoxaline derivatives have shown activity against Herpes Simplex Virus (HSV).[8]

  • Poxviridae: A pyrrolo[2,3-b]quinoxaline derivative demonstrated inhibitory activity against vaccinia virus.[8]

  • Retroviridae (HIV): The quinoxaline scaffold has been identified as a core moiety in the design of novel anti-HIV agents, with some derivatives showing potent inhibition of HIV-1 reverse transcriptase.[2][9]

  • Flaviviridae (HCV): Quinoxaline-based compounds have been investigated as inhibitors of the hepatitis C virus.[4]

Experimental Protocols for Antiviral Evaluation

The evaluation of the antiviral potential of pyrrolo[1,2-a]quinoxaline-based compounds involves a series of in vitro assays to determine their efficacy, cytotoxicity, and mechanism of action.

General Antiviral and Cytotoxicity Assays

Cytopathic Effect (CPE) Reduction Assay: This is a common method to screen for antiviral activity.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to achieve 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).

  • Quantification of Cell Viability: Assess cell viability using a reagent such as neutral red or a commercial ATP-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI = CC50/EC50) is then determined.

G A Seed host cells in 96-well plate C Infect cells with virus (MOI) A->C B Prepare serial dilutions of compounds D Add compound dilutions to wells B->D C->D E Incubate (48-72h) D->E F Assess cell viability (e.g., Neutral Red, ATP assay) E->F G Calculate EC50 and CC50 F->G

Figure 2: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Mechanistic Assays

SIRT6 Deacetylase Activity Assay (Fluorogenic): This assay is used to identify and characterize SIRT6 activators.[5][10][11]

  • Reagent Preparation: Prepare solutions of recombinant human SIRT6, a fluorogenic SIRT6 peptide substrate (e.g., based on H3K9ac), NAD+, and the test compound.

  • Reaction Initiation: In a 96-well plate, combine the assay buffer, NAD+, the test compound (or DMSO as a control), and the SIRT6 peptide substrate.

  • Enzyme Addition: Initiate the reaction by adding the SIRT6 enzyme.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated peptide, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the fold-activation relative to the DMSO control.

Structure-Activity Relationship (SAR) and Future Perspectives

Preliminary SAR studies on pyrrolo[1,2-a]quinoxaline-based SIRT6 activators have provided valuable insights for further optimization.[3] For instance, the introduction of a functional hydrophilic side chain at the 2-position of the 3-pyridyl moiety has been shown to improve efficacy and reduce cytotoxicity.[3] Specifically, the presence of a 4-methylpiperazin-1-yl moiety has been identified as beneficial for SIRT6 activation.[3]

The future development of pyrrolo[1,2-a]quinoxalines as antiviral agents will likely focus on:

  • Broadening the Antiviral Spectrum: Systematic screening of existing and novel derivatives against a wider panel of viruses is crucial to uncover their full potential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for compounds with different substitution patterns will guide rational drug design.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, such as solubility and metabolic stability, will be essential for their advancement into preclinical and clinical development.

  • Combination Therapies: Investigating the synergistic effects of pyrrolo[1,2-a]quinoxalines with other antiviral agents could lead to more effective treatment regimens and a higher barrier to the development of drug resistance.

Conclusion

Pyrrolo[1,2-a]quinoxaline-based compounds represent a versatile and promising scaffold for the development of novel antiviral therapeutics. Their ability to modulate host-based targets like SIRT6, coupled with the potential for direct-acting antiviral mechanisms, makes them an attractive area for further investigation. The continued exploration of the chemical space around this privileged structure is expected to yield potent and broad-spectrum antiviral candidates to address current and future viral threats.

References

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC - NIH. (URL: [Link])

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH. (URL: [Link])

  • Sirtuin 6 (SIRT6) Activity Assays - PMC - NIH. (URL: [Link])

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. (URL: [Link])

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Publishing. (URL: [Link])

  • Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - NIH. (URL: [Link])

  • Biological activities of pyrrolo[1,2‐a]quinoxalines. - ResearchGate. (URL: [Link])

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators | Request PDF - ResearchGate. (URL: [Link])

  • Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro. (URL: [Link])

  • Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PubMed. (URL: [Link])

  • NF-κB Signaling and Virus Infection - Encyclopedia.pub. (URL: [Link])

  • Biologically active pyrrolo[1,2-a]quinoxaline derivatives A, B, and C - ResearchGate. (URL: [Link])

  • Recent advances on viral manipulation of NF-κB signaling pathway - PMC - NIH. (URL: [Link])

  • Modulation of NF-κB signalling by microbial pathogens - PMC - PubMed Central. (URL: [Link])

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PubMed. (URL: [Link])

  • Complex role of SIRT6 in NF-κB pathway regulation - PMC - NIH. (URL: [Link])

  • Viral Strategies in Modulation of NF-κB Activity - ResearchGate. (URL: [Link])

  • Structure of synthesized ferrocenyl pyrrolo[1,2-a]quinoxaline derivatives 1a–n and 2a–b.. (URL: [Link])

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II - PubMed. (URL: [Link])

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spectroscopic data of pyrrolo[1,2-a]quinoxaline (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Pyrrolo[1,2-a]quinoxaline

Introduction: The Pyrrolo[1,2-a]quinoxaline Scaffold

Pyrrolo[1,2-a]quinoxalines are a significant class of nitrogen-containing heterocyclic compounds.[1] This tricyclic angular system, featuring a fused pyrrole and quinoxaline ring, is a prominent scaffold in medicinal chemistry and materials science.[2][3] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties, and have been investigated as kinase inhibitors and insulin mimetics.[4][5][6] Given their therapeutic potential and application in organic electronics, the unambiguous structural elucidation of these molecules is paramount.[3]

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize the pyrrolo[1,2-a]quinoxaline framework. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causality behind experimental choices and field-proven insights into data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like pyrrolo[1,2-a]quinoxaline.[7] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Expertise & Experience: Interpreting the Spectra

For the pyrrolo[1,2-a]quinoxaline skeleton, both ¹H and ¹³C NMR spectra exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-8.5 ppm for ¹H and δ 110-150 ppm for ¹³C). The specific positions of the signals are influenced by the electron-donating pyrrole ring and the electron-withdrawing pyrazine moiety of the quinoxaline system.

Due to the complexity of the overlapping signals in the aromatic region, one-dimensional (1D) spectra alone are often insufficient for complete assignment. Therefore, two-dimensional (2D) NMR experiments are essential.[7]

  • H,H-COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • H,C-HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • H,C-HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (over 2-3 bonds), which is crucial for connecting different fragments of the molecule and assigning quaternary carbons.[8]

  • H,H-NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, aiding in the determination of stereochemistry and the relative positioning of substituents.[9]

Data Presentation: Characteristic NMR Data

While spectral data for the unsubstituted parent pyrrolo[1,2-a]quinoxaline (C₁₁H₈N₂) is foundational, published research predominantly focuses on substituted derivatives. The data below is compiled from analyses of various derivatives and provides expected ranges for the core protons and carbons.[2][10]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrrolo[1,2-a]quinoxaline Core

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Pyrrole Ring
H-1~6.8 - 7.5~110 - 120Highly dependent on substituents at C1, C2.
H-2~6.5 - 7.2~110 - 125
H-3~7.0 - 7.8~100 - 115
C-3aN/A (Quaternary)~125 - 135
Quinoxaline Ring
H-4~8.0 - 8.5~140 - 150Often the most downfield proton signal.
C-4aN/A (Quaternary)~130 - 140
C-5aN/A (Quaternary)~135 - 145
H-6~7.5 - 8.0~125 - 130Part of the benzene ring system.
H-7~7.3 - 7.8~128 - 132
H-8~7.3 - 7.8~125 - 130
H-9~7.7 - 8.2~120 - 128
C-9aN/A (Quaternary)~128 - 138

Note: Data is generalized from various substituted pyrrolo[1,2-a]quinoxalines.[2][10] Actual shifts will vary based on substituents and the solvent used.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol outlines a self-validating system for obtaining reliable NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrrolo[1,2-a]quinoxaline sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[10][11]

    • Ensure the sample is fully dissolved and the solution is homogeneous. Filter if necessary to remove any particulate matter.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., Bruker 300 MHz, 400 MHz, or higher) for better signal dispersion.[2][10]

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard 1D ¹H spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire a 1D ¹³C spectrum using a proton-decoupled pulse sequence. This often requires a larger number of scans due to the low natural abundance of ¹³C.

    • If necessary, acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters. These experiments require significantly longer acquisition times.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure accurate integration.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H signals to determine the relative number of protons.

Mandatory Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve 5-10 mg sample in ~0.6 mL deuterated solvent p2 Add internal standard (TMS) p1->p2 p3 Transfer to NMR tube p2->p3 a1 Insert sample into spectrometer (e.g., 400 MHz) p3->a1 a2 Lock, tune, and shim a1->a2 a3 Acquire 1D Spectra (¹H, ¹³C) a2->a3 a4 Acquire 2D Spectra (COSY, HSQC, HMBC) a3->a4 d1 Fourier Transform a4->d1 d2 Phase and Baseline Correction d1->d2 d3 Reference to TMS (0 ppm) d2->d3 d4 Integrate & Assign Signals d3->d4

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[12]

Expertise & Experience: Interpreting the Spectrum

For pyrrolo[1,2-a]quinoxaline, the IR spectrum is characterized by absorptions corresponding to its aromatic and heterocyclic nature. While the "fingerprint region" (below 1500 cm⁻¹) is complex and unique to the molecule, several key regions are diagnostic:

  • > 3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • 1650-1450 cm⁻¹: C=C and C=N bond stretching vibrations within the fused aromatic rings. These bands confirm the presence of the heterocyclic aromatic system.

  • 1300-1000 cm⁻¹: C-N stretching vibrations.

  • < 900 cm⁻¹: C-H out-of-plane bending ("wagging"), which can sometimes give clues about the substitution pattern on the aromatic rings.

Data Presentation: Characteristic IR Absorption Bands

Table 2: Key IR Absorptions for Pyrrolo[1,2-a]quinoxaline

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000StretchingAromatic C-H
1620 - 1580StretchingAromatic C=C
1550 - 1480StretchingHeteroaromatic C=N / C=C
1380 - 1300StretchingAromatic C-N
900 - 675Out-of-plane BendingAromatic C-H

Note: These are typical ranges. The exact position and intensity of peaks can be affected by the molecule's solid-state packing or the presence of substituents.[13]

Experimental Protocol: Obtaining an IR Spectrum (KBr Pellet Method)

This method is standard for solid, non-volatile organic compounds.

  • Sample and Matrix Preparation:

    • Gently grind ~1-2 mg of the purified pyrrolo[1,2-a]quinoxaline sample to a very fine powder using an agate mortar and pestle.

    • Add ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). The KBr must be completely dry, as water shows a broad absorption in the IR spectrum.

    • Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.

  • Pellet Formation:

    • Transfer a small amount of the powder mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent KBr pellet. A transparent pellet minimizes light scattering.[14]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract absorptions from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mandatory Visualization: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis p1 Grind 1-2 mg sample with ~150 mg dry KBr p2 Transfer powder to pellet die p1->p2 p3 Apply 8-10 tons pressure to form transparent pellet p2->p3 a1 Place pellet in spectrometer p3->a1 a2 Run background scan (air) a1->a2 a3 Acquire sample spectrum a2->a3 d1 Perform background subtraction a3->d1 d2 Identify characteristic peaks (C-H, C=C, C=N stretches) d1->d2 d3 Compare with reference spectra d2->d3 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (EI-MS) cluster_proc Data Analysis p1 Prepare dilute solution (~1 mg/mL) in volatile solvent a1 Introduce sample into MS p1->a1 a2 Vaporization & Ionization (Electron Impact at 70 eV) a1->a2 a3 Mass Analysis (separation by m/z) a2->a3 a4 Ion Detection a3->a4 d1 Generate Mass Spectrum (Abundance vs. m/z) a4->d1 d2 Identify Molecular Ion Peak [M]⁺· d1->d2 d3 Analyze Fragmentation Pattern d2->d3 d4 Confirm Molecular Formula (HRMS) d3->d4

Sources

The Compass of Discovery: A Technical Guide to Computational Docking of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This in-depth technical guide provides a comprehensive framework for conducting computational docking studies on this promising class of compounds. We will delve into the rationale behind experimental choices, from target selection to the intricacies of ligand and protein preparation, and the subsequent analysis of docking results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate the discovery and optimization of novel therapeutics based on the this compound core.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[1,2-a]quinoxaline framework is a tricyclic heterocyclic system that has garnered considerable attention for its diverse pharmacological activities.[1][2] Derivatives of this core structure have been identified as potent anticancer, anti-inflammatory, and antiviral agents.[1][2] The addition of a ketone at the 4-position, yielding the this compound moiety, has proven to be a critical modification, leading to the development of highly selective and potent inhibitors of key biological targets.

A significant breakthrough in the exploration of this scaffold has been the discovery of its derivatives as non-covalent inhibitors of Bruton's tyrosine kinase (BTK).[3][4] BTK is a crucial enzyme in B-cell receptor signaling, making it a prime therapeutic target for B-cell malignancies and autoimmune disorders.[3][4] The development of non-covalent inhibitors is a promising strategy to overcome the limitations of covalent inhibitors, such as off-target toxicity and acquired resistance.[3][4]

Computational docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding orientation and affinity of small molecules to their protein targets. This guide will provide a detailed, step-by-step methodology for performing computational docking studies on this compound derivatives, with a focus on their interaction with protein kinases, a class of enzymes for which this scaffold has shown significant promise.

The Strategic Foundation: Target Selection

The success of any docking study hinges on the selection of a relevant and well-characterized biological target. For the this compound scaffold, several protein families have emerged as primary areas of interest based on experimental evidence.

Key Biological Targets
Target FamilySpecific ExamplesRationale
Tyrosine Kinases Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR)Derivatives have shown potent inhibitory activity against BTK and EGFR, crucial in cancer and autoimmune diseases.[3][4][5][6]
Sirtuins Sirtuin 6 (SIRT6)Pyrrolo[1,2-a]quinoxaline-based compounds have been identified as potent and selective SIRT6 activators, a promising target for various diseases.[7]
Other Kinases CK2, AKTThe broader pyrrolo[1,2-a]quinoxaline scaffold has demonstrated inhibitory activity against these kinases.[1][2]
Protein Tyrosine Phosphatases Protein Tyrosine Phosphatase 1B (PTP1B)Pyrrolo[1,2-a]quinoxalines have been shown to be potent and selective inhibitors of PTP1B, a target for diabetes and obesity.[8][9]

For the purpose of this guide, we will focus on a generalized workflow applicable to kinase targets, given the significant research in this area for the this compound scaffold.

The Digital Crucible: A Step-by-Step Docking Protocol

This section outlines a robust and validated protocol for the computational docking of this compound derivatives. The causality behind each step is explained to provide a deeper understanding of the process.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis validation Validation interaction_analysis->validation

Figure 1: A generalized workflow for computational docking studies.
Ligand Preparation: Crafting the Key

The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. This multi-step process ensures that the ligand is in a chemically correct and energetically favorable state.

Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Action: Convert the 2D chemical structure of the this compound derivative into a 3D conformation.

    • Causality: Docking algorithms require three-dimensional coordinates to perform their calculations.

    • Tools: Schrödinger's LigPrep, Open Babel.

  • Tautomeric and Ionization States:

    • Action: Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 0.5).

    • Causality: The protonation state of a molecule significantly influences its ability to form hydrogen bonds and other electrostatic interactions, which are critical for binding.

    • Tools: Epik (Schrödinger), Marvin (ChemAxon).

  • Stereoisomer Generation:

    • Action: Generate all possible stereoisomers if the molecule contains chiral centers.

    • Causality: Different stereoisomers can have vastly different binding affinities and biological activities.

  • Energy Minimization:

    • Action: Perform a conformational search and energy minimization of the ligand structure.

    • Causality: This step ensures that the starting conformation of the ligand is energetically reasonable and not in a high-energy, strained state.

    • Tools: OPLS force fields (in Schrödinger), MMFF94.

Protein Preparation: Preparing the Lock

The quality of the target protein structure is equally critical. Crystal structures obtained from the Protein Data Bank (PDB) often contain experimental artifacts that must be corrected.

Protocol: Protein Preparation

  • Structure Retrieval:

    • Action: Download the crystal structure of the target protein from the PDB.

    • Causality: Provides the atomic coordinates of the protein target. It is crucial to select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.

  • Initial Cleanup:

    • Action: Remove water molecules, co-solvents, and any non-essential ligands from the PDB file.

    • Causality: These molecules can interfere with the docking process unless they are known to play a direct role in ligand binding.

  • Adding Hydrogens and Assigning Bond Orders:

    • Action: Add hydrogen atoms to the protein structure and assign correct bond orders.

    • Causality: PDB files often lack explicit hydrogen atoms, which are essential for accurate hydrogen bond calculations.

  • Handling Missing Residues and Side Chains:

    • Action: Identify and model any missing residues or side chains in the protein structure.

    • Causality: Incomplete protein structures can lead to an inaccurate representation of the binding pocket.

    • Tools: Prime (Schrödinger), MODELLER.

  • Protonation and Constrained Minimization:

    • Action: Assign protonation states to titratable residues at a physiological pH and perform a restrained energy minimization of the protein structure.

    • Causality: This step relieves any steric clashes and optimizes the hydrogen-bonding network within the protein, while preserving the overall backbone conformation.

The Docking Simulation: Finding the Fit

With the prepared ligand and protein, the docking simulation can be performed. This involves defining the binding site and running the docking algorithm.

grid_generation protein Prepared Protein Structure binding_site Define Binding Site (e.g., from co-crystallized ligand) protein->binding_site grid_box Generate Docking Grid Box binding_site->grid_box docking_run Initiate Docking Simulation grid_box->docking_run

Sources

The Emergence of Pyrrolo[1,2-a]quinoxalin-4(5H)-one as a Scaffold for Sirtuin 6 Activation: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of Sirtuin 6 (SIRT6) activators, with a specific focus on the promising pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold. As a Senior Application Scientist, this document synthesizes current understanding, field-proven insights, and detailed methodologies to empower the scientific community in harnessing the therapeutic potential of SIRT6.

Executive Summary

Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity, metabolism, and DNA repair, making it a compelling target for therapeutic intervention in a host of age-related diseases, including cancer, metabolic disorders, and neurodegeneration.[1][2] The discovery and development of small-molecule activators of SIRT6 is a key focus in the field. Among the various chemical scaffolds identified, the pyrrolo[1,2-a]quinoxaline core has given rise to the first synthetic SIRT6 activators, highlighting its potential for generating novel therapeutics. This guide provides a comprehensive overview of the SIRT6 signaling landscape, the rationale for targeting this sirtuin, and detailed protocols for identifying and characterizing novel activators based on the this compound scaffold.

The Therapeutic Rationale for SIRT6 Activation

SIRT6 is a NAD+-dependent enzyme with a diverse range of cellular functions, primarily localized to the nucleus.[1][3] Its enzymatic activities, including deacetylation, mono-ADP-ribosylation, and long-chain fatty acid deacylation, allow it to modulate a wide array of physiological processes.[3][4]

  • Genomic Stability and DNA Repair: SIRT6 plays a pivotal role in maintaining genomic integrity by facilitating DNA repair mechanisms.[1]

  • Metabolic Homeostasis: It is a key regulator of glucose and lipid metabolism, influencing processes such as glycolysis, gluconeogenesis, and insulin secretion.[1][3]

  • Inflammation: SIRT6 has been shown to suppress inflammatory responses through the regulation of NF-κB signaling.

  • Aging: Overexpression of SIRT6 has been linked to extended lifespan in animal models, underscoring its role as a "longevity gene."[1]

Given its central role in these critical cellular processes, the activation of SIRT6 holds immense therapeutic promise for a variety of human diseases. Small-molecule activators of SIRT6 could therefore represent a novel therapeutic strategy for conditions associated with aging and metabolic dysregulation.[1]

Pyrrolo[1,2-a]quinoxaline-4(5H)-one: A Privileged Scaffold for SIRT6 Activation

The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a promising starting point for the development of SIRT6 activators. The first synthetic SIRT6 activator, UBCS039, features this core structure.[5][6][7]

dot

cluster_0 SIRT6 Activator Discovery Workflow High-Throughput Screening High-Throughput Screening Hit Confirmation & Dose-Response Hit Confirmation & Dose-Response High-Throughput Screening->Hit Confirmation & Dose-Response Selectivity Profiling Selectivity Profiling Hit Confirmation & Dose-Response->Selectivity Profiling Cellular Target Engagement Cellular Target Engagement Selectivity Profiling->Cellular Target Engagement In Vivo Efficacy In Vivo Efficacy Cellular Target Engagement->In Vivo Efficacy

Caption: Experimental workflow for SIRT6 activator discovery.

Primary Screening: In Vitro Sirt6 Enzymatic Assays

The initial step in identifying SIRT6 activators is to perform a high-throughput screen (HTS) using a robust and sensitive in vitro enzymatic assay. A fluorogenic deacetylation assay is a commonly used method.

Protocol: Fluorogenic SIRT6 Deacetylation Assay

This protocol is adapted from established methods for measuring SIRT6 deacetylase activity. [4] Materials:

  • Recombinant human SIRT6 enzyme

  • Fluorogenic SIRT6 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore like 7-amino-4-methylcoumarin (AMC))

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., trypsin in a buffer containing a SIRT6 inhibitor like nicotinamide)

  • Test compounds (solubilized in DMSO)

  • 96- or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls (DMSO for baseline activity, known activator for positive control) into the microplate wells.

  • Reagent Preparation: Prepare a master mix containing assay buffer, NAD+, and the fluorogenic substrate.

  • Enzyme Addition: Add the SIRT6 enzyme to the master mix immediately before dispensing into the assay plate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

  • Development: Add the developer solution to each well to stop the SIRT6 reaction and cleave the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Reading: Incubate at room temperature for a short period (e.g., 30 minutes) and then measure the fluorescence (e.g., excitation at 355 nm, emission at 460 nm).

  • Data Analysis: Calculate the percent activation for each test compound relative to the DMSO control.

Cellular Target Engagement: Confirming Intracellular Activity

Once active compounds are identified in vitro, it is crucial to confirm that they engage with SIRT6 within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. [8][9]CETSA measures the thermal stabilization of a target protein upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cultured cells (e.g., a cell line relevant to the intended therapeutic area)

  • Test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Equipment for heating cells (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blotting apparatus, antibodies specific for SIRT6 and a loading control)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or DMSO for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatants and analyze the amount of soluble SIRT6 at each temperature using Western blotting or another protein quantification method.

  • Data Analysis: Plot the amount of soluble SIRT6 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

The SIRT6 Signaling Network: A Systems Perspective

Understanding the broader signaling network in which SIRT6 operates is critical for predicting the downstream effects of its activation. SIRT6 is intricately involved in multiple pathways that govern cellular homeostasis.

dot

cluster_0 SIRT6 Signaling Pathways SIRT6 SIRT6 DNA_Repair DNA Repair SIRT6->DNA_Repair activates Metabolism Metabolic Homeostasis SIRT6->Metabolism regulates Inflammation Inflammation SIRT6->Inflammation suppresses Aging Aging SIRT6->Aging delays

Caption: Key signaling pathways regulated by SIRT6.

Activation of SIRT6 by a this compound-based compound would be expected to modulate these pathways, leading to beneficial effects such as enhanced DNA repair, improved metabolic control, and reduced inflammation.

Future Directions and Conclusion

The this compound scaffold represents a valuable starting point for the development of novel and potent SIRT6 activators. Further medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of compounds based on this scaffold are warranted. The experimental workflows and protocols detailed in this guide provide a robust framework for these endeavors.

The continued exploration of SIRT6 activators holds the promise of delivering new therapeutic options for a wide range of human diseases. This technical guide is intended to accelerate progress in this exciting field by providing the necessary scientific and methodological foundation for success.

References

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A Strategic Approach to the Initial Toxicity Screening of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Toxicological Hurdles of Pyrrolo[1,2-a]quinoxalin-4(5H)-ones

The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] Recent research has highlighted their potential as potent and selective non-covalent Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune disorders.[3][4] Some derivatives have also shown promise as antiproliferative agents in breast cancer cells.[5] However, as with any novel chemical entity destined for therapeutic use, a thorough and early assessment of potential toxicity is paramount to de-risk drug development programs and ensure patient safety.[6][7] The failure of promising drug candidates due to unforeseen toxicity in late-stage preclinical or clinical trials is a major contributor to the high attrition rates and escalating costs in the pharmaceutical industry.[6][8]

This in-depth technical guide provides a strategic, tiered approach for the initial toxicity screening of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering a framework that integrates in silico predictions with a pragmatic battery of in vitro assays. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system to build a comprehensive preliminary safety profile.

Part 1: Foundational Strategy - A Tiered, Fail-Fast Approach

The philosophy underpinning this guide is a "fail-fast, fail-early" strategy, which aims to identify compounds with potential toxic liabilities as early as possible in the drug discovery pipeline.[7] This tiered approach, combining computational and experimental methods, maximizes efficiency and minimizes resource expenditure.[9]

The screening cascade begins with broad, cost-effective in silico and high-throughput in vitro assays and progresses to more complex, lower-throughput assays for promising candidates. This allows for the rapid elimination of unsuitable compounds and focuses resources on those with the most favorable safety profiles.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: Mechanistic & Specific Toxicity Assays cluster_2 Tier 3: Advanced In Vitro & Early In Vivo Considerations In_Silico In Silico Toxicity Prediction (ADME-Tox, Genotoxicity, hERG) Cytotoxicity General Cytotoxicity Screening (e.g., LDH or MTT Assay) In_Silico->Cytotoxicity Prioritize & Inform Genotoxicity In Vitro Genotoxicity (Ames & Micronucleus Assays) Cytotoxicity->Genotoxicity Filter Hits Cardiotoxicity hERG Channel Inhibition Assay (Patch Clamp or Binding) Cytotoxicity->Cardiotoxicity Filter Hits Metabolic_Stability Metabolic Stability & Metabolite ID (Microsomes, Hepatocytes) Genotoxicity->Metabolic_Stability Cardiotoxicity->Metabolic_Stability Advanced_Models Advanced In Vitro Models (3D Cultures, Organ-on-a-Chip) Metabolic_Stability->Advanced_Models If promising Exploratory_In_Vivo Exploratory In Vivo Toxicology (Rodent MTD Studies) Advanced_Models->Exploratory_In_Vivo Lead_Candidate_Selection Lead Candidate Selection & Further Development Exploratory_In_Vivo->Lead_Candidate_Selection G Compound Test Compound Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Compound->Ames Micronucleus In Vitro Micronucleus Assay (Mammalian Cells - OECD 487) Compound->Micronucleus Result_Ames Gene Mutation Data Ames->Result_Ames Result_Micro Chromosomal Damage Data Micronucleus->Result_Micro Analysis Integrated Genotoxicity Profile Result_Ames->Analysis Result_Micro->Analysis

Caption: Dual-endpoint in vitro genotoxicity testing strategy.

  • Protocol Summary: Mini-Ames Test

    • Select a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that detect different types of mutations. [10] 2. Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

    • Expose the bacteria to various concentrations of the test compound on agar plates with minimal histidine.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in revertants compared to the negative control indicates a positive result.

  • Protocol Summary: In Vitro Micronucleus Assay

    • Use a mammalian cell line (e.g., CHO-K1, TK6, or HepG2).

    • Treat cells with the test compound for a full or partial cell cycle, with and without S9 metabolic activation.

    • After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

    • Harvest, fix, and stain the cells to visualize the main nuclei and any micronuclei (small, separate nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

    • Analyze via microscopy or flow cytometry. [11]A significant increase in the frequency of micronucleated cells indicates a positive result.

Cardiotoxicity Screening: hERG Channel Inhibition

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. [12][13][14]Therefore, hERG screening is an essential component of early safety assessment. [15]

  • Rationale: Many structurally diverse compounds can block the hERG channel. Identifying this liability early is critical to prevent late-stage drug withdrawal. [12][13]Both direct electrophysiology and high-throughput binding or flux assays can be used for initial screening.

  • Methodology:

    • Automated Patch Clamp: This is the gold standard, providing direct measurement of hERG channel currents in a cell line stably expressing the channel (e.g., HEK293-hERG). [13]It provides an accurate IC50 value for channel blockade.

    • Radioligand Binding Assay: A higher-throughput alternative that measures the displacement of a known radiolabeled hERG channel binder by the test compound. It is highly sensitive but indirect. [15] 3. Thallium Flux Assay: A fluorescence-based high-throughput screening (HTS) method where hERG channel activity is measured by the influx of thallium, a surrogate for potassium ions. [16]

  • Data Interpretation: The IC50 value from the hERG assay is compared to the projected therapeutic plasma concentration. A large margin (typically >30-fold) between the hERG IC50 and the efficacious concentration is desirable.

Part 4: Tier 3 and Future Directions

For high-priority compounds with a clean profile from Tiers 1 and 2, more advanced models can provide deeper insights before committing to expensive in vivo studies.

  • Metabolic Stability and Metabolite Identification: Quinoxaline structures can undergo metabolic transformations, including N-oxide reduction and hydroxylation, which can alter their toxicity profile. [17]Initial assessments using human liver microsomes or hepatocytes can determine metabolic stability and identify major metabolites for further testing. [18]

  • Advanced In Vitro Models: Technologies like 3D cell cultures (spheroids) and organ-on-a-chip systems are emerging as more physiologically relevant models than traditional 2D cell cultures, offering better predictive power for organ-specific toxicities like drug-induced liver injury (DILI). [18][19]

  • Exploratory In Vivo Toxicology: The ultimate goal of in vitro screening is to predict in vivo outcomes. For a lead candidate, a preliminary Maximum Tolerated Dose (MTD) study in rodents is often the next step. [20]This provides critical information on systemic toxicity and helps guide the design of formal GLP toxicology studies required for an Investigational New Drug (IND) application. [21][22]

Conclusion

The initial toxicity screening of novel this compound derivatives requires a systematic and multi-faceted approach. By integrating predictive in silico modeling with a tiered battery of in vitro assays—spanning general cytotoxicity, genotoxicity, and cardiotoxicity—researchers can make informed decisions, prioritize compounds with the highest potential for success, and mitigate the risk of late-stage failures. This strategic framework ensures that scientific rigor and resource efficiency are maintained, paving the way for the development of safer and more effective therapeutics.

References

  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357–366. [Link]

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  • Chen, Y., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 291. [Link]

  • Chen, Z., et al. (2025). Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Abeykoon, H. & D., H. (2018). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. ADMET & DMPK, 6(2), 99-105. [Link]

  • ScitoVation. (2022). In Vitro Toxicity Screening to Decrease Late Stage Preclinical Compound Attrition Rate. ScitoVation. [Link]

  • Jiang, N., & Yao, L. (2025). Biologically active 4,5‐dihydropyrrolo[1,2‐a]quinoxaline and pyrrolo[1,2‐a]quin‐oxaline derivatives. European Journal of Organic Chemistry. [Link]

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  • Jiang, N., & Yao, L. (2025). Biological activities of pyrrolo[1,2‐a]quinoxalines. European Journal of Organic Chemistry. [Link]

  • Sbardella, G., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. [Link]

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Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Pyrrolo[1,2-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold, a core heterocyclic structure of significant interest in medicinal chemistry. The protocol focuses on a robust and well-established synthetic route starting from the readily available precursor, 1-(2-aminophenyl)pyrrole.

Introduction: The Significance of the this compound Scaffold

The pyrrolo[1,2-a]quinoxaline framework is a tricyclic scaffold recognized for its diverse and potent pharmacological activities.[1][2] These compounds have been investigated for a range of therapeutic applications, including anticancer, anti-fungal, and antimalarial agents.[1][2] Specifically, the this compound core has emerged as a privileged structure in the design of highly selective kinase inhibitors. Recent drug discovery efforts have successfully identified derivatives of this scaffold as potent, non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a critical target in the treatment of B-cell malignancies and autoimmune disorders.[3][4][5][6] The ability to efficiently synthesize this key scaffold is therefore of paramount importance for advancing research in this area.

This guide details a common and effective two-step synthetic strategy involving the acylation of 1-(2-aminophenyl)pyrrole followed by an intramolecular cyclization to construct the target quinoxalinone ring system.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Amide Formation: The starting material, 1-(2-aminophenyl)pyrrole, undergoes acylation on the primary amino group to form an N-(2-acylaminophenyl)pyrrole intermediate. This step introduces the necessary carbonyl group and sets the stage for the subsequent ring closure.

  • Intramolecular Cyclization: The N-(2-acylaminophenyl)pyrrole intermediate is then subjected to conditions that promote intramolecular cyclization and dehydration, effectively forming the central pyrazinone ring of the tricyclic system. This type of reaction is analogous to the Bischler–Napieralski reaction, a classic method for synthesizing isoquinolines.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Start 1-(2-Aminophenyl)pyrrole Intermediate N-(2-(1H-pyrrol-1-yl)phenyl)acetamide Start->Intermediate Acetyl Chloride, Pyridine, DCM Product This compound Intermediate_ref N-(2-(1H-pyrrol-1-yl)phenyl)acetamide Intermediate_ref->Product POCl3, Toluene, Reflux

Caption: High-level workflow for the two-step synthesis.

Mechanistic Insights: The Chemistry Behind the Synthesis

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The transformation relies on fundamental principles of nucleophilic acyl substitution followed by an electrophilic aromatic substitution.

  • Acylation Mechanism: The primary amine of 1-(2-aminophenyl)pyrrole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). A base, such as pyridine, is typically used to neutralize the HCl byproduct, driving the reaction to completion.

  • Cyclization Mechanism: This key step is often promoted by a dehydrating agent like phosphorus oxychloride (POCl₃).

    • The amide oxygen of the intermediate is activated by POCl₃, forming a highly electrophilic intermediate.

    • The electron-rich C5 position of the pyrrole ring then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.

    • This cyclization forms the new six-membered ring.

    • Subsequent elimination and hydrolysis during workup yield the final, stable this compound product. This cyclization of N-(2-acylaminophenyl)pyrroles is a known and effective method for accessing the pyrrolo[1,2-a]quinoxaline core.[7]

G cluster_Activation Activation Step cluster_Cyclization Cyclization & Aromatization Amide Amide Intermediate Activated Activated Electrophile (Vilsmeier-like Intermediate) Amide->Activated + POCl3 POCl₃ Cyclized Cyclized Intermediate Product Final Product (after workup) Cyclized->Product Elimination/ Hydrolysis Activated_ref Activated Electrophile Activated_ref->Cyclized Intramolecular Electrophilic Attack

Caption: Simplified mechanistic pathway for the cyclization step.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Synthesis of N-(2-(1H-pyrrol-1-yl)phenyl)acetamide (Intermediate)

This procedure details the acylation of the starting material.

Materials:

  • 1-(2-Aminophenyl)pyrrole (1.0 eq)[8]

  • Acetyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-aminophenyl)pyrrole (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution with stirring.

  • Slowly add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure N-(2-(1H-pyrrol-1-yl)phenyl)acetamide.

Protocol 2: Synthesis of this compound (Final Product)

This procedure describes the intramolecular cyclization to form the target compound.

Materials:

  • N-(2-(1H-pyrrol-1-yl)phenyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

  • Toluene or Xylene, anhydrous

  • Ice, saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a clean, dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the N-(2-(1H-pyrrol-1-yl)phenyl)acetamide (1.0 eq).

  • Add anhydrous toluene (or xylene for higher temperatures) to dissolve the starting material.

  • Carefully and slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the stirred solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Neutralize the acidic aqueous mixture by the slow and careful addition of saturated aqueous NaHCO₃ until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound.

Data Summary

The following table outlines the key parameters for the described synthesis. Yields are representative and may vary based on scale and purification efficiency.

StepKey ReagentsSolventTemperatureTypical TimeExpected Yield
1 Acetyl Chloride, PyridineDCM0 °C to RT2-4 h85-95%
2 Phosphorus Oxychloride (POCl₃)TolueneReflux (~110 °C)4-8 h60-80%

References

  • ResearchGate. (n.d.). Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrrole.
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  • (2025). Aminophenylpyrrole synthesis and application to pyrrolo[1,2-c]quinazolinone synthesis.
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  • ResearchGate. (2023).
  • ResearchGate. (n.d.). Synthesis of pyrrolo[1,2‐a]quinoxalines.
  • East China Normal University. (n.d.). Discovery of this compound derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors.
  • (2025). Structure-based design of novel this compound derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors.
  • PubMed. (2025). Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[1,2‐α]quinoxalines based on palladium‐catalysed....
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  • Organic & Biomolecular Chemistry. (2011). One-pot synthesis of pyrrolo[1,2-a]quinoxalines. PubMed. [Link]

  • ResearchGate. (n.d.). Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐ones formation from azides.
  • Beilstein Journals. (n.d.). Rearrangement of pyrrolo[1,2-d][1][8][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. [Link]

  • NIH. (2016). Rearrangement of pyrrolo[1,2-d][1][8][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.

  • NIH. (n.d.).
  • PubMed. (2020). Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. The Journal of Organic Chemistry, 85(23), 15314–15324. [Link]

  • PubMed. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 825–834. [Link]

  • Semantic Scholar. (n.d.). Synthesis of pyrrolo[2,1-f][1][3][9]triazin-4(3H)-ones.

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Application Notes and Protocols: One-Pot Synthesis of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolo[1,2-a]quinoxalin-4(5H)-one Scaffold

The pyrrolo[1,2-a]quinoxaline ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, antituberculosis, and antimalarial properties.[1] Furthermore, they have been investigated as kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors, and as 5-HT3 receptor agonists.[1][3] The rigid, planar structure of the pyrrolo[1,2-a]quinoxaline moiety allows for effective interaction with biological targets, making it an attractive framework for the design of novel therapeutic agents.[4][5] The "-one" derivatives, specifically, are of growing interest in drug discovery.

Traditional multi-step syntheses of these complex heterocycles are often plagued by low overall yields, tedious purification procedures, and the use of harsh reagents. In contrast, one-pot, multi-component reactions offer a more elegant and efficient approach, characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials. This application note provides a detailed guide to a representative one-pot synthesis of this compound derivatives, including a step-by-step protocol, a discussion of the reaction mechanism, and a comparison of various synthetic strategies.

Synthetic Strategies: A Comparative Overview

The one-pot synthesis of pyrrolo[1,2-a]quinoxalines and their derivatives can be achieved through various catalytic systems and reaction conditions. The choice of method often depends on the desired substitution pattern, substrate availability, and desired environmental footprint. Below is a summary of common approaches:

Catalytic SystemKey ReactantsSolventTemperature (°C)Yield (%)Key AdvantagesReference
Acetic Acid (catalytic)1-(2-aminophenyl)pyrrole, Aromatic aldehydesMethanol6082-87Mild conditions, readily available catalyst, good to excellent yields.[6]
Iodine (catalytic)1-(2-aminophenyl)pyrroles, Methyl ketones/DMSODMSO120Good to excellentMetal-free, readily available catalyst.[7]
Indium(III) Chloride1-(2-aminophenyl)pyrroles, 2-propargyloxybenzaldehydesp-xyleneRefluxup to 83High atom- and step-economy, good substrate scope.[8][9]
p-DBSA (surfactant)Substituted anilines, Aromatic aldehydesEthanolRoom TempHighGreen synthesis, mild conditions, short reaction times.[10]
Transition Metal-FreeIndole-2-carboxamides, etc.Not specifiedMildGood to excellentAvoids potentially toxic metal catalysts.[11][12]

This table highlights the versatility of one-pot strategies. For the purpose of this guide, we will focus on a protocol inspired by the acid-catalyzed Pictet-Spengler type reaction, which is a robust and widely applicable method for the synthesis of the pyrrolo[1,2-a]quinoxaline core.[6][10]

Experimental Protocol: A Representative One-Pot Synthesis

This protocol details the synthesis of a representative this compound derivative via a three-component reaction between an o-phenylenediamine, a β-ketoester, and an aromatic aldehyde.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Ethyl acetoacetate (or other β-ketoester) (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Glacial acetic acid (0.2 mmol, 20 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Ethyl acetate/hexane mixture (for TLC)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the substituted aromatic aldehyde (1.0 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of ethanol to the flask, followed by the addition of glacial acetic acid (0.2 mmol).

  • Reaction: Attach a reflux condenser to the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound derivative.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism and Rationale

The one-pot synthesis of this compound derivatives is believed to proceed through a domino sequence of reactions. The proposed mechanism involves an initial condensation, followed by an intramolecular cyclization and subsequent oxidation.

Reaction_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization A o-Phenylenediamine + Aldehyde B Imine Intermediate A->B Condensation (-H2O) C Imine + β-Ketoester D Adduct C->D Michael Addition E Adduct F Dihydropyrrolo- quinoxalinone E->F Cyclization (-H2O) G Dihydropyrrolo- quinoxalinone H Pyrrolo[1,2-a]quinoxalin- 4(5H)-one G->H Oxidation (-H2)

Figure 1. Proposed reaction mechanism for the one-pot synthesis.

Causality behind Experimental Choices:

  • Catalyst: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl group of the aldehyde, thereby activating it for nucleophilic attack by the o-phenylenediamine. It also facilitates the dehydration steps.

  • Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the proton transfer steps in the reaction mechanism.

  • Temperature: Heating the reaction mixture to 80 °C provides the necessary activation energy for the condensation and cyclization steps, leading to a reasonable reaction rate.

  • Oxidation: In many cases, atmospheric oxygen is sufficient to oxidize the dihydropyrroloquinoxaline intermediate to the final aromatic product.[6] In some instances, an external oxidizing agent may be required to drive the reaction to completion.

Workflow Visualization

The overall experimental workflow can be visualized as a linear process from starting materials to the final purified product.

Experimental_Workflow Start Reactant Mixing (o-phenylenediamine, β-ketoester, aldehyde) Solvent_Catalyst Solvent & Catalyst Addition (Ethanol, Acetic Acid) Start->Solvent_Catalyst Reaction Reaction at 80°C (6-12 hours) Solvent_Catalyst->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Workup Solvent Removal (Rotary Evaporation) TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Figure 2. A streamlined workflow for the synthesis and purification.

Conclusion and Future Perspectives

The one-pot synthesis of this compound derivatives represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The described protocol, based on an acid-catalyzed multi-component reaction, offers a practical and scalable method for generating a library of derivatives for further investigation in drug discovery and materials science. Future research in this area will likely focus on the development of even more environmentally benign catalytic systems, such as the use of solid-supported catalysts or enzymatic transformations, to further enhance the green credentials of these synthetic routes. Additionally, the exploration of novel starting materials will undoubtedly lead to the discovery of new derivatives with unique and potent biological activities.

References

  • Jiang, N., & Yao, L. (2023). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Three-component reaction to pyrrolo[1,2-α]quinoxaline. [Link]

  • Huang, A., et al. (2011). One-pot synthesis of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry, 9(21), 7351-7357. [Link]

  • Reddy, G. S., et al. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega. [Link]

  • Zhou, J., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 246, 114998. [Link]

  • Huang, A., et al. (2011). One-pot synthesis of pyrrolo[1,2-a]quinoxalines. PubMed. [Link]

  • Ma, C., et al. (2017). I2-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling. Organic Chemistry Frontiers. [Link]

  • Allan, P. N. M., et al. (2019). Acetic Acid Catalysed One-Pot Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives. Synlett, 30(15), 1735-1738. [Link]

  • Russo, M., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. [Link]

  • Reddy, G. S., et al. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega. [Link]

  • Wang, Y., et al. (2021). Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Pyrrolo[1,2-α]quinoxalin-4(5H)-ones formation from azides. [Link]

  • Zhou, J., et al. (2023). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PubMed. [Link]

  • Li, H., et al. (2022). Discovery of this compound derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic Chemistry, 126, 105860. [Link]

Sources

Application Notes and Protocols for the Electrochemical Synthesis of Pyrrolo[1,2-a]quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the electrochemical synthesis of pyrrolo[1,2-a]quinoxalines. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including anticancer, antimalarial, and anti-tuberculosis properties.[1][2][3][4][5][6] Electrochemical synthesis offers a green, efficient, and often more selective alternative to traditional synthetic methods, avoiding the need for harsh reagents and simplifying purification processes.[7]

This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the methodologies, empowering researchers to understand, adapt, and troubleshoot these advanced synthetic procedures.

The Strategic Advantage of Electrosynthesis

Traditional methods for the synthesis of pyrrolo[1,2-a]quinoxalines often rely on metal-catalyzed reactions, which can lead to product contamination with trace metals and require stringent purification steps, a significant concern in pharmaceutical development.[7] Electrosynthesis, on the other hand, utilizes electricity to drive chemical reactions, offering a reagent-free approach to oxidation and reduction. This "green" methodology aligns with the principles of sustainable chemistry by minimizing waste and often allowing for reactions to be conducted under milder conditions.[7] The precise control over reaction parameters such as current and potential in electrosynthesis can lead to higher selectivity and yields.

Core Electrochemical Strategies for Pyrrolo[1,2-a]quinoxaline Synthesis

Two prominent and effective electrochemical methods for the synthesis of the pyrrolo[1,2-a]quinoxaline scaffold have emerged:

  • Iodine-Mediated Electrochemical C(sp³)–H Cyclization: This method involves an iodine-mediated intramolecular cyclization, which is both efficient and proceeds under mild conditions.[7][8][9][10]

  • Electrochemical Oxidative Dehydrogenative Annulation: This strategy allows for the formation of the quinoxaline ring system through an oxidative annulation process, often utilizing readily available starting materials.[11]

The following sections will provide detailed protocols for each of these methods, based on established and peer-reviewed procedures.

Protocol 1: Iodine-Mediated Electrochemical C(sp³)–H Cyclization

This protocol is based on the efficient iodine-mediated electrochemical C(sp³)–H cyclization for the synthesis of a variety of functionalized quinoxalines.[7][8][9][10] The reaction features a broad substrate scope and high atom economy.

Reaction Principle and Mechanism

The proposed mechanism involves the anodic oxidation of iodide to an iodonium ion. This electrophilic iodine species then reacts with the starting material, facilitating an intramolecular cyclization. The subsequent elimination of a proton and regeneration of the iodide catalyst completes the catalytic cycle.

G cluster_anode Anode cluster_solution Solution cluster_cathode Cathode I- I- I+ I+ I-->I+ - e- Intermediate_1 Intermediate_1 I+->Intermediate_1 Electrophilic Attack Start_Mat Starting Material (e.g., N-aryl-2-methylaniline) Start_Mat->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular Cyclization Intermediate_2->I- Regeneration Product Pyrrolo[1,2-a]quinoxaline Intermediate_2->Product - H+ H+ H+ H2 H2 H+->H2 + e-

Caption: Proposed mechanism for iodine-mediated electrochemical cyclization.

Experimental Protocol

Materials and Equipment:

  • Electrochemical Cell: Undivided glass cell (50 mL)

  • Anode: Graphite plate (1.5 cm x 1.5 cm)

  • Cathode: Platinum plate (1.5 cm x 1.5 cm)

  • Power Supply: Galvanostat/Potentiostat

  • Starting Materials: Substituted 2-(1H-pyrrol-1-yl)anilines and substituted 2-methylquinolines

  • Mediator: Iodine (I₂)

  • Supporting Electrolyte: Tetrabutylammonium iodide (TBAI)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Standard laboratory glassware for work-up and purification

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In an undivided electrochemical cell equipped with a magnetic stir bar, dissolve the 2-(1H-pyrrol-1-yl)aniline derivative (0.5 mmol), the 2-methylquinoline derivative (1.0 mmol), and tetrabutylammonium iodide (TBAI, 0.25 mmol) in the chosen solvent (10 mL).

  • Electrode Placement: Immerse the graphite anode and platinum cathode into the solution, ensuring they are parallel and approximately 1 cm apart.

  • Electrolysis: Stir the solution at room temperature and apply a constant current of 10 mA. Monitor the reaction progress by thin-layer chromatography (TLC). The electrolysis is typically complete within 4-8 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired pyrrolo[1,2-a]quinoxaline.

Data Summary
EntrySubstituent on AnilineSubstituent on QuinolineSolventTime (h)Yield (%)
1HHDCM585
24-MeHDCM682
34-ClHMeCN578
4H6-MeDCM780
5H6-BrMeCN675

Protocol 2: Electrochemical Oxidative Dehydrogenative Annulation

This protocol describes the synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles with ethers.[11] This method is notable for its use of a common solvent as a reactant.

Reaction Principle and Mechanism

The proposed mechanism involves the anodic oxidation of the 1-(2-aminophenyl)pyrrole to a radical cation. This intermediate then undergoes a cascade of reactions including hydrogen atom abstraction from the ether solvent, radical-radical coupling, and subsequent cyclization and aromatization to form the final product.

G cluster_anode Anode cluster_solution Solution cluster_cathode Cathode Amine 1-(2-aminophenyl)pyrrole Radical_Cation Radical_Cation Amine->Radical_Cation - e- Amine_Radical Amine_Radical Radical_Cation->Amine_Radical - H+ Coupled_Intermediate Coupled_Intermediate Amine_Radical->Coupled_Intermediate Radical Coupling Ether Ether (e.g., THF) Ether_Radical Ether_Radical Ether->Ether_Radical H-atom abstraction Ether_Radical->Coupled_Intermediate Cyclized_Intermediate Cyclized_Intermediate Coupled_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product Pyrrolo[1,2-a]quinoxaline Cyclized_Intermediate->Product Oxidation & Aromatization H+ H+ H2 H2 H+->H2 + e-

Sources

Streamlined Synthesis of Pyrrolo[1,2-a]quinoxalines: A Robust Copper-Catalyzed Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Medicinal Chemists

Abstract The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, exhibiting properties ranging from anticancer and antimalarial to kinase inhibition.[1][2][3][4] This application note provides a comprehensive guide to a highly efficient and versatile copper-catalyzed synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of the transformation, present a detailed, field-tested experimental protocol, and discuss the broad substrate scope. This guide is designed to empower researchers in medicinal chemistry and drug development to reliably access this important chemical class.

Introduction: The Significance of the Pyrrolo[1,2-a]quinoxaline Core

Pyrrolo[1,2-a]quinoxalines are nitrogen-containing tricyclic systems that have garnered significant attention in medicinal chemistry.[5] Their rigid, planar structure is a key feature in molecules designed to interact with biological targets such as protein kinases (e.g., CK2 and Akt) and nucleic acids.[6][7] The development of efficient synthetic routes is paramount to exploring the full therapeutic potential of this scaffold.[1][3] Traditional multi-step syntheses can be cumbersome, suffer from low overall yields, and lack atom economy.

Modern synthetic strategies have increasingly focused on transition-metal catalysis to construct this framework.[8] Among these, copper catalysis has emerged as a particularly attractive option due to the low cost, low toxicity, and earth abundance of copper compared to precious metals like palladium or rhodium.[8][9] Copper-catalyzed methods often proceed via domino or one-pot reactions, combining multiple bond-forming events in a single operation to provide rapid access to molecular complexity from simple, readily available starting materials.[1][10]

This document focuses on a robust and widely applicable copper-catalyzed aerobic oxidative cyclization, primarily utilizing 2-(1H-pyrrol-1-yl)anilines and a one-carbon (C1) source.

Mechanistic Rationale: The "Why" Behind the Copper-Catalyzed Annulation

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The copper-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines and a C1 source (such as an aldehyde or compounds that can generate an aldehyde in situ) is believed to proceed through a multi-step cascade.[1]

Key Mechanistic Steps:

  • Imine Formation: The reaction initiates with the condensation of the primary amine of the 2-(1H-pyrrol-1-yl)aniline with an aldehyde, forming an imine intermediate. This step is often acid-catalyzed.

  • Intramolecular Cyclization: A copper(II) species coordinates to the intermediate, facilitating an intramolecular electrophilic attack from the imine carbon onto the electron-rich pyrrole ring. This key C-C bond-forming step constructs the central five-membered ring of the tricyclic system.

  • Oxidative Aromatization: The resulting dihydro-pyrrolo[1,2-a]quinoxaline intermediate undergoes oxidation to form the final aromatic product. In aerobic protocols, molecular oxygen (O₂) serves as the terminal oxidant, regenerating the active Cu(II) catalyst from a Cu(I) species, thus allowing the catalyst to turn over.[11][12] This makes the overall process highly efficient and environmentally benign.

Copper_Catalyzed_Mechanism Figure 1: Proposed Catalytic Cycle cluster_reactants Starting Materials cluster_cycle Catalytic Cycle cluster_catalyst Catalyst Regeneration Aniline 2-(1H-pyrrol-1-yl)aniline Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Condensation (-H₂O) Cyclized Dihydro Intermediate Imine->Cyclized Intramolecular Cyclization (Cu-catalyzed) Product Pyrrolo[1,2-a]quinoxaline Cyclized->Product Oxidative Aromatization Cu_I Cu(I) Product->Cu_I Catalyst Reduction Cu_II Cu(II) Catalyst Cu_II->Imine Coordination Cu_I->Cu_II Oxidation O2 O₂ (Oxidant) H2O H₂O

Caption: A simplified diagram of the proposed mechanistic pathway.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 4-aryl-pyrrolo[1,2-a]quinoxalines, adapted from established literature methods.[1][11][12]

3.1. Materials and Reagents

  • 2-(1H-pyrrol-1-yl)aniline (1.0 equiv)

  • Substituted benzaldehyde (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Oxygen balloon or access to an oxygen line

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

3.3. Experimental Workflow

Experimental_Workflow start Start reagents 1. Combine Reactants - 2-(1H-pyrrol-1-yl)aniline - Aldehyde - Cu(OAc)₂ - DMF start->reagents setup 2. Reaction Setup - Attach condenser - Flush with O₂ - Heat to 120 °C reagents->setup monitor 3. Monitor Reaction - Use TLC (e.g., 4:1 Hexane:EtOAc) - Check for consumption of starting material setup->monitor workup 4. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with NaHCO₃ & Brine monitor->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End Product purify->end

Caption: A step-by-step workflow for the synthesis.

3.4. Step-by-Step Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1H-pyrrol-1-yl)aniline (e.g., 0.3 mmol, 51.7 mg), the corresponding aldehyde (0.36 mmol), and copper(II) acetate (0.03 mmol, 5.4 mg).

    • Expert Insight: Using a slight excess of the aldehyde (1.2 equiv) ensures complete consumption of the limiting aniline starting material, which can simplify purification.

  • Add Solvent: Add anhydrous DMF (3 mL) to the flask.

    • Causality: DMF is an excellent high-boiling polar aprotic solvent that effectively solubilizes the reactants and catalyst, facilitating the reaction at elevated temperatures.

  • Establish Atmosphere: Attach a reflux condenser, and purge the flask with oxygen by evacuating and backfilling three times. Leave the final atmosphere under an O₂ balloon.

    • Causality: As explained in the mechanism, O₂ is the terminal oxidant required for catalytic turnover.[12] An inert atmosphere will result in a stoichiometric reaction and significantly lower yield.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously. Monitor the reaction progress by TLC until the 2-(1H-pyrrol-1-yl)aniline is fully consumed (typically 8-12 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

    • Trustworthiness: The NaHCO₃ wash is critical for neutralizing any acidic byproducts, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure pyrrolo[1,2-a]quinoxaline product.

Substrate Scope & Performance

A key advantage of this copper-catalyzed method is its broad applicability to a variety of substrates. The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the aldehyde coupling partner.

Table 1: Representative Yields for the Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines

EntryR Group on AldehydeProductIsolated Yield (%)
1Phenyl4-phenylpyrrolo[1,2-a]quinoxaline88%
24-Methylphenyl4-(p-tolyl)pyrrolo[1,2-a]quinoxaline92%
34-Methoxyphenyl4-(4-methoxyphenyl)pyrrolo[1,2-a]quinoxaline85%
44-Chlorophenyl4-(4-chlorophenyl)pyrrolo[1,2-a]quinoxaline81%
54-Nitrophenyl4-(4-nitrophenyl)pyrrolo[1,2-a]quinoxaline75%
62-Naphthyl4-(naphthalen-2-yl)pyrrolo[1,2-a]quinoxaline86%
7Thiophen-2-yl4-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline78%

Data adapted from similar copper-catalyzed methodologies reported in the literature. Yields are illustrative and may vary.[11]

Troubleshooting and Self-Validation

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient oxygen. 3. Low reaction temperature.1. Use fresh, high-purity Cu(OAc)₂. 2. Ensure the O₂ balloon is properly affixed and the system is sealed. 3. Verify the oil bath temperature with an external thermometer.
Formation of Multiple Byproducts 1. Aldehyde self-condensation. 2. Over-oxidation or degradation at high temp.1. Add the aldehyde slowly to the heated reaction mixture. 2. Consider lowering the reaction temperature to 100-110 °C and extending the reaction time.
Difficult Purification 1. Streaking on TLC plate. 2. Product co-elutes with impurities.1. The product may be basic; add 1% triethylamine to the eluent to improve peak shape. 2. Try a different solvent system for chromatography (e.g., dichloromethane/methanol).

Conclusion

The copper-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines represents a powerful and practical tool for medicinal chemists. Its operational simplicity, use of an inexpensive catalyst, reliance on a green oxidant, and broad substrate tolerance make it an ideal method for library synthesis and the rapid generation of novel analogues for drug discovery programs. By understanding the mechanistic principles and following the detailed protocol herein, researchers can confidently and efficiently produce these high-value heterocyclic compounds.

References

  • ResearchGate. (n.d.). Synthesis of pyrrolo[1,2‐a]quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper‐catalyzed synthesis of pyrrolo[1,2‐a]quinoxalines. Retrieved from [Link]

  • ACS Publications. (2022). Copper-Catalyzed [5 + 1] Cyclization of o-Pyrrolo Anilines and Heterocyclic N-Tosylhydrazones for Access to Spiro-dihydropyrrolo[1,2-a]quinoxaline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • MTI University. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • ACS Publications. (2004). Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-e]pyrazines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of pyrrolo[1,2-a]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination of sp3 C–H bonds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Copper-Catalyzed Synthesis of Alkyl-Substituted Pyrrolo[1,2-a]quinoxalines from 2-(1H-Pyrrol-1-yl)anilines and Alkylboronic Acids. Retrieved from [https://www.semanticscholar.org/paper/Copper-Catalyzed-Synthesis-of-Alkyl-Substituted-2-(/0219c63b15103d36005710600100d80d28746c1f]([Link]

  • ResearchGate. (2024). Recent advances in the synthesis of pyrrolo[1,2-a]quinolines. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[1,2‐α]quinoxalines from α‐amino acids via Cu(OAc)2‐catalysed cascade reaction and possible mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of pyrrolo[1,2‐a]quinoxalines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]

  • ResearchGate. (2025). Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Synthesis of Pyrrolo[1,2-c]quinazolines and Pyrrolo[2,1-a]isoquinolines and Antiplasmodial Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of new pyrrolo-[1,2-a]quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active pyrrolo[1,2-a]quinoxaline derivatives A, B, and C. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Retrieved from [Link]

Sources

Application Note & Protocol: In Vitro Assay for Testing Pyrrolo[1,2-a]quinoxalin-4(5H)-one BTK Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bruton's Tyrosine Kinase (BTK) and the Promise of Novel Non-Covalent Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[1][2][3] Its activation triggers a cascade of downstream signaling pathways, including the NF-κB and MAPK pathways, which are crucial for B-cell proliferation, differentiation, and survival.[3] Dysregulation of BTK activity has been implicated in various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders.[3][4][5] This has established BTK as a significant therapeutic target.[1][4][5]

While covalent BTK inhibitors have demonstrated considerable clinical success, they are not without limitations, including off-target effects and the emergence of resistance.[4][5] This has spurred the development of non-covalent BTK inhibitors. The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has emerged as a promising foundation for novel, potent, and selective non-covalent BTK inhibitors.[4][5][6][7][8] Several derivatives of this class have shown significant BTK inhibition with IC50 values in the low nanomolar range.[4][5][6][8]

This application note provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound derivatives against BTK. The described methodology utilizes the robust and sensitive ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[9][10] This assay is well-suited for high-throughput screening and accurate determination of inhibitor potency (IC50 values).[2]

Assay Principle: Quantifying BTK Activity through ADP Production

The fundamental principle of this assay is to measure the enzymatic activity of BTK by quantifying the amount of adenosine diphosphate (ADP) produced when BTK phosphorylates a substrate using adenosine triphosphate (ATP) as the phosphate donor. The ADP-Glo™ Kinase Assay is a two-step process:

  • BTK Kinase Reaction & ATP Depletion: In the first step, the BTK enzyme, a suitable substrate (e.g., a poly-peptide), and ATP are incubated with the test inhibitor (a this compound derivative). If the inhibitor is effective, it will reduce the rate of ADP production. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining unconsumed ATP.[9][10]

  • ADP to ATP Conversion & Luminescence Detection: In the second step, the Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase, which catalyzes the production of light (luminescence) in the presence of luciferin.[9][10] The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the activity of the BTK enzyme.[2]

Visualizing the Workflow and Signaling Pathway

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Cleavage of PIP2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation, Survival, & Activation NFkB_MAPK->Proliferation

Caption: BTK's role in the B-Cell Receptor signaling cascade.

Assay_Workflow In Vitro BTK Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution 1. Prepare Serial Dilutions of this compound Plate_Setup 3. Add Reagents to 384-well Plate: Inhibitor, BTK, Substrate/ATP Mix Compound_Dilution->Plate_Setup Reagent_Prep 2. Prepare BTK Enzyme, Substrate, and ATP Solutions Reagent_Prep->Plate_Setup Incubation1 4. Incubate to Allow Kinase Reaction Plate_Setup->Incubation1 Add_ADP_Glo 5. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation1->Add_ADP_Glo Incubation2 6. Incubate Add_ADP_Glo->Incubation2 Add_Detection_Reagent 7. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubation2->Add_Detection_Reagent Incubation3 8. Incubate Add_Detection_Reagent->Incubation3 Read_Luminescence 9. Measure Luminescence Incubation3->Read_Luminescence Data_Plot 10. Plot Luminescence vs. Inhibitor Concentration Read_Luminescence->Data_Plot IC50_Calc 11. Calculate IC50 Value Data_Plot->IC50_Calc

Caption: Step-by-step workflow for the BTK inhibition assay.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
ADP-Glo™ Kinase AssayPromegaV9101
Recombinant Human BTKPromegaV2941
Poly (Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275
DTTSigma-AldrichD9779
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)In-house preparation or commercialN/A
This compound test compoundsSynthesized or purchasedN/A
DMSOSigma-AldrichD8418
384-well low-volume white platesCorning3572

Experimental Protocol

This protocol is designed for a 384-well plate format. Adjust volumes as necessary for other plate formats, maintaining the recommended ratios.[11]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer containing 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, and 50μM DTT.[2]

  • Test Compound (Inhibitor) Dilution Series:

    • Prepare a 1 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform a serial dilution in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 1 mM).

    • Further dilute these DMSO stocks into the Kinase Buffer to achieve the desired final concentrations in the assay with a consistent final DMSO concentration (e.g., 1%).

  • BTK Enzyme Solution: Dilute the recombinant BTK enzyme in Kinase Buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.

  • Substrate/ATP Mix: Prepare a solution containing the poly (Glu, Tyr) substrate and ATP in Kinase Buffer. The final concentration of ATP should be close to its Km for BTK to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare these reagents according to the manufacturer's instructions.[11] Equilibrate both to room temperature before use.[11]

2. Assay Procedure:

  • Add Inhibitor: To the wells of a 384-well plate, add 1 µL of the diluted this compound compounds or vehicle control (e.g., 1% DMSO in Kinase Buffer).

  • Add BTK Enzyme: Add 2 µL of the diluted BTK enzyme solution to each well.

  • Initiate Kinase Reaction: Add 2 µL of the Substrate/ATP mix to each well to start the reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[2]

  • Incubation: Incubate the plate at room temperature for 40 minutes.[2][9][10][11]

  • Convert ADP to ATP and Generate Light: Add 10 µL of Kinase Detection Reagent to each well.[2][11]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[10][11]

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

3. Control Reactions:

  • No Enzyme Control: Wells containing all components except the BTK enzyme to determine background luminescence.

  • Vehicle Control (Maximal Activity): Wells containing all components, including the BTK enzyme and the vehicle (e.g., 1% DMSO), but no inhibitor. This represents 100% enzyme activity.

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.[12][13]

  • Background Subtraction: Subtract the average luminescence signal from the "No Enzyme Control" wells from all other data points.

  • Normalization: Normalize the data by setting the average signal from the "Vehicle Control" wells as 100% activity and the background-subtracted signal from wells with a saturating concentration of a known potent BTK inhibitor (or the highest concentration of the test compound if it shows complete inhibition) as 0% activity.

  • Dose-Response Curve: Plot the percentage of BTK activity against the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[13][14]

Hypothetical Data Presentation:

This compound DerivativeIC50 (nM)
Compound A8.2
Compound B25.6
Compound C150.1
Ibrutinib (Control)5.5

Trustworthiness and Self-Validation

The protocol described is a self-validating system through the inclusion of appropriate controls. The vehicle control establishes the maximum signal window, while the no-enzyme control defines the baseline. The use of a known BTK inhibitor as a positive control further validates the assay's performance. The Z'-factor, a statistical parameter that can be calculated from the positive and negative controls, can be used to assess the quality and robustness of the assay for high-throughput screening. A Z'-factor greater than 0.5 is generally considered indicative of an excellent assay.

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro determination of the inhibitory activity of this compound derivatives against BTK using the ADP-Glo™ Kinase Assay. The detailed methodology, from reagent preparation to data analysis, is designed to yield accurate and reproducible IC50 values, which are critical for the characterization and advancement of novel non-covalent BTK inhibitors in drug discovery programs. The principles and techniques outlined herein are foundational for researchers, scientists, and drug development professionals working to identify the next generation of targeted therapies for B-cell malignancies and autoimmune diseases.

References

  • PubMed. (2022). Discovery of this compound derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of this compound Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tian, C., et al. (2025). Structure-based design of novel this compound derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry.
  • PubMed. (2025). Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BTK Enzyme Assay System Datasheet. Retrieved from [Link]

  • ResearchGate. (2025). Structure-based design of novel this compound derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

  • BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]

  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • Bio-protocol. (n.d.). Homogeneous time-resolved fluorescence assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). BTK Assay Kit. Retrieved from [Link]

  • PubMed. (n.d.). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]

  • bioRxiv. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • ACS Publications. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • DiscoverX. (n.d.). BTK Kinase Enzyme Activity Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). BTK (T474I) Kinase Assay Service. Retrieved from [Link]

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methodology for kinase selectivity profiling of pyrrolo[1,2-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methodology for Kinase Selectivity Profiling of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound scaffold has emerged as a promising framework for the development of novel kinase inhibitors, with demonstrated potent activity against targets like Bruton's tyrosine kinase (BTK).[1][2] A critical step in advancing such compounds from hit to lead is the comprehensive characterization of their selectivity across the human kinome.[3][4] Unintended off-target activity is a primary cause of toxicity and can lead to clinical trial failure.[5] Therefore, a rigorous, multi-tiered approach to selectivity profiling is not merely a characterization exercise but a foundational component of a successful drug discovery program.

This guide provides a detailed framework and actionable protocols for assessing the kinase selectivity of novel this compound derivatives. We move beyond simple procedural lists to explain the strategic rationale behind a phased screening approach, from broad kinome scanning to precise IC50 determination and cellular validation. The methodologies described are designed to be self-validating and are grounded in established industry best practices, providing researchers with the tools to generate robust, reliable, and interpretable selectivity data.

The Strategic Imperative of Kinase Selectivity

Protein kinases are one of the most critical enzyme families in cellular signaling, regulating a vast array of processes.[4][6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them highly valuable drug targets.[5][6] However, the high degree of structural conservation in the ATP-binding site across the ~500 members of the human kinome presents a significant challenge: achieving inhibitor selectivity.[5][7]

A promiscuous inhibitor that binds to numerous off-target kinases can lead to unpredictable and severe adverse effects.[4] Conversely, a highly selective compound offers a clearer path to clinical success by providing a defined therapeutic window and a more predictable safety profile. For a novel scaffold like this compound, early and comprehensive selectivity profiling is paramount to:

  • Identify and Confirm the Primary Target(s): Validate that the compound potently inhibits the intended kinase.

  • Uncover Off-Target Liabilities: Proactively identify potential sources of toxicity.

  • Discover Polypharmacology Opportunities: Identify additional, therapeutically beneficial targets that a single compound may inhibit, which can be advantageous in complex diseases like cancer.[4]

  • Guide Structure-Activity Relationship (SAR) Studies: Provide crucial data to medicinal chemists for optimizing selectivity and potency.[3]

Our recommended approach follows a logical, tiered progression designed to maximize information while efficiently using resources.

G cluster_0 Tier 1: Discovery & Triage cluster_1 Tier 2: Potency & Selectivity Quantification cluster_2 Tier 3: In-Cell Validation T1 Primary Screen (Single High Concentration) T1_desc Screen against a broad kinase panel (e.g., >300 kinases) at 1-10 µM. Goal: Identify all potential interactions. T2 IC50 Determination (Dose-Response) T1->T2 Hits >50% Inhibition T2_desc Generate 10-point dose-response curves for primary target(s) and key off-targets. Goal: Quantify inhibitor potency (IC50). T3 Cellular Target Engagement & Functional Assays T2->T3 Potent Hits (nM to low µM IC50) T3_desc Confirm activity in a physiological context. Measure inhibition of substrate phosphorylation in cells. Goal: Validate biochemical hits.

Figure 1: Tiered workflow for kinase selectivity profiling.

Core Methodologies: Choosing the Right Biochemical Assay

Biochemical kinase assays are the workhorse of selectivity profiling. They function by measuring the catalytic activity of a purified kinase enzyme in the presence of a test compound.[8] This is typically done by detecting either the consumption of ATP or the formation of the phosphorylated substrate product.[8] Several robust platforms exist, each with distinct advantages.

  • Luminescence-Based Assays (e.g., ADP-Glo™): This is our recommended platform for routine profiling due to its high sensitivity, broad applicability, and non-radioactive format. The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10] A two-step process first eliminates remaining ATP, then converts the newly formed ADP back into ATP, which drives a luciferase reaction to produce a light signal proportional to kinase activity.[10]

  • Radiometric Assays (e.g., HotSpot™): Often considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate ([³³P] or [³²P]) from ATP onto a substrate.[8][11] While highly sensitive and direct, the requirement for handling radioactive materials makes them less suitable for all laboratories.

  • Fluorescence-Based Assays: Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer sensitive, homogeneous formats.[12] They typically rely on specific antibodies or tracers and can sometimes be susceptible to compound interference.[12]

  • Binding Assays: Unlike activity-based assays, these methods measure the direct binding of an inhibitor to a kinase, quantifying the dissociation constant (Kd).[4][8] This approach is useful for confirming direct target engagement but does not measure functional inhibition of catalytic activity.[11]

For the protocols below, we will focus on the ADP-Glo™ Kinase Assay platform, as it represents a robust, scalable, and widely adopted industry standard.[13][14]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Kinase Kinase ADP ADP Substrate Substrate ATP ATP P_Substrate Phospho-Substrate ADP_Glo_Reagent ADP-Glo™ Reagent ADP->ADP_Glo_Reagent Reaction Product ADP_to_ATP ADP -> ATP Inhibitor This compound Inhibitor->Kinase Inhibits ATP_left Remaining ATP ADP_Glo_Reagent->ATP_left Depletes Detection_Reagent Kinase Detection Reagent Detection_Reagent->ADP Converts Luciferase Luciferase Reaction ADP_to_ATP->Luciferase Drives Light Luminescent Signal Luciferase->Light Generates

Figure 2: Mechanism of the ADP-Glo™ Luminescent Kinase Assay.

Experimental Protocols

Protocol 1: Tier 1 - Broad Panel Kinase Selectivity Screen (Single-Dose)

Objective: To identify potential on- and off-targets of a this compound derivative by screening it at a single, high concentration against a large panel of kinases.

Principle: The compound is tested at a concentration high enough (e.g., 10 µM) to detect even weak interactions. The percent inhibition of each kinase's activity is calculated relative to a vehicle control (DMSO). This provides a broad snapshot of the compound's activity profile.[15][16]

Materials:

  • This compound test compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Kinase panel (commercial panels are available from sources like Promega, Reaction Biology, or Eurofins Discovery).[9][15][17]

  • ADP-Glo™ Kinase Assay kit (Promega).[9]

  • Appropriate kinase reaction buffers, substrates, and ATP for each kinase (typically provided with panels).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and/or automated liquid handling system.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation:

    • Prepare a 100x working stock of the test compound. For a final assay concentration of 10 µM, dilute the 10 mM DMSO stock to 1 mM in assay buffer.

    • Causality: Preparing a concentrated stock minimizes the final DMSO concentration in the assay. High DMSO concentrations (>1%) can inhibit kinase activity and should be avoided.[12]

  • Assay Plate Setup: In a 384-well plate, set up the following controls for each kinase being tested:

    • 100% Activity Control (Vehicle): 0.5 µL of 100% DMSO.

    • Background Control (No Enzyme): Kinase is replaced with kinase buffer.

    • Test Compound: 0.5 µL of the 1 mM compound stock (for 10 µM final in a 50 µL reaction).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its specific substrate, and reaction buffer.

    • Dispense 25 µL of the kinase/substrate mix into each well.

    • Prepare a 2x ATP solution.

    • Start the reaction by adding 25 µL of the 2x ATP solution to all wells. The final reaction volume is 50 µL.

    • Trustworthiness: The ATP concentration should be at or near the Km for each specific kinase to ensure that the measured IC50 values approximate the inhibitor's intrinsic affinity (Ki).[4][18] Commercial panels are typically optimized for this.

    • Incubate the plate at room temperature for 60 minutes (or as recommended by the panel provider).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Read the luminescence (Relative Light Units, RLU) on a plate reader.

  • Data Analysis:

    • Calculate the Percent Inhibition for the test compound for each kinase using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))

Protocol 2: Tier 2 - IC50 Determination (10-Point Dose-Response)

Objective: To accurately quantify the potency of the test compound against the primary target(s) and any significant off-targets identified in the Tier 1 screen.

Principle: The compound is serially diluted and tested across a range of concentrations. The resulting inhibition data is plotted to generate a sigmoidal dose-response curve, from which the IC50 value (the concentration required to inhibit 50% of enzyme activity) is derived.[19][20]

Procedure:

  • Compound Dilution Series:

    • Starting with a 1 mM stock of the this compound derivative, perform a 10-point, 3-fold serial dilution in assay buffer. This will create a concentration range that brackets the expected IC50 value.

    • A typical starting concentration in the assay might be 30 µM, diluting down to the low nanomolar range.

  • Assay Setup and Execution:

    • The assay is performed exactly as described in Protocol 1 , with the following modification:

    • Instead of a single concentration, add 0.5 µL of each concentration from the dilution series to respective wells on the assay plate.

    • Ensure that 100% activity (vehicle) and background controls are included on every plate.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point as described previously.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC50 value is determined directly from the curve fit.

    • Trustworthiness: A well-defined sigmoidal curve with a good fit (R² > 0.95) provides high confidence in the calculated IC50 value. Assays should be run in duplicate or triplicate to assess reproducibility.

Data Presentation and Interpretation

Raw data should be processed and presented in a clear, comparative format.

Table 1: Representative Tier 1 Single-Dose Screening Data (Hypothetical data for a this compound derivative at 10 µM)

Kinase TargetKinase Family% Inhibition at 10 µMClassification
BTK TEC98.5%Primary Hit
ITK TEC85.2%Secondary Hit
TEC TEC79.8%Secondary Hit
SRC SRC65.1%Secondary Hit
EGFR EGFR45.3%Weak Hit
CDK2 CMGC12.7%Inactive
PKA AGC5.4%Inactive
AKT1 AGC2.1%Inactive

Table 2: Representative Tier 2 IC50 Determination Data

Kinase TargetIC50 (nM)Selectivity vs. BTK
BTK 11.4-
ITK15713.8-fold
TEC24521.5-fold
SRC89078.1-fold

Interpretation: The data above illustrates a compound with high potency for its intended target, BTK.[1] It shows some activity against other members of the same TEC kinase family, which is common.[3] The >78-fold selectivity against SRC, a common off-target for many kinase inhibitors, is a positive attribute. This selectivity profile provides a clear rationale for advancing the compound and guides further optimization to improve selectivity against closely related TEC family kinases if desired.

Tier 3: Validation in a Cellular Context

Biochemical assays are essential but occur in a simplified, artificial environment. Cellular assays are a critical next step to confirm that a compound can enter a cell, engage its target, and exert a functional effect in a complex physiological milieu.[21][22]

A Cellular Phospho-Substrate Assay is an excellent method for this validation. It directly measures the inhibition of the target kinase's activity within the cell by quantifying the phosphorylation of a known downstream substrate.

High-Level Protocol for a Cellular Phospho-BTK Assay:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., Ramos or U937 cells for BTK) and treat with a dose-range of the this compound compound for 1-2 hours.[1]

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Detection (ELISA or In-Cell Western):

    • Use a phospho-specific antibody that recognizes the autophosphorylation site of BTK (e.g., pY223) and a second antibody for total BTK protein.

    • Quantify the levels of both phosphorylated and total protein.[21][23]

  • Data Analysis:

    • Normalize the phospho-BTK signal to the total BTK signal.

    • Plot the normalized signal against inhibitor concentration to determine a cellular IC50. This value confirms on-target activity and provides insight into the compound's cell permeability and stability.

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Vidler, L. R., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Kim, J., et al. (2015). In vitro NLK Kinase Assay. Bio-protocol. [Link]

  • Zegzouti, H., et al. (2012). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Li, Y., et al. (2022). Discovery of this compound derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic Chemistry. [Link]

  • Jiang, N., & Yao, L. (2025). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. European Journal of Organic Chemistry. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Zhang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Lu, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Pharmaron. Kinase Panel Profiling. Pharmaron. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Lin, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Johnson, J. L. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology. [Link]

  • Lin, Y., et al. (2018). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Profacgen. Cell-based Kinase Assays. Profacgen. [Link]

  • DiscoverX. Kinase Screening & Profiling Service. DiscoverX. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Lu, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Bantscheff, M., et al. (2011). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]

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Application Notes and Protocols for Pyrrolo[1,2-a]quinoxalin-4(5H)-one in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modulating Inflammation

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but, when dysregulated, drives the pathology of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and antitubercular effects.[2][3] Recent research has illuminated the potential of this heterocyclic system in the context of inflammation, making pyrrolo[1,2-a]quinoxalin-4(5H)-one and its analogues compelling candidates for investigation.

Derivatives of the pyrrolo[1,2-a]quinoxaline core have been identified as potent activators of Sirtuin 6 (Sirt6), a histone deacetylase that plays a critical role in regulating inflammation by modulating NF-κB signaling.[4][5] Specifically, certain derivatives strongly suppress the production of pro-inflammatory cytokines and chemokines induced by lipopolysaccharide (LPS).[4][5] Furthermore, this scaffold has been successfully utilized to develop non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell receptor signaling and a validated target for autoimmune diseases.[6] These findings provide a strong rationale for the systematic evaluation of this compound as a novel anti-inflammatory agent.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of this compound. We will delve into the key signaling pathways that underpin inflammation and provide detailed, field-proven protocols for both in vitro and in vivo assays to rigorously assess the compound's efficacy and potential mechanism of action.

Part 1: Understanding the Molecular Landscape of Inflammation

A thorough understanding of the key signaling pathways driving the inflammatory response is crucial for designing and interpreting experimental outcomes. This compound may exert its effects by modulating one or more of these critical networks.

The NF-κB Signaling Pathway: The Master Regulator

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that serves as a pivotal mediator of inflammatory responses.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like LPS, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[9][10] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[10] This liberates NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][11]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR IKK_Complex IKK Complex TLR4->IKK_Complex Activates TNFR->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa P NFkB_complex NF-κB (p50/p65) IkBa->NFkB_complex Inhibits Proteasome Proteasome IkBa->Proteasome Ub Degradation p50 p50 p50->NFkB_complex p65 p65/RelA p65->NFkB_complex NFkB_active Active NF-κB (p50/p65) NFkB_complex->NFkB_active Translocation DNA κB Site NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Gene_Expression Induces Transcription

Figure 1: The Canonical NF-κB Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades are crucial for transducing extracellular stimuli into intracellular responses, including inflammation.[12][13] The three major MAPK families involved in inflammation are: p38 MAPKs, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[14][15] These kinases are activated by a tiered phosphorylation system (MAPKKK -> MAPKK -> MAPK).[12] Once activated, MAPKs phosphorylate various transcription factors (e.g., AP-1, CREB) and other proteins, leading to the production of inflammatory mediators.[14] The p38 MAPK and JNK pathways, in particular, are strongly activated by stress and inflammatory cytokines and are considered key targets for anti-inflammatory therapies.[16]

Cyclooxygenase (COX) Enzymes and Prostaglandin Synthesis

Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are central to the inflammatory process.[17][18] They catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators responsible for pain, fever, and swelling.[19][20] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[17][19] Therefore, selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[20][21]

Part 2: In Vitro Assays for Efficacy and Mechanistic Insight

In vitro assays provide the first critical assessment of a compound's biological activity, offering a controlled environment to study specific cellular and molecular events.[22][23]

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Scientific Rationale: Macrophages are key players in the innate immune response. Upon stimulation with LPS, they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[1] Overproduction of NO is a hallmark of chronic inflammation. This assay measures the ability of this compound to inhibit NO production, indicating its potential to modulate macrophage activation.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (dissolved in DMSO to create a stock solution)

  • Lipopolysaccharide (LPS) from E. coli

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes. .

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.

Self-Validation & Causality: A concurrent cell viability assay (e.g., MTT) is essential to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not general cytotoxicity.[24]

Protocol: Inhibition of Protein Denaturation Assay

Scientific Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[25] This assay assesses the ability of a compound to prevent heat-induced denaturation of protein (e.g., bovine serum albumin or egg albumin), which serves as an in vitro model for its anti-inflammatory activity.[23][25]

Materials:

  • Bovine Serum Albumin (BSA), 5% w/v solution

  • This compound

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac Sodium (as a reference standard)

  • UV-Vis Spectrophotometer

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of various concentrations of the test compound or standard (e.g., 100-500 µg/mL) and 2.8 mL of PBS.

  • Add Protein: Add 0.2 mL of 5% BSA to each tube.

  • Control: Prepare a control tube containing 2.8 mL of PBS and 0.2 mL of 5% BSA without the test compound.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 5 minutes.

  • Cooling & Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Self-Validation & Causality: The use of a well-established NSAID like Diclofenac Sodium as a positive control validates the assay's responsiveness. A clear dose-dependent inhibition by this compound would strongly suggest a protective effect on protein structure.

Data Presentation: In Vitro Screening Results

Quantitative data from the in vitro assays should be summarized for clear comparison.

CompoundNO Inhibition IC₅₀ (µM)% Inhibition of Protein Denaturation (at 250 µg/mL)Cell Viability (at IC₅₀)
This compoundExperimental ValueExperimental Value>95%
L-NAME (Positive Control)Known ValueN/A>95%
Diclofenac Sodium (Positive Control)N/AKnown Value>95%

Part 3: In Vivo Models for Preclinical Validation

In vivo models are indispensable for evaluating the therapeutic potential of an anti-inflammatory compound in a whole biological system, providing insights into its efficacy, pharmacokinetics, and safety.[1][26]

Protocol: Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: This is the most widely used acute inflammation model for screening NSAIDs.[27] Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase (0-2.5 hours) involves the release of histamine, serotonin, and bradykinin, while the late phase (2.5-6 hours) is characterized by the production of prostaglandins and mediated by COX-2. Inhibition of the late phase edema is a strong indicator of NSAID-like activity.

Carrageenan_Workflow cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Acclimatize Acclimatize Rats (7 days) Fast Fast Overnight (with water) Acclimatize->Fast Group Group Animals (n=6 per group) Fast->Group Measure_Initial Measure Initial Paw Volume (t=0) Group->Measure_Initial Administer_Drug Administer Compound/ Vehicle/Standard (p.o. or i.p.) Measure_Initial->Administer_Drug Wait Wait 1 hour Administer_Drug->Wait Induce_Edema Inject 0.1 mL 1% Carrageenan into Subplantar Region Wait->Induce_Edema Measure_Edema Measure Paw Volume at 1, 2, 3, 4, 5 hours Induce_Edema->Measure_Edema Calculate_Volume Calculate Edema Volume (Vt - V0) Measure_Edema->Calculate_Volume Calculate_Inhibition Calculate % Inhibition of Edema Calculate_Volume->Calculate_Inhibition Compare Compare with Control & Standard Calculate_Inhibition->Compare

Figure 2: Workflow for the Carrageenan-Induced Paw Edema Model.

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Indomethacin or Diclofenac Sodium (as a reference standard)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)

  • Plethysmometer

Step-by-Step Protocol:

  • Animal Preparation: Acclimatize animals for at least one week. Fast the rats overnight before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Vehicle Control

    • Group II: Reference Standard (e.g., Indomethacin 10 mg/kg, p.o.)

    • Group III-V: this compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).

  • Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Drug Administration: Administer the test compound, vehicle, or reference standard orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) = Vt - V₀.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Self-Validation & Causality: The inclusion of a vehicle control group is essential to establish the baseline inflammatory response. A statistically significant, dose-dependent reduction in paw edema by this compound, particularly in the 3-5 hour window, would strongly suggest COX-inhibitory or similar anti-inflammatory mechanisms.

Data Presentation: In Vivo Screening Results
Treatment Group (Dose, mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema at 3 hours
Vehicle ControlExperimental Value0%
Indomethacin (10)Experimental ValueCalculated Value
This compound (10)Experimental ValueCalculated Value
This compound (25)Experimental ValueCalculated Value
This compound (50)Experimental ValueCalculated Value

Conclusion and Future Directions

The protocols and theoretical framework outlined in this guide provide a robust starting point for the comprehensive evaluation of this compound as a potential anti-inflammatory therapeutic. Positive results from these initial screening assays would warrant further, more detailed mechanistic studies. These could include Western blot analysis to probe the phosphorylation status of key proteins in the NF-κB and MAPK pathways, kinase inhibition assays (specifically for BTK), and COX enzyme activity assays to pinpoint the molecular target(s) of the compound. By systematically applying these methodologies, researchers can effectively characterize the anti-inflammatory profile of this promising scaffold and pave the way for its potential development as a novel drug candidate.

References

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Application Notes and Protocols for Evaluating the Anti-SARS-CoV-2 Activity of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for novel antiviral therapeutics.[1] While vaccines are a critical tool, the development of effective small-molecule inhibitors remains a global priority to treat infected individuals and manage emerging variants.[2] Nitrogen-containing heterocyclic compounds, particularly the quinoxaline scaffold, have garnered substantial interest in medicinal chemistry due to their broad-spectrum biological activities, including antiviral properties.[3][4][5] Quinoxaline derivatives have been investigated as potential inhibitors for various viruses, and their structural versatility makes them promising candidates for targeting key SARS-CoV-2 proteins.[6][7]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It outlines a systematic, multi-phase workflow to robustly evaluate the anti-SARS-CoV-2 activity of novel quinoxaline derivatives, from initial cytotoxicity assessments to primary antiviral efficacy and preliminary mechanism of action studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.

Critical Biosafety Considerations

All work involving live SARS-CoV-2 must be conducted under appropriate biosafety conditions, as determined by a thorough, site-specific risk assessment.

  • Virus Culture and Propagation: Manipulation of live SARS-CoV-2, including virus isolation, stock preparation, and infection assays, must be performed in a Biosafety Level 3 (BSL-3) containment facility.[8][9] BSL-3 laboratories are equipped with specialized engineering controls, such as negative air pressure, and require specific work practices to protect laboratory personnel and the environment.[8]

  • Routine Diagnostics & Inactivated Samples: Some routine procedures with clinical specimens or inactivated virus may be performed at BSL-2 with BSL-3 work practices (often termed BSL-2+) .[10][11] However, the Institutional Biosafety Committee (IBC) has the final determination on the required biosafety level based on the specific procedures proposed.[10]

  • Personnel Training: All personnel must receive comprehensive training on BSL-3 procedures and the specific risks associated with SARS-CoV-2 before commencing any work.[12]

Overall Experimental Workflow

The evaluation of a candidate antiviral compound is a sequential process. A compound must first be shown to be non-toxic to host cells at concentrations where it may exhibit antiviral activity. This multi-step approach ensures that resources are focused on the most promising candidates and that the final data is robust and interpretable.

G cluster_0 Phase 1: In Silico & Cytotoxicity Screening cluster_1 Phase 2: Antiviral Efficacy cluster_2 Phase 3: Mechanism of Action (MoA) A Molecular Docking (Optional) Predict binding to viral targets B Cytotoxicity Assay (MTT) Determine 50% Cytotoxic Concentration (CC50) A->B Prioritize Candidates C Plaque Reduction Neutralization Test (PRNT) Determine 50% Effective Concentration (EC50) B->C Select non-toxic concentrations D Calculate Selectivity Index (SI) SI = CC50 / EC50 C->D Quantify therapeutic window E Time-of-Addition Assay Identify stage of viral lifecycle inhibited (e.g., Entry, Post-Entry) D->E Investigate promising candidates (High SI)

Caption: High-level workflow for evaluating quinoxaline derivatives.

Phase 1: Cytotoxicity Assessment

Expert Rationale: Before assessing antiviral activity, it is imperative to determine the cytotoxicity of the quinoxaline derivatives in the host cell line.[13] A compound that kills the host cells will appear to inhibit viral replication, leading to false-positive results.[14] The MTT assay is a robust and widely used colorimetric method that measures the metabolic activity of viable cells, providing a quantitative measure of cell health.[13][15][16]

Protocol 1: MTT Cytotoxicity Assay

This protocol determines the concentration of the test compound that reduces cell viability by 50% (CC50).

Materials:

  • Vero E6 cells (or other SARS-CoV-2 permissive cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test quinoxaline derivatives, dissolved in DMSO (or other suitable solvent)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO or isopropanol/DMSO (1:1) solution

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of the quinoxaline derivatives in culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Compound Treatment: After 24 hours, carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "cells only" (no compound) and "vehicle control."

  • Incubation: Incubate the plate for 48-72 hours (this duration should match the incubation time of the planned antiviral assay) at 37°C with 5% CO₂.

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[14][15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the untreated (cells only) control:

    • % Viability = (Absorbance of Treated Well / Absorbance of Control Well) x 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., dose-response curve) in software like GraphPad Prism to calculate the CC50 value.

Compound IDSolventMax. Non-Toxic Conc. (µM)CC50 (µM)
QX-001DMSO50>100
QX-002DMSO12.545.7
QX-003DMSO2588.2
Vehicle ControlDMSO (0.5%)N/A>100

Phase 2: Antiviral Efficacy Assessment

Expert Rationale: Once the non-toxic concentration range is established, the direct antiviral activity of the compounds can be evaluated. The Plaque Reduction Neutralization Test (PRNT) is considered the gold standard for quantifying the inhibition of infectious virus production.[17][18] This assay directly measures the ability of a compound to prevent the formation of viral plaques (localized areas of cell death) in a cell monolayer, providing a highly sensitive and specific measure of antiviral efficacy.[19]

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This protocol determines the concentration of the test compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Vero E6 cells

  • SARS-CoV-2 viral stock of known titer (PFU/mL)

  • 6-well or 12-well cell culture plates

  • Quinoxaline derivatives at desired concentrations (well below their CC50 values)

  • DMEM with 2% FBS

  • Overlay medium: 2% Methylcellulose or Avicel in 2X MEM

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) for fixation

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells in 12-well plates to form a confluent monolayer (~95-100% confluency) on the day of infection.[20]

  • Virus-Compound Incubation: In a separate 96-well plate or tubes, prepare serial dilutions of the quinoxaline derivatives in DMEM (2% FBS). Add a standardized amount of SARS-CoV-2 (typically aiming for 50-100 Plaque Forming Units (PFU) per well) to each compound dilution.[12][20]

  • Controls: Prepare the following essential controls:

    • Virus Control: Virus mixed with medium containing vehicle (DMSO) only (represents 100% infection).

    • Cell Control: Mock-infected cells with medium only (represents 0% infection/cell viability).

    • Positive Control: A known SARS-CoV-2 inhibitor like Remdesivir.[12][21]

  • Incubation: Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compounds to interact with the virus.[20]

  • Infection: Remove the growth medium from the Vero E6 cell monolayers. Inoculate the cells in duplicate with 100 µL of each virus-compound mixture.[20]

  • Adsorption: Incubate the plates for 1 hour at 37°C with 5% CO₂ to allow the virus to adsorb to the cells.[12]

  • Overlay Addition: After adsorption, carefully remove the inoculum and overlay the cell monolayer with ~1 mL of the semi-solid overlay medium. The overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of discrete plaques.[19]

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ until visible plaques are formed.

  • Fixation and Staining:

    • Carefully remove the overlay medium.

    • Fix the cells by adding 10% formalin for at least 1 hour at room temperature.[12]

    • Remove the formalin and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.

  • Plaque Counting: Count the number of plaques in each well and average the counts from the duplicate wells.

Data Analysis and Presentation:

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control:

    • % Reduction = (1 - (Avg. Plaques in Treated Well / Avg. Plaques in Virus Control Well)) x 100

  • Plot the % Reduction against the log of the compound concentration.

  • Use non-linear regression to calculate the EC50 value.

  • Calculate the Selectivity Index (SI): This critical parameter represents the therapeutic window of the compound. A higher SI value is desirable.[13]

    • Selectivity Index (SI) = CC50 / EC50

Compound IDCC50 (µM)EC50 (µM)Selectivity Index (SI)
QX-001>1005.2>19.2
QX-00245.715.13.0
QX-00388.2>50<1.8
Remdesivir>1000.7>142

Phase 3: Preliminary Mechanism of Action (MoA) Studies

Expert Rationale: For compounds demonstrating a high Selectivity Index, the next logical step is to investigate how they inhibit the virus. A time-of-addition assay is a powerful tool to determine which stage of the viral lifecycle is being targeted.[22] By adding the compound at different time points relative to infection, one can differentiate between inhibition of viral entry, replication (post-entry), or budding/egress.[12][23]

Protocol 3: Time-of-Addition Assay

This protocol helps elucidate the stage of the SARS-CoV-2 lifecycle inhibited by the test compound.

G cluster_time Time-of-Addition Points A Virus B Host Cell (Vero E6) A->B Attachment C Entry & Uncoating B->C Infection D Replication & Translation C->D E Assembly & Egress D->E F Progeny Virions E->F Release T1 Pre-infection (-2h to 0h) Targets Entry T1->C T2 Post-infection (2h, 4h, 6h...) Targets Replication/Egress T2->D

Caption: Principle of the time-of-addition assay.

Materials:

  • Vero E6 cells in 24-well or 96-well plates

  • SARS-CoV-2 viral stock

  • Quinoxaline derivative at a concentration of 5-10x its EC50

  • TRIzol or other RNA lysis buffer

  • qRT-PCR reagents for SARS-CoV-2 detection (e.g., targeting the N or E gene)

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells in plates to achieve confluency on the day of the experiment.

  • Infection: Chill plates on ice for 10 minutes to synchronize infection. Infect all wells (except mock controls) with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01-0.1 for 1 hour at 4°C.[23]

  • Time Zero (t=0): After the 1-hour adsorption, wash the cells three times with cold PBS to remove unbound virus. Add pre-warmed culture medium and transfer the plates to a 37°C incubator. This point is considered t=0.

  • Compound Addition: Add the test compound (at a fixed, effective concentration) to different wells at various time points, for example:

    • Full-time: Compound is present from t=0 until the end of the experiment.

    • Entry: Compound is added only during the 1-hour viral adsorption phase.

    • Post-entry: Compound is added at t=0, 2h, 4h, 6h, 8h, etc., post-infection.[23]

  • Sample Collection: At a fixed endpoint (e.g., 16 or 24 hours post-infection), collect the cell culture supernatant from each well.[24]

  • Quantification of Viral Yield:

    • Extract viral RNA from the supernatants using an appropriate kit or TRIzol.

    • Quantify the amount of viral RNA using a validated qRT-PCR assay.

    • Alternatively, the viral titer in the supernatant can be determined using a plaque assay.[23]

Data Interpretation:

  • Inhibition when added before or during infection: If the compound is most effective when added before or during the adsorption phase, it likely targets viral entry (attachment or fusion).

  • Inhibition when added post-infection: If the compound retains its inhibitory activity when added several hours after infection, it likely targets a post-entry step, such as viral genome replication or protein synthesis.[23]

  • No inhibition: If the compound is ineffective regardless of when it is added, its previously observed "antiviral" effect in the PRNT might be an artifact, or it may target very late stages of egress not well-captured by the endpoint.

Conclusion

This application note provides a structured and robust framework for the comprehensive evaluation of quinoxaline derivatives as potential anti-SARS-CoV-2 agents. By systematically progressing from essential cytotoxicity screening to gold-standard antiviral efficacy assays and insightful mechanism-of-action studies, researchers can confidently identify and characterize promising lead compounds. Adherence to strict biosafety protocols, inclusion of appropriate controls, and a thorough understanding of the rationale behind each step are paramount for generating high-quality, reproducible data. The methodologies described here will empower drug discovery professionals to efficiently advance the most promising quinoxaline candidates toward further preclinical and clinical development in the ongoing effort to combat COVID-19.

References

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  • Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

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  • Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. (2021, June 9). PMC - NIH. Retrieved January 12, 2026, from [Link]

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  • Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test. (n.d.). Retrieved January 12, 2026, from [Link]

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  • MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

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Application Notes and Protocols for the Purification of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of robust methodologies for the purification of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1][2] Recognizing the critical role of purity in subsequent biological assays and structural studies, this document outlines detailed protocols for flash column chromatography, high-performance liquid chromatography (HPLC), and crystallization. Emphasis is placed on the rationale behind procedural choices, troubleshooting common challenges, and ensuring the integrity of the final product. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and evaluation of this important scaffold.

Introduction: The Criticality of Purity for this compound Derivatives

The this compound core is a privileged scaffold found in a variety of biologically active molecules, including potent kinase inhibitors and anticancer agents.[1][2] The nature and position of substituents on this tricyclic system dramatically influence its pharmacological properties. Consequently, the unambiguous determination of structure-activity relationships (SAR) and the reliability of bioassay data are fundamentally dependent on the high purity of the synthesized derivatives.

Impurities, such as unreacted starting materials, reaction byproducts, or residual catalysts, can lead to erroneous biological data, interfere with crystallization attempts for structural elucidation, and complicate regulatory submissions. This guide provides a systematic approach to navigate the purification challenges associated with this class of N-heterocyclic compounds.

Strategic Approach to Purification

A multi-tiered strategy is often the most effective approach for achieving high purity of this compound derivatives. The general workflow involves an initial purification by flash column chromatography to remove gross impurities, followed by a final polishing step using either recrystallization or preparative HPLC to achieve >95% purity.

Purification_Workflow Crude Crude Reaction Mixture FCC Flash Column Chromatography (Bulk Impurity Removal) Crude->FCC Purity_Check1 Purity Assessment (TLC, LC-MS, ¹H NMR) FCC->Purity_Check1 Recrystal Recrystallization (High Purity Solids) Purity_Check1->Recrystal If solid & suitable solvent found Prep_HPLC Preparative HPLC (Difficult Separations, High Purity) Purity_Check1->Prep_HPLC If mixture is complex or oily product Final_Product Purified Product (>95% Purity) Recrystal->Final_Product Prep_HPLC->Final_Product Characterization Final Characterization (NMR, MS, EA, mp) Final_Product->Characterization

Caption: General purification workflow for this compound derivatives.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is the primary technique for the initial, large-scale purification of crude reaction mixtures.[3][4] The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase.

Foundational Principles

For this compound derivatives, which are often moderately polar, normal-phase chromatography using silica gel is the most common approach.[5] The choice of mobile phase is critical and is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound, ensuring good separation from both more and less polar impurities.[6][7]

Protocol: Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Glass column with stopcock

  • Sand (acid-washed)

  • Compressed air or nitrogen source

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Collection tubes

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution onto a TLC plate and develop it in various solvent systems.

    • Start with a non-polar system (e.g., 20% EtOAc in Hexanes) and gradually increase the polarity.

    • Insight: For these nitrogen-containing heterocycles, streaking on the TLC plate is a common issue due to interaction with acidic silica. Adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic sites and lead to sharper spots.[6][8]

  • Column Packing (Dry Packing Method):

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a ~1 cm layer of sand.

    • Fill the column with the required amount of dry silica gel (typically a 30:1 to 50:1 ratio of silica to crude material by weight).[9]

    • Gently tap the column to ensure even packing. Add another ~1 cm layer of sand on top of the silica.

    • Wet the column by passing the initial, least polar eluent through the packed silica until it is fully saturated.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent like DCM. Load this solution directly onto the top of the silica bed. This is the preferred method for good separation.[6]

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent (e.g., acetone or DCM), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.

    • Collect fractions and monitor their composition by TLC.

    • Insight: A gradient elution, starting with a low polarity mobile phase and gradually increasing its polarity, is often most effective for separating complex mixtures.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Common Solvent Systems
Polarity of DerivativeStarting Solvent System (EtOAc/Hexanes)Gradient Profile ExampleNotes
Low to Medium10-20% EtOAc in HexanesStart at 10% EtOAc, increase to 50% over 10 column volumes.Standard system for many derivatives.[8]
Medium to High40-60% EtOAc in HexanesStart at 40% EtOAc, increase to 100% EtOAc, then add 5% MeOH.For compounds with polar functional groups.
Basic Derivatives20% EtOAc in Hexanes + 0.5% TEAIsocratic or gradient, maintaining 0.5% TEA throughout.Prevents streaking on silica gel.[9]
Very Polar2-5% MeOH in DCMStart at 2% MeOH, increase to 10% over 10 column volumes.Use when compound is poorly soluble in EtOAc/Hexanes.[8]

Recrystallization: Achieving High Purity

Recrystallization is an excellent final purification step for solid compounds, capable of yielding material with very high purity. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Protocol: Recrystallization
  • Solvent Selection:

    • Place a small amount of the partially purified solid in a test tube.

    • Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable.

    • If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.[10]

    • Common Solvents: Methanol, ethanol, ethyl acetate, and mixtures with water or hexanes are often effective for this class of compounds.

  • Procedure:

    • Dissolve the compound in the minimum amount of the chosen hot solvent.

    • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot-filtering the solution.[5]

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum.

Troubleshooting Crystallization
IssuePotential CauseSolution
Oiling Out Solution is supersaturated or cooled too quickly; presence of impurities.Add a small amount of hot solvent to redissolve the oil, then cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Consider a preliminary purification by chromatography.[11]
No Crystals Form Solution is not supersaturated; compound is too soluble.Evaporate some solvent to concentrate the solution. Add a non-polar "anti-solvent" (e.g., hexanes) dropwise until turbidity persists, then heat to clarify and cool slowly.[11]
Low Recovery Compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled. Use a minimal amount of ice-cold solvent for washing the crystals.[11]

High-Performance Liquid Chromatography (HPLC)

For challenging separations of closely related isomers or for obtaining analytical-grade purity, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.

HPLC_Principle cluster_0 Reversed-Phase HPLC Mobile_Phase { Mobile Phase (Polar)|Water/Acetonitrile (+ a modifier like Formic Acid)} Stationary_Phase { Stationary Phase (Non-Polar)|C18-modified Silica} Mobile_Phase->Stationary_Phase Elution Analyte This compound (Analyte) Analyte->Stationary_Phase Partitioning based on hydrophobicity caption Principle of Reversed-Phase HPLC for this compound derivatives.

Caption: Principle of Reversed-Phase HPLC for purifying this compound derivatives.

Protocol: Preparative RP-HPLC

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Fraction collector

Procedure:

  • Method Development:

    • Develop an analytical method first on a smaller C18 column.

    • A typical mobile phase consists of water (A) and acetonitrile (B), often with 0.1% formic acid or trifluoroacetic acid added to both to improve peak shape.

    • Run a gradient (e.g., 10% B to 95% B over 20 minutes) to determine the retention time of the target compound.

    • Optimize the gradient to maximize the resolution between the desired product and impurities.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or DMSO, at a high concentration.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the optimized gradient and collect fractions corresponding to the peak of interest.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) via rotary evaporation.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure product as a solid.

Conclusion

The successful purification of this compound derivatives is a critical step in their development as potential therapeutic agents. A systematic approach, beginning with flash column chromatography for bulk purification and followed by either recrystallization or preparative HPLC for final polishing, is highly effective. Careful selection of solvent systems, guided by TLC analysis, and attention to procedural details are paramount for achieving high yields of pure compounds. The protocols and troubleshooting guides presented here provide a solid foundation for researchers to overcome common purification challenges and ensure the quality and integrity of their synthesized molecules.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]

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  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • Di Mola, A., et al. (2021). Green Synthesis of New Pyrrolo[1,2-a]quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 5596816. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolo(1,2-a)quinoxaline on Newcrom R1 HPLC column. [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). [Link]

  • Zhang, X., et al. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 2(4), 100871. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. [Link]

  • Shukla, A. K., et al. (2023). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. The Journal of Organic Chemistry, 88(12), 8016-8027. [Link]

  • G, A., et al. (2022). PIFA-promoted intramolecular oxidative cyclization of pyrrolo- and indolo[1,2-a]quinoxaline-appended porphyrins. Organic & Biomolecular Chemistry, 20(4), 834-840. [Link]

  • Wang, Y., et al. (2022). Discovery of this compound derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic Chemistry, 126, 105860. [Link]

  • ResearchGate. (n.d.). Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐ones formation from azides. [Link]

  • Ma, Y., et al. (2020). Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. The Journal of Organic Chemistry, 85(23), 15314-15324. [Link]

  • ResearchGate. (n.d.). The Retrosynthetic Analysis of Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐one. [Link]

  • Ielo, L., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5824. [Link]

  • El-Sayed, R. (2001). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 6(4), 337-344. [Link]

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Application Note: A Multi-faceted Approach to the Characterization of Novel Pyrrolo[1,2-a]quinoxalin-4(5H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[1,2-a]quinoxalin-4(5H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure serves as an excellent foundation for developing potent and selective inhibitors of various protein kinases, which are critical targets in oncology and immunology.[1][2] Recent studies have highlighted derivatives of this scaffold as promising noncovalent inhibitors of Bruton's Tyrosine Kinase (BTK) and inhibitors of other key signaling proteins like Akt kinase, underscoring their therapeutic potential.[3][4][5][6][7]

The successful progression of a novel compound from synthesis to a viable drug candidate hinges on a rigorous and comprehensive characterization strategy. This process is not merely a series of checkboxes but a logical, multi-stage investigation designed to build a complete profile of the molecule. This application note provides an in-depth guide for researchers, outlining a robust workflow for the physicochemical, biological, and preliminary in vivo characterization of novel this compound compounds. The methodologies described herein are designed to establish a compound's identity, purity, mechanism of action, and initial therapeutic potential, ensuring a solid foundation for further development.

G Overall Characterization Workflow for Novel Compounds cluster_0 Phase 1: Structural & Physicochemical Integrity cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Preclinical Assessment Synthesis Newly Synthesized Compound Purity Purity & Identity (HPLC, LC-MS) Synthesis->Purity Confirm Purity Structure Structural Elucidation (NMR, HRMS) Purity->Structure Confirm Identity ThreeD_Structure 3D Conformation (X-ray Crystallography) Structure->ThreeD_Structure Determine Absolute Structure Viability Cell Viability Screening (MTT/MTS Assay) Structure->Viability Advance to Biological Testing IC50 IC50 Determination Viability->IC50 Quantify Potency MOA Mechanism of Action (Western Blot, Kinase Assays) IC50->MOA Investigate 'How it Works' PK Pharmacokinetics (PK) (LC-MS/MS) MOA->PK Promising In Vitro Data Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy Assess Drug-like Properties Candidate Lead Candidate Efficacy->Candidate Demonstrate Efficacy

Figure 1: A comprehensive workflow for characterizing novel drug candidates.

Part 1: Physicochemical and Structural Characterization

The foundational step in characterizing any new chemical entity is to unequivocally confirm its chemical identity, purity, and structure. This phase ensures that all subsequent biological data are attributable to the correct, unadulterated molecule.

Identity and Purity Assessment

Rationale: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the workhorse for initial purity and identity checks. HPLC separates the compound from impurities, while MS provides the molecular weight, offering a rapid and sensitive confirmation of the target molecule.[8][9]

Protocol: HPLC-MS Analysis

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 254 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 100-1000 m/z.

    • Analysis: The primary peak in the chromatogram should correspond to the compound. The mass spectrum for this peak should show an [M+H]⁺ ion that matches the calculated molecular weight of the target compound. Purity is determined by the area percentage of the main peak.

Definitive Structural Elucidation

Rationale: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive atomic connectivity, making it indispensable for structural elucidation.[10][11][12] A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required to assign all proton and carbon signals and confirm the this compound framework.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D spectra as needed, such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations), which is crucial for piecing together the heterocyclic core and substituent positions.

  • Analysis: The number of signals, their chemical shifts (δ), coupling constants (J), and correlations in 2D spectra should be fully consistent with the proposed structure.[13][14]

Three-Dimensional Structure Determination

Rationale: Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in a molecule.[15][16] This "gold standard" technique can confirm the relative and absolute stereochemistry, bond angles, and crystal packing interactions, which are invaluable for understanding structure-activity relationships (SAR) and for computational modeling.[17][18][19]

Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm in all dimensions).[18] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, often at low temperatures (~100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.

Technique Parameter Measured Typical Result (Example)
HPLC Purity>98% (at 254 nm)
HRMS (ESI+) Exact Mass [M+H]⁺Calculated: 350.1234; Found: 350.1236
¹H NMR Chemical Shift (δ)δ 7.5-8.5 (aromatic protons), δ 4.2 (CH₂), etc.
¹³C NMR Chemical Shift (δ)δ 165.4 (C=O), δ 110-140 (aromatic carbons)
X-ray 3D Atomic CoordinatesConfirmed planar structure, specific torsion angles

Table 1: Summary of physicochemical characterization data for a hypothetical compound.

Part 2: In Vitro Biological Evaluation

With the compound's identity and purity confirmed, the next phase is to assess its biological activity. Given that pyrrolo[1,2-a]quinoxalines are often developed as anticancer agents, the following protocols focus on evaluating cytotoxicity and the mechanism of cell death.[20][21][22]

Cell Viability and Cytotoxicity Screening

Rationale: The MTT (or MTS) assay is a robust, high-throughput colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability.[23] It is a primary screen to determine if the compound has a cytotoxic or cytostatic effect on cancer cells and to quantify its potency by determining the half-maximal inhibitory concentration (IC₅₀).[24][25][26]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., U-937, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4][27]

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell Line Cancer Type Hypothetical IC₅₀ (µM)
U-937Histiocytic Lymphoma0.022
K-562Chronic Myelogenous Leukemia4.5[5]
MCF-7Breast Adenocarcinoma8.0[5]
A549Lung Carcinoma15.2

Table 2: Example IC₅₀ values of a novel this compound against various cancer cell lines.

Mechanism of Action: Apoptosis Induction

Rationale: A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death). Western blotting is a powerful technique to detect changes in the expression levels of key proteins that regulate and execute apoptosis.[28] The cleavage of PARP by activated Caspase-3 is a hallmark of apoptosis.[29][30]

G Hypothesized Apoptotic Pathway Compound This compound (e.g., BTK Inhibitor) BTK BTK Kinase Compound->BTK Inhibition Downstream Downstream Survival Signaling (e.g., NF-κB) BTK->Downstream Activation Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Downstream->Bcl2 Upregulation Mito Mitochondrial Integrity Disruption Bcl2->Mito Maintains Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes Cleaved_PARP Cleaved PARP

Figure 2: Hypothesized signaling pathway for apoptosis induction.

Protocol: Western Blot for Apoptosis Markers

  • Cell Treatment and Lysis: Treat cells with the compound at concentrations around its IC₅₀ for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptosis proteins (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL chemiluminescence substrate and visualize the protein bands using a digital imager. An increase in the signal for cleaved PARP and cleaved Caspase-3 indicates apoptosis induction.[31]

Part 3: Preliminary In Vivo Assessment

Promising in vitro data are the prerequisite for advancing a compound to in vivo studies. These experiments are crucial for evaluating how the compound behaves in a complex biological system.[32][33]

Pharmacokinetic (PK) Studies

Rationale: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[8] This is essential for understanding a compound's bioavailability and for designing effective dosing regimens for efficacy studies. These studies typically involve administering the compound to rodents and measuring its concentration in plasma over time using highly sensitive LC-MS/MS.

In Vivo Efficacy Studies

Rationale: The ultimate preclinical test of an anticancer compound is its ability to inhibit tumor growth in an animal model.[34] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used standard.[7][35][36]

Protocol Outline: Xenograft Tumor Model

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., U-937) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the compound orally or via IP injection at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, calculate the Tumor Growth Inhibition (TGI) to quantify the compound's efficacy.

Group Dose (mg/kg, oral) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI)
Vehicle Control-1250-
Compound X5044064.8%
Positive Control2551059.2%

Table 3: Example results from an in vivo xenograft efficacy study.

The characterization of novel this compound compounds requires a systematic, multi-disciplinary approach. By following the logical progression outlined in this note—from fundamental physicochemical verification to detailed in vitro biological investigation and preliminary in vivo assessment—researchers can build a comprehensive data package. This rigorous evaluation is essential for identifying promising lead candidates, understanding their mechanism of action, and making informed decisions for their advancement in the drug discovery pipeline.

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Application Notes & Protocols: Evaluating the Anti-Proliferative Efficacy of Pyrrolo[1,2-a]quinoxaline Compounds Using the Colony Formation Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The colony formation assay, or clonogenic assay, is a cornerstone in cancer research for assessing the long-term proliferative potential of cells following therapeutic intervention.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this assay to evaluate the efficacy of pyrrolo[1,2-a]quinoxaline compounds, a promising class of heterocyclic molecules with demonstrated anti-cancer activities.[2][3][4] We present detailed, field-proven protocols for both traditional 2D anchorage-dependent and 3D anchorage-independent (soft agar) assays, explain the causality behind critical experimental choices, and offer insights into data analysis and troubleshooting. The protocols are designed to be self-validating systems, ensuring robust and reproducible results.

Introduction: The Rationale for Clonogenic Assessment

Standard cell viability assays like MTT or ATP-based luminescence tests offer a snapshot of cellular health and metabolic activity at a specific time point.[5][6][7][8] While valuable, they do not fully capture a compound's ability to induce reproductive death—the irreversible loss of a cell's capacity to proliferate indefinitely. The colony formation assay directly addresses this by measuring the ability of a single cell to undergo the multiple divisions required to form a macroscopic colony, typically defined as a cluster of 50 or more cells. This makes it the gold standard for determining the long-term efficacy of cytotoxic or cytostatic agents.

Pyrrolo[1,2-a]quinoxaline Scaffold: This tricyclic system is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anti-proliferative effects against various cancer cell lines.[2] Some derivatives have been shown to function as inhibitors of critical cell survival pathways, such as the PI3K/Akt signaling cascade, while others act as modulators of enzymes like Sirt6, which is implicated in genomic stability and cancer metabolism.[3][9][10][11] The colony formation assay is an ideal platform to functionally validate the downstream effects of such mechanistic actions.

Choosing the Appropriate Assay Format

The choice between a 2D (anchorage-dependent) and a 3D (anchorage-independent) assay is critical and depends on the specific research question.

  • 2D Clonogenic Assay: Measures the ability of cells to form colonies on a solid substrate. It is a robust method for assessing the general cytotoxic and anti-proliferative effects of a compound on both normal and cancerous cells that require attachment for growth.[1][12]

  • 3D Soft Agar Assay: Specifically measures anchorage-independent growth, a hallmark of malignant transformation.[13][14] Normal cells fail to grow when suspended in a semi-solid medium like agar, whereas transformed cells can proliferate and form colonies.[15] This assay is considered more stringent for evaluating a compound's potential to revert a tumorigenic phenotype.[16][17]

G start Start: Assess Compound Effect q1 Is the primary goal to measure general cytotoxicity and long-term proliferation? start->q1 q2 Is the primary goal to assess the reversal of a cancerous phenotype (anchorage-independent growth)? q1->q2  No p1 Protocol I: 2D Clonogenic Assay q1->p1  Yes q2->p1  No (Consider 2D as a primary screen) p2 Protocol II: 3D Soft Agar Assay q2->p2  Yes

Caption: Decision workflow for selecting the appropriate colony formation assay.

Protocol I: 2D Anchorage-Dependent Clonogenic Assay

This protocol details the method for evaluating the effect of pyrrolo[1,2-a]quinoxaline compounds on cells grown as a monolayer.

Materials and Reagents
  • Cell Culture: Cancer cell line of interest (e.g., MCF7, HCT116, A549), complete growth medium (e.g., DMEM/RPMI + 10% FBS), Trypsin-EDTA, PBS.

  • Compound: Pyrrolo[1,2-a]quinoxaline derivative(s) dissolved in a suitable vehicle (e.g., DMSO).

  • Plates: 6-well or 12-well tissue culture-treated plates.

  • Fixation/Staining: Fixation solution (e.g., 10% neutral buffered formalin or Methanol:Acetic Acid 3:1), 0.5% (w/v) Crystal Violet staining solution in methanol or water.[1][18]

  • Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), microscope, hemocytometer or automated cell counter.

Experimental Workflow

G cluster_prep Day 0: Cell Seeding cluster_treat Day 1: Treatment cluster_incubate Days 2-14: Incubation cluster_stain Day 14: Staining & Analysis a 1. Prepare single-cell suspension via trypsinization b 2. Count viable cells (e.g., Trypan Blue) a->b c 3. Plate cells at pre-determined seeding density b->c d 4. Treat cells with serial dilutions of Pyrrolo[1,2-a]quinoxaline (Include Vehicle & Positive Controls) c->d e 5. Incubate for 7-14 days until visible colonies form in control wells d->e f 6. Wash with PBS e->f g 7. Fix colonies f->g h 8. Stain with Crystal Violet g->h i 9. Wash, dry, and image plates h->i j 10. Count colonies (>50 cells) i->j k 11. Calculate Plating Efficiency and Surviving Fraction j->k

Caption: Step-by-step workflow for the 2D clonogenic assay.

Detailed Step-by-Step Methodology
  • Cell Preparation:

    • Harvest log-phase cells using trypsin-EDTA. Neutralize trypsin with serum-containing medium to prevent cell damage.

    • Perform a viable cell count using Trypan Blue exclusion. An accurate cell count is absolutely critical for this assay.[19]

  • Cell Seeding (Critical Step):

    • The number of cells seeded is cell-line dependent and must be optimized. The goal is to obtain 50-150 distinct, countable colonies in the vehicle control wells.

    • Expert Tip: As a starting point, test a range of 200, 500, and 1000 cells per well in a 6-well plate.

    • Plate the cells in triplicate for each condition and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[1,2-a]quinoxaline compound in complete medium. The final vehicle (e.g., DMSO) concentration should be consistent across all wells and typically ≤ 0.1%.

    • Include a Vehicle Control (medium + vehicle only) and a Positive Control (a known cytotoxic drug like Doxorubicin).

    • Replace the medium in the wells with the compound-containing medium.

  • Incubation:

    • Incubate the plates for 7-21 days, depending on the cell line's doubling time. Do not disturb the plates to avoid dislodging newly forming colonies.[20]

    • Visually inspect the vehicle control wells every few days. The experiment is complete when colonies are clearly visible to the naked eye.

  • Fixation and Staining:

    • Gently aspirate the medium from the wells.

    • Wash once with PBS, being careful not to disturb the colonies.

    • Add the fixation solution and incubate for 10-15 minutes at room temperature.[12]

    • Remove the fixative and add the 0.5% Crystal Violet solution. Incubate for 20-30 minutes.

    • Carefully wash away excess stain with tap water and allow the plates to air dry completely.[18]

Data Analysis and Interpretation
  • Colony Counting: Count the number of colonies (≥50 cells) in each well. This can be done manually or with imaging software like ImageJ.

  • Calculations:

    • Plating Efficiency (PE): Represents the percentage of seeded cells that form colonies in the control group. PE = (Number of colonies in control / Number of cells seeded) x 100%

    • Surviving Fraction (SF): The fraction of cells that survive treatment, normalized to the PE. SF = (Number of colonies in treated well) / (Number of cells seeded x (PE / 100))

Parameter Formula Purpose
Plating Efficiency (PE)(Avg. colonies in control / Cells seeded) * 100Establishes the baseline clonogenic potential of the untreated cells.
Surviving Fraction (SF)Avg. colonies in treatment / (Cells seeded * (PE/100))Normalizes treatment outcomes to the inherent colony-forming ability of the cells.

A dose-dependent decrease in the Surviving Fraction indicates that the pyrrolo[1,2-a]quinoxaline compound has significant anti-proliferative or cytotoxic activity.

Protocol II: 3D Anchorage-Independent (Soft Agar) Assay

This protocol is the most stringent test for detecting malignant transformation and is ideal for assessing compounds aimed at targeting this specific cancer hallmark.[16]

Materials and Reagents
  • Agar: High-quality, low-gelling temperature agarose or Noble Agar. Prepare a sterile 1.2% or 1% (w/v) stock in cell culture grade water and a 0.7% or 0.6% stock.[15][16]

  • Media: 2x concentrated complete growth medium.

  • Cell Culture & Compound: As described in Protocol I.

  • Plates: Non-tissue culture treated 6-well plates or 35 mm dishes.

  • Staining: 0.005% Crystal Violet or 1 mg/mL Nitroblue Tetrazolium (NBT).[16][17]

Detailed Step-by-Step Methodology
  • Preparation of Base Agar Layer:

    • Causality: The base layer provides a solid support that prevents cells from attaching to the plastic dish.[15]

    • Melt the 1.2% agar stock in a microwave and cool to ~42-45°C in a water bath. Do not let it solidify.

    • Warm the 2x medium to 37°C.

    • In a sterile tube, mix equal volumes of the 1.2% agar and 2x medium to create a final concentration of 0.6% agar in 1x medium.

    • Quickly pipette 1.5 mL of this mixture into each well of a 6-well plate.[15] Allow it to solidify at room temperature for at least 30 minutes.

  • Preparation of Top Agar Layer (with Cells and Compound):

    • Causality: This layer contains the suspended cells. Its lower agar concentration permits motile, transformed cells to proliferate into colonies.

    • Prepare a single-cell suspension as described previously.

    • Melt the 0.7% agar stock and cool to 40°C. This temperature is critical. Too hot, and the cells will die; too cold, and the agar will clump.[21]

    • In separate tubes for each condition, mix the cells, the pyrrolo[1,2-a]quinoxaline compound (at 2x final concentration), and 2x medium. Gently warm to 37°C.

    • Mix the cell/compound/medium suspension with an equal volume of the 40°C 0.7% agar to achieve a final concentration of 0.35% agar.

  • Plating and Incubation:

    • Immediately pipette 1.5 mL of the top agar/cell mixture onto the solidified base layer.

    • Allow it to set at room temperature for 30 minutes before moving to the 37°C incubator.[17]

    • Incubate for 14-28 days. To prevent desiccation, add 100-200 µL of complete medium to the top of each well twice a week.[17]

  • Staining and Analysis:

    • Add 200 µL of NBT solution to each well and incubate overnight at 37°C. Viable colonies will reduce the NBT and turn a purple/blue color.[17]

    • Alternatively, stain with Crystal Violet as described in the 2D protocol, though it may be less effective at penetrating the agar.

    • Count colonies using a microscope. The data is analyzed as a percentage of colony formation compared to the vehicle control.

Mechanistic Context: Targeting Cell Survival Pathways

Pyrrolo[1,2-a]quinoxaline compounds often exert their anti-proliferative effects by targeting key signaling nodes. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt pathway, which promotes cell survival, growth, and proliferation. Inhibition of this pathway is a common mechanism for modern cancer therapeutics.[10]

Caption: The PI3K/Akt signaling pathway. Pyrrolo[1,2-a]quinoxalines can inhibit Akt, leading to decreased survival signals and increased apoptosis, which is functionally measured as a reduction in colony formation.

Troubleshooting Guide

A successful assay is a self-validating one. Anticipating and addressing common issues is key to generating trustworthy data.

Problem Potential Cause(s) Recommended Solution(s)
No/Few Colonies in Control Cell seeding density is too low; Cells have low plating efficiency; Cells were damaged during handling (over-trypsinization); (Soft Agar) Agar was too hot, killing cells.[21]Perform a cell titration to find the optimal seeding density; Handle cells gently; Ensure top agar is cooled to ≤40°C before adding cells.
Confluent Monolayer/Too Many Colonies Cell seeding density is too high.[21]Reduce the number of cells seeded. Perform a titration experiment. For some aggressive lines, as few as 100-200 cells may be sufficient.
Uneven Colony Distribution Improper mixing of cells in suspension before plating; Swirling plates in a circular motion, causing cells to accumulate at the edges.[22]Ensure a homogenous single-cell suspension; After plating, gently move the plate in a cross pattern (forward-back, left-right) to evenly distribute cells.[22]
(Soft Agar) Agar Solidified Prematurely Agar or media was not kept at the correct temperature.[21]Pre-warm all components (media, tubes) and work quickly. Keep the melted agar in a water bath until the moment of use.[21]

References

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Application Notes and Protocols for the Development of Pyrrolo[1,2-a]quinoxalines as Cannabinoid Type 1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification and characterization of pyrrolo[1,2-a]quinoxalines as potent and selective antagonists of the cannabinoid type 1 (CB1) receptor. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies essential for advancing this promising class of compounds from initial hit to lead candidate.

Introduction: The Therapeutic Promise and Perils of Targeting the CB1 Receptor

The endocannabinoid system, a ubiquitous signaling network, plays a critical role in regulating a myriad of physiological processes, including appetite, pain perception, mood, and memory.[1] The cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), is a key component of this system.[1] Overactivity of the endocannabinoid system has been implicated in various pathological conditions, making the CB1 receptor a compelling therapeutic target.[2]

Historically, CB1 receptor antagonists, such as rimonabant, demonstrated significant efficacy in treating obesity and related metabolic disorders.[2][3] However, their clinical utility was ultimately thwarted by severe psychiatric side effects, including anxiety and depression, which were attributed to their action within the CNS.[2][4] This has led to a paradigm shift in the field, with a focus on developing peripherally restricted CB1 antagonists that can elicit therapeutic benefits in metabolic diseases without the CNS-associated liabilities.[4][5][6] The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a novel and promising chemotype for the development of such peripherally selective CB1 receptor antagonists.[7]

The Pyrrolo[1,2-a]quinoxaline Scaffold: A Privileged Structure for CB1 Antagonism

The pyrrolo[1,2-a]quinoxaline core is a tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimalarial, and kinase inhibitory effects.[8][9] Its rigid, planar structure provides a unique framework for the presentation of pharmacophoric elements necessary for high-affinity binding to the CB1 receptor. Hit-to-lead optimization efforts have successfully identified potent CB1 receptor antagonists based on this scaffold.[7]

Synthetic Strategies for Pyrrolo[1,2-a]quinoxalines

A variety of synthetic routes have been developed to access the pyrrolo[1,2-a]quinoxaline core, offering flexibility in the introduction of diverse substituents for structure-activity relationship (SAR) studies. Key approaches include:

  • Pictet-Spengler Type Reactions: A common and efficient method involves the condensation of 1-(2-aminophenyl)pyrroles with aldehydes or their surrogates.[10][11]

  • Metal-Catalyzed Cyclizations: Transition metals like gold and iron have been employed to catalyze cascade reactions, such as hydroamination and hydroarylation, to construct the tricyclic system.[10][12]

  • Electrochemical C-H Functionalization: This modern approach offers a mild and efficient method for the synthesis of functionalized pyrrolo[1,2-a]quinoxalines.[13]

The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials.

Experimental Protocols for Characterizing Pyrrolo[1,2-a]quinoxaline CB1 Antagonists

A tiered approach is recommended for the comprehensive evaluation of novel pyrrolo[1,2-a]quinoxaline derivatives. This involves a series of in vitro and in vivo assays to determine binding affinity, functional antagonism, and preclinical efficacy.

Workflow for Characterizing CB1 Receptor Antagonists

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Screening: Radioligand Binding Assay (CB1 Receptor Affinity) B Functional Assay: GTPγS Binding Assay (Determine Antagonist/Inverse Agonist Activity) A->B C Selectivity Profiling: Binding Assays against Related Receptors (e.g., CB2) B->C D Pharmacokinetic Studies: Determine bioavailability, half-life, and CNS penetration C->D Lead Candidate Selection E Pharmacodynamic Studies: Mouse Tetrad Assay (Assess in vivo antagonism) D->E F Efficacy Models: Diet-Induced Obesity Models (Evaluate therapeutic potential) E->F

Caption: A tiered workflow for the comprehensive evaluation of pyrrolo[1,2-a]quinoxaline CB1 receptor antagonists.

Protocol 1: Radioligand Binding Assay for CB1 Receptor Affinity

This protocol describes a competition binding assay to determine the affinity (Ki) of test compounds for the human CB1 receptor.[14][15] The assay measures the ability of a test compound to displace a radiolabeled ligand, such as [³H]CP-55,940, from the receptor.[15][16][17][18]

Materials:

  • CB1 Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).[16][17][18]

  • Non-specific Binding Control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM CP-55,940 or WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Test Compounds: Pyrrolo[1,2-a]quinoxaline derivatives dissolved in DMSO.

  • Scintillation Cocktail.

  • 96-well plates and filter mats (GF/C).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, CB1 receptor membranes, and [³H]CP-55,940.

    • Non-specific Binding: Assay buffer, CB1 receptor membranes, [³H]CP-55,940, and the non-specific binding control.

    • Test Compound: Assay buffer, CB1 receptor membranes, [³H]CP-55,940, and the test compound at various concentrations.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Binding Affinity Data for Pyrrolo[1,2-a]quinoxaline Derivatives

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)
PQ-1 1.5>1000>667
PQ-2 3.2>1000>313
PQ-3 0.8500625
Rimonabant 2.0450225
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Antagonism

This functional assay determines whether a compound acts as an antagonist or an inverse agonist at the CB1 receptor.[19][20][21] It measures the ability of a test compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor.[20][22]

Materials:

  • CB1 Receptor Source: Membranes from cells expressing the human CB1 receptor.

  • Agonist: A known CB1 agonist (e.g., CP-55,940).

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4.

  • Test Compounds: Pyrrolo[1,2-a]quinoxaline derivatives dissolved in DMSO.

  • Scintillation Cocktail.

  • 96-well plates and filter mats (GF/B).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following:

    • Basal Binding: Assay buffer and CB1 receptor membranes.

    • Agonist-Stimulated Binding: Assay buffer, CB1 receptor membranes, and the CB1 agonist.

    • Antagonist Activity: Assay buffer, CB1 receptor membranes, the CB1 agonist, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Harvesting and Counting: Terminate the reaction and harvest the contents as described in Protocol 1.

Data Analysis:

  • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value for the inhibition of agonist-stimulated binding.

  • To assess for inverse agonist activity, measure the effect of the test compound on basal [³⁵S]GTPγS binding in the absence of an agonist. A decrease in basal binding indicates inverse agonism.

CB1 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist CB1 Agonist (e.g., Anandamide, CP-55,940) CB1R CB1 Receptor Agonist->CB1R Activates Antagonist Pyrrolo[1,2-a]quinoxaline Antagonist Antagonist->CB1R Blocks G_protein Gi/o Protein (αβγ subunits) CB1R->G_protein Couples to AC Adenylate Cyclase G_protein->AC αi inhibits MAPK MAPK Pathway G_protein->MAPK βγ activates Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels βγ modulates cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of the CB1 receptor and the mechanism of action of pyrrolo[1,2-a]quinoxaline antagonists.

Protocol 3: In Vivo Evaluation in a Mouse Model of Diet-Induced Obesity

This protocol outlines a study to assess the efficacy of a lead pyrrolo[1,2-a]quinoxaline CB1 antagonist in a diet-induced obesity (DIO) mouse model.[23] This model recapitulates many of the metabolic abnormalities observed in human obesity.[23]

Animals and Diet:

  • Male C57BL/6J mice are commonly used.

  • Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

  • A control group is fed a standard chow diet.

Experimental Design:

  • Acclimation and Baseline Measurements: Acclimate the DIO mice and record baseline body weight, food intake, and fasting blood glucose levels.

  • Treatment: Randomly assign DIO mice to treatment groups:

    • Vehicle control (e.g., 0.5% methylcellulose in water).

    • Test compound at various doses (e.g., 1, 3, and 10 mg/kg), administered daily via oral gavage.

    • Positive control (e.g., a known peripherally restricted CB1 antagonist).

  • Monitoring:

    • Measure body weight and food intake daily.

    • Perform an oral glucose tolerance test (OGTT) at the end of the treatment period to assess insulin sensitivity.[23]

    • At the end of the study, collect blood for analysis of metabolic parameters (e.g., insulin, lipids) and tissues (e.g., liver, adipose tissue) for histological analysis.

Data Analysis:

  • Compare changes in body weight, food intake, and metabolic parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

  • Analyze the results of the OGTT to determine improvements in glucose tolerance.

Conclusion and Future Directions

The pyrrolo[1,2-a]quinoxaline scaffold represents a promising starting point for the development of novel CB1 receptor antagonists with the potential for a superior safety profile compared to earlier generations of these drugs. By employing the detailed protocols outlined in these application notes, researchers can effectively characterize the binding affinity, functional activity, and in vivo efficacy of new chemical entities. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to limit CNS exposure and enhance their therapeutic index, ultimately paving the way for a new generation of peripherally restricted CB1 antagonists for the treatment of metabolic diseases.

References

  • Vertex AI Search. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic Chemistry Frontiers (RSC Publishing).
  • ACS Publications. (2021). Synthesis of 4-Aryl Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Oxidative Coupling from an Unactivated Methyl Arene. The Journal of Organic Chemistry.
  • PubMed Central. Design of a Potent CB1 Receptor Antagonist Series: Potential Scaffold for Peripherally-Targeted Agents.
  • PubMed Central. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors.
  • ResearchGate. Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrrole.
  • PubMed. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis.
  • ACS Publications. (2011). Synthesis of Pyrrolo[1,2-a]quinoxalines via Gold(I)-Mediated Cascade Reactions.
  • Pyrrolo[1,2-a]quinoxalines: Novel Synthesis via Annulation of 2-Alkylquinoxalines.
  • Patsnap Synapse. (2024). What are CB1 antagonists and how do they work?.
  • Creative Bioarray. GTPγS Binding Assay.
  • PubMed. CB1 cannabinoid antagonists: structure-activity relationships and potential therapeutic applications.
  • Springer Nature Experiments. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays.
  • PubMed. (2009). Hit-to-lead optimization of pyrrolo[1,2-a]quinoxalines as novel cannabinoid type 1 receptor antagonists.
  • NCBI Bookshelf. (2012). GTPγS Binding Assays. Assay Guidance Manual.
  • ACS Medicinal Chemistry Letters. (2012). Design of a Potent CB1 Receptor Antagonist Series: Potential Scaffold for Peripherally-Targeted Agents.
  • MDPI. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall.
  • PubMed. (2012). Design of a Potent CB1 Receptor Antagonist Series: Potential Scaffold for Peripherally-Targeted Agents.
  • Benchchem. using CB1 antagonist 1 in radioligand binding assays.
  • MDPI. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity.
  • The [35S]GTPγS binding assay: approaches and applications in pharmacology. (2003).
  • ResearchGate. Design of a Potent CB1 Receptor Antagonist Series: Potential Scaffold for Peripherally-Targeted Agents | Request PDF.
  • PubMed. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology.
  • Bio-protocol. CB1 receptor radioligand-binding assay.
  • ResearchGate. (2025). (PDF) Assay of CB1 Receptor Binding.
  • Genetic and pharmacologic inactivation of cannabinoid CB1 receptor inhibits angiogenesis.
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay.
  • PubMed Central. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity.
  • ResearchGate. Radioligand autoradiograph of specific binding of [³H]CP-55,940 to a....
  • PubMed. Studies on [3H]CP-55940 binding in the human central nervous system: regional specific changes in density of cannabinoid-1 receptors associated with schizophrenia and cannabis use.
  • PubMed. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors.
  • ResearchGate. Development of an in vivo model to determine efficacy at the CB1 recepter using CB1 transgenic mice | Request PDF.
  • MDPI. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge.
  • ResearchGate. Specific binding of [3H]-CP55,940, with displacement by terpenes (10....
  • PDSP. Assay Protocol Book.
  • Usiena air. (2021). Research Article Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells.
  • PubMed. (2025). Pharmacological characterization of a new synthesis compound with antagonistic action on CB1 receptors: Evidence from the animal experimental model.
  • PMC. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist.
  • ACS Pharmacology & Translational Science. (2021). Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice.
  • ResearchGate. Biological activities of pyrrolo[1,2‐a]quinoxalines..
  • PMC. (2025). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block.
  • ACS Publications. Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines, Bispyrrolo[1,2-a]quinoxalines, Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and Bispyrrolo[1,2-a]thieno[3,2-. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKuYfwvGZURGXHSS6bfAAu8SDhd-AwL3eFvGYCsaPBXYgGVTkYfjBCZmcj1ZLALmxBxUXZrWYnQTuiz2q7Dyq99IqZPo6wg3pa5Qpr3SkpLd0AbCl7f20lkKbKIv9WJP9RQuqheiLxFIc=
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrrolo[1,2-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrrolo[1,2-a]quinoxalin-4(5H)-ones are recognized for their diverse pharmacological activities, making their efficient synthesis a key objective in medicinal chemistry.[1][2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the underlying chemical principles to empower you to overcome synthetic hurdles and achieve your research goals.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on a common synthetic route involving the intramolecular cyclization of a 2-(1H-pyrrol-1-yl)aniline intermediate. A prevalent challenge is the formation of a pyrrolo[1,2-a]benzimidazole byproduct, especially in one-pot, multi-component reactions.[1][4]

Issue 1: Low or No Yield of the Desired this compound

Question: I am attempting to synthesize a this compound derivative via a one-pot reaction of a substituted benzimidazole, an alkyl bromoacetate, and an electron-deficient alkyne, but I am observing very low yields of my target compound. What could be the issue?

Answer: This is a common challenge in this multi-component reaction. The low yield can often be attributed to several factors, primarily the reaction conditions that may favor the formation of a pyrrolo[1,2-a]benzimidazole byproduct.[1][4]

Causality and Solutions:

  • Reaction Pathway Competition: The reaction proceeds through a common dihydropyrrolo[1,2-a]benzimidazole intermediate. From this intermediate, two pathways diverge: one leads to the desired this compound via imidazole ring opening and subsequent cyclization, and the other leads to the pyrrolo[1,2-a]benzimidazole through dehydrogenation.[1][5] The choice of base and solvent plays a critical role in directing the reaction towards your desired product.

  • Solvent and Base Selection: The use of 1,2-epoxybutane as a solvent and acid scavenger at reflux temperature can lead to a mixture of products.[4] To favor the formation of the quinoxalinone, consider using a stronger base in a polar aprotic solvent. For instance, using potassium carbonate (K₂CO₃) and triethylamine (NEt₃) in DMF at elevated temperatures (e.g., 70°C) has been shown to significantly improve the yield of the desired quinoxalinone over the benzimidazole byproduct.[4]

  • Temperature Control: Inadequate temperature control can lead to decomposition of intermediates or favor the undesired dehydrogenation pathway. Ensure consistent heating and monitoring of the reaction temperature.

  • Purity of Starting Materials: Impurities in the starting benzimidazole, alkyl bromoacetate, or alkyne can interfere with the reaction. Ensure all starting materials are pure and dry.

Issue 2: Formation of an Unexpected Side Product Identified as a Pyrrolo[1,2-a]benzimidazole

Question: My reaction has produced a significant amount of a side product that I have characterized as a pyrrolo[1,2-a]benzimidazole. Why is this forming, and how can I prevent it?

Answer: The formation of a pyrrolo[1,2-a]benzimidazole is a known competing reaction pathway in this synthesis.[1][4] Understanding the mechanism will help in devising a strategy to minimize its formation.

Mechanism of Side Product Formation:

The reaction proceeds through the formation of a benzimidazolium ylide, which then undergoes a 1,3-dipolar cycloaddition with the alkyne to form a primary cycloadduct, a dihydropyrrolo[1,2-a]benzimidazole.[1][4] This intermediate is at a crucial branch point.

  • Pathway to Pyrrolo[1,2-a]benzimidazole (Undesired): This pathway involves the in situ dehydrogenation (oxidation) of the dihydropyrrolo[1,2-a]benzimidazole intermediate. This is often favored under neutral or slightly acidic conditions and at higher temperatures in certain solvents.

  • Pathway to this compound (Desired): This pathway involves the opening of the imidazole ring of the primary cycloadduct, initiated by deprotonation. This is followed by an intramolecular nucleophilic attack of the newly formed amine onto a proximal carbonyl group (from the ester moiety of the initial reactant) and subsequent ring closure to form the six-membered quinoxalinone ring.[5]

Strategies to Minimize the Side Product:

  • Optimize Reaction Conditions: As detailed in the table below, the choice of base and solvent is critical. Conditions that favor the imidazole ring opening over dehydrogenation are preferred. A combination of K₂CO₃ and NEt₃ in DMF has been shown to be effective.[4]

  • Control of Reaction Time: Prolonged reaction times, especially at high temperatures, might increase the extent of dehydrogenation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Table 1: Influence of Reaction Conditions on Product Ratio [4]

EntryReaction ConditionsRatio of Pyrrolo[1,2-a]quinoxalin-4-one : Pyrrolo[1,2-a]benzimidazole
11,2-epoxybutane, 24 h at reflux (≈62 °C)7.6 : 1
2NEt₃ in acetonitrile, 4 h at reflux (≈80 °C)46 : 54
3K₂CO₃ + NEt₃ in DMF, 24 h at 70 °C91 : 9
Issue 3: Difficulty in Purifying the this compound from the Reaction Mixture

Question: I am struggling to separate my desired quinoxalinone from the benzimidazole side product and other impurities by column chromatography. Do you have any suggestions?

Answer: The purification of heterocyclic compounds can be challenging due to their similar polarities and potential for tailing on silica gel.

Purification Strategy:

  • Column Chromatography:

    • Adsorbent: Use high-quality silica gel (230-400 mesh).

    • Eluent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. For example, you can start with 100% hexane and gradually increase the ethyl acetate concentration. The this compound is generally more polar than the corresponding pyrrolo[1,2-a]benzimidazole due to the presence of the lactam carbonyl group.

    • TLC Monitoring: Carefully monitor the fractions by TLC. It is advisable to use a developing system that gives good separation (a ΔRf of at least 0.2) between your product and the main impurities.

  • Recrystallization: If the crude product is a solid and contains a significant amount of the desired compound, recrystallization can be a very effective purification method. Experiment with different solvent systems, such as ethanol, methanol, or ethyl acetate/hexane mixtures.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative HPLC is a powerful option.

Frequently Asked Questions (FAQs)

Q1: What is the key retrosynthetic disconnection for this compound?

A1: A key retrosynthetic disconnection involves the intramolecular cyclization of a 2-(1H-pyrrol-1-yl)benzoic acid derivative. This precursor can be synthesized from 2-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran. Another important disconnection leads back to 2-(1H-pyrrol-1-yl)aniline, which can be further elaborated.[6]

Q2: Are there alternative synthetic routes that avoid the formation of the benzimidazole side product?

A2: Yes, several other routes exist. One common method is the direct synthesis from 1-(2-nitrophenyl)pyrroles and alcohols via an iron-catalyzed transfer hydrogenation, which proceeds through a Pictet-Spengler type annulation.[7][8] Another approach involves the denitrocyclisation of N-substituted-1-(2-nitrophenyl)-1H-pyrrole-2-carboxamides using a strong base like sodium hydride in DMF.[9]

Q3: How can I confirm the structure of my synthesized this compound?

A3: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • ¹H NMR: Look for the characteristic signals of the pyrrole and benzene ring protons, as well as a signal for the NH proton of the lactam.

  • ¹³C NMR: The carbonyl carbon of the lactam will have a characteristic chemical shift in the range of 150-170 ppm.

  • IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the lactam carbonyl group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

Q4: My intramolecular cyclization of 2-(1H-pyrrol-1-yl)benzoic acid is not working. What are some common pitfalls?

A4: Challenges in this cyclization often relate to the activation of the carboxylic acid and the stability of the activated intermediate.

  • Choice of Coupling Agent: Standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used. However, over-activation or high temperatures can lead to side reactions.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the activated carboxylic acid intermediate. Ensure all solvents and reagents are dry.

  • Alternative Methods: If coupling agents fail, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride followed by intramolecular cyclization in the presence of a non-nucleophilic base might be a more successful approach.

Experimental Protocols

Protocol 1: One-Pot Synthesis of a this compound Derivative

This protocol is adapted from a method that has been shown to favor the formation of the quinoxalinone.[4]

Materials:

  • Substituted benzimidazole (1.0 mmol)

  • Ethyl bromoacetate (1.1 mmol)

  • Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Triethylamine (NEt₃) (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (10 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzimidazole, potassium carbonate, and triethylamine.

  • Add anhydrous DMF and stir the mixture at room temperature for 10 minutes.

  • Add the ethyl bromoacetate and the electron-deficient alkyne to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Key Synthetic Pathways and Side Reactions

The following diagram illustrates the crucial branch point in the one-pot synthesis, leading to either the desired this compound or the pyrrolo[1,2-a]benzimidazole side product.

G cluster_start Starting Materials Benzimidazole Benzimidazole Benzimidazolium Ylide Benzimidazolium Ylide Benzimidazole->Benzimidazolium Ylide Alkyl Bromoacetate Alkyl Bromoacetate Alkyl Bromoacetate->Benzimidazolium Ylide Alkyne Alkyne Dihydropyrrolo[1,2-a]benzimidazole Dihydropyrrolo[1,2-a] benzimidazole Intermediate Benzimidazolium Ylide->Dihydropyrrolo[1,2-a]benzimidazole 1,3-Dipolar Cycloaddition with Alkyne Imidazole_Ring_Opening Imidazole Ring Opening & Cyclization Dihydropyrrolo[1,2-a]benzimidazole->Imidazole_Ring_Opening Dehydrogenation Dehydrogenation Dihydropyrrolo[1,2-a]benzimidazole->Dehydrogenation Pyrrolo_benzimidazole Pyrrolo[1,2-a]benzimidazole (Side Product) Pyrrolo_quinoxalinone This compound (Desired Product) Imidazole_Ring_Opening->Pyrrolo_quinoxalinone Dehydrogenation->Pyrrolo_benzimidazole retrosynthesis target This compound precursor1 2-(1H-Pyrrol-1-yl)benzoic Acid target->precursor1 Intramolecular Amide Formation precursor4 2-(1H-Pyrrol-1-yl)aniline target->precursor4 Cyclization with C1 Synthon precursor2 2-Aminobenzoic Acid precursor1->precursor2 Paal-Knorr Pyrrole Synthesis precursor3 2,5-Dimethoxytetrahydrofuran precursor1->precursor3 Paal-Knorr Pyrrole Synthesis precursor5 o-Phenylenediamine precursor4->precursor5 Paal-Knorr Pyrrole Synthesis

Caption: Retrosynthetic analysis of the target scaffold.

References

  • ChemInform Abstract: Unexpected Formation of Pyrrolo[1,2-a]quinoxaline Derivatives During the Multicomponent Synthesis of Pyrrolo[1,2-a]benzimidazoles. (2015). ChemInform, 46(32). [Link]

  • New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. (2014). Beilstein Journal of Organic Chemistry, 10, 2377–2387. [Link]

  • Synthesis of pyrrolo[1,2‐a]quinoxalines 1. a) 2,5‐dimethoxytetrahydrofuran, AcOH, reflux. (n.d.). ResearchGate. [Link]

  • New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. (2014). ResearchGate. [Link]

  • Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. (2020). The Journal of Organic Chemistry, 85(23), 15314–15324. [Link]

  • Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. (2020). Seoul National University. [Link]

  • Synthesized pyrrolo[1,2-a]quinoxalin-4-ones 4 and... (n.d.). ResearchGate. [Link]

  • The Retrosynthetic Analysis of Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐one. (n.d.). ResearchGate. [Link]

  • One-pot synthesis of pyrrolo[1,2-a]quinoxalines. (2011). Organic & Biomolecular Chemistry, 9(21), 7351–7357. [Link]

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Technical Support Center: Synthesis of Pyrrolo[1,2-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-one and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of molecules with diverse pharmacological activities, including kinase inhibitors and anticancer agents.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the synthetic challenges and improve your reaction yields.

Overview of Primary Synthetic Strategies

The construction of the this compound tricycle is most commonly achieved through intramolecular cyclization. The specific strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include the Pictet-Spengler reaction, Ullmann-type couplings followed by condensation, and various multi-component reactions.[3][4][5] Understanding the mechanism of your chosen route is critical for effective troubleshooting.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: Low or No Product Yield

Question: My reaction yield is consistently low, or I am recovering only starting materials. What are the common causes and how can I resolve them?

Answer: Low or zero yield is the most common issue, often stemming from one or more subtle factors related to reagents, reaction conditions, or the catalytic cycle. Let's break down the potential causes.

1. Issues with Starting Materials & Reagents
  • Purity of 2-(1H-pyrrol-1-yl)aniline: This starting material can be susceptible to oxidation and degradation over time, often indicated by a darkening in color. Impurities can interfere with catalyst activity. Always use freshly purified or commercially sourced aniline of high purity.

  • Aldehyde Reactivity and Stability: Aliphatic aldehydes can be prone to self-condensation or oxidation. Aromatic aldehydes with strong electron-withdrawing groups may be less reactive in the initial condensation step. Use fresh, high-purity aldehydes and consider adding them slowly to the reaction mixture.

  • Stoichiometry: Ensure precise molar ratios. An excess of one reagent may lead to side product formation. For Pictet-Spengler type reactions, a slight excess (1.1-1.2 equivalents) of the aldehyde is common, but a large excess should be avoided.[6]

2. Sub-optimal Reaction Conditions
  • Catalyst Choice and Activity (for Pictet-Spengler): The initial imine formation and subsequent cyclization are often acid-catalyzed. The choice of acid is critical.

    • Brønsted acids (e.g., p-TsOH, acetic acid) are effective for imine formation but may not be strong enough for the cyclization of less reactive substrates.[7]

    • Lewis acids (e.g., AlCl₃, InCl₃) can activate the aldehyde and promote the crucial C-C bond-forming cyclization step.[7]

    • Surfactant catalysts like p-dodecylbenzenesulfonic acid (p-DBSA) have been shown to be highly effective in green solvents like ethanol or water, often accelerating the reaction at room temperature.[6]

  • Solvent Effects: The solvent must be inert to the reaction conditions and capable of solubilizing the starting materials.

    • Aprotic solvents like THF, Dioxane, or Toluene are common.

    • Protic solvents like Ethanol can be effective, especially with catalysts like p-DBSA.[6]

    • Ensure the solvent is anhydrous, as water can hydrolyze the intermediate imine, halting the reaction.

  • Temperature and Reaction Time: Many syntheses require elevated temperatures to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient heating or time will result in unreacted starting material, while excessive heat can lead to degradation and side products.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low product yield.

G start Low / No Yield Observed check_sm 1. Verify Starting Material Quality - Purity (NMR, LC-MS) - Freshness (especially aldehyde) - Correct Stoichiometry start->check_sm outcome_sm_ok Quality OK check_sm->outcome_sm_ok  Pass outcome_sm_bad Impurity Found check_sm->outcome_sm_bad  Fail check_conditions 2. Evaluate Reaction Conditions - Anhydrous solvent? - Correct temperature? - Inert atmosphere (if needed)? outcome_cond_ok Conditions OK check_conditions->outcome_cond_ok  Pass outcome_cond_bad Deviation Found check_conditions->outcome_cond_bad  Fail check_catalyst 3. Assess Catalyst / Reagent - Catalyst active? - Correct catalyst type (Lewis vs. Brønsted)? - Reagents (e.g., base, oxidant) degraded? outcome_cat_bad Problem Likely check_catalyst->outcome_cat_bad outcome_sm_ok->check_conditions action_sm Action: Purify starting materials. Use fresh reagents. outcome_sm_bad->action_sm action_sm->start Re-run outcome_cond_ok->check_catalyst action_cond Action: Dry solvent. Optimize temperature. Use N2/Ar atmosphere. outcome_cond_bad->action_cond action_cond->start Re-run action_cat Action: Use fresh/new catalyst. Screen different catalysts/reagents. outcome_cat_bad->action_cat action_cat->start Re-run

Caption: A systematic workflow for troubleshooting low-yield reactions.

Problem: Formation of Multiple Products & Impurities

Question: My TLC and/or LC-MS analysis shows a complex mixture with multiple spots or peaks. What are the likely side products and how can I suppress their formation?

Answer: The formation of impurities often arises from competing reaction pathways or the degradation of intermediates. Identifying the nature of the side products is key to mitigating them.

  • Key Impurity: The Oxidized Product: The initial Pictet-Spengler cyclization yields a 4,5-dihydropyrrolo[1,2-a]quinoxaline intermediate. This species can be sensitive to air oxidation, leading to the formation of the fully aromatic pyrrolo[1,2-a]quinoxaline as a major impurity.[8]

    • Solution: If the dihydro product is your target, run the reaction under an inert atmosphere (Nitrogen or Argon) and use degassed solvents. If the fully aromatic product is desired, you may need to add a dedicated oxidation step after the cyclization is complete.

  • Uncyclized Imine Intermediate: Incomplete cyclization can lead to the accumulation of the imine formed between the aniline and the aldehyde. This is often due to an insufficiently active catalyst or low reaction temperature.

    • Solution: Increase the catalyst loading, switch to a stronger Lewis acid, or increase the reaction temperature. Monitor the disappearance of the imine by LC-MS.

  • Side Reactions of Aldehydes: As mentioned, aldehydes can undergo self-condensation or other side reactions, especially under harsh acidic or basic conditions.

    • Solution: Add the aldehyde slowly to the reaction mixture containing the aniline and catalyst. This keeps the instantaneous concentration of the free aldehyde low, minimizing side reactions.

Simplified Pictet-Spengler Mechanism & Failure Points

This diagram illustrates the core reaction pathway and highlights steps where side reactions or stalls can occur.

G cluster_main Main Reaction Pathway cluster_side Common Failure Points / Side Reactions SM 2-(1H-pyrrol-1-yl)aniline + Aldehyde Imine Imine Intermediate SM->Imine Condensation (Acid Catalyst) Cyclized 4,5-Dihydropyrrolo- [1,2-a]quinoxaline Imine->Cyclized Intramolecular Cyclization Stall1 Imine Hydrolysis (stall) Imine->Stall1 H₂O Stall2 Incomplete Cyclization (stall) Imine->Stall2 Low Temp. / Weak Catalyst Product This compound (Final Product) Cyclized->Product [Oxidation] / Tautomerization Side1 Over-oxidation to Aromatic System Cyclized->Side1 Air (O₂)

Caption: Key steps and potential failure points in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my specific target molecule?

The optimal route depends on your target's substitution and available precursors.

  • Pictet-Spengler Reaction: Excellent for creating C4-substituted analogs. It is versatile, and many catalysts have been reported, offering a wide range of reaction conditions.[4][6][7]

  • Ullmann Coupling / Condensation: A powerful method if you start with substituted 2-haloanilines and pyrrole-2-carboxylic acids or their esters. This route is effective for building diversity on the benzene ring portion of the scaffold.[3][9]

  • Multi-component Reactions: These can be highly efficient, forming the core in a single step from simpler starting materials, such as benzimidazoles and activated alkynes.[5][10] They are ideal for library synthesis but may require more optimization.

Synthetic RouteStarting MaterialsKey AdvantagesPotential Challenges
Pictet-Spengler 2-(1H-pyrrol-1-yl)aniline, AldehydesHigh versatility at C4, mild conditions possible.[6]Sensitive to aldehyde stability, potential for over-oxidation.
Ullmann Coupling 2-Haloanilines, Pyrrole-2-carboxylatesGood for diversity on the aniline ring, reliable.[9]Requires metal catalyst (Cu or Pd), potentially harsh conditions.
3-Component Reaction Benzimidazoles, Bromoacetates, AlkynesHigh atom economy, rapid complexity generation.[5]Can produce multiple products, may require significant optimization.

Q2: What are the critical safety precautions for this synthesis?

Safety is paramount. Always consult the Safety Data Sheet (SDS) for every reagent.

  • Copper/Palladium Catalysts: These heavy metals can be toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle them in a fume hood.

  • Solvents: Many organic solvents (DMSO, Toluene, THF) have specific health and flammability risks. Use them only in a well-ventilated fume hood.

  • Acids/Bases: Strong acids (p-TsOH, AlCl₃) and bases (K₂CO₃) can cause severe burns. Handle with care.

Q3: How can I best purify the final product?

Purification strategy depends on the physical properties of your product.

  • Silica Gel Chromatography: This is the most common method. A gradient of ethyl acetate in hexanes is a good starting point for eluting compounds of this type.

  • Recrystallization: If the product is a solid and sufficiently pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.

  • Precipitation/Washing: If the product precipitates from the reaction mixture, it can often be isolated by filtration and purified by washing with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or ethanol).

Exemplary Protocol: p-DBSA Catalyzed Pictet-Spengler Reaction

This protocol is adapted from a green chemistry approach and is a good starting point for optimization.[6]

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1H-pyrrol-1-yl)aniline (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add ethanol (5 mL) and p-dodecylbenzenesulfonic acid (p-DBSA) (0.05 mmol, 0.05 equiv.). Stir the mixture until all solids are dissolved.

  • Aldehyde Addition: Add the desired aldehyde (1.1 mmol, 1.1 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The reaction is often complete within 30-90 minutes.

  • Workup: Once the starting material is consumed, evaporate the solvent under reduced pressure.

  • Purification: Dilute the residue with ethyl acetate (20 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and then with brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4,5-dihydrothis compound derivative.

References

Sources

overcoming poor solubility of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the pyrrolo[1,2-a]quinoxalin-4(5H)-one series. As a Senior Application Scientist, I've worked with numerous research teams facing challenges with novel compounds. This guide is designed to provide you with both the theoretical background and practical, field-proven solutions for one of the most common hurdles encountered with this chemical scaffold: poor aqueous solubility.

The this compound core is a rigid, largely planar tricycle.[1] This planarity, combined with strong intermolecular forces like π-π stacking in the crystal lattice, often results in high melting points and low solubility in aqueous media. These characteristics are typical of "brick dust" type molecules, which pose significant challenges for in vitro assays and preclinical development.[2]

This guide is structured in a question-and-answer format to directly address the issues you are likely encountering at the bench. We will explore troubleshooting strategies, from simple fixes to advanced formulation techniques, and provide detailed protocols to help you move your research forward.

Troubleshooting Guide: Common Solubility Problems

Question 1: My compound crashed out of solution when I diluted my DMSO stock in aqueous buffer for a cell-based assay. What went wrong and how can I fix it?

This is the most frequent issue researchers face. It’s a classic case of a compound being soluble in a neat organic solvent but insoluble in the final aqueous medium. The high concentration of DMSO in your stock (~10-50 mM) keeps the compound solvated, but upon dilution into the buffer (where the final DMSO concentration is often <0.5%), the solvent environment changes drastically, and the compound's low aqueous solubility causes it to precipitate.

Here’s a systematic approach to solving this:

Initial Diagnosis & First Steps
  • Visual Confirmation: Is the precipitation immediate? Does it look crystalline or amorphous? This can give clues about the nature of the problem.

  • Lower the Final Concentration: The simplest first step is to test a lower final concentration of your compound. It's possible your target concentration exceeds the maximum aqueous solubility under the assay conditions.

  • pH Modification (for derivatives with ionizable groups): The pyrrolo[1,2-a]quinoxaline scaffold contains nitrogen atoms that can be protonated.[3] If your specific derivative has an accessible basic nitrogen, slightly lowering the pH of your final buffer might increase solubility significantly. Conversely, if you have introduced an acidic functional group (e.g., a carboxylic acid) onto the scaffold, increasing the pH could deprotonate it, forming a more soluble salt.[4][5]

Protocol: Basic pH-Modification Solubility Test
  • Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.5, 7.4, 8.5).

  • To 1 mL of each buffer, add the required volume of your high-concentration DMSO stock to reach your target assay concentration.

  • Vortex each tube vigorously for 30 seconds.

  • Allow the tubes to stand at the assay temperature for 30 minutes.

  • Visually inspect for any precipitate. A buffer system that maintains a clear solution is a potential candidate for your assay.[6]

  • Self-Validation: Ensure the chosen buffer pH does not negatively impact your cell viability or assay performance.

Advanced Strategy: Co-Solvents

If pH modification is ineffective or not applicable, using a co-solvent in the final formulation can maintain solubility.[7][8] Co-solvents are water-miscible organic solvents that, even at low percentages, can increase the solubility of nonpolar drugs by reducing the polarity of the aqueous environment.[9][10]

Table 1: Comparison of Common Co-Solvents for Preclinical Formulations

Co-SolventKey PropertiesRecommended Starting Concentration (v/v)Considerations
Ethanol Water-miscible, volatile1-5%Generally low toxicity, but can affect some enzyme activities.[11]
Propylene Glycol (PG) Viscous, non-volatile1-10%Excellent safety profile; commonly used in parenteral formulations.[7]
Polyethylene Glycol 400 (PEG 400) Low toxicity, high boiling point5-20%Can solubilize highly hydrophobic compounds; may have a higher osmotic effect.[10]
Dimethyl Sulfoxide (DMSO) Strong polar aprotic solvent<1% (ideally <0.5%)High solubilizing power but can be toxic to cells at higher concentrations.[11]

Workflow Diagram: Selecting a Solubilization Strategy

This diagram outlines a logical decision-making process for addressing solubility issues.

G start Compound Precipitates in Aqueous Buffer ionizable Does the derivative have an ionizable group (acidic/basic)? start->ionizable ph_mod Attempt pH Modification ionizable->ph_mod Yes cosolvent Use Co-solvents (e.g., PEG 400, PG) ionizable->cosolvent No ph_success Problem Solved? ph_mod->ph_success ph_success->cosolvent No end Consult Formulation Specialist ph_success->end Yes cosolvent_success Problem Solved? cosolvent->cosolvent_success complexation Utilize Complexation Agents (e.g., Cyclodextrins) cosolvent_success->complexation No cosolvent_success->end Yes complex_success Problem Solved? complexation->complex_success advanced Consider Advanced Formulations (Solid Dispersion, Nanosuspension) complex_success->advanced No complex_success->end Yes advanced->end

Caption: Decision tree for troubleshooting poor aqueous solubility.

Question 2: I need to prepare a stock solution for animal studies, but my compound is not soluble enough in standard vehicles like saline or PBS with 5% DMSO. What are my options?

For in vivo studies, solubility and tolerability of the formulation are paramount. Simply increasing the percentage of organic co-solvents can lead to toxicity and unreliable exposure data. This is where more sophisticated formulation strategies are required.

Strategy 1: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble drug molecules, like your this compound derivative, forming an "inclusion complex" that is water-soluble.[13][] This is a widely used and effective method for improving the aqueous solubility of hydrophobic drugs for both in vitro and in vivo applications.[12][15]

  • Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are the most commonly used due to their high water solubility and excellent safety profiles.[13][15]

Protocol: Preparation of a Cyclodextrin Formulation
  • Determine Required Molar Ratio: Start by testing a 1:1 molar ratio of your compound to the cyclodextrin. You may need to optimize this to 1:2 or higher.

  • Preparation:

    • Calculate the required mass of HP-β-CD and dissolve it in your aqueous vehicle (e.g., sterile water or saline) by vortexing or sonicating. This may require gentle warming.

    • Add your compound (as a solid or from a minimal volume of organic solvent) to the cyclodextrin solution.

    • Stir or shake the mixture, often overnight, at room temperature or slightly elevated temperature (e.g., 40°C) to allow for complex formation.

  • Clarification: After equilibration, centrifuge the solution at high speed (e.g., 10,000 x g) to pellet any un-dissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of your dissolved compound using a validated analytical method (e.g., HPLC-UV). This gives you the maximum soluble concentration in that vehicle.

Strategy 2: Amorphous Solid Dispersions

If cyclodextrins are not sufficient, creating an amorphous solid dispersion is a powerful technique.[16][17] The principle is to disperse the drug in a hydrophilic polymer matrix at a molecular level.[18] By preventing the drug from crystallizing, you eliminate the crystal lattice energy barrier, which is a major contributor to poor solubility. The resulting amorphous solid dissolves much more readily in water.[19][20]

  • Common Polymers: Polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[16][18]

  • Preparation Methods: The most common lab-scale method is solvent evaporation, where the drug and polymer are co-dissolved in a common solvent, which is then removed under vacuum.[17][18]

Frequently Asked Questions (FAQs)

Q: What is the best initial organic solvent to use for making a high-concentration stock of my this compound derivative?

A: For initial high-concentration stocks (10-50 mM), dimethyl sulfoxide (DMSO) is typically the most effective choice due to its strong solubilizing power for planar, aromatic compounds. If DMSO is not suitable for your application, other options include N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). Always use the smallest volume of organic solvent necessary.

Q: How can I quickly estimate the solubility of a new derivative?

A: A simple kinetic solubility test can provide a good estimate. Prepare a high-concentration stock in DMSO (e.g., 20 mM). In a 96-well plate, perform a serial dilution of this stock into your target aqueous buffer. After a set incubation time (e.g., 2 hours), measure the turbidity of each well using a plate reader (nephelometry) or visually inspect for precipitation. The highest concentration that remains clear is your approximate kinetic solubility.

Q: Can structural modifications to the scaffold itself improve solubility?

A: Absolutely. This is a key strategy in medicinal chemistry. Improving solubility often involves disrupting the planarity of the molecule or adding polar functional groups.[2][5]

  • Disrupting Planarity: Adding bulky, non-planar groups can hinder efficient crystal packing, lowering the melting point and improving solubility.

  • Adding Polar Groups: Introducing polar, ionizable groups like amines or carboxylic acids, or hydrogen bond donors/acceptors like hydroxyl groups, can significantly increase interaction with water and boost solubility.[5][21]

Q: Are there any other advanced formulation options for very difficult compounds?

A: Yes. For compounds that resist the methods described above, technologies like nanosuspensions can be employed. A nanosuspension consists of sub-micron colloidal dispersions of the pure drug stabilized by surfactants.[22][23] Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a significant increase in dissolution rate and saturation solubility.[24][25] This is an advanced technique typically reserved for late-stage preclinical or clinical development.

References

  • M, P., S, A., & V, R. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Der Pharmacia Letter. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]

  • SciSpace. (n.d.). Nanosuspension technologies for delivery of poorly soluble drugs. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • Spiridon, I., & Anghel, N. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubMed. (2024). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Kumar, S., & Singh, A. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Loftsson, T., & Jónsdóttir, S. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Semantic Scholar. (n.d.). [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • ResearchGate. (n.d.). Biologically active 4,5‐dihydropyrrolo[1,2‐a]quinoxaline and pyrrolo[1,2‐a]quin‐oxaline derivatives. [Link]

  • PubMed. (2022). Discovery of this compound derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ResearchGate. (n.d.). Improving solubility via structural modification. [Link]

  • R Discovery. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]

  • Usiena air. (2021). Research Article Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. [Link]

  • OUCI. (2013). Improving Solubility via Structural Modification. [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]

  • ResearchGate. (n.d.). The Retrosynthetic Analysis of Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐one. [Link]

  • Scribd. (n.d.). Pyrrolo (1,2 A) Quinoxalines Based. [Link]

  • ResearchGate. (n.d.). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. [Link]

  • University of Babylon. (2020). Amines and Heterocycles. [Link]

Sources

reducing off-target toxicity of pyrrolo[1,2-a]quinoxalin-4(5H)-one based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with pyrrolo[1,2-a]quinoxalin-4(5H)-one based inhibitors. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to help you anticipate and resolve challenges related to off-target toxicity. Our goal is to empower you to develop more selective and effective therapeutic candidates.

The this compound scaffold is a privileged structure in medicinal chemistry, serving as the foundation for potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and Akt.[1][2] While derivatives of this scaffold have demonstrated excellent selectivity, the conserved nature of the ATP-binding pocket across the human kinome presents an inherent challenge, making off-target activity a critical parameter to monitor and mitigate.[3]

This guide is structured to address your needs proactively, from initial compound design to preclinical evaluation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common off-target liabilities associated with the this compound scaffold?

While specific off-target effects are derivative-dependent, the scaffold's ability to act as an ATP-mimetic means that initial concerns should focus on other kinases with structurally similar ATP-binding pockets. For example, non-covalent BTK inhibitors based on this scaffold are often screened against a broad panel of kinases to ensure selectivity.[1][4] Depending on the primary target, researchers should pay close attention to closely related family members (e.g., other TEC family kinases for a BTK inhibitor) and kinases known for promiscuous binding.

Q2: At what stage of my research should I start thinking about off-target effects?

From the very beginning. Computational modeling and structure-based drug design should be employed during the lead discovery phase to predict potential off-target interactions and design for selectivity.[5][6] Early, broad-panel screening of initial hits, even if they are less potent, can save significant resources later by identifying problematic chemotypes.

Q3: Can off-target effects ever be beneficial?

Yes, this concept is known as polypharmacology. In some cases, hitting multiple targets can lead to a more potent therapeutic effect, especially in complex diseases like cancer.[7] For instance, an inhibitor that targets a cancer-driving kinase and also a kinase involved in a resistance pathway could be highly advantageous. However, this must be a deliberate strategy, and unintended off-target activity is generally considered a liability due to potential toxicity.[7]

Q4: What is the difference between measuring inhibitor binding versus inhibitor activity for selectivity profiling?

  • Binding assays (e.g., KiNativ, KinomeScan™) measure the physical interaction or affinity of your compound to a panel of kinases.[8][9]

  • Activity assays (e.g., radiometric assays, TR-FRET) measure the functional consequence of that binding—the actual inhibition of the kinase's catalytic activity.[10]

It is crucial to use both. A compound might bind to a kinase but not inhibit its function. Conversely, functional inhibition is the more biologically relevant measure for assessing potential off-target effects. A good correlation between strong binding and functional inhibition for a specific off-target is a red flag that requires further investigation.[8]

Part 2: Troubleshooting Guide

This section addresses specific experimental problems. Each answer provides an explanation of the underlying cause and a series of actionable steps to diagnose and resolve the issue.

Section A: In Vitro & Biochemical Issues

Problem: My inhibitor shows high potency against my primary target, but a broad kinase screen reveals multiple off-targets with similar potency.

  • Causality: This is a common issue stemming from the conserved nature of the kinase ATP-binding site.[3] Your inhibitor is likely interacting with the highly conserved hinge region and is not sufficiently exploiting the less conserved regions of the active site to achieve selectivity.

  • Troubleshooting & Optimization:

    • Analyze Structural Information: If crystal structures are available for your primary target and key off-targets, perform a detailed structural alignment of their ATP-binding pockets. Identify subtle differences in residues, pocket depth, or the "gatekeeper" residue that you can exploit.

    • Structure-Based Drug Design (SBDD): Introduce chemical moieties to your scaffold that can form specific interactions (e.g., hydrogen bonds, van der Waals forces) with non-conserved residues in your primary target. This is a proven strategy to enhance selectivity.[3]

    • Target the Inactive Conformation: Consider designing a "Type II" inhibitor. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, which is generally more variable across the kinome than the active "DFG-in" state, often leading to greater selectivity.[3]

    • Re-evaluate the Scaffold: While the this compound core is effective, consider if modifications to the core itself, or "scaffold hopping" to a related heterocycle, could improve the selectivity profile while maintaining key binding interactions.[1]

Section B: Cell-Based Assay Complications

Problem: My compound is potent in my biochemical assay, but shows significant toxicity in multiple cell lines at concentrations near its on-target IC50.

  • Causality: This discrepancy suggests that the observed cytotoxicity is driven by an off-target effect. The off-target kinase (or other protein) is likely critical for cell viability, and its inhibition is causing the toxic phenotype.

  • Troubleshooting & Optimization:

    • Identify the Culprit (Workflow): The primary goal is to link a specific off-target to the toxic phenotype.

      • Step 1: In Silico Profiling: Use computational tools to predict a wider range of potential off-targets, including non-kinase proteins.[11] Several web servers and software packages can predict off-targets based on chemical structure similarity.

      • Step 2: Broad Off-Target Screening: If not already done, perform a comprehensive experimental off-target screen (e.g., a full kinome panel and a safety panel for common toxicology targets like hERG, GPCRs).

      • Step 3: Correlate and Validate: Cross-reference the list of inhibited off-targets with known cell viability pathways. Does inhibiting any of these proteins explain the observed toxicity? Validate the top candidates using orthogonal approaches:

        • RNAi/CRISPR: Knock down the suspected off-target gene in your cells. If the knockdown phenocopies the toxicity of your compound, you have found a likely culprit.

        • Test a "Clean" Inhibitor: Find a known, selective inhibitor for the suspected off-target. If it causes the same toxicity, this strengthens your hypothesis.

    • Chemical Genomics Approach:

      • Synthesize a small set of analogues of your inhibitor with varied off-target profiles.

      • Profile their cytotoxicity and their potency against the primary target and key off-targets.

      • A strong correlation between potency against a specific off-target and cytotoxicity across the analogue series provides compelling evidence for that off-target being responsible for the toxicity.

Section C: In Vivo & Preclinical Challenges

Problem: My animal model is showing an unexpected phenotype (e.g., cardiotoxicity, weight loss) that is not a known consequence of inhibiting the primary target.

  • Causality: Similar to cell-based toxicity, this points to a significant in vivo off-target effect. The physiological consequences are now apparent at the whole-organism level.

  • Troubleshooting & Optimization:

    • Dose-Response Evaluation: Determine if the toxicity is dose-dependent. Sometimes, a lower dose can maintain efficacy against the primary target while remaining below the threshold for the toxic off-target effect.[12][13] A short break in therapy can also sometimes help mitigate side effects and allow for restarting at the same dose.[12]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Analyze the compound's exposure levels in the affected tissue. Is the concentration high enough to engage the suspected off-target based on your in vitro data? The in vitro binding data alone are insufficient to assess preclinical risks; factors like tissue expression and off-target residence time must be considered.[11]

    • Chemical Proteomics: This is a powerful, unbiased method.

      • Affinity-Based Method: Immobilize your inhibitor on beads and use it to "pull down" binding partners from lysates of the affected tissue (e.g., heart tissue for cardiotoxicity). Identify the bound proteins using mass spectrometry.[8] This can reveal unexpected off-targets directly in the relevant biological context.

    • Iterative Medicinal Chemistry: Once a likely off-target is identified, use the SBDD strategies outlined in Section A to design it out. The goal is to create a new analogue with a significantly improved therapeutic window—the gap between the efficacious dose and the toxic dose.

Part 3: Key Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Binding Assay)

This protocol provides a general workflow for assessing inhibitor selectivity using a service like Eurofins' KinomeScan™.

  • Compound Preparation: Dissolve the inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Prepare serial dilutions as required by the screening service.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is measured via qPCR of the DNA tag.

  • Execution: Submit the compound to a commercial vendor (e.g., Eurofins, Reaction Biology). Typically, an initial screen is performed at a single high concentration (e.g., 1 or 10 µM) against a large panel (~468 kinases).

  • Data Analysis: The results are usually reported as "% Control" or "% Inhibition". A lower % Control value indicates stronger binding. A common threshold for a significant "hit" is >90% inhibition or a % Control <10.

  • Follow-up: For any significant off-target hits, perform a dose-response experiment (Kd determination) to quantify the binding affinity. This provides a quantitative measure of selectivity.

Protocol 2: Orthogonal Validation of an Off-Target in Cells using NanoBRET™

This protocol describes how to validate if your compound engages a suspected off-target inside living cells.

  • Reagent Preparation:

    • Obtain or create a cell line that expresses the suspected off-target kinase as a fusion protein with NanoLuc® luciferase.

    • Synthesize or obtain a fluorescent tracer that is known to bind to the kinase of interest.

  • Cell Plating: Seed the engineered cells into a white, 96-well assay plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of your this compound inhibitor. Add the diluted compound to the cells.

  • Tracer Addition & BRET Measurement: Add the fluorescent tracer and the NanoBRET™ substrate to the wells. Read the plate on a luminometer capable of measuring the donor (460 nm) and acceptor (610 nm) wavelengths simultaneously.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The inhibitor will compete with the tracer for binding to the NanoLuc®-kinase fusion, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 in a cellular environment. This provides strong evidence of target engagement in living cells.[7]

Part 4: Data Interpretation & Visualization
Data Summary Table

The table below illustrates how to organize selectivity data for a lead compound ("PQ-Lead") versus a rationally designed, improved compound ("PQ-Optimized").

TargetCompoundBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
On-Target (BTK) PQ-Lead2155-
On-Target (BTK) PQ-Optimized2560-
Off-Target 1 (SRC) PQ-Lead451102.1x
Off-Target 1 (SRC) PQ-Optimized850>200034x
Off-Target 2 (LCK) PQ-Lead801503.8x
Off-Target 2 (LCK) PQ-Optimized>5000>10000>200x

This table clearly demonstrates that while the on-target potency was maintained, "PQ-Optimized" has a significantly improved selectivity profile, making it a superior candidate for further development.

Diagrams & Workflows

Off_Target_Deconvolution_Workflow A In Vivo Toxicity or Unexpected Phenotype Observed B Step 1: In Silico Prediction & Broad Panel Screening A->B C Generate List of Potential Off-Targets B->C D Step 2: Hypothesis Generation (Literature Review, Pathway Analysis) C->D E Identify High-Priority Off-Target Candidate(s) D->E F Step 3: Orthogonal Validation E->F G RNAi / CRISPR Knockdown F->G H Selective Inhibitor of Off-Target F->H I Chemical Proteomics (Affinity Pulldown) F->I J Phenotype Recapitulated? G->J H->J I->J K Off-Target Confirmed J->K  Yes N Return to Hypothesis Generation J->N  No L Step 4: Structure-Based Drug Redesign K->L M Synthesize & Test New Analogs L->M N->D SBDD_Strategy Scaffold This compound Core (Binds to Hinge Region) Inhibitor_A Inhibitor A (Promiscuous) Small, Flexible Side Chain Inhibitor_B Inhibitor B (Selective) Bulky, Rigid Group Added OnTarget On-Target Kinase Unique Hydrophobic Pocket (Non-Conserved) OffTarget Off-Target Kinase Small Glycine Residue (Allows More Space) Inhibitor_A->OnTarget:f0 Weak Interaction Inhibitor_A->OffTarget:f0 Fits Easily Inhibitor_B->OnTarget:f0 Strong, Specific Interaction Inhibitor_B->OffTarget:f0 Steric Clash (Binding Prevented)

Caption: Strategy for improving selectivity via structure-based design.

Part 5: References
  • Mancini, M. et al. (2015). Computational methods for analysis and inference of kinase/inhibitor relationships. Methods in Molecular Biology.

  • Vidal, D. et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.

  • Pourbasheer, E. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.

  • Vidal, D. et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.

  • BenchChem (2025). Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. BenchChem.

  • Klaeger, S. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.

  • Bosc, N. et al. (2017). Computational off-target profiling of known kinase inhibitors. Scientific Reports.

  • Tian, C. et al. (2025). Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.

  • Creative Diagnostics (n.d.). Off-Target Effects Analysis. Creative Diagnostics.

  • Sequist, L. & Langer, C. (2015). Dosing Strategies for Managing TKI-Related Side Effects. YouTube.

  • Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • Su, G. et al. (2022). Discovery of this compound derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic Chemistry.

  • The Institute of Cancer Research (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.

  • Yuan, Z. et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry.

  • Tian, C. et al. (2025). Structure-based design of novel this compound derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry.

  • Davis, M.I. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.

  • Value-Based Care in CML (2017). Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in CML. Value-Based Care in CML.

  • Ibrahim, N. (2026). BTK Inhibitors with CAR T-cell Therapy. Pharmacy Times.

  • Su, G. et al. (2022). Structure-based design of novel this compound derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors. ResearchGate.

  • ResearchGate (n.d.). Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐ones formation from azides. ResearchGate.

  • ResearchGate (n.d.). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. ResearchGate.

  • Su, G. et al. (2025). Discovery of this compound Derivatives as Novel Non-covalent Bruton's Tyrosine Kinase (BTK) inhibitors. ResearchGate.

  • de la-Torre, V.G. et al. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. ChemMedChem.

  • Giraud, F. et al. (2021). Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Molecules.

  • Giraud, F. et al. (2008). Synthesis of New Pyrrolo[1,2- a ]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. ResearchGate.

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Technical Support Center: Crystallization of Pyrrolo[1,2-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of pyrrolo[1,2-a]quinoxalin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important heterocyclic scaffold. By combining fundamental principles with practical, field-proven insights, this resource aims to provide you with the necessary tools to achieve high-quality crystals of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of crystallizing this compound?

Crystallization is a critical purification technique in both academic research and the pharmaceutical industry. For this compound and its derivatives, which are investigated for various biological activities including as kinase inhibitors, achieving a highly pure, crystalline solid is essential.[1][2][3][4] This process removes impurities from the reaction mixture, isolates the desired polymorph, and provides a stable solid form with consistent physical properties, which is crucial for subsequent analytical characterization, biological assays, and formulation development.

Q2: What are the most critical factors influencing the crystallization of this compound?

The success of crystallization is governed by a delicate interplay of several factors. The most critical are:

  • Solvent System: The choice of solvent is paramount as it dictates the solubility of the compound at different temperatures, which is the driving force for crystallization.[5]

  • Supersaturation: This is the state where the concentration of the solute exceeds its equilibrium solubility.[6][7] Controlling the rate and level of supersaturation is key to managing nucleation and crystal growth.[8][9][10]

  • Purity of the Starting Material: Impurities can significantly hinder or alter the crystallization process, potentially leading to oiling out, formation of amorphous solids, or incorporation into the crystal lattice.[11][12][13][14][15]

  • Temperature and Cooling Rate: The temperature profile during cooling directly affects the level of supersaturation. A slow cooling rate generally favors the growth of larger, more well-defined crystals.[16]

Q3: Should I expect polymorphism with this compound?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, especially complex heterocyclic systems. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While specific studies on the polymorphism of the parent this compound are not widely published, it is a possibility that should be considered. The choice of crystallization solvent and the rate of cooling can influence which polymorphic form is obtained.[10][17]

Troubleshooting Guide: A-to-Z Crystallization Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Problem 1: No Crystals Form Upon Cooling

Q: I've cooled my saturated solution of this compound, but no solid has precipitated. What's going on, and what should I do?

This is a common issue that typically points to one of two scenarios: either the solution is not sufficiently supersaturated, or the nucleation process is inhibited.

Causality and Solutions:

  • Insufficient Supersaturation: You may have used too much solvent.[18]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Once you observe the formation of a slight turbidity or solid that redissolves upon heating, the solution is likely close to saturation at that elevated temperature. Allow this more concentrated solution to cool again.

  • Inhibited Nucleation: The energy barrier for the initial formation of crystal nuclei has not been overcome.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[18]

    • Solution 2: Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the cooled solution. A seed crystal provides a template for further crystal growth.[19]

    • Solution 3: Extended Cooling: Place the flask in a colder environment, such as a refrigerator or an ice bath, to further increase the degree of supersaturation.[20][21]

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Q: Upon cooling, my compound separates as a liquid (an oil) rather than a solid. How can I resolve this?

"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the concentration of the solute is so high that it separates as a liquid phase before the solution becomes supersaturated for crystallization.[18][22] This is particularly problematic as impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.

Causality and Solutions:

  • High Solute Concentration/Rapid Cooling: The level of supersaturation is too high, promoting rapid phase separation into a liquid.

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (1-5% of the total volume) to reduce the concentration.[22] Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[22]

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is significantly higher than the melting point of your compound.

    • Solution: Consider a different solvent with a lower boiling point. Alternatively, using a co-solvent (antisolvent) system can be effective. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an antisolvent) in which it is insoluble until the solution becomes turbid. Then, heat to redissolve and cool slowly.[17]

Problem 3: The Resulting Solid is Amorphous or a Fine Powder

Q: I managed to get a solid, but it's not crystalline. It's either a fine powder or an amorphous solid. How can I obtain well-defined crystals?

The formation of amorphous solids or very fine powders often indicates that nucleation occurred too rapidly and dominated over the crystal growth phase.[6] This is typically caused by a very high degree of supersaturation.

Causality and Solutions:

  • Rapid Supersaturation: This can be due to flash cooling or the rapid addition of an antisolvent.

    • Solution 1: Slower Cooling: As detailed previously, slow down the cooling process. You can achieve this by placing the flask in an insulated container or letting it cool on a hot plate that is turned off.[18]

    • Solution 2: Controlled Antisolvent Addition: If using an antisolvent, add it dropwise at a slightly elevated temperature, ensuring that any precipitate that forms redissolves before the next addition.

  • High Purity Issues: Very high purity compounds can sometimes be difficult to crystallize as they may lack the microscopic impurities that can act as nucleation sites.

    • Solution: While counterintuitive, the principles of seeding (as mentioned in Problem 1) are most effective here.

Troubleshooting Workflow Diagram

G start Start Crystallization cool Cool Saturated Solution start->cool observe Observe Outcome cool->observe no_xtal No Crystals Form observe->no_xtal No Solid oil_out Compound Oils Out observe->oil_out Liquid Droplets powder Amorphous/Fine Powder observe->powder Fine Solid good_xtal Good Crystals Formed observe->good_xtal Well-defined Solid no_xtal_sol 1. Evaporate some solvent 2. Scratch flask 3. Add seed crystal 4. Cool further no_xtal->no_xtal_sol oil_out_sol 1. Re-heat & add more solvent 2. Cool much slower 3. Change solvent system oil_out->oil_out_sol powder_sol 1. Re-heat, add solvent, cool slower 2. Use controlled antisolvent addition powder->powder_sol end Isolate & Dry Crystals good_xtal->end no_xtal_sol->cool Retry oil_out_sol->cool Retry powder_sol->cool Retry

Caption: Troubleshooting workflow for common crystallization issues.

Experimental Protocols & Methodologies

Protocol 1: General Crystallization by Slow Cooling

This protocol provides a general methodology. The choice of solvent is critical and should be determined by preliminary screening (see Protocol 2).

  • Dissolution: In a clean Erlenmeyer flask, add your crude this compound. Add a small volume of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate). Continue to add the solvent portion-wise until the solid completely dissolves. Expert Tip: The goal is to use the minimum amount of hot solvent to fully dissolve the compound. This ensures the solution will be supersaturated upon cooling.[20]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could interfere with crystallization.

  • Cooling: Cover the flask (e.g., with a watch glass) to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature. To promote slower cooling, you can place the flask on an insulating surface like a cork ring or a few paper towels.[22]

  • Crystal Growth: As the solution cools, crystals should start to form. The ideal process should show initial crystal formation within 5-20 minutes, with continued growth over a longer period.[22]

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath for 20-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol.[23][24][25] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[20]

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (e.g., 10-20 mg) of your compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., 0.5 mL) from the list below.

  • Room Temperature Solubility: Vigorously mix or sonicate the tubes. Observe if the compound dissolves at room temperature.

    • If it dissolves completely, the solvent is likely too good and will result in poor recovery. It might be suitable as the "good" solvent in a co-solvent system.

    • If it is completely insoluble, it may be a good "antisolvent".

    • If it is partially soluble, proceed to the next step.

  • Hot Solubility: Heat the test tubes that showed partial or no solubility at room temperature.

    • If the compound dissolves completely upon heating, this is a promising candidate solvent for single-solvent crystallization.

    • If the compound remains insoluble even when hot, it is not a suitable solvent.

  • Cooling and Observation: Allow the hot solutions that showed complete dissolution to cool to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.

Solvent Selection Guide Diagram

G start Select Candidate Solvent test_rt Test Solubility at Room Temp start->test_rt soluble_rt Soluble at RT test_rt->soluble_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT test_rt->insoluble_rt No consider_cosolvent Consider as 'Good' Solvent for a Co-Solvent Pair soluble_rt->consider_cosolvent test_hot Test Solubility when Hot insoluble_rt->test_hot soluble_hot Soluble when Hot test_hot->soluble_hot Yes insoluble_hot Insoluble when Hot test_hot->insoluble_hot No cool Cool Solution soluble_hot->cool consider_antisolvent Consider as 'Antisolvent' insoluble_hot->consider_antisolvent observe Observe Crystals cool->observe good_xtal Good Crystals observe->good_xtal Yes poor_xtal Poor/No Crystals observe->poor_xtal No end_good Select as Primary Solvent good_xtal->end_good end_bad Discard Solvent poor_xtal->end_bad

Caption: Decision tree for selecting an appropriate crystallization solvent.

Table 1: Suggested Solvents for Screening

Based on the heterocyclic nature of this compound, the following solvents (spanning a range of polarities) are recommended as starting points for screening.

Solvent ClassExamplesPolarity IndexBoiling Point (°C)Notes
Alcohols Ethanol, Isopropanol, Methanol5.2, 4.3, 6.678, 82, 65Good for hydrogen bond donors/acceptors.
Esters Ethyl Acetate4.377A versatile, moderately polar solvent.
Ketones Acetone5.456Good for moderately polar compounds.
Ethers Tetrahydrofuran (THF)4.266Can be prone to peroxide formation.
Aromatic Toluene2.4111Good for less polar compounds, often yields high-quality crystals.
Halogenated Dichloromethane (DCM)3.440High volatility, useful for slow evaporation techniques.
Aprotic Polar Acetonitrile, DMF6.2, 6.482, 153High polarity, often used as the "good" solvent.
Non-polar Hexanes, Heptane0.069, 98Typically used as antisolvents.

References

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reaction condition optimization for Pictet-Spengler synthesis of quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pictet-Spengler Synthesis of Quinoxalines

Welcome to the technical support guide for the Pictet-Spengler synthesis of quinoxalines and related fused heterocyclic systems. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction and wish to optimize conditions, troubleshoot common issues, and deepen their mechanistic understanding.

The Pictet-Spengler reaction, a cornerstone in heterocyclic chemistry since its discovery in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1] Its adaptation for the synthesis of quinoxaline scaffolds, particularly fused systems like pyrrolo[1,2-a]quinoxalines, is a direct and popular approach.[2] This guide provides field-proven insights to navigate the nuances of this reaction class.

Optimization Workflow Diagram

Before delving into specific issues, the following workflow provides a logical map for systematically optimizing your reaction conditions.

PictetSpengler_Optimization Start Initial Reaction Setup (e.g., 1-(2-aminophenyl)pyrrole + aldehyde, p-TsOH in EtOH, RT) Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis Success High Yield (>80%) Clean Conversion Analysis->Success Desired Outcome LowYield Low Yield / No Reaction Analysis->LowYield Issue Detected SideProducts Complex Mixture / Side Products Analysis->SideProducts Issue Detected DihydroProduct Dihydroquinoxaline Formed (Incomplete Aromatization) Analysis->DihydroProduct Issue Detected Purify Purification (Column Chromatography) Success->Purify Cat_Temp Screen Catalyst & Temperature - Stronger acid (TFA, AlCl3) - Increase temperature (reflux) - Microwave irradiation LowYield->Cat_Temp Cause: Low Reactivity Solvent Change Solvent - Aprotic (THF, Toluene) - Protic (EtOH, AcOH) LowYield->Solvent Cause: Poor Solubility/Kinetics Stoich Adjust Stoichiometry - Use slight excess of aldehyde (~1.1 eq) LowYield->Stoich Cause: Incomplete Amine Consumption Milder Use Milder Conditions - Weaker acid (AcOH) - Lower temperature (-45°C to RT) SideProducts->Milder Cause: Decomposition Oxidant Introduce Oxidant - Air/O2 bubbling - Stoichiometric oxidant (I2, DDQ) DihydroProduct->Oxidant Cause: No Oxidation Cat_Temp->Analysis Solvent->Analysis Stoich->Analysis Milder->Analysis Oxidant->Analysis End Optimized Protocol Purify->End

Caption: Decision workflow for troubleshooting Pictet-Spengler quinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pictet-Spengler reaction for synthesizing fused quinoxalines?

The reaction proceeds via a two-stage mechanism:

  • Iminium Ion Formation: The primary amine of the β-arylethylamine (e.g., 1-(2-aminophenyl)pyrrole) attacks the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration, typically under acidic conditions, to form a reactive iminium ion.[3][4]

  • Intramolecular Cyclization: The electron-rich aromatic ring (the pyrrole or indole moiety) then acts as a nucleophile, attacking the electrophilic iminium carbon in a 6-endo-trig cyclization.[3][4][5] This step, known as intramolecular electrophilic substitution, forms the new ring. Subsequent deprotonation restores aromaticity. For quinoxaline synthesis, a final oxidation step (which can be spontaneous or induced) yields the fully aromatic quinoxaline product.[6]

Q2: Why is an acid catalyst necessary for this reaction?

The driving force for the critical ring-closing step is the electrophilicity of the iminium ion.[1] While an imine can form without a catalyst, it is often not electrophilic enough to be attacked by the aromatic ring. An acid catalyst protonates the intermediate Schiff base, generating the much more reactive iminium ion, which readily undergoes cyclization.[1][4] In some cases, with highly activated aromatic systems or reactive aldehydes, the reaction can proceed without a catalyst, but catalysis is the norm.[1]

Q3: What is the difference between using a Brønsted acid and a Lewis acid catalyst?

  • Brønsted acids (e.g., HCl, p-TsOH, TFA, acetic acid) act as proton donors.[2][7] They are the traditional choice and are effective at promoting iminium ion formation. Milder Brønsted acids like p-dodecylbenzenesulfonic acid (p-DBSA) have been used effectively at ambient temperatures in green solvents like ethanol.[8]

  • Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) function as electron-pair acceptors.[2] They can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the initial condensation. Lewis acids can be particularly effective for less reactive substrates and have been shown to selectively produce either dihydroquinoxalines or fully aromatic quinoxalines depending on the reaction time.[2]

Q4: Can ketones be used instead of aldehydes?

Yes, but it is challenging. Aldehydes are generally much more reactive and give better yields in Pictet-Spengler reactions.[5] Ketones are less electrophilic and introduce greater steric hindrance, often leading to poor or no product formation under standard conditions.[5] Highly reactive ketones or specialized reaction conditions may be required.

Troubleshooting Guide

Problem 1: My reaction shows very low conversion or fails to proceed.

  • Potential Cause A: Insufficiently Nucleophilic Aromatic Ring. The cyclization step is an electrophilic aromatic substitution. If your diamine starting material contains electron-withdrawing groups, the ring may not be "rich" enough to attack the iminium ion.

    • Solution: For such deactivated systems, harsher reaction conditions are often necessary.[1][5] Increase the temperature to reflux, or switch to a stronger acid catalyst like trifluoroacetic acid (TFA) or a Lewis acid like aluminum chloride (AlCl₃).[1][2] Microwave-assisted protocols can also be effective in reducing reaction times and improving yields for sluggish reactions.[9]

  • Potential Cause B: Catalyst Inefficiency or Degradation. The acid catalyst may be old, hydrated, or used in insufficient quantity.

    • Solution: Use a fresh, anhydrous catalyst. Ensure you are using a catalytic amount (typically 5-20 mol%), though some protocols may call for stoichiometric amounts of a Lewis acid. Perform a small catalyst screen to identify the most effective one for your specific substrate combination.

  • Potential Cause C: Poor Stoichiometry. If the amine is not fully consumed, the yield will be limited.

    • Solution: Employing a slight excess of the aldehyde (e.g., 1.1 equivalents) can help drive the reaction to completion.[4] This is a common and effective strategy in both protic and aprotic solvents.[4]

Problem 2: The main product is the dihydroquinoxaline, not the fully aromatic quinoxaline.

  • Potential Cause: Lack of an Oxidant. The initial cyclization yields a 4,5-dihydropyrrolo[1,2-a]quinoxaline. Aromatization requires an oxidation step. In many protocols, especially at elevated temperatures, atmospheric oxygen acts as the oxidant.[6] If the reaction is run under an inert atmosphere or at low temperatures, this oxidation may not occur.

    • Solution 1 (Spontaneous Oxidation): If you desire a one-pot process, ensure the reaction is open to the air or bubble air/oxygen through the mixture, especially if using a catalyst like AlCl₃ which can facilitate this process over longer reaction times (e.g., 10 hours).[2]

    • Solution 2 (Induced Oxidation): If the dihydro intermediate is isolated, or if you want to ensure complete conversion, add a dedicated oxidant. Iodine (I₂) is a common and efficient choice, often used in combination with a solvent like DMSO.[7][10]

Problem 3: The reaction is messy, with multiple spots on TLC and a low yield of the desired product.

  • Potential Cause A: Substrate or Product Decomposition. Highly acidic conditions combined with high heat can cause degradation of sensitive functional groups on your starting materials or the quinoxaline product.

    • Solution: Screen milder conditions. An acetic acid-catalyzed reaction, for example, can be highly efficient for synthesizing 4-aryl substituted pyrrolo[1,2-a]quinoxalines.[6] Lowering the reaction temperature may also prevent decomposition, even if it requires a longer reaction time.[11]

  • Potential Cause B: Aldehyde Self-Polymerization. Under strongly acidic conditions, some aldehydes (especially formaldehyde or simple aliphatic aldehydes) can self-condense, leading to a complex mixture.

    • Solution: Consider the slow addition of the aldehyde to the reaction mixture to maintain a low instantaneous concentration. Alternatively, use a stable formaldehyde source like 1,3,5-trioxane, which decomposes in situ to release formaldehyde under acidic conditions.[12]

Comparative Data on Reaction Conditions

The choice of catalyst and solvent significantly impacts the outcome of the Pictet-Spengler reaction. The following table summarizes common conditions used for the synthesis of pyrrolo[1,2-a]quinoxalines.

CatalystSolventTemperatureTypical Outcome & RemarksSource(s)
Brønsted Acids
p-TsOHEthanolRefluxGood yields for many aromatic aldehydes. Standard, reliable conditions.[2]
Acetic AcidAcetic AcidRefluxEffective and mild; proceeds via imine formation, cyclization, and air oxidation.[6][7]
p-DBSAEthanolAmbientEnvironmentally benign approach, good yields under mild conditions.[8]
HCl, TFAVariousRefluxHarsher conditions, useful for less reactive (electron-poor) substrates.[1][5]
Lewis Acids
AlCl₃THFRoom Temp2 hours: Selectively yields dihydroquinoxaline. 10 hours: Yields fully aromatized quinoxaline (with O₂).[2]
FeCl₃, ZnCl₂THFRoom TempEffective, but AlCl₃ often reported as superior for this specific transformation.[2]
Other
Iodine (I₂)DMSO100-120 °CActs as both catalyst and oxidant. DMSO also serves as an oxidant. Good for one-pot synthesis from diamines and α-hydroxy ketones.[7]

General Experimental Protocol: Synthesis of a 4-Aryl-pyrrolo[1,2-a]quinoxaline

This protocol is a representative example based on an acetic acid-catalyzed method.[6]

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-aminophenyl)pyrrole (1.0 mmol, 1.0 eq).

  • Solvent and Aldehyde Addition: Add glacial acetic acid (10 mL). Add the desired aromatic aldehyde (1.05 mmol, 1.05 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for the time indicated by TLC monitoring (typically 2-4 hours). The reaction should be open to the atmosphere to allow for air oxidation.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The disappearance of the starting amine and the appearance of a new, often fluorescent, product spot indicates conversion.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water (50 mL).

  • Neutralization and Extraction: Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure pyrrolo[1,2-a]quinoxaline product.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Total Organic Synthesis. (2022). Pictet-Spengler Reaction. YouTube. [Link]

  • Verma, A. K., et al. (2011). Lewis Acid-Catalyzed Selective Synthesis of Diversely Substituted Indolo- and Pyrrolo[1,2-a]quinoxalines and Quinoxalinones by Modified Pictet-Spengler Reaction. ResearchGate. [Link]

  • ChemEurope.com. Pictet-Spengler reaction. [Link]

  • Mal, D., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]

  • Nath, M., et al. (2017). A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and the subsequent Pictet–Spengler cyclization reaction. Organic & Biomolecular Chemistry. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • Veselý, J., et al. (2023). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry. [Link]

  • Calcaterra, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

  • Guchhait, S. K., et al. (2023). Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A. RSC Publishing. [Link]

  • Veselý, J., et al. (2023). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. ResearchGate. [Link]

  • Preetam, A., & Nath, M. (2015). An eco-friendly Pictet–Spengler approach to pyrrolo- and indolo[1,2-a]quinoxalines using p-dodecylbenzenesulfonic acid as an efficient Brønsted acid catalyst. 960化工网. [Link]

  • ResearchGate. Solvent effect on the quinoxaline 3a synthesis. [Link]

  • Yu, X., et al. (2024). A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. ResearchGate. [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. [Link]

  • Zhao, X.-T., et al. (2019). A Effect of temperature on Pictet-Spengler reaction. ResearchGate. [Link]

  • Organic-Reaction.com. Pictet-Spengler Reaction - Common Conditions. [Link]

Sources

Technical Support Center: Addressing Drug Resistance with Non-Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with non-covalent Bruton's tyrosine kinase (BTK) inhibitors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of your experiments. We understand the nuances of kinase inhibitor research and aim to equip you with the knowledge to overcome common hurdles and ensure the integrity of your data.

Introduction: A New Paradigm in BTK Inhibition

The advent of covalent BTK inhibitors, such as ibrutinib, has revolutionized the treatment of B-cell malignancies.[1][2] These inhibitors form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, leading to sustained inhibition of B-cell receptor (BCR) signaling.[3][4] However, the emergence of resistance, most commonly through the C481S mutation that prevents this covalent binding, has presented a significant clinical challenge.[1][5][6][7][8]

Non-covalent BTK inhibitors represent a pivotal advancement, offering a mechanism to overcome this resistance.[1][5][9] By binding reversibly to the ATP-binding pocket of BTK, their efficacy is independent of the C481 residue.[1][5][9] This unique binding mode allows them to effectively inhibit both wild-type and C481S-mutant BTK.[9][10][11][12] This technical guide will delve into the practical aspects of working with these next-generation inhibitors, focusing on addressing the challenges you may encounter in your research.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with non-covalent BTK inhibitors.

Q1: What is the fundamental difference in the mechanism of action between covalent and non-covalent BTK inhibitors?

A1: Covalent inhibitors, like ibrutinib, acalabrutinib, and zanubrutinib, form a permanent, irreversible bond with the cysteine 481 (C481) residue within the BTK kinase domain.[3] This leads to sustained inactivation of the enzyme. Non-covalent inhibitors, such as pirtobrutinib and nemtabrutinib, bind to BTK through reversible interactions like hydrogen bonds and hydrophobic interactions, independent of the C481 residue.[1] This allows them to be effective against BTK enzymes with mutations at the C481 site, which is a common mechanism of resistance to covalent inhibitors.[1][5][9]

Q2: My cells with the BTK C481S mutation are still showing some resistance to the non-covalent inhibitor. Why might this be?

A2: While non-covalent inhibitors are designed to overcome C481S-mediated resistance, other resistance mechanisms can emerge. These can include:

  • Secondary mutations in the BTK kinase domain: Mutations at other sites, such as the gatekeeper residue T474 or L528W, can alter the conformation of the ATP-binding pocket and reduce the binding affinity of non-covalent inhibitors.[9][11][13]

  • Activation of downstream signaling pathways: Mutations in downstream signaling molecules like PLCγ2 can lead to pathway activation independent of BTK, thereby bypassing the effect of the inhibitor.[1][9]

  • Activation of alternative survival pathways: Cancer cells can upregulate other pro-survival signaling pathways to compensate for BTK inhibition.[14]

Q3: How should I properly handle and store non-covalent BTK inhibitors to ensure their stability and activity?

A3: As with most small molecule inhibitors, proper handling and storage are crucial for maintaining their efficacy.

  • Storage: Store the powdered compound at the temperature recommended by the manufacturer (typically -20°C or -80°C) and protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C.

  • Working Solutions: When preparing working solutions for your experiments, thaw an aliquot of the stock solution and dilute it in your culture medium or assay buffer immediately before use. Avoid storing diluted solutions for extended periods.

Q4: I'm observing significant off-target effects in my cell-based assays. What are the best practices to minimize these?

A4: Off-target effects are a known challenge with kinase inhibitors, as many target the conserved ATP-binding pocket.[15][16][17] To mitigate these:

  • Use the lowest effective concentration: Determine the IC50 of your inhibitor in your specific cell line and use concentrations around this value for your experiments. Using excessively high concentrations increases the likelihood of off-target binding.

  • Include proper controls: Use a structurally related but inactive compound as a negative control. Additionally, using a secondary, structurally distinct inhibitor targeting the same pathway can help confirm that the observed phenotype is due to on-target inhibition.

  • Perform kinome-wide screening: For lead compounds, consider a kinome-wide profiling service to identify potential off-target kinases.[15] This can provide valuable insights into unexpected phenotypes.

  • Rescue experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of your target kinase to see if it reverses the observed phenotype.

Troubleshooting Experimental Workflows

This section provides detailed troubleshooting guides for common experimental techniques used in the study of non-covalent BTK inhibitors.

Biochemical Kinase Assays

Biochemical assays using purified BTK enzyme are essential for determining the intrinsic potency of an inhibitor.

Troubleshooting Guide: Biochemical BTK Kinase Assays

Problem Potential Cause(s) Recommended Solution(s)
No or low kinase activity in the "no inhibitor" control. 1. Inactive enzyme: Improper storage or handling of the recombinant BTK enzyme. 2. Suboptimal assay buffer: Incorrect pH, salt concentration, or missing essential cofactors (e.g., MgCl2, MnCl2, DTT).[18] 3. Degraded ATP or substrate. 1. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Test a new vial of enzyme. 2. Optimize the assay buffer components. Refer to the enzyme manufacturer's datasheet for recommended buffer conditions.[18] 3. Prepare fresh ATP and substrate solutions.
Inconsistent IC50 values between experiments. 1. Variability in enzyme concentration. 2. Inaccurate inhibitor concentrations: Pipetting errors or degradation of the inhibitor stock solution. 3. Assay drift: Changes in temperature or incubation times during the assay.1. Perform a new enzyme titration for each new batch of enzyme.[18] 2. Prepare fresh serial dilutions of the inhibitor for each experiment. Use calibrated pipettes. 3. Ensure consistent incubation times and temperatures. Use a temperature-controlled plate reader.
High background signal. 1. Non-specific binding of detection reagents. 2. Contamination of assay components. 1. Include a "no enzyme" control to determine the background signal. Optimize the concentration of detection reagents. 2. Use high-purity reagents and sterile techniques.

Experimental Protocol: In Vitro BTK Kinase Activity Assay (ADP-Glo™ Format)

This protocol is an example and should be optimized for your specific enzyme and inhibitor.

  • Prepare Reagents:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT.[18]

    • BTK Enzyme: Dilute recombinant human BTK to the desired concentration in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a solution containing the peptide substrate (e.g., Poly (4:1 Glu, Tyr)) and ATP in Kinase Buffer.

    • Inhibitor Dilutions: Perform serial dilutions of the non-covalent BTK inhibitor in Kinase Buffer with a constant percentage of DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control (DMSO).

    • Add 2 µl of the diluted BTK enzyme.

    • Initiate the reaction by adding 2 µl of the Substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.[18]

  • Detection (using Promega's ADP-Glo™ Kinase Assay):

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[18]

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[18]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve to convert luminescence values to the amount of ADP produced.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.

Troubleshooting Guide: Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®)

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible IC50 values. 1. Cell health and passage number: Cells that are unhealthy or have been passaged too many times can respond differently to inhibitors. 2. Inconsistent cell seeding density. 3. Inhibitor-medium interactions: The inhibitor may bind to serum proteins in the culture medium, reducing its effective concentration. 4. Direct interference with the assay reagent: Some compounds can directly react with reagents like MTT, leading to false-positive or false-negative results.[4][6]1. Use cells within a defined low passage number range and ensure they are healthy and actively dividing before starting the experiment. 2. Use a cell counter to ensure consistent seeding density across all wells. 3. Consider reducing the serum concentration during the inhibitor treatment period, if tolerated by the cells. 4. Run a cell-free control with the inhibitor and assay reagent to check for direct interactions. Consider using an alternative viability assay based on a different principle (e.g., ATP measurement vs. metabolic activity).
High variability between replicate wells. 1. Uneven cell distribution ("edge effects"). 2. Pipetting errors. 1. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile medium. Ensure proper mixing of the cell suspension before plating. 2. Use calibrated multichannel pipettes and ensure proper mixing of reagents.

Troubleshooting Guide: Western Blotting for BTK Phosphorylation

Problem Potential Cause(s) Recommended Solution(s)
Weak or no phospho-BTK signal. 1. Dephosphorylation during sample preparation: Endogenous phosphatases are active after cell lysis.[5][19] 2. Low abundance of phosphorylated protein. 3. Inefficient antibody binding. 1. Keep samples on ice at all times. Use a lysis buffer supplemented with a phosphatase inhibitor cocktail.[5][19] 2. Stimulate the cells (e.g., with anti-IgM) to induce BTK phosphorylation before lysis. Consider immunoprecipitation to enrich for BTK before Western blotting. 3. Optimize the primary antibody concentration and incubation time. Ensure the antibody is validated for Western blotting.
High background. 1. Inappropriate blocking buffer: Milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[5][20] 2. Insufficient washing. 1. Use 5% Bovine Serum Albumin (BSA) in TBS-T for blocking.[5] 2. Increase the number and duration of washes with TBS-T.[20]
Inconsistent results when comparing total BTK and phospho-BTK. 1. Uneven protein loading. 2. Stripping and re-probing issues. 1. Perform a total protein stain (e.g., Ponceau S) on the membrane after transfer to verify even loading. Normalize the phospho-BTK signal to the total BTK signal for each sample.[5] 2. If possible, run duplicate gels to probe for total and phospho-BTK on separate membranes.

Experimental Protocol: Western Blotting for Phospho-BTK (Y223)

  • Cell Lysis:

    • Treat cells with the non-covalent BTK inhibitor for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5][19]

    • Keep lysates on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C, diluted in 5% BSA in TBS-T.

    • Wash the membrane three times with TBS-T for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional):

    • Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.

    • Wash thoroughly and re-block the membrane.

    • Probe with an antibody against total BTK to use as a loading control.

In Vivo Studies

Evaluating the efficacy of non-covalent BTK inhibitors in animal models is a critical step in preclinical development.

Troubleshooting Guide: In Vivo Xenograft Models

Problem Potential Cause(s) Recommended Solution(s)
Lack of tumor growth inhibition. 1. Suboptimal drug dosage or scheduling. 2. Poor bioavailability of the inhibitor. 3. Rapid development of resistance in the tumor model. 1. Perform a dose-response study to determine the optimal therapeutic dose.[12] 2. Conduct pharmacokinetic studies to assess the inhibitor's concentration in plasma and tumor tissue over time. 3. Analyze tumors from non-responding animals for potential resistance mutations in BTK or downstream signaling molecules.
High toxicity in the animals. 1. Off-target effects of the inhibitor. 2. Inappropriate drug formulation or route of administration. 1. Reduce the dose or change the dosing schedule. Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior). 2. Optimize the vehicle for drug delivery. Consider alternative routes of administration.

Visualizing Key Concepts

Diagrams can aid in understanding complex biological pathways and experimental workflows.

Signaling Pathways

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_covalent Covalent Inhibition cluster_noncovalent Non-Covalent Inhibition BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PKC PKC PLCG2->PKC Activates NFkB NF-κB PKC->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Binding to C481 C481S BTK C481S Mutation C481S->Ibrutinib Blocks Binding Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Reversible Binding Pirtobrutinib->C481S Effective Against C481S Mutant

Caption: Simplified BCR signaling pathway and points of intervention by covalent and non-covalent BTK inhibitors.

Experimental Workflow

Western_Blot_Workflow start Cell Treatment with Non-Covalent BTKi lysis Cell Lysis (with Phosphatase Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking (5% BSA in TBS-T) transfer->blocking p_ab Primary Antibody Incubation (anti-pBTK) blocking->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detection ECL Detection s_ab->detection reprobe Stripping & Re-probing (anti-Total BTK) detection->reprobe analysis Data Analysis (Normalization) detection->analysis reprobe->analysis

Caption: Key steps in the Western blot workflow for detecting BTK phosphorylation.

Summary of Key Non-Covalent BTK Inhibitors in Development

The following table summarizes some of the key non-covalent BTK inhibitors that are currently in clinical development or have been recently approved.

Inhibitor Mechanism of Action Status Key Features
Pirtobrutinib (Jaypirca) Reversible, non-covalent binding to the BTK ATP-binding site.[9][16]Approved for relapsed/refractory mantle cell lymphoma.Highly selective for BTK; effective against both wild-type and C481S-mutant BTK.[1][11][12]
Nemtabrutinib (MK-1026) Reversible, non-covalent BTK inhibitor.[18][21][22]In clinical trials for various B-cell malignancies.[22][23]Potent inhibitor of both wild-type and C481-mutated BTK.[21][23]
Fenebrutinib Reversible, non-covalent BTK inhibitor.[5][7][24]In clinical trials for multiple sclerosis and other autoimmune diseases.[7][19][25][26]Potent and highly selective for BTK; also inhibits B-cell and microglia activation.[7][26]

Conclusion

The development of non-covalent BTK inhibitors has opened up new avenues for treating B-cell malignancies, particularly in the context of acquired resistance to covalent inhibitors. As researchers and drug developers, a thorough understanding of their mechanism of action, potential for resistance, and the nuances of experimental design is paramount. This technical support center is intended to be a living document, and we encourage you to reach out with further questions and feedback as you advance your research in this exciting field.

References

  • Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. (2021-08-03). PMC. [Link]

  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. [Link]

  • What is the mechanism of Pirtobrutinib? (2024-07-17). Patsnap Synapse. [Link]

  • What is Fenebrutinib used for? (2024-06-27). Patsnap Synapse. [Link]

  • Pirtobrutinib. Wikipedia. [Link]

  • Pirtobrutinib Monograph for Professionals. (2024-11-10). Drugs.com. [Link]

  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. (2025-08-08). ResearchGate. [Link]

  • Fenebrutinib. Wikipedia. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. (2022-06-15). Hematology & Oncology. [Link]

  • Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Bohrium. [Link]

  • New means and challenges in the targeting of BTK. PMC. [Link]

  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs. [Link]

  • Fenebrutinib in H1 antihistamine-refractory chronic spontaneous urticaria: a randomized phase 2 trial. (2021-11-08). PubMed Central. [Link]

  • Nemtabrutinib - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Fenebrutinib. (2024-09-30). MS Trust. [Link]

  • Resisting the Resistance: Navigating BTK Mutations in Chronic Lymphocytic Leukemia (CLL). MDPI. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014-12-19). Trends in Pharmacological Sciences. [Link]

  • Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors. NIH. [Link]

  • Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. (2022-04-06). RSC Publishing. [Link]

  • Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia. PMC. [Link]

  • Novel BTK Inhibitors: Overcoming Intolerance, Resistance, and Other Challenges in B-Cell Cancers. (2022-03-28). YouTube. [Link]

  • The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma. Wiley Online Library. [Link]

  • Nemtabrutinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. (2020-08-16). AJMC. [Link]

  • Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance. NIH. [Link]

  • Phosphoproteomics is a powerful tool to tell sensitivity to BTK inhibitors in non-Hodgkin Lymphoma. (2021-12-03). Josep Carreras Leukaemia Research Institute. [Link]

  • Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... (2021-01-01). ResearchGate. [Link]

  • P682 NEMTABRUTINIB (MK-1026), A NON-COVALENT INHIBITOR OF WILD-TYPE AND C481S MUTATED BRUTON TYROSINE KINASE FOR B-CELL MALIGNAN. Amazon S3. [Link]

  • Data mining and safety analysis of BTK inhibitors: A pharmacovigilance investigation based on the FAERS database. (2022-11-10). Frontiers. [Link]

  • The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. Hematology & Oncology. [Link]

  • Managing toxicities of Bruton tyrosine kinase inhibitors. (2020-12-04). ASH Publications. [Link]

  • What Causes Resistance to Leukemia Drug Pirtobrutinib? MSK Researchers Investigate. (2022-02-24). Memorial Sloan Kettering Cancer Center. [Link]

  • Pirtobrutinib Targets BTK C481S in Ibrutinib-Resistant CLL but Second-Site BTK Mutations Lead to Resistance. ResearchGate. [Link]

  • Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127. PubMed Central. [Link]

  • Noncovalent BTK Inhibitors May Fill Unmet Medical Need in CLL. (2023-10-30). Targeted Oncology. [Link]

  • In Vitro Assessment of BTK Residence Time and IC 50 Values for BTK Engagement for Vecabrutinib and Other BTKi. ResearchGate. [Link]

  • New Means and Challenges in the Targeting of BTK. University of Miami. [Link]

  • Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders. (2023-02-16). PMC. [Link]

  • Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. PMC. [Link]

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Technical Support Center: Pyrrolo[1,2-a]quinoxalin-4(5H)-one Core Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the aqueous solubility of the pyrrolo[1,2-a]quinoxalin-4(5H)-one core, a scaffold of significant interest in contemporary medicinal chemistry.[1][2] This document provides a structured approach to troubleshooting common solubility issues through a series of frequently asked questions and in-depth experimental guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of the this compound scaffold.

Q1: Why is the this compound core often poorly soluble in aqueous media?

A1: The this compound core is a tricyclic heteroaromatic system. Its relatively planar and rigid structure can lead to strong crystal lattice packing, which requires significant energy to overcome during dissolution.[3] The scaffold itself possesses limited hydrogen bond donor and acceptor sites relative to its largely hydrophobic surface area, contributing to its poor intrinsic solubility in water.

Q2: What are the primary strategies to improve the aqueous solubility of my lead compound based on this core?

A2: Broadly, the strategies can be divided into two main categories:

  • Chemical Modification: This involves altering the molecular structure of the parent compound to introduce more favorable physicochemical properties. Key approaches include the introduction of polar or ionizable functional groups, and prodrug strategies.[4][5][6]

  • Formulation-Based Approaches: These methods focus on the physical form of the drug substance or its delivery system, rather than altering the chemical structure of the active pharmaceutical ingredient (API). Examples include particle size reduction, solid dispersions, and the use of solubilizing excipients like cyclodextrins.[7]

Q3: How do I choose between chemical modification and formulation strategies?

A3: The choice depends on the stage of your drug discovery and development program.

  • Early-Stage Discovery/Lead Optimization: Chemical modification is often preferred. At this stage, you are still defining the structure-activity relationship (SAR), and modifications can simultaneously improve solubility and potency.

  • Late-Stage Development/Preclinical: If a lead candidate with excellent potency but poor solubility has been identified, formulation strategies are often employed to avoid the time and cost of re-synthesizing and re-evaluating new analogues.

Q4: What is the quickest way to assess the solubility of my newly synthesized derivatives?

A4: A kinetic solubility assay is the most rapid method and is suitable for high-throughput screening.[8][9][10] This typically involves dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer. The point at which the compound precipitates is determined, often by nephelometry (light scattering).[8][9][11] While this method can sometimes overestimate solubility, it is excellent for rank-ordering compounds in early discovery.[9][10][12]

Q5: For more definitive solubility data for a lead candidate, which assay should I use?

A5: A thermodynamic solubility assay , often referred to as the "gold standard," should be used.[12] The most common method is the shake-flask method .[12][13][14][15] This involves agitating an excess of the solid compound in an aqueous buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC-UV or LC-MS.[12][14]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides in-depth, question-driven troubleshooting for specific experimental challenges, complete with the underlying rationale and step-by-step protocols.

Guide 1: My this compound Analogue Shows Poor Solubility. Where Do I Start with Chemical Modification?

Issue: You have a potent hit from a screening campaign, but its poor aqueous solubility is hindering further biological evaluation.

Underlying Principle: The solubility of an organic molecule in water is governed by a balance between its lipophilicity (which favors partitioning into non-polar environments) and its ability to form favorable interactions (like hydrogen bonds) with water molecules.[16][17] The energy required to break the compound's crystal lattice also plays a crucial role.[3] To improve aqueous solubility, you need to either decrease its lipophilicity or increase its polarity and/or ionizability.

Proposed Solution Workflow:

Caption: Workflow for solubility-driven chemical modification.

Troubleshooting Question 1.1: Which polar, non-ionizable groups should I introduce first?

Answer: The goal is to append small, polar functionalities that can act as hydrogen bond acceptors or donors without significantly increasing molecular weight or disrupting the binding pharmacophore.

  • Rationale: Groups like hydroxyls (-OH), amides (-CONH2), and small ethers (e.g., -OCH3, -OCH2CH2OH) increase polarity and the potential for hydrogen bonding with water.[16][17] They are generally well-tolerated metabolically. A study on drug-like molecules showed that hydroxyethoxy and carboxymethoxy substituents provided significant solubility boosts.[18]

  • Suggested Modifications:

    • Hydroxyl (-OH) or Methoxy (-OCH3) Groups: Introduce these onto accessible positions of the quinoxaline aromatic ring.

    • Small Ether Chains: Consider appending a methoxyethoxy group (-OCH2CH2OCH3), which can improve solubility through its polarity and conformational flexibility.

    • Amide Functionality: If synthetically feasible, introduce a primary or secondary amide.

Troubleshooting Question 1.2: My compound is still not soluble enough. Should I consider ionizable groups?

Answer: Yes, introducing an ionizable group is one of the most effective ways to dramatically increase aqueous solubility. This is the principle behind salt formation.

  • Rationale: Ionizable groups, such as basic amines or acidic carboxylic acids, can exist in a charged state at physiological pH. This ionic character leads to strong, favorable interactions with polar water molecules, significantly enhancing solubility. For a basic drug, forming a salt with an acid can increase the dissolution rate by creating a pH gradient in the diffusion layer around the drug particle.[17] A general guideline is that for efficient salt formation, the pKa of the base should be at least 2-3 units higher than the pKa of the acid.[19]

  • Suggested Modifications:

    • Basic Amines: Incorporating a basic nitrogen atom is a highly effective strategy. Consider adding moieties like:

      • A simple alkylamine (e.g., -CH2CH2N(CH3)2)

      • A piperazine or morpholine ring. These are frequently used in medicinal chemistry to improve solubility and pharmacokinetic properties.[20] A recent study on pyrrolo[1,2-a]quinoxaline-based derivatives successfully utilized substituted piperazine moieties.[16]

    • Acidic Groups: If the scaffold allows, the introduction of a carboxylic acid (-COOH) or a bioisostere like a tetrazole can provide a handle for forming highly soluble carboxylate salts.

Troubleshooting Question 1.3: Chemical modifications are hurting the potency of my compound. What's next?

Answer: This is a classic challenge in medicinal chemistry. If direct modification of the core scaffold is detrimental, a prodrug approach is an excellent alternative.

  • Rationale: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[21] This strategy allows you to temporarily attach a highly soluble promoiety to the parent drug, which is then cleaved off after administration.[21] Phosphate esters are a very successful class of prodrugs for improving the solubility of molecules with hydroxyl or amine groups.

  • Suggested Prodrug Strategies:

    • Phosphate Esters: If your molecule has a hydroxyl group, converting it to a phosphate ester can increase aqueous solubility by several orders of magnitude. The phosphate group is readily cleaved by endogenous phosphatases.

    • Amino Acid Conjugates: Attaching an amino acid can introduce both ionizable groups (the amine and the carboxylic acid), significantly boosting solubility. These are often cleaved by peptidases.

    • Glucuronide Prodrugs: Attaching a glucuronic acid moiety via an ether linkage can create a highly water-soluble prodrug that can be cleaved by glucuronidases.

Table 1: Comparison of Chemical Modification Strategies

StrategyMoiety ExamplePrincipleProsCons
Increase Polarity -OCH2CH2OHAdds H-bond donors/acceptorsSimple synthesis; generally low metabolic liabilityModerate solubility increase
Introduce Basic Center PiperazineIonization at physiological pHSignificant solubility increase; can improve PKMay introduce new off-target effects; requires pKa tuning
Introduce Acidic Center -COOHIonization at physiological pHSignificant solubility increase; handle for salt formationCan sometimes form insoluble dimers in solid state
Prodrug (Phosphate) -OPO(OH)2Attaches a highly soluble, cleavable groupDramatic solubility increase; parent drug is unchangedRequires a suitable functional handle; potential for incomplete cleavage
Guide 2: How Do I Reliably Measure the Solubility of My Compounds?

Issue: You are synthesizing a library of compounds and need a robust, reproducible method to measure their aqueous solubility to guide your SAR studies.

Underlying Principle: Solubility measurement can be approached from two perspectives: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound precipitates when added from a stock solution (usually DMSO) into an aqueous buffer.[9][10] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[12]

Proposed Measurement Workflow:

Sources

strategies to reduce the synthetic difficulty of pyrrolo[1,2-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolo[1,2-a]quinoxalin-4(5H)-one Synthesis

Welcome to the technical support center for the synthesis of this compound and its derivatives. This scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the development of kinase inhibitors and other therapeutics.[1][2] However, its synthesis can present significant challenges, from low yields in key cyclization steps to difficulties in achieving desired substitutions.

This guide is designed for researchers, by researchers. It moves beyond simple protocols to address the common points of failure in the synthetic workflow, offering logical, field-tested solutions and alternative strategies. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting the Core Synthetic Route (Pictet-Spengler Approach)

The most prevalent strategy for constructing the pyrrolo[1,2-a]quinoxaline core is the Pictet-Spengler type reaction, which involves the condensation of a 1-(2-aminophenyl)pyrrole with an aldehyde or its surrogate, followed by an oxidation step.[3][4] While direct, this pathway is sensitive to multiple variables.

FAQ 1: My Pictet-Spengler cyclization is resulting in very low yields or failing completely. What are the primary factors to investigate?

Answer: This is a common and multifaceted issue. Low yield in the Pictet-Spengler reaction for this scaffold typically stems from one of four areas: (1) catalyst inefficiency, (2) suboptimal reaction conditions, (3) impure starting materials, or (4) incomplete oxidative aromatization.

Causality & Expert Analysis:

The reaction proceeds via an initial imine formation between the aniline nitrogen of the pyrrole substrate and the aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution onto the pyrrole ring to form the 4,5-dihydro intermediate. This intermediate must then be oxidized to the final aromatic quinoxaline. Each step has unique requirements.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the issue.

G start Low Yield / Reaction Failure sm_purity Verify Purity of 1-(2-aminophenyl)pyrrole & Aldehyde start->sm_purity catalyst Optimize Catalyst System sm_purity->catalyst Purity OK success Yield Improved sm_purity->success Impurities Found & Cleaned conditions Adjust Reaction Conditions (Solvent, Temp, Time) catalyst->conditions No Improvement catalyst->success New Catalyst Works oxidation Analyze for Dihydro Intermediate (Incomplete Oxidation) conditions->oxidation No Improvement conditions->success Conditions Optimized oxidation->success Intermediate Found

Caption: Troubleshooting workflow for low-yield Pictet-Spengler reactions.

Detailed Solutions:

  • Catalyst Selection: The choice of acid catalyst is critical. While traditional acids like HCl or acetic acid can work, they often require harsh conditions.[5] Modern approaches offer milder and more efficient alternatives.

    • Brønsted Acid Surfactants: p-Dodecylbenzenesulfonic acid (p-DBSA) has proven highly effective, acting as both a catalyst and a surfactant to enable reactions in green solvents like ethanol or even water at room temperature, often with high yields and short reaction times (15-120 minutes).[6]

    • Lewis Acids: Aluminum chloride (AlCl₃) can be used to obtain the dihydroquinoxaline intermediate selectively, which can then be oxidized in a separate step.[4]

    • Iron Catalysis: For a one-pot approach starting from 1-(2-nitrophenyl)pyrroles, an iron-catalyzed transfer hydrogenation can be employed. This method reduces the nitro group in situ to the aniline, which then undergoes the Pictet-Spengler cyclization.[7][8][9]

  • Solvent and Temperature: If using a catalyst like p-DBSA, ethanol is an excellent starting solvent at ambient temperature.[6] For less reactive substrates, gentle heating (40-60 °C) may be required. Avoid aggressive heating, which can promote side reactions.

  • Oxidative Aromatization: The initial cyclization produces a 4,5-dihydropyrrolo[1,2-a]quinoxaline.[10] This species must be oxidized to the target aromatic system.

    • Air Oxidation: For many substrates, exposure to air during workup or by bubbling air through the reaction mixture is sufficient for aromatization.[5]

    • Chemical Oxidants: If air oxidation is slow or incomplete, mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂) can be used in a subsequent step.

FAQ 2: I'm struggling to synthesize the 1-(2-aminophenyl)pyrrole precursor. Are there reliable methods?

Answer: Yes, the synthesis of this key precursor is well-established, though it can be tricky. The most common and reliable method is a modified Paal-Knorr synthesis, also known as the Clauson-Kaas reaction.[11]

Expert Analysis:

This reaction involves the condensation of a 2-substituted aniline with 2,5-dimethoxytetrahydrofuran (DMTHF) in the presence of an acid. The choice of the substituent on the aniline is strategic for the subsequent steps.

Recommended Protocol (Two-Step):

  • Step 1: Paal-Knorr Pyrrole Synthesis:

    • React 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in glacial acetic acid. This reaction is typically robust and provides the 1-(2-nitrophenyl)pyrrole in high yield.[11]

  • Step 2: Nitro Group Reduction:

    • The nitro group of 1-(2-nitrophenyl)pyrrole must be reduced to the corresponding amine. Standard catalytic hydrogenation using Pd/C and H₂ gas is effective.[3] Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in HCl or hydrazine hydrate with a catalyst can also be used.

This two-step approach is often more reliable and higher-yielding than attempting a direct reaction with 2-fluoroaniline followed by intramolecular nucleophilic substitution, which can suffer from lower yields.[11]

Section 2: Alternative Strategies and Process Optimization

When the classical Pictet-Spengler route is problematic, especially for highly functionalized or sensitive substrates, exploring alternative synthetic designs can reduce the overall difficulty.

FAQ 3: Are there any one-pot methods that bypass the synthesis of the aminophenylpyrrole precursor?

Answer: Yes, several innovative one-pot or tandem reactions have been developed to streamline the synthesis and avoid isolating sensitive intermediates.

Expert Analysis:

These methods often construct the pyrrole and quinoxaline rings in a single, continuous process, improving atom economy and reducing purification steps.

Alternative Strategies:

  • Three-Component Reaction from Benzimidazoles: A powerful strategy involves reacting a 1-substituted benzimidazole with an alkyl bromoacetate and an electron-deficient alkyne in 1,2-epoxybutane.[12] The reaction proceeds via a 1,3-dipolar cycloaddition, followed by an opening of the imidazole ring and an intramolecular aminolysis to form the tricyclic quinoxalinone product.[13] This method provides direct access to the desired core without pre-forming the pyrrole ring.

  • Iron-Catalyzed Transfer Hydrogenation: As mentioned previously, starting with 1-(2-nitrophenyl)pyrroles and alcohols allows for a one-pot reduction and cyclization. The iron catalyst facilitates both the oxidation of the alcohol to an aldehyde (the C1 source) and the reduction of the nitro group, generating the two key reactants in situ.[7][9]

  • Electrochemical Synthesis: An iodine-mediated electrochemical method enables a C(sp³)–H cyclization under mild conditions, offering a modern and green alternative with high atom economy.[14]

Comparative Data on Catalytic Systems

The table below summarizes various conditions reported for the key cyclization step, providing a comparative overview to guide your experimental design.

Strategy Catalyst / Reagent Key Reactants Solvent Temp. Typical Yield Reference
Pictet-Spengler p-DBSA1-(2-aminophenyl)pyrrole + AldehydeEthanolRTGood-Excellent[6]
Pictet-Spengler Acetic Acid1-(2-aminophenyl)pyrrole + AldehydeAcetic AcidRefluxGood-Excellent
Reductive Cyclization Fe Complex (Knölker type)1-(2-nitrophenyl)pyrrole + AlcoholToluene110 °CGood[7][9]
Modified Pictet-Spengler AlCl₃1-(2-aminophenyl)pyrrole + AldehydeTHFRTExcellent
Three-Component 1,2-Epoxybutane (Base)Benzimidazole + Bromoacetate + Alkyne1,2-EpoxybutaneRefluxFair-Good[12]

Section 3: Key Experimental Protocols

This section provides a detailed, step-by-step methodology for a recommended synthesis.

Protocol: Green Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines via p-DBSA Catalysis

This protocol is adapted from methodologies that emphasize efficiency and mild conditions.[6]

Reaction Mechanism Overview:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization (p-DBSA) cluster_2 Step 3: Aromatization A 1-(2-aminophenyl)pyrrole I Imine Intermediate A->I B Ar-CHO B->I C 4,5-Dihydropyrrolo [1,2-a]quinoxaline I->C Intramolecular Electrophilic Substitution D Final Product C->D Oxidation (Air)

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Pyrrolo[1,2-a]quinoxaline Synthesis: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]quinoxalines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. In the following sections, we will address common challenges and side product formations encountered during the synthesis of these compounds, providing in-depth, field-proven insights and actionable troubleshooting protocols. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles governing these reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions that directly address specific problems you may encounter in your experiments. Each answer provides a detailed explanation of the potential causes and offers step-by-step guidance to resolve the issue.

Q1: My reaction is yielding a significant amount of a partially saturated byproduct, 4,5-dihydropyrrolo[1,2-a]quinoxaline. How can I promote complete aromatization to the desired pyrrolo[1,2-a]quinoxaline?

Plausible Cause: The formation of the 4,5-dihydropyrrolo[1,2-a]quinoxaline intermediate is a common observation, particularly in Pictet-Spengler type syntheses.[1][2][3] This occurs when the final oxidative aromatization step is incomplete. The stability of this dihydro intermediate can vary depending on the substitution pattern and the reaction conditions. Insufficient oxidant, mild reaction temperatures, or short reaction times can all contribute to its accumulation.

Troubleshooting Protocol:

  • Choice and Stoichiometry of Oxidant:

    • Air/Oxygen: While being a green oxidant, air or molecular oxygen often requires elevated temperatures and longer reaction times to be effective.[4] Ensure vigorous stirring and an open (yet controlled) reaction atmosphere to maximize air exposure.

    • Chemical Oxidants: If air oxidation is sluggish, consider introducing a chemical oxidant.

      • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful and reliable oxidant for this transformation. Use 1.1-1.5 equivalents of DDQ and stir at room temperature or slightly elevated temperatures.

      • Manganese Dioxide (MnO₂): An effective heterogeneous oxidant. Use a significant excess (5-10 equivalents) and allow for sufficient reaction time, as the reaction rate can be slower.

      • Iodine/IBX in DMSO: An oxidative cyclization using I2/2-iodoxybenzoic acid (IBX) in DMSO can be effective in promoting the final aromatization step.[5]

  • Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes aromatization without leading to degradation.

    • Reaction Time: Extend the reaction time. The conversion of the dihydro intermediate to the fully aromatic product can be slow.

  • Post-Reaction Oxidation:

    • If the dihydro compound is isolated as the major product, it can often be oxidized in a separate step. Dissolve the isolated intermediate in a suitable solvent (e.g., toluene, xylenes) and treat it with an appropriate oxidant as described above.

Data Interpretation:

  • ¹H NMR: The 4,5-dihydropyrrolo[1,2-a]quinoxaline will show characteristic signals for the protons at the C4 and C5 positions, typically as multiplets in the aliphatic region (around 3-5 ppm). The aromatic pyrrolo[1,2-a]quinoxaline will lack these signals and show only aromatic protons.

  • Mass Spectrometry: The dihydro product will have a molecular weight that is 2 Da higher than the fully aromatic product.

Compound TypeKey ¹H NMR SignalsMolecular Ion (m/z)
4,5-Dihydropyrrolo[1,2-a]quinoxalineAliphatic protons at C4 and C5[M+2]⁺
Pyrrolo[1,2-a]quinoxalineAbsence of aliphatic C4/C5 protonsM⁺
Q2: I am observing the formation of an unexpected isomer in my Pictet-Spengler reaction. How can I improve the regioselectivity?

Plausible Cause: The Pictet-Spengler reaction involves the cyclization of a Schiff base (or iminium ion) onto an electron-rich aromatic ring. In the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines, cyclization can theoretically occur at either the C2 or C5 position of the pyrrole ring. While cyclization at C2 is generally favored to form the desired linear product, cyclization at C5 can lead to the formation of a non-linear, isomeric byproduct. The regioselectivity is influenced by the steric and electronic properties of the substituents on both the aniline and the aldehyde, as well as the nature of the catalyst.[6][7]

Troubleshooting Protocol:

  • Catalyst Selection:

    • Brønsted Acids: Mild Brønsted acids like p-toluenesulfonic acid (p-TsOH) or acetic acid often provide good selectivity.[8]

    • Lewis Acids: Lewis acids such as AlCl₃ or FeCl₃ can also be effective, but their impact on regioselectivity should be evaluated.[6] In some cases, stronger Lewis acids might favor the formation of the thermodynamically more stable isomer.

    • Heterogeneous Catalysts: Solid acid catalysts like Amberlite IR-120H can offer improved selectivity and easier workup.

  • Reaction Temperature:

    • Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the desired linear isomer.

  • Solvent Effects:

    • The polarity of the solvent can influence the stability of the intermediates and transition states. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, ethanol, acetonitrile) to identify the optimal medium for your specific substrates.

Workflow for Optimizing Regioselectivity:

Caption: Workflow for optimizing regioselectivity in Pictet-Spengler synthesis.

Q3: My reaction is not going to completion, and I am isolating unreacted 2-(1H-pyrrol-1-yl)aniline starting material. What could be the issue?

Plausible Cause: Incomplete conversion can be due to several factors, including poor reactivity of the aldehyde, deactivation of the catalyst, or unfavorable reaction equilibrium. The initial condensation between the aniline and the aldehyde to form the Schiff base is a reversible reaction. If the equilibrium is not driven towards the product side, significant amounts of starting material will remain.

Troubleshooting Protocol:

  • Aldehyde Reactivity:

    • Electron-withdrawing groups on the aldehyde can decrease the nucleophilicity of the carbonyl carbon, slowing down the initial condensation. If possible, consider using a more reactive aldehyde derivative.

  • Water Removal:

    • The formation of the Schiff base intermediate generates water. In many cases, the removal of this water is crucial to drive the equilibrium towards the product.

      • Dean-Stark Trap: For reactions in non-polar, azeotroping solvents like toluene or benzene, a Dean-Stark apparatus is highly effective for water removal.

      • Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water formed.

  • Catalyst Activity:

    • Ensure the catalyst is active and used in the appropriate amount. Some catalysts can be deactivated by impurities in the starting materials or solvents.

Experimental Setup for Water Removal:

Caption: Dean-Stark apparatus for azeotropic water removal.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to pyrrolo[1,2-a]quinoxalines?

A: The most prevalent methods include the Pictet-Spengler reaction of 2-(1H-pyrrol-1-yl)anilines with aldehydes or ketones, intramolecular cyclization of N-(2-acylaminophenyl)pyrroles, and 1,3-dipolar cycloaddition reactions.[9][10][11]

Q: Which analytical techniques are best for characterizing my products and byproducts?

A: A combination of techniques is recommended for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: Essential for determining the core structure and substitution patterns.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts with different masses.[14]

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

  • 2D NMR (COSY, HSQC, HMBC): Invaluable for assigning complex proton and carbon signals, especially for new compounds or in cases of isomeric mixtures.

Q: How can I purify my pyrrolo[1,2-a]quinoxaline product from common impurities?

A: Purification strategies depend on the nature of the impurities:

  • Column Chromatography: Silica gel chromatography is the most common method for purifying pyrrolo[1,2-a]quinoxalines.[8][15] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain highly pure material. Common solvent systems include ethanol, ethyl acetate/hexane, and dichloromethane/hexane.

  • Acid-Base Extraction: If the byproducts have significantly different acid-base properties (e.g., unreacted aniline starting material), an aqueous acid wash can be used to remove basic impurities from the organic layer containing the product.

References

  • Synthesis of novel 4,5-dihydropyrrolo[1,2-a]quinoxalines, pyrrolo[1,2-a]quinoxalin]-2-ones and their antituberculosis and anticancer activity. Arch Pharm (Weinheim). 2020 Dec;353(12):e2000192. [Link]

  • Biologically active 4,5‐dihydropyrrolo[1,2‐a]quinoxaline and pyrrolo[1,2‐a]quin‐oxaline derivatives. ResearchGate. [Link]

  • Synthesis of novel 4,5‐dihydropyrrolo[1,2‐a]quinoxalines, pyrrolo[1,2‐a]quinoxalin]‐2‐ones and their antituberculosis and anticancer activity. ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Pyrrolo(1,2‐a)quinoxalines by 1,3‐Dipolar Cycloaddition Reaction. An Additional Reaction Mechanism via an Aziridine Intermediate. Sci-Hub. [Link]

  • Design of new pyrrolo-[1,2-a]quinoxalines. ResearchGate. [Link]

  • Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). ResearchGate. [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. NIH. [Link]

  • Synthesis of dihydropyrrolo[1,2-a]quinoxaline under optimized conditions. (Present work)
  • Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic Chemistry Frontiers. [Link]

  • Synthesis of pyrrolo[1,2- a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. PubMed. [Link]

  • Synthesis of 4-Aryl Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Oxidative Coupling from an Unactivated Methyl Arene. PubMed. [Link]

  • ChemInform Abstract: Lewis Acid-Catalyzed Selective Synthesis of Diversely Substituted Indolo- and Pyrrolo[1,2-a]quinoxalines and Quinoxalinones by Modified Pictet-Spengler Reaction. ResearchGate. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrrole. ResearchGate. [Link]

  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. [Link]

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC. [Link]

  • Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. PMC. [Link]

  • A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and the subsequent Pictet–Spengler cyclization reaction. Organic & Biomolecular Chemistry. [Link]

  • A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. ResearchGate. [Link]

  • Two alternatives for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives. Semantic Scholar. [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. [Link]

  • Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. PMC. [Link]

  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. [Link]

  • Biological activities of pyrrolo[1,2‐a]quinoxalines. ResearchGate. [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. [Link]

  • New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. ResearchGate. [Link]

  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. Wiley Online Library. [Link]

  • Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Bentham Science. [Link]

  • Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. PMC. [Link]

  • Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. PubMed. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles. Journal of the Chemical Society C: Organic. [Link]

Sources

purification challenges for pyrrolo[1,2-a]quinoxalin-4(5H)-one isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolo[1,2-a]quinoxalin-4(5H)-one Isomers

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Advanced Troubleshooting Guide for the Purification of this compound Isomers

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of novel therapeutics targeting a range of diseases, including B-cell malignancies and autoimmune disorders.[1] As research advances, the synthesis of complex derivatives often yields mixtures of isomers (enantiomers, diastereomers, or constitutional isomers) whose individual biological activities must be assessed. The purification of these closely related molecules presents significant chromatographic challenges.

This technical guide provides in-depth, experience-driven solutions to the common and complex purification issues encountered with this specific class of compounds. Our goal is to equip you with the causal understanding and practical protocols necessary to achieve high-purity separation of your target isomers.

Frequently Asked Questions (FAQs)

Q1: Why are this compound isomers so difficult to separate using standard chromatography?

A1: The difficulty stems from the inherent similarity of the isomers.

  • Constitutional Isomers: These isomers have the same molecular formula but different connectivity. If the structural differences are minor and do not significantly alter the molecule's overall polarity or shape, they will exhibit very similar retention times on standard achiral stationary phases like C18.

  • Stereoisomers (Enantiomers/Diastereomers): Enantiomers have identical physical properties (polarity, solubility, etc.) in an achiral environment. Therefore, they will not be resolved on standard columns like C18 or silica. Their separation requires a chiral environment, created by either a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[2]

Q2: My compound appears to be degrading on the column. Is this common for N-heterocyclic compounds?

A2: Yes, on-column degradation can be a significant issue for N-heterocyclic compounds like quinoxalinones.[3][4] The causes are often multifactorial:

  • Acidic Mobile Phases: Prolonged exposure to acidic modifiers (e.g., trifluoroacetic acid - TFA) can lead to hydrolysis or other acid-catalyzed degradation, especially if the molecule has labile functional groups.[4]

  • Active Silanol Groups: Residual, un-capped silanol groups on the surface of silica-based columns can act as catalytic sites for degradation.

  • Metal Contamination: Metal ions leaching from the HPLC system (frits, tubing) can chelate with the compound and catalyze oxidation or degradation.[5]

  • Elevated Temperatures: Higher column temperatures, while improving peak shape, can accelerate the degradation of thermally labile compounds.[6]

Q3: What is Supercritical Fluid Chromatography (SFC), and why is it often recommended for these types of separations?

A3: Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the main mobile phase.[7][8] It is particularly well-suited for isomer separation for several reasons:

  • High Efficiency: Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster separations and higher resolution compared to traditional HPLC.[9][10]

  • Orthogonal Selectivity: SFC operates on normal-phase principles, providing a different separation mechanism than reversed-phase HPLC. This "orthogonality" means it can often separate compounds that co-elute in HPLC.[10]

  • Ideal for Chiral Separations: SFC is a leading technique for chiral separations, often providing superior resolution and speed over chiral HPLC.[7][9]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective option, especially for preparative scale work.[11]

Troubleshooting Guides: From Problem to Protocol

This section addresses specific experimental failures with a systematic approach: identifying the Symptom , diagnosing the probable Cause , and implementing a validated Solution .

Problem 1: Poor or No Resolution of Isomers on a C18 Column
  • Symptom: You inject a mixture of isomers, but only a single, broad peak or a peak with a slight shoulder is observed on your reversed-phase HPLC chromatogram.

  • Cause: The isomers have nearly identical polarity and hydrophobic character, leading to insufficient differential partitioning between the mobile phase and the C18 stationary phase.

  • Solution Workflow:

    // Nodes start [label="Symptom:\nCo-elution on C18", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    check_type [label="What type of isomers?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

    enantiomers [label="Enantiomers", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; constitutional [label="Constitutional Isomers", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

    chiral_path [label="Switch to Chiral\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; achiral_path [label="Modify Achiral Method", fillcolor="#4285F4", fontcolor="#FFFFFF"];

    sfc_option [label="Option 1:\nChiral SFC", fillcolor="#E8F0FE", fontcolor="#202124"]; hplc_option [label="Option 2:\nChiral HPLC", fillcolor="#E8F0FE", fontcolor="#202124"];

    column_screen [label="Screen Alternative\nStationary Phases\n(Phenyl-Hexyl, PFP)", fillcolor="#E8F0FE", fontcolor="#202124"]; mobile_phase [label="Modify Mobile Phase\n(Solvent, pH, Additives)", fillcolor="#E8F0FE", fontcolor="#202124"];

    end_chiral [label="Resolution Achieved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_achiral [label="Resolution Achieved", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Edges start -> check_type; check_type -> enantiomers [label=" Identical Properties\n (in achiral media) "]; check_type -> constitutional [label=" Similar Polarity "];

    enantiomers -> chiral_path; constitutional -> achiral_path;

    chiral_path -> sfc_option; chiral_path -> hplc_option; sfc_option -> end_chiral; hplc_option -> end_chiral;

    achiral_path -> column_screen; achiral_path -> mobile_phase; column_screen -> end_achiral; mobile_phase -> end_achiral; }

    Figure 1. Decision tree for troubleshooting isomer co-elution.

    Detailed Protocols:

    • For Constitutional Isomers (Achiral Separation):

      • Change Stationary Phase: Switch from a C18 column to one offering different selectivity. A Phenyl-Hexyl or Pentafluorophenyl (PFP) column can introduce π-π and dipole-dipole interactions, which can differentiate isomers based on subtle differences in their aromatic systems.

      • Modify Mobile Phase: Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol). Acetonitrile is a π-acceptor while methanol is a protic solvent; this change can alter selectivity. Also, adjust the mobile phase pH to modify the ionization state of the molecule, which can impact retention.[12]

    • For Enantiomers (Chiral Separation):

      • Primary Recommendation (Chiral SFC): This is the preferred method. Start with a screening protocol using multiple polysaccharide-based chiral stationary phases (CSPs).

      • Secondary Recommendation (Chiral HPLC): If SFC is unavailable, use the same CSPs in normal-phase (Heptane/Ethanol) or reversed-phase (Acetonitrile/Water) HPLC. Normal-phase often provides better selectivity for these types of heterocyclic compounds.[2]

Problem 2: Appearance of Extra Peaks or Worsening Purity Over a Sequence
  • Symptom: A sample that initially appears pure develops new impurity peaks during a sequence of injections. The area of the main peak may decrease correspondingly.[5]

  • Cause: This is a classic sign of on-column degradation or isomerization.[3][5] The stationary phase or mobile phase is chemically altering the analyte over time.

  • Solution Workflow:

    // Nodes start [label="Symptom:\nNew peaks appear\nduring sequence", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    diagnosis [label="Diagnose the Cause", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

    check_stability [label="1. Incubate Sample in\nMobile Phase Vial\n(Offline Test)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="2. Reduce Column\nTemperature (e.g., 40°C to 25°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="3. Change Mobile\nPhase pH / Buffer", fillcolor="#F1F3F4", fontcolor="#202124"];

    result_stable [label="Degradation Occurs?\nNO", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; result_unstable [label="Degradation Occurs?\nYES", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    cause_column [label="Conclusion:\nOn-Column Degradation\n(Catalytic)", fillcolor="#E8F0FE", fontcolor="#202124"]; cause_mobile_phase [label="Conclusion:\nMobile Phase Induced\nDegradation", fillcolor="#E8F0FE", fontcolor="#202124"];

    solution_column [label="Solution:\nUse new/inert column,\nadd chelator (EDTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_mobile_phase [label="Solution:\nUse milder pH,\nshorter run time,\nlower temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Edges start -> diagnosis; diagnosis -> check_stability; check_stability -> result_unstable [label=" If degradation seen "]; check_stability -> result_stable [label=" If no degradation "];

    result_unstable -> cause_mobile_phase; result_stable -> cause_column;

    cause_mobile_phase -> solution_mobile_phase; cause_column -> solution_column;

    diagnosis -> check_temp [style=dotted]; diagnosis -> check_ph [style=dotted]; }

    Figure 2. Workflow to diagnose and solve on-column degradation.

    Detailed Protocols:

    • Confirm On-Column Instability: Prepare a solution of your sample in the mobile phase and let it sit in a vial for the duration of a typical run. Inject this solution. If no degradation is observed, the problem is happening on the column itself. If degradation is seen, the mobile phase is too harsh.[4]

    • Mitigate Mobile Phase Effects:

      • Replace aggressive acid modifiers like TFA with formic acid or acetic acid.

      • If the compound is acid-labile, move to a neutral or slightly basic mobile phase, ensuring it is compatible with the column chemistry.

    • Mitigate On-Column Catalytic Effects:

      • Reduce Temperature: Lowering the column temperature can significantly slow down degradation kinetics.[6]

      • Reduce Residence Time: Use a shorter column or a faster flow rate to minimize the time the analyte spends on the column.[4]

      • Use an Inert Column: Modern, high-purity silica columns with advanced end-capping are less likely to have active sites that cause degradation.

      • Add a Chelator: If metal-catalyzed oxidation is suspected, adding a small amount of EDTA to the sample or mobile phase can sequester metal ions.[5]

Data & Protocols

Table 1: Recommended Starting Conditions for Chiral SFC Screening
ParameterCondition 1Condition 2Condition 3Condition 4
Column Chiralpak IAChiralpak IBChiralpak ICChiralcel OD-H
Mobile Phase 80:20 CO₂ / Methanol80:20 CO₂ / Ethanol80:20 CO₂ / IPA80:20 CO₂ / Acetonitrile
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 3 mL/min3 mL/min3 mL/min3 mL/min
Back Pressure 150 bar150 bar150 bar150 bar
Temperature 40 °C40 °C40 °C40 °C

Rationale: This screening protocol systematically evaluates different chiral stationary phases and common alcohol modifiers. The addition of a basic modifier like DEA is often crucial for improving the peak shape of nitrogen-containing heterocyclic compounds.

Protocol: Stability Assessment Under Forced Degradation

This protocol helps determine the intrinsic stability of your compound and predict potential degradation pathways, as recommended by ICH guidelines.[13]

  • Prepare Stock Solutions: Create four separate solutions of your purified isomer in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at ~1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: To one vial, add 1M HCl to a final concentration of 0.1M.

    • Base Hydrolysis: To a second vial, add 1M NaOH to a final concentration of 0.1M.

    • Oxidation: To a third vial, add 30% H₂O₂ to a final concentration of 3%.

    • Control: The fourth vial remains untreated.

  • Incubation: Store all vials at 60 °C for 24 hours.

  • Analysis: Neutralize the acid and base samples, then dilute all samples to an appropriate concentration and analyze by a validated HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation. Mass spectrometry can be used to identify the degradants, providing crucial information for avoiding these conditions during purification.

References

  • Supercritical fluid chromatography. (n.d.). In Wikipedia. Retrieved January 12, 2026.
  • What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne LABS. Retrieved January 12, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved January 12, 2026, from [Link]

  • Dolan, J. W. (2006). On-Column Sample Degradation. LCGC North America, 24(11). Retrieved from [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES, 1(1). Retrieved from [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (1993). Journal of Chromatography. Retrieved from [Link]

  • Diversification of Separation Selectivity Using Supercritical Fluid Chromatography. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]

  • Method development for the high-performance liquid chromatographic enantioseparation of 2-cyanocycloalkanols. (2001). Journal of Chromatographic Science, 39(5), 188-194. [Link]

  • On-Column Degradation (continue from 11-29-2004). (2004). Chromatography Forum. Retrieved from [Link]

  • Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Retrieved from [Link]

  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. (2019). Journal of Pharmaceutical and Biomedical Analysis, 176, 112818. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Retrieved from [Link]

  • Recent advances in the research of quinoxalinone derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kalamkar, T., et al. (2022). Analytical Method Development by High Performance Liquid Chromatography. International Journal of Trend in Scientific Research and Development, 6(4), 751-759. Retrieved from [Link]

  • Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. (2020). ResearchGate. Retrieved from [Link]

  • Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

  • On-column degradation gets worse during sequence. (2012). Chromatography Forum. Retrieved from [Link]

  • Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. (2014). European Journal of Medicinal Chemistry, 80, 383-392. [Link]

  • Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. (n.d.). PubMed Central. Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Retrieved from [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐ones formation from azides. (n.d.). ResearchGate. Retrieved from [Link]

  • Stability curves at three concentration levels and three different storage temperatures for Prulifloxacin. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of this compound derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. (2022). Bioorganic Chemistry, 126, 105860. [Link]

  • Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity. (2025). EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]

  • Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

  • Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2025). ACS Omega. Retrieved from [Link]

  • Hit-to-lead optimization of pyrrolo[1,2-a]quinoxalines as novel cannabinoid type 1 receptor antagonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3455-3459. [Link]

Sources

improving stability of pyrrolo[1,2-a]quinoxalin-4(5H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide is designed for researchers, scientists, and drug development professionals working with pyrrolo[1,2-a]quinoxalin-4(5H)-one. This powerful heterocyclic scaffold is of significant interest in medicinal chemistry, particularly for its applications as a kinase inhibitor and in other therapeutic areas.[1][2] However, like many complex organic molecules, its stability in solution can be a critical factor for obtaining reliable and reproducible experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and manage the stability of this compound in your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of this compound.

Q1: My stock solution of this compound is showing a decrease in purity over time, even when stored at -20°C. What is the likely cause?

A1: While low temperatures slow down degradation, they do not stop it entirely. The primary culprits for instability in solution are hydrolysis, oxidation, and photodegradation. The lactam ring in the quinoxalinone structure is susceptible to hydrolysis, especially if the solvent contains trace amounts of acid or base. The electron-rich pyrrole and quinoxaline ring systems can also be prone to oxidation by dissolved atmospheric oxygen.

Q2: I've observed a new peak in my HPLC chromatogram after leaving my compound in an aqueous buffer on the benchtop. What could this new peak be?

A2: The most probable degradation product in an aqueous buffer is the hydrolyzed form of the molecule, where the lactam ring has been opened. This would result in a carboxylic acid-containing compound, which will likely have a different retention time on a reverse-phase HPLC column. Other possibilities include photo-degradants if the solution was exposed to light.

Q3: What are the ideal solvent and storage conditions for long-term stability?

A3: For long-term storage, it is best to keep the compound as a dry solid, protected from light and moisture, at -20°C or below. For solutions, use anhydrous, aprotic solvents like DMSO or DMF for stock solutions, aliquoted to minimize freeze-thaw cycles. If aqueous buffers are required for experiments, they should be freshly prepared, and the compound should be added as close to the time of the experiment as possible.

Q4: Can the pH of my buffer affect the stability of the compound?

A4: Absolutely. The pH is a critical factor. The lactam ring is highly susceptible to both acid- and base-catalyzed hydrolysis.[3] Neutral or near-neutral pH (around 6.0-7.5) is generally recommended to minimize this degradation pathway. Using a well-buffered system is crucial for maintaining a stable pH.

Q5: Is this compound sensitive to light?

A5: Yes, many heterocyclic aromatic compounds are photosensitive, and it is best practice to assume that this compound is as well.[4] Exposure to UV or even ambient lab light can promote photodegradation. Always store solutions in amber vials or wrap containers in aluminum foil and minimize light exposure during experiments.

Part 2: Troubleshooting Guide

This section provides a more detailed, issue-focused approach to solving common stability problems.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers
  • Symptom: HPLC analysis shows a significant decrease in the area of the main peak corresponding to this compound within hours of preparation. One or more new, typically more polar, peaks appear.

  • Probable Cause: Hydrolysis of the Lactam Ring. This is the most common degradation pathway in aqueous solutions. The rate of hydrolysis is highly dependent on pH and temperature.

  • Troubleshooting Steps:

    • Verify Buffer pH: Use a calibrated pH meter to check the pH of your buffer. Ensure it is within the optimal range (6.0-7.5).

    • Buffer Selection: Use buffers with adequate buffering capacity for your experimental conditions. Citrate and phosphate buffers are common choices.[4]

    • Temperature Control: Perform experiments at the lowest practical temperature. If possible, run reactions on an ice bath or in a cold room.

    • Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in aqueous solution. Prepare samples immediately before analysis or use.

Issue 2: Inconsistent Results and Appearance of Multiple Minor Peaks
  • Symptom: Experimental results are not reproducible. HPLC analysis shows the appearance of several small, poorly resolved peaks over time.

  • Probable Cause: Oxidation and/or Photodegradation. Exposure to atmospheric oxygen and light can generate a variety of minor degradation products. This can be exacerbated by the presence of trace metal ions, which can catalyze oxidation.

  • Troubleshooting Steps:

    • Degas Solvents: For sensitive experiments, degas aqueous buffers and solvents by sparging with nitrogen or argon to remove dissolved oxygen.

    • Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solution or buffer, if it does not interfere with your assay.

    • Add a Chelating Agent: To eliminate the catalytic effect of metal ions, add a small amount of EDTA (e.g., 0.1 mM) to your aqueous buffers.[4]

    • Strict Light Protection: Work in a dimly lit area and use amber glass vials or foil-wrapped tubes for all solutions containing the compound.

Visualizing Degradation Pathways

The following diagram illustrates the primary suspected degradation pathways for this compound.

G parent This compound hydrolysis_product Hydrolyzed Product (Ring-Opened Carboxylic Acid) parent->hydrolysis_product H₂O (Acid/Base Catalyzed) oxidation_products Oxidized Products (e.g., N-oxides, hydroxylated species) parent->oxidation_products O₂ (Light, Metal Ions) photo_products Photodegradation Products parent->photo_products hν (Light) G cluster_0 Method Development Cycle A Prepare Stressed Samples (Forced Degradation) B Initial HPLC Analysis (Generic Gradient) A->B C Evaluate Resolution (Parent vs. Degradants) B->C D Optimize Method (Gradient, Flow Rate, Column) C->D Resolution < 1.5 E Peak Purity Analysis (DAD/MS) C->E Resolution > 1.5 D->B F Validated Stability- Indicating Method E->F

Sources

refining assay conditions for consistent kinase inhibition results

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Kinase Inhibition Assays. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles to empower you to design, optimize, and troubleshoot your experiments for consistent and reliable results. Kinase assays are a cornerstone of drug discovery, and mastering their nuances is critical for success.[1][2][3] This center is structured to address the most common challenges and questions that arise in the lab.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about the principles of kinase assay design.

Q1: What are the most critical initial steps when setting up a new kinase inhibition assay?

A: The foundation of a robust kinase assay lies in three key optimization steps performed before screening any inhibitors:

  • Determine the optimal enzyme concentration and reaction time: The goal is to operate within the linear range of the reaction, where the product formation is proportional to both time and enzyme concentration.[4] This is typically achieved by running a matrix of enzyme concentrations against several reaction time points and identifying the conditions that result in a low percentage of substrate conversion (ideally <10-20%) while still providing a strong signal.[4]

  • Determine the Michaelis constant (Kₘ) for ATP: The concentration of ATP is a critical variable, especially when characterizing ATP-competitive inhibitors.[5] Running the assay at the Kₘ for ATP is a common and recommended practice.[5]

  • Optimize the substrate concentration: Similar to the enzyme concentration, the substrate should be used at a concentration that supports linear kinetics. For competitive inhibitors, using a substrate concentration around or below its Kₘ is essential for sensitive detection.[6]

Q2: Why is the ATP concentration so important, and what concentration should I use?

A: The ATP concentration directly impacts the apparent potency (IC₅₀) of ATP-competitive inhibitors. This relationship is described by the Cheng-Prusoff equation :

IC₅₀ = Kᵢ (1 + [ATP] / Kₘ‚ₐₜₚ)[5]

Where:

  • IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Kᵢ is the intrinsic binding affinity of the inhibitor for the kinase.

  • [ATP] is the concentration of ATP in your assay.

  • Kₘ‚ₐₜₚ is the Michaelis constant of the kinase for ATP, representing the ATP concentration at which the reaction rate is half of the maximum.

As you can see from the equation, a higher ATP concentration will lead to a higher apparent IC₅₀ for a competitive inhibitor, making the inhibitor appear less potent.

Recommendation: For most biochemical assays, setting the ATP concentration equal to its Kₘ is the best practice.[5] At this concentration, the Cheng-Prusoff equation simplifies to IC₅₀ = 2 * Kᵢ, allowing for a more direct comparison of inhibitor affinities (Kᵢ) across different kinases, each with its own unique Kₘ for ATP.[5]

Q3: What is a Z'-factor, and what does it tell me about my assay?

A: The Z'-factor (Z-prime) is a statistical parameter that quantifies the quality and reliability of a high-throughput screening (HTS) assay.[7][8] It measures the separation between the distribution of your positive and negative controls, taking into account the signal dynamic range and data variation.[8]

The formula is: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

Where:

  • σₚ and σₙ are the standard deviations of the positive and negative controls, respectively.

  • μₚ and μₙ are the means of the positive and negative controls, respectively.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA robust and reliable assay suitable for HTS.[9][10]
0 to 0.5AcceptableThe assay may be acceptable, but optimization is recommended.[9]
< 0UnacceptableThe assay is not suitable for screening as the control signals overlap.[8]

A consistently high Z'-factor (>0.5) gives you confidence that the assay can reliably distinguish between active inhibitors and inactive compounds.[9][10]

Q4: My inhibitor is highly potent in a biochemical assay but shows weak activity in a cell-based assay. What are the likely reasons?

A: This is a common and important observation in drug discovery. Several factors contribute to this discrepancy:

  • High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than the Kₘ values for most kinases (micromolar range).[5] For an ATP-competitive inhibitor, this high concentration of the natural substrate will significantly increase the apparent IC₅₀ in the cellular environment, as predicted by the Cheng-Prusoff equation.

  • Cell Permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target at a sufficient concentration.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Protein Binding: The inhibitor can bind to other intracellular proteins or plasma proteins in the media, reducing its free concentration available to bind the target kinase.

  • Metabolism: The compound may be rapidly metabolized and inactivated by the cells.

Troubleshooting Guides

This section provides step-by-step guidance for diagnosing and resolving specific experimental problems.

Issue 1: My Z'-factor is consistently low (<0.5). How do I improve it?

A low Z'-factor indicates either a small signal window between your positive and negative controls or high variability in your measurements.

Diagnostic Workflow for a Low Z'-Factor

Low_Z_Factor_Workflow start Low Z'-Factor (<0.5) check_variability Assess Data Variability (High CV% in controls?) start->check_variability check_window Assess Signal Window (Low S:B ratio?) start->check_window pipetting Review Pipetting Technique - Calibrated pipettes? - Consistent technique? - Master mixes used? check_variability->pipetting Yes enzyme_conc Optimize Enzyme/Substrate - Is enzyme concentration too low? - Substrate depletion? check_window->enzyme_conc Yes reagents Evaluate Reagent Quality - Degradation? - Lot-to-lot variability? - Proper storage? pipetting->reagents mixing Ensure Proper Mixing - Adequate shaking? - No bubbles? reagents->mixing incubation Check Incubation Conditions - Stable temperature? - Consistent timing? - Edge effects? mixing->incubation readout Check Reader Settings - Correct wavelengths? - Gain optimized? enzyme_conc->readout

Caption: A workflow for troubleshooting a low Z'-factor.

Actionable Solutions
  • High Variability (High Coefficient of Variation - CV%):

    • Pipetting and Mixing: This is the most common source of variability.[1] Ensure all pipettes are calibrated. Use master mixes for all reagents to minimize well-to-well differences. Ensure thorough but gentle mixing after each reagent addition.

    • Reagent Stability: Aliquot reagents to avoid multiple freeze-thaw cycles. Confirm that the enzyme has not lost activity and that ATP has not degraded.[1]

    • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and cause variability.[1] Avoid using the outer wells or fill them with buffer/water to create a humidity barrier.

    • Incubation Conditions: Use a temperature-controlled incubator and ensure consistent incubation times for all plates.[11] Even minor temperature fluctuations can alter enzyme kinetics.[12]

  • Low Signal Window (Low Signal-to-Background Ratio):

    • Sub-optimal Reagent Concentrations: Your enzyme or substrate concentrations may be too low, or the reaction may not have proceeded long enough. Re-optimize these parameters.

    • High Background Signal: This can be caused by contaminated reagents or assay buffer components that interfere with the detection method.[13] Run controls lacking enzyme or substrate to identify the source of the background.

    • Incorrect Reader Settings: Ensure you are using the optimal excitation and emission wavelengths for your assay's fluorophore and that the reader's gain setting is appropriate.

Issue 2: My dose-response curve is shallow or has a poor fit.

A well-defined sigmoidal dose-response curve is essential for accurately determining an inhibitor's IC₅₀. A shallow curve (low Hill slope) or a curve that does not plateau can indicate several issues.[14][15]

Potential Causes and Solutions
  • Inhibitor Solubility: The compound may be precipitating at higher concentrations, leading to an artificially flattened curve.[16][17]

    • Diagnosis: Visually inspect the wells of your assay plate for precipitation.

    • Solution: Reduce the final DMSO concentration in the assay (typically should be ≤1%). If solubility issues persist, consider using alternative solvents or formulations, though this requires careful validation to ensure the solvent itself does not affect enzyme activity.[18][19]

  • Compound Interference: The inhibitor itself may interfere with the assay's detection system.

    • Diagnosis: Run two control experiments: one with the inhibitor and enzyme but no substrate (to check for background enhancement), and another with the inhibitor in a completed reaction (post-stop solution) to see if it affects the readout signal directly.

    • Solution: For fluorescence-based assays, compound autofluorescence is a common issue.[20][21] If possible, switch to a red-shifted fluorophore in your assay, as fewer library compounds fluoresce at longer wavelengths.[20][22] Alternatively, use a different assay technology, such as a luminescence-based or radiometric assay, which is less prone to this type of interference.[21][23]

  • Incorrect Concentration Range: The dose range tested may be too narrow or shifted.

    • Solution: Widen the concentration range of the inhibitor tested (e.g., from 1 nM to 100 µM) to ensure you capture both the top and bottom plateaus of the curve.

  • Complex Inhibition Mechanism: The inhibitor may not be a simple competitive inhibitor, leading to a non-standard curve shape. If you suspect a complex mechanism, further mechanistic studies are required.

Issue 3: I'm seeing inconsistent IC₅₀ values between experiments.

Reproducibility is key. If your IC₅₀ values are shifting from run to run, it points to a lack of control over critical assay parameters.

Systematic Checklist for IC₅₀ Variability
  • ATP Concentration: Are you using a fresh, accurately prepared stock of ATP for every experiment? ATP solutions can degrade over time. The IC₅₀ of an ATP-competitive inhibitor is highly sensitive to the ATP concentration.[5]

  • Enzyme Activity: Is the specific activity of your enzyme consistent? Use the same batch of enzyme if possible. If you must switch batches, validate the new batch to ensure it has similar activity.[6]

  • Substrate Quality: Ensure the peptide or protein substrate is pure and has not degraded.

  • Incubation Time and Temperature: Are these parameters precisely controlled? Small variations can lead to different levels of substrate turnover, affecting the apparent IC₅₀.[1][11]

  • DMSO Concentration: Is the final concentration of DMSO consistent across all wells and all experiments? DMSO can affect enzyme activity, and variations will introduce error.[18]

  • Compound Handling: Ensure your inhibitor stock solutions are stored correctly and that dilutions are prepared accurately for each experiment.[16]

Key Experimental Protocols

Here are detailed, step-by-step methodologies for essential validation experiments.

Protocol 1: Determination of the Apparent Kₘ for ATP

This experiment is crucial for establishing the optimal ATP concentration for your assay.

Principle: The Kₘ is the ATP concentration that produces half of the maximal reaction velocity (Vₘₐₓ). You will measure the initial reaction rate at various ATP concentrations while keeping the enzyme and substrate concentrations constant.

Procedure:

  • Prepare Reagents:

    • Kinase: Dilute to a fixed concentration (determined from initial enzyme titration experiments) in kinase reaction buffer.

    • Substrate: Prepare at a fixed, saturating concentration (e.g., 5-10 times its Kₘ, if known, or a concentration that gives a robust signal).

    • ATP Stock: Prepare a high-concentration stock (e.g., 10 mM) and create a serial dilution series (e.g., 10-12 points, ranging from 0 to 250 µM final concentration).[24]

  • Set up the Reaction Plate:

    • To each well of a microplate, add the kinase and substrate.

    • Initiate the reactions by adding the different concentrations of ATP.

  • Run the Kinase Reaction:

    • Incubate the plate for a fixed time that ensures the reaction is in the linear range (e.g., 15-60 minutes at 30°C).[11]

  • Stop and Detect:

    • Stop the reaction (e.g., by adding EDTA).

    • Add detection reagents according to your assay technology's protocol (e.g., ADP-Glo™, HTRF®, etc.).[4][25]

  • Data Analysis:

    • Plot the initial reaction velocity (signal) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

    • The software will calculate the Kₘ and Vₘₐₓ values.

Caption: Determining Kₘ for ATP from a Michaelis-Menten plot.

Protocol 2: Generating a Dose-Response Curve to Determine IC₅₀

This is the standard experiment for quantifying inhibitor potency.

Principle: A range of inhibitor concentrations are tested to determine the concentration that reduces kinase activity by 50%.

Procedure:

  • Prepare Reagents:

    • Kinase, Substrate, and ATP: Prepare master mixes at 2x the final desired concentration in reaction buffer. Use the optimized concentrations determined previously (e.g., ATP at its Kₘ).

    • Inhibitor: Prepare a serial dilution series of the inhibitor in DMSO (e.g., 10 points, half-log dilutions). Then, create an intermediate dilution of this series in the reaction buffer. This minimizes the final DMSO concentration.

  • Set up the Assay Plate:

    • Add the diluted inhibitor solutions to the appropriate wells.

    • Include positive controls (no inhibitor, 100% activity) and negative controls (no enzyme or potent inhibitor, 0% activity).[26]

    • Add the 2x enzyme solution to all wells (except negative controls if applicable) and pre-incubate with the inhibitor for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate, Run, and Detect:

    • Start the reaction by adding the 2x ATP/Substrate master mix.

    • Incubate for the pre-determined optimal time and temperature.

    • Stop the reaction and add detection reagents.

  • Data Analysis:

    • Normalize the data: Set the average of the positive controls to 100% activity and the negative controls to 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).[27][28]

    • The software will calculate the IC₅₀ value, which is the concentration of the inhibitor at the inflection point of the curve.[27]

References
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results? ResearchGate. [Link]

  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]

  • Determination of the kinase-specific Km(ATP) by evaluation of the Michaelis-Menten enzyme kinetic. ResearchGate. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Scilit. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ACS Publications. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2014). NIH. [Link]

  • How to measure Km for ATP with Kinase Glo Plus? ResearchGate. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Publications. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2020). NIH. [Link]

  • Temperature does matter—an additional dimension in kinase inhibitor development. (2020). The FEBS Journal. [Link]

  • How can I increase the solubility to perform an enzyme assay? ResearchGate. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). NIH. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia. (2013). NIH. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Z' Does Not Need to Be > 0.5. (2020). ACS Publications. [Link]

  • Dose-Response Curve | Definition and Applications. Danaher Life Sciences. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Metrics other than potency reveal systematic variation in responses to cancer drugs. (2013). NIH. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). NIH. [Link]

Sources

Validation & Comparative

A Head-to-Head Efficacy Analysis: Pyrrolo[1,2-a]quinoxalin-4(5H)-one Versus Ibrutinib in Targeting Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted cancer therapy, Bruton's Tyrosine Kinase (BTK) has emerged as a pivotal therapeutic target in B-cell malignancies. Ibrutinib, a first-in-class covalent BTK inhibitor, has revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL)[1]. However, the advent of acquired resistance and off-target effects has spurred the development of novel, noncovalent BTK inhibitors. This guide provides an in-depth, objective comparison of the efficacy of a promising new class of noncovalent BTK inhibitors, pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, against the established covalent inhibitor, Ibrutinib. We will delve into their distinct mechanisms of action, present supporting preclinical data, and provide detailed experimental protocols to ensure scientific transparency and reproducibility.

Differentiated Mechanisms of Action: Covalent vs. Noncovalent Inhibition

The fundamental difference between Ibrutinib and the this compound series lies in their mode of binding to the BTK enzyme.

Ibrutinib , as a covalent inhibitor, forms an irreversible bond with the cysteine residue at position 481 (C481) in the active site of BTK[2]. This permanent inactivation of BTK effectively shuts down the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells[3].

This compound derivatives , in contrast, are noncovalent inhibitors. They bind to the active site of BTK through reversible interactions, such as hydrogen bonds and van der Waals forces. This reversible binding offers a potential advantage in overcoming resistance mechanisms associated with mutations at the C481 residue, a common cause of relapse in patients treated with covalent inhibitors[1][2].

Comparative Efficacy: A Data-Driven Analysis

The following sections present a comparative analysis of the preclinical efficacy of this compound derivatives and Ibrutinib, focusing on in vitro potency and in vivo anti-tumor activity.

In Vitro Potency: Kinase Inhibition and Cellular Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for representative this compound derivatives against BTK, alongside Ibrutinib for comparison.

CompoundTypeBTK IC50 (nM)Cell LineReference
This compound derivative 2 Noncovalent7.41-[4]
This compound derivative 4 Noncovalent11.4-[4]
This compound derivative 9 Noncovalent21.6-[5]
Ibrutinib Covalent~0.5-[6]

Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.

While Ibrutinib exhibits a lower IC50 value in enzymatic assays, it is crucial to consider that the irreversible nature of its binding contributes to its high potency. The this compound derivatives demonstrate potent, low nanomolar inhibition of BTK, indicating strong potential as therapeutic agents. Furthermore, studies have shown that these noncovalent inhibitors exhibit excellent selectivity, which may translate to a more favorable side-effect profile[4][5].

In Vivo Anti-Tumor Efficacy: A Xenograft Model Showdown

A direct comparison of in vivo efficacy was conducted in a U-937 human histiocytic lymphoma xenograft model. This model is a well-established platform for evaluating the anti-tumor activity of BTK inhibitors.

In one study, a representative this compound derivative, compound 9, was compared directly with Ibrutinib. The results, summarized in the table below, demonstrate the superior in vivo efficacy of the novel noncovalent inhibitor at the tested dose.

Treatment Group (50 mg/kg, oral)Tumor Growth Inhibition (TGI)Reference
This compound derivative 9 64.4% [5]
Ibrutinib 41.1%[5]
Vehicle Control 0%[5]

These findings are significant, suggesting that the this compound scaffold not only possesses potent BTK inhibitory activity but also favorable pharmacokinetic properties that translate to enhanced anti-tumor efficacy in a preclinical model[5]. Another derivative from this class, compound 2, also showed significant tumor growth inhibition (TGI = 65.61%) in a U-937 xenograft model[4][7].

Experimental Methodologies: Ensuring Scientific Rigor

To provide a framework for the validation and potential replication of these findings, detailed protocols for the key experimental assays are outlined below.

In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay involves two steps: first, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then measured using a luciferase/luciferin reaction to produce a luminescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • Dilute the BTK enzyme and substrate (e.g., poly(Glu, Tyr) peptide) in the kinase buffer.

    • Prepare a serial dilution of the test compounds (this compound derivative or Ibrutinib) and a vehicle control (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound or vehicle control.

    • Add 2 µl of the diluted BTK enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Diagram of In Vitro Kinase Inhibition Assay Workflow:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare BTK Enzyme Solution add_enzyme Add BTK Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Mix add_substrate Add Substrate/ATP Mix (Initiate Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate_reaction Incubate (60 min) add_substrate->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubate_adpglo->add_detection incubate_detection Incubate (30 min) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro BTK kinase inhibition assay.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells[8][9].

Principle: The addition of a single reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., U-937 or Ramos) in a 96-well opaque-walled plate at a predetermined optimal density in culture medium.

    • Include control wells with medium only for background measurement.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the compounds in a living organism.

Model: Female immunodeficient mice (e.g., NU/NU nude mice) are used as hosts for the human cancer cell line.

Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of U-937 cells into the flank of each mouse[10].

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compounds (e.g., this compound derivative or Ibrutinib) and the vehicle control orally at the specified dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Diagram of In Vivo Xenograft Study Workflow:

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis implant_cells Subcutaneous Implantation of U-937 Cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize administer_compounds Administer Compounds & Vehicle (e.g., Oral Gavage) randomize->administer_compounds measure_tumor Measure Tumor Volume & Body Weight administer_compounds->measure_tumor Repeatedly end_study End of Study measure_tumor->end_study calculate_tgi Calculate Tumor Growth Inhibition (TGI) end_study->calculate_tgi

Caption: Workflow for the in vivo tumor xenograft efficacy study.

The B-Cell Receptor Signaling Pathway: The Target in Context

Both Ibrutinib and this compound exert their therapeutic effects by inhibiting BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is essential for appreciating the mechanism of action of these inhibitors.

Diagram of the B-Cell Receptor (BCR) Signaling Pathway:

G Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding LYN_FYN_BLK LYN/FYN/BLK BCR->LYN_FYN_BLK Activates SYK SYK LYN_FYN_BLK->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT Activation Ca_PKC->NFkB_NFAT Proliferation Cell Proliferation, Survival & Differentiation NFkB_NFAT->Proliferation Ibrutinib Ibrutinib (Covalent Inhibitor) Ibrutinib->BTK Irreversibly Inhibits Pyrroloquinoxalinone This compound (Noncovalent Inhibitor) Pyrroloquinoxalinone->BTK Reversibly Inhibits

Caption: The B-Cell Receptor (BCR) signaling pathway and points of inhibition.

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of several kinases, including LYN, SYK, and ultimately BTK[11][12][13]. Activated BTK then phosphorylates and activates downstream effectors like phospholipase C gamma 2 (PLCγ2), which in turn triggers pathways leading to increased intracellular calcium and activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes essential for B-cell proliferation, survival, and differentiation[12]. By inhibiting BTK, both Ibrutinib and this compound effectively block this entire downstream cascade, leading to the death of malignant B-cells.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that this compound derivatives are a highly promising new class of noncovalent BTK inhibitors. While Ibrutinib remains a cornerstone of therapy for many B-cell malignancies, the potential for noncovalent inhibitors to overcome resistance and possibly offer a better safety profile warrants further investigation.

The superior in vivo efficacy of the representative this compound derivative in a head-to-head xenograft study is a compelling finding that underscores the therapeutic potential of this novel scaffold. Further preclinical studies are needed to fully characterize the pharmacokinetic and pharmacodynamic properties of these compounds, and to evaluate their efficacy in a broader range of B-cell malignancy models, including those with acquired resistance to covalent BTK inhibitors. Ultimately, the translation of these promising preclinical findings into clinical trials will be the true test of the therapeutic value of this compound-based BTK inhibitors.

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  • Akinleye, A., et al. (2013). Ibrutinib and novel BTK inhibitors in clinical development.
  • Boster Biological Technology. (n.d.).
  • Wodran, F., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 706459.
  • Kuperwasser, C., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080.
  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd.
  • The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies.

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Validating Pyrrolo[1,2-a]quinoxalin-4(5H)-one as a Selective BTK Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapies for B-cell malignancies and autoimmune disorders, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target.[1][2] The development of BTK inhibitors has revolutionized treatment paradigms; however, the quest for enhanced selectivity to minimize off-target effects and overcome resistance remains a critical endeavor.[1][3] This guide provides an in-depth validation of a novel, non-covalent BTK inhibitor, pyrrolo[1,2-a]quinoxalin-4(5H)-one, and objectively compares its performance against established alternatives, supported by experimental data.

The Rationale for Selective BTK Inhibition

BTK is a non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling.[4][5] Upon BCR engagement, BTK is activated, triggering a cascade of downstream signaling events that are crucial for B-cell proliferation, differentiation, and survival.[4][6] Dysregulation of BTK signaling is a hallmark of various B-cell cancers, making it an attractive target for therapeutic intervention.[2][5]

The first-generation BTK inhibitor, Ibrutinib, demonstrated remarkable clinical efficacy but is associated with off-target effects due to its inhibition of other kinases, such as those in the TEC and EGFR families.[7][8][9] These off-target activities can lead to adverse events like atrial fibrillation, bleeding, and rash, sometimes necessitating treatment discontinuation.[10][11][12][13] This clinical experience underscored the need for second-generation BTK inhibitors with improved selectivity, aiming to enhance safety without compromising efficacy.[7][9]

This compound: A Novel Non-Covalent BTK Inhibitor

Recently, a new class of non-covalent BTK inhibitors based on the this compound scaffold has been developed.[1][3][14][15] Unlike covalent inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib, which form an irreversible bond with a cysteine residue (Cys481) in the BTK active site, non-covalent inhibitors offer a different modality of action that can potentially overcome resistance mechanisms associated with mutations at this site.[1][16]

Derivatives of this compound have shown potent and highly selective inhibition of BTK.[1][15] For instance, compound 2 from a recent study demonstrated a half-maximal inhibitory concentration (IC50) of 7.41 nM against BTK and exhibited excellent selectivity when profiled against a panel of 468 kinases.[1] Another derivative, compound 9 , showed an IC50 of 21.6 nM and also displayed high selectivity.[15][17]

Visualizing the BTK Signaling Pathway

To understand the context of BTK inhibition, it is essential to visualize its position in the B-cell signaling cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound Inhibitor->BTK

Caption: The BTK signaling pathway initiated by B-cell receptor activation.

Comparative Analysis of BTK Inhibitors

A critical aspect of validating a new inhibitor is to compare its performance against existing standards. The following table summarizes the key characteristics of this compound derivatives in comparison to approved BTK inhibitors.

InhibitorTypeBTK IC50 (nM)Key Off-TargetsNotable Adverse Events
This compound (cpd 2) Non-covalent7.41[1]Minimal (high selectivity against 468 kinases)[1]Preclinical; clinical data not available
This compound (cpd 9) Non-covalent21.6[15][17]Minimal (high selectivity against 468 kinases)[15][17]Preclinical; clinical data not available
Ibrutinib Covalent (irreversible)~0.5TEC family, EGFR, ITK[7][8][18]Atrial fibrillation, hemorrhage, rash, diarrhea[7][9][13]
Acalabrutinib Covalent (irreversible)~5More selective than Ibrutinib[19][20][21]Headache, diarrhea, fatigue[13][22]
Zanubrutinib Covalent (irreversible)~0.2Highly selective[16][22][23]Neutropenia, upper respiratory tract infection[13][24]

Experimental Validation of Selectivity: Protocols

To rigorously assess the selectivity of a novel BTK inhibitor like this compound, a multi-faceted experimental approach is necessary.

Biochemical Kinase Profiling

Objective: To determine the inhibitory activity of the compound against a broad panel of kinases.

Methodology:

  • Assay Platform: Utilize a radiometric assay, such as the HotSpot™ platform, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[25][26][27]

  • Kinase Panel: Screen the inhibitor at a fixed concentration (e.g., 1 µM) against a comprehensive panel of kinases (e.g., >400 kinases).

  • Data Analysis: Calculate the percentage of inhibition for each kinase. For kinases showing significant inhibition (>50%), perform dose-response assays to determine the IC50 values.

  • Interpretation: A highly selective inhibitor will show potent inhibition of BTK with minimal activity against other kinases.

Cellular Target Engagement Assays

Objective: To confirm that the inhibitor engages BTK within a cellular context.

Methodology:

  • Assay Platform: Employ a target engagement assay like the NanoBRET™ assay.[26][28][29] This assay measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged BTK protein expressed in live cells.

  • Cell Lines: Use relevant B-cell lymphoma cell lines (e.g., Ramos, U937).[1][14]

  • Procedure:

    • Transfect cells with the NanoLuc-BTK fusion construct.

    • Incubate cells with a range of inhibitor concentrations.

    • Add the fluorescent tracer and measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, allowing for the determination of an IC50 value for target engagement.

Downstream Signaling Pathway Analysis

Objective: To assess the functional consequences of BTK inhibition in cells.

Methodology:

  • Western Blotting:

    • Treat B-cell lines with the inhibitor for various times and at different concentrations.

    • Stimulate the B-cell receptor pathway (e.g., with anti-IgM).

    • Prepare cell lysates and perform western blotting to detect the phosphorylation status of BTK (autophosphorylation at Y223) and downstream effectors like PLCγ2.

  • Expected Outcome: A selective BTK inhibitor should reduce the phosphorylation of BTK and PLCγ2 without affecting unrelated signaling pathways.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of the inhibitor in a preclinical animal model.

Methodology:

  • Xenograft Model: Implant human B-cell lymphoma cells (e.g., U937) subcutaneously into immunodeficient mice.[1][15]

  • Treatment: Once tumors are established, orally administer the inhibitor daily.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for histological and biochemical analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI). For example, a derivative of this compound showed a TGI of 65.61% in a U937 xenograft model.[1]

Workflow for Inhibitor Validation

The following diagram illustrates the logical flow of experiments for validating a selective BTK inhibitor.

Inhibitor_Validation_Workflow cluster_in_vitro In Vitro / Cellular Validation cluster_in_vivo In Vivo Validation Biochem Biochemical Kinase Profiling (>400 kinases) Selectivity High Selectivity Profile Biochem->Selectivity Cellular_Engage Cellular Target Engagement (NanoBRET) Cellular_Engage->Selectivity Downstream Downstream Signaling (Western Blot) Xenograft Xenograft Tumor Model Downstream->Xenograft Selectivity->Downstream Efficacy Significant Tumor Growth Inhibition Xenograft->Efficacy

Sources

The Evolving Landscape of BTK Inhibition: A Comparative Guide to Pyrrolo[1,2-a]quinoxalin-4(5H)-one and Other Non-Covalent BTK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, making it a prime therapeutic target for a range of B-cell malignancies and autoimmune diseases.[1][2] The first generation of BTK inhibitors, known as covalent inhibitors, have revolutionized treatment for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] These drugs, including the blockbuster ibrutinib, form a permanent, covalent bond with a cysteine residue (C481) in the active site of BTK, leading to irreversible inhibition.[1][2]

However, the success of covalent inhibitors has been tempered by the emergence of resistance, most commonly through a C481S mutation that prevents the covalent bond from forming.[3][4] Additionally, off-target effects of some covalent inhibitors have led to dose-limiting toxicities.[5] This has spurred the development of a new class of non-covalent BTK inhibitors that bind reversibly and are effective against both wild-type and C481S-mutated BTK.[1][6][7]

This guide provides a detailed comparison of a novel, potent, and selective non-covalent BTK inhibitor scaffold, pyrrolo[1,2-a]quinoxalin-4(5H)-one , with other notable non-covalent inhibitors that are either in clinical development or have recently gained regulatory approval. We will delve into their mechanisms of action, preclinical and clinical data, and the experimental methodologies used to characterize these promising therapeutics.

The BTK Signaling Pathway and Inhibitor Mechanisms

The BCR signaling cascade is essential for B-cell proliferation, differentiation, and survival.[2] Upon antigen binding, a series of phosphorylation events leads to the activation of BTK, which in turn activates downstream pathways crucial for cell growth and survival.[8]

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Downstream Downstream Signaling (NF-κB, MAPK, etc.) IP3_DAG->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Covalent_Inhibitor Covalent Inhibitor (e.g., Ibrutinib) Covalent_Inhibitor->BTK Irreversible (C481) NonCovalent_Inhibitor Non-Covalent Inhibitor (e.g., this compound) NonCovalent_Inhibitor->BTK Reversible

Figure 1: Simplified BTK signaling pathway and points of inhibition.

Covalent inhibitors form a permanent bond with C481 in the BTK active site, while non-covalent inhibitors bind reversibly to the same or nearby sites without forming a permanent bond. This allows non-covalent inhibitors to maintain activity even when the C481 residue is mutated.

This compound: A Novel Scaffold with High Potency and Selectivity

Researchers have recently developed a novel series of non-covalent BTK inhibitors based on a This compound scaffold.[9][10] These compounds were designed through scaffold hopping from a known non-covalent inhibitor, BMS-986142.[9]

Key Preclinical Findings:
  • Potent BTK Inhibition: Several derivatives of the this compound scaffold have demonstrated excellent potency against BTK. For instance, compound 2 and compound 4 from one study exhibited IC50 values of 7.41 nM and 11.4 nM, respectively.[9] Another representative compound, 9 , showed a potent BTK inhibitory activity with an IC50 of 21.6 nM.[11]

  • High Selectivity: Compound 2 was profiled against a panel of 468 kinases and demonstrated excellent selectivity, a crucial factor in minimizing off-target side effects.[9] Similarly, compound 9 also showed excellent selectivity against a large kinase panel.[11]

  • Cellular Activity: These compounds have shown potent anti-proliferative activity in B-cell lymphoma cell lines such as U937 and Ramos, with potency equivalent to or better than the comparator, BMS-986142.[9]

  • In Vivo Efficacy: In a U937 xenograft mouse model, compound 2 significantly inhibited tumor growth, with a tumor growth inhibition (TGI) of 65.61%.[9] The optimized compound 9 demonstrated even greater in vivo efficacy, with a TGI of 64.4% at an oral dose of 50 mg/kg, which was superior to both the lead compound S2 (TGI = 28.7%) and the covalent inhibitor ibrutinib (TGI = 41.1%) in the same model.[11]

  • Improved Pharmacokinetics: Through structural modifications of the this compound core, researchers were able to improve the pharmacokinetic properties of these inhibitors, leading to better oral availability and in vivo efficacy.[10][11]

Comparative Analysis with Other Non-Covalent BTK Inhibitors

Several other non-covalent BTK inhibitors have advanced to clinical trials, with some already approved for clinical use. A direct comparison of their key characteristics is essential for understanding their relative strengths and potential applications.

InhibitorTarget(s)IC50/Kd (BTK WT)Activity against C481SKey Features & Clinical Status
This compound (Compound 9) BTKIC50: 21.6 nM[11]Yes (by design)Preclinical; potent, selective, and orally available with demonstrated in vivo efficacy.[11]
Pirtobrutinib (LOXO-305) BTKIC50: 5.69 nM[12]Yes[13]FDA-approved for MCL and CLL/SLL; highly selective and well-tolerated.[14][15][16]
Nemtabrutinib (ARQ 531/MK-1026) BTK, SRC family kinases, TEC, TrkIC50: 0.85 nM[17]Yes[7][18]Phase III clinical trials; potent inhibitor with a broader kinase inhibition profile.[19][20]
Vecabrutinib (SNS-062) BTK, ITKKd: 0.3 nM[21]Yes[21][22]Phase Ib/II trials; development paused due to insufficient activity at tested doses.[23][24]

Table 1: Comparison of this compound with other non-covalent BTK inhibitors.

Experimental Methodologies for Evaluating BTK Inhibitors

The characterization and comparison of BTK inhibitors rely on a series of well-defined in vitro and in vivo assays. Understanding these methodologies is crucial for interpreting the presented data.

In Vitro Kinase Inhibition Assays

The primary goal of these assays is to determine the potency of an inhibitor against its target kinase, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant BTK Enzyme - Kinase Buffer - ATP - Substrate (e.g., Poly-Glu,Tyr) Start->Reagents Incubation Incubate BTK Enzyme with Inhibitor Reagents->Incubation Inhibitor_Prep Prepare Serial Dilutions of Test Inhibitor Inhibitor_Prep->Incubation Reaction Initiate Kinase Reaction by adding ATP and Substrate Incubation->Reaction Detection Detect Phosphorylated Substrate (e.g., ELISA, Luminescence) Reaction->Detection Analysis Calculate IC50 Value Detection->Analysis End End Analysis->End

Figure 2: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant BTK enzyme and a suitable substrate.

  • Inhibitor Dilution: Create a series of dilutions of the test compound.

  • Incubation: Add the diluted inhibitor to the enzyme/substrate mixture and incubate for a defined period.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Detection: After a set time, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays for BTK Inhibition

These assays measure the effect of the inhibitor on BTK signaling within a cellular context. A common method is to assess the inhibition of BCR-mediated phosphorylation of BTK or downstream targets like PLCγ2.

Step-by-Step Protocol:

  • Cell Culture: Culture B-cell lymphoma cell lines (e.g., Ramos, U937) or primary patient cells.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the BTK inhibitor for a specified time.

  • BCR Stimulation: Stimulate the B-cell receptor using an anti-IgM antibody.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting or Flow Cytometry: Analyze the phosphorylation status of BTK (at Y223) and PLCγ2 (at Y753) using phospho-specific antibodies via Western blotting or intracellular flow cytometry.

  • Data Analysis: Quantify the reduction in phosphorylation at different inhibitor concentrations to determine the cellular potency.

In Vivo Tumor Xenograft Models

Animal models are essential for evaluating the in vivo efficacy and tolerability of a drug candidate.

Xenograft_Model_Workflow Start Start Cell_Implantation Implant Human B-Cell Lymphoma Cells (e.g., U937) Subcutaneously into Immunocompromised Mice Start->Cell_Implantation Tumor_Growth Allow Tumors to Grow to a Predetermined Size Cell_Implantation->Tumor_Growth Grouping Randomize Mice into Treatment and Vehicle Control Groups Tumor_Growth->Grouping Treatment Administer Test Inhibitor (e.g., Oral Gavage) Daily Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Sacrifice Mice at Study Endpoint and Excise Tumors Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis End End Analysis->End

Sources

A Comparative Analysis of Pyrrolo[1,2-a]quinoxalin-4(5H)-one and Imidazo[1,2-a]quinoxalin-4(5H)-one: Scaffolds for Kinase Inhibition and Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoxaline core serves as a privileged scaffold, giving rise to a multitude of heterocyclic compounds with diverse and potent biological activities. Among these, pyrrolo[1,2-a]quinoxalin-4(5H)-one and imidazo[1,2-a]quinoxalin-4(5H)-one have emerged as two closely related yet distinct frameworks, each demonstrating significant promise in different therapeutic arenas. This guide provides an in-depth comparative study of these two scaffolds, delving into their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform researchers, scientists, and drug development professionals.

Introduction: Two Scaffolds, Divergent Paths

This compound and imidazo[1,2-a]quinoxalin-4(5H)-one are tricyclic heterocyclic compounds sharing a common quinoxalinone core. The key distinction lies in the five-membered ring fused to the quinoxaline system: a pyrrole ring in the former and an imidazole ring in the latter. This seemingly subtle structural difference profoundly influences their electronic properties, spatial arrangement, and ultimately, their biological targets and therapeutic potential. While derivatives of this compound have gained prominence as highly selective non-covalent inhibitors of Bruton's tyrosine kinase (BTK), the imidazo[1,2-a]quinoxalin-4(5H)-one scaffold has been extensively explored for its potent anticancer activities, particularly in the context of melanoma.[1]

This guide will dissect these differences, offering a comprehensive analysis to aid in the rational design of novel therapeutics based on these versatile scaffolds.

Synthetic Strategies: Building the Core

The construction of these tricyclic systems relies on distinct synthetic methodologies, each with its own advantages and considerations.

Synthesis of this compound

A prevalent and efficient method for the synthesis of the this compound core is the Pictet-Spengler reaction . This reaction typically involves the condensation of 1-(2-aminophenyl)pyrrole with an appropriate aldehyde, followed by cyclization. The use of catalysts such as p-dodecylbenzene sulfonic acid (p-DBSA) can facilitate this reaction under mild conditions, often at room temperature and in green solvents like ethanol or water, leading to high yields.

The key starting material, 1-(2-aminophenyl)pyrrole, can be synthesized through various routes, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and 2-aminoaniline.[2]

Experimental Protocol: Pictet-Spengler Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

  • Reaction Setup: To a solution of p-dodecylbenzene sulphonic acid (p-DBSA) (0.0291 mmol) in 2 mL of 96% ethanol, add 1-(2-aminophenyl)pyrrole (0.291 mmol) and the desired aldehyde (0.349 mmol).

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 15-120 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pyrrolo[1,2-a]quinoxaline derivative.

Synthesis of Imidazo[1,2-a]quinoxalin-4(5H)-one

The synthesis of the imidazo[1,2-a]quinoxalin-4(5H)-one scaffold can be achieved through several strategies. One common approach involves the intramolecular cyclization of a suitable precursor. For instance, a regiospecific method for the construction of the imidazo[1,5-a]quinoxalin-4(5H)-one template involves an intramolecular cyclization process that provides the desired products in excellent yields.[3]

Another versatile method is the iodine-mediated sp³ C-H amination of 2-(benzoimidazol-1-yl)aniline substrates. This transition-metal-free approach is operationally simple, scalable, and affords high yields of the desired benzo[4]imidazo[1,2-a]quinoxalines.[5][6]

A frequently employed strategy involves the condensation of 2-aminoquinoxaline with a suitable α-halocarbonyl compound, followed by cyclization. The synthesis of the key intermediate, 2-aminoquinoxaline, can be achieved by the reaction of 2-chloroquinoxaline with ammonia.[3]

Experimental Protocol: Synthesis of Imidazo[1,2-a]quinoxaline-4(5H)-one via Intramolecular Cyclization (Generalized)

  • Precursor Synthesis: Synthesize the appropriate N-substituted 2-aminoquinoxaline precursor. This can be achieved by reacting 2-chloro-3-aminoquinoxaline with a suitable acylating or alkylating agent containing the necessary functional groups for cyclization.

  • Cyclization: Subject the precursor to cyclization conditions. This may involve heating in a high-boiling solvent such as dimethylformamide (DMF) or using a dehydrating agent like polyphosphoric acid (PPA).

  • Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure imidazo[1,2-a]quinoxalin-4(5H)-one.

Physicochemical Properties: A Comparative Overview

PropertyThis compoundImidazo[1,2-a]quinoxalin-4(5H)-oneReferences
Molecular Formula C₁₁H₈N₂OC₁₀H₇N₃O[7][8]
Molecular Weight 184.19 g/mol 185.18 g/mol [7][8]
Melting Point 270-272 °CNot available for parent compound[7]
Calculated LogP 2.9 (for pyrrolo[1,2-a]quinoxaline)2.1 (for imidazo[1,2-a]quinoxaline)[8][9]
Solubility Generally insoluble in water.[10] Soluble in organic solvents like DMSO and DMF.Derivatives have been synthesized with improved water solubility by conjugating amino acids.[11]
Stability Generally stable under normal conditions.Stable under normal conditions.

Causality Behind Property Differences: The additional nitrogen atom in the imidazole ring of the imidazo- scaffold increases its polarity and potential for hydrogen bonding compared to the pyrrole ring in the pyrrolo- scaffold. This generally leads to a lower calculated LogP value, suggesting a slightly more hydrophilic character for the imidazo- core. The insolubility of the parent pyrrolo- compound in water is a common characteristic of many heterocyclic drug scaffolds and often necessitates derivatization to improve bioavailability.[10] The successful strategy of conjugating amino acids to the imidazo- scaffold to enhance water solubility highlights a key approach in drug development for this class of compounds.[11]

Biological Activities: Divergent Therapeutic Targets

The most striking difference between these two scaffolds lies in their primary biological activities and therapeutic targets.

This compound: Potent and Selective BTK Inhibitors

Derivatives of this compound have been extensively investigated as non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway.[1] BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1]

A key study designed and synthesized a series of both this compound and imidazo[1,2-a]quinoxalin-4(5H)-one based non-covalent BTK inhibitors. The results demonstrated that the this compound derivatives exhibited superior BTK inhibitory potency.[1]

Quantitative Data for BTK Inhibition:

CompoundTargetIC₅₀ (nM)Reference
Pyrrolo-derivative 2BTK7.41[1]
Pyrrolo-derivative 4BTK11.4[1]

These compounds also demonstrated excellent selectivity against a panel of other kinases, highlighting the potential for reduced off-target effects.[1]

Mechanism of Action: BTK Inhibition

BTK_Inhibition BCR BCR BTK BTK BCR->BTK Activation Downstream Downstream BTK->Downstream Proliferation Proliferation Downstream->Proliferation Pyrrolo_Inhibitor Pyrrolo_Inhibitor Pyrrolo_Inhibitor->BTK Non-covalent Inhibition

The this compound derivatives act as non-covalent inhibitors of BTK. They bind to the kinase domain of BTK, preventing its activation and subsequent downstream signaling. This disruption of the B-cell receptor pathway ultimately leads to decreased B-cell proliferation and survival, making these compounds effective in treating B-cell malignancies.

Imidazo[1,2-a]quinoxalin-4(5H)-one: Potent Anti-Melanoma Agents

In contrast to the pyrrolo- scaffold, derivatives of imidazo[1,2-a]quinoxalin-4(5H)-one have shown remarkable efficacy as anticancer agents, particularly against melanoma.[12][13] Several studies have reported the synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives with potent cytotoxic activity against various melanoma cell lines.[12][14]

One notable derivative, EAPB02303, demonstrated in vitro cytotoxic activity in the low nanomolar range against the A375 melanoma cell line, being significantly more potent than the standard-of-care drug vemurafenib.[12][13] In vivo studies also confirmed the antitumor efficacy of these compounds, with EAPB02303 significantly reducing tumor size in melanoma xenograft models.[12]

Quantitative Data for Anti-Melanoma Activity:

CompoundCell LineIC₅₀ (nM)Reference
EAPB02303A375 (Melanoma)10[15]
VemurafenibA375 (Melanoma)~200[12]

Mechanism of Action: A Novel Anti-Melanoma Pathway

Interestingly, the mechanism of action for the anti-melanoma activity of imidazo[1,2-a]quinoxaline derivatives like EAPB02303 appears to be distinct from that of many other anticancer drugs. Transcriptomic analysis revealed that its mechanism is different from a panel of 12 well-known anticancer agents.[1][12] Importantly, unlike some other quinoxaline derivatives, EAPB02303 does not inhibit tubulin polymerization, a common target for anticancer drugs.[1][13] The in vivo efficacy is correlated with a low mitotic index, suggesting an interference with cell division, but not through necrosis.[1][12] This points towards a novel and specific mechanism of action that warrants further investigation.

Anti_Melanoma_Action Imidazo_Compound Imidazo_Compound Melanoma_Cell Melanoma_Cell Imidazo_Compound->Melanoma_Cell Unknown_Target Unknown_Target Melanoma_Cell->Unknown_Target Cell_Cycle_Arrest Cell_Cycle_Arrest Unknown_Target->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the presented biological data, the following are generalized, step-by-step protocols for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyrrolo- and imidazo- derivatives) in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank (medium only).[16]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[5][17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H

Conclusion and Future Perspectives

The comparative analysis of this compound and imidazo[1,2-a]quinoxalin-4(5H)-one reveals two structurally similar scaffolds with remarkably distinct and valuable pharmacological profiles. The pyrrolo- scaffold has proven to be a fertile ground for the development of potent and selective non-covalent BTK inhibitors, offering a promising avenue for the treatment of B-cell malignancies and autoimmune disorders. In contrast, the imidazo- scaffold has yielded highly potent anti-melanoma agents with a novel mechanism of action, providing a new direction for combating this aggressive cancer.

For researchers and drug development professionals, the choice between these two scaffolds will be dictated by the therapeutic target of interest. The subtle yet critical difference of a single nitrogen atom underscores the profound impact of minor structural modifications on biological activity. Future research should focus on further elucidating the precise molecular targets and mechanisms of action of the imidazo[1,2-a]quinoxalin-4(5H)-one derivatives to fully exploit their therapeutic potential. Additionally, optimizing the physicochemical properties, particularly the aqueous solubility of both scaffolds, will be crucial for their advancement as clinical candidates. The insights provided in this guide aim to facilitate the rational design and development of the next generation of therapeutics based on these versatile quinoxaline frameworks.

References

  • Zhang, X., et al. (2022). Discovery of this compound derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic Chemistry, 126, 105860. [Link]

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  • Di Mola, A., et al. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 5596816. [Link]

  • El-Zahabi, M. A., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]

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  • Patinote, C., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987. [Link]

  • Kumar, V., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

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  • Prokop'ev, A. I., et al. (2018). Advances in the synthesis of imidazo[1,5-a]- and imidazo[1,2-a]quinoxalines. Chemistry of Heterocyclic Compounds, 54(1), 1-22. [Link]

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A Senior Application Scientist's Guide to Confirming On-Target Effects of Sirt6 Activators with Knockdown Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing therapeutic interventions, the rigorous validation of a small molecule's mechanism of action is paramount. This guide provides an in-depth comparison and detailed protocols for utilizing knockdown experiments to unequivocally confirm the on-target effects of Sirtuin 6 (Sirt6) activators.

Sirt6, a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase, is a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation.[1][2][3] Its role in aging and age-related diseases has made it a compelling therapeutic target.[4][5][6] Consequently, the development of small-molecule Sirt6 activators has garnered significant interest.[7][8][9] However, a crucial step in the preclinical validation of these activators is to demonstrate that their observed biological effects are indeed mediated through their intended target, Sirt6.

This guide will navigate the complexities of designing and executing robust knockdown experiments to achieve this critical validation. We will compare the two primary methods for gene silencing—small interfering RNA (siRNA) and short hairpin RNA (shRNA)—and provide detailed, field-proven protocols to ensure the scientific integrity and trustworthiness of your findings.

The Imperative of On-Target Validation

The primary goal of a knockdown experiment in this context is to create a cellular environment where the target protein, Sirt6, is significantly depleted. If a compound's activity is truly dependent on Sirt6, its effects should be diminished or entirely abolished in Sirt6-depleted cells. This experimental paradigm provides a powerful line of evidence for on-target activity, mitigating the risk of misleading results due to off-target effects—a common pitfall in drug discovery.[10]

Comparing Knockdown Methodologies: siRNA vs. shRNA

The choice between siRNA and shRNA depends on the desired duration of gene silencing and the specific experimental needs.

FeatureSmall Interfering RNA (siRNA)Short Hairpin RNA (shRNA)
Mechanism Transient knockdown by introducing synthetic double-stranded RNA molecules into the cytoplasm.Stable, long-term knockdown through viral vector-mediated integration of a DNA construct encoding the shRNA into the host genome.
Duration of Silencing Transient (typically 3-7 days).Stable and heritable, allowing for long-term studies and the creation of stable cell lines.
Delivery Transfection using lipid-based reagents or electroporation.Transduction using viral vectors (e.g., lentivirus, retrovirus).
Advantages - Rapid and straightforward protocol.[11][12] - High efficiency of knockdown. - Suitable for high-throughput screening.- Enables long-term and stable gene silencing.[13][14][15] - Can be used to create stable knockdown cell lines. - Suitable for in vivo studies.
Disadvantages - Transient effect requires repeated transfections for longer studies. - Can induce off-target effects and an interferon response.- More complex and time-consuming cloning and virus production process. - Potential for insertional mutagenesis due to viral integration.

For the initial validation of a Sirt6 activator's on-target effects, siRNA-mediated knockdown is often the preferred starting point due to its speed and simplicity. If long-term studies or the generation of a stable Sirt6-deficient cell line are required, shRNA becomes the more appropriate choice.

Visualizing the Workflow: A Logical Framework

To conceptualize the experimental process, the following diagram illustrates the logical flow of confirming the on-target effects of a Sirt6 activator using a knockdown approach.

G cluster_0 Experimental Setup cluster_1 Controls cluster_2 Data Analysis cluster_3 Conclusion Cell Culture Cell Culture Sirt6 Knockdown Sirt6 Knockdown Cell Culture->Sirt6 Knockdown Activator Treatment Activator Treatment Sirt6 Knockdown->Activator Treatment Vehicle Control Vehicle Control Sirt6 Knockdown->Vehicle Control Control for Activator Vehicle Measure Downstream Effects Measure Downstream Effects Activator Treatment->Measure Downstream Effects Parental Cells Parental Cells Parental Cells->Activator Treatment Baseline Activity Non-Targeting Control Non-Targeting Control Non-Targeting Control->Activator Treatment Control for Off-Target siRNA Effects Compare Results Compare Results Measure Downstream Effects->Compare Results Confirm On-Target Effect Confirm On-Target Effect Compare Results->Confirm On-Target Effect Compare Results->Confirm On-Target Effect Diminished effect in knockdown cells?

Caption: Workflow for on-target validation of a Sirt6 activator.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating essential controls to ensure the reliability of your results.

Protocol 1: Transient Sirt6 Knockdown using siRNA

This protocol outlines the steps for transiently reducing Sirt6 expression in a human cell line (e.g., HEK293, HeLa).

Materials:

  • Sirt6 siRNA (validated sequences)[16]

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • RNase-free water and consumables

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • On the day of transfection, dilute the Sirt6 siRNA, non-targeting control siRNA, and positive control siRNA to the desired final concentration (e.g., 20 nM) in Opti-MEM. Gently mix.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.

  • Verification of Knockdown:

    • After the incubation period, harvest a subset of the cells to assess Sirt6 knockdown efficiency.

    • qRT-PCR: Isolate total RNA and perform quantitative real-time PCR using validated primers for Sirt6 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[21][22][23][24][25]

    • Western Blot: Prepare cell lysates and perform Western blotting using a validated Sirt6 antibody and an antibody for a loading control (e.g., β-actin, GAPDH).[26][27][28]

  • Sirt6 Activator Treatment:

    • Once knockdown is confirmed (typically >70% reduction in Sirt6 expression), treat the remaining cells with the Sirt6 activator at various concentrations.

    • Include the following controls:

      • Parental cells (no siRNA) + vehicle

      • Parental cells + Sirt6 activator

      • Non-targeting control siRNA + vehicle

      • Non-targeting control siRNA + Sirt6 activator

      • Sirt6 siRNA + vehicle

      • Sirt6 siRNA + Sirt6 activator

  • Assessment of Downstream Effects: After the appropriate treatment duration, assess the biological endpoint that is hypothesized to be modulated by the Sirt6 activator. This could include changes in gene expression of Sirt6 targets, post-translational modifications of Sirt6 substrates (e.g., H3K9ac), or a specific cellular phenotype.[7][29]

Protocol 2: Stable Sirt6 Knockdown using shRNA

This protocol describes the generation of a stable Sirt6 knockdown cell line using a lentiviral delivery system.

Materials:

  • shRNA-expressing lentiviral vector targeting Sirt6 (in a plasmid with a selectable marker, e.g., puromycin resistance)[16]

  • Non-targeting control shRNA vector

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells (for lentivirus production)

  • Transfection reagent suitable for plasmid DNA (e.g., Lipofectamine 3000)

  • Target cell line

  • Polybrene

  • Selection antibiotic (e.g., puromycin)

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA vector and the packaging plasmids.

    • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter and, if necessary, concentrate the virus.

  • Transduction of Target Cells:

    • Seed the target cells in a 6-well plate.

    • The next day, infect the cells with the lentiviral particles in the presence of polybrene (to enhance transduction efficiency).

  • Selection of Stable Cells:

    • 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • Maintain the selection for 1-2 weeks, replacing the medium with fresh selection medium every 2-3 days, until non-transduced control cells are eliminated.

  • Expansion and Validation of Knockdown:

    • Expand the surviving antibiotic-resistant cell pools.

    • Confirm stable Sirt6 knockdown using qRT-PCR and Western blotting as described in Protocol 1.

  • Sirt6 Activator Treatment and Analysis:

    • Perform the Sirt6 activator treatment and subsequent analysis of downstream effects as described in steps 7 and 8 of Protocol 1, using the stable Sirt6 knockdown and non-targeting control cell lines.

Data Interpretation and Expected Outcomes

Table 1: Example Data for Sirt6 Knockdown Efficiency

Experimental GroupSirt6 mRNA Expression (relative to control)Sirt6 Protein Level (relative to control)
Non-Targeting Control siRNA1.0 ± 0.11.0 ± 0.08
Sirt6 siRNA0.2 ± 0.050.15 ± 0.04

Table 2: Example Data for a Downstream Biomarker (e.g., H3K9 Acetylation)

Experimental GroupH3K9 Acetylation (relative to vehicle control)
Parental Cells + Vehicle1.0
Parental Cells + Sirt6 Activator0.4 ± 0.06
Non-Targeting Control siRNA + Vehicle1.1 ± 0.09
Non-Targeting Control siRNA + Sirt6 Activator0.45 ± 0.07
Sirt6 siRNA + Vehicle1.8 ± 0.15
Sirt6 siRNA + Sirt6 Activator1.7 ± 0.12

Interpretation:

  • Successful Knockdown: A significant reduction in both Sirt6 mRNA and protein levels in the Sirt6 siRNA/shRNA-treated group compared to the non-targeting control confirms successful knockdown.

  • On-Target Effect: A potent Sirt6 activator should reduce the levels of a downstream marker like H3K9 acetylation in parental and non-targeting control cells.[7] Crucially, this effect should be significantly blunted or completely absent in the Sirt6 knockdown cells. The observation that the activator has little to no effect in the absence of its target is the cornerstone of on-target validation.

  • Off-Target Effects: If the Sirt6 activator still elicits a significant effect in the Sirt6 knockdown cells, it suggests that the compound may have off-target activities that contribute to its biological profile.

Visualizing the Sirt6 Signaling Pathway and Knockdown Logic

The following diagram illustrates the central role of Sirt6 and how its removal through knockdown is expected to impact the effects of an activator.

Sirt6_Pathway cluster_0 Normal Conditions cluster_1 Sirt6 Knockdown Activator Sirt6 Activator Sirt6 Sirt6 Activator->Sirt6 activates Substrate Acetylated Substrate (e.g., H3K9ac) Sirt6->Substrate deacetylates Deacetylated_Substrate Deacetylated Substrate Sirt6->Deacetylated_Substrate Biological_Effect Biological Effect Deacetylated_Substrate->Biological_Effect Activator_kd Sirt6 Activator Sirt6_kd Sirt6 (depleted) Activator_kd->Sirt6_kd no target Substrate_kd Acetylated Substrate (remains high) No_Effect No/Reduced Biological Effect Substrate_kd->No_Effect

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[1,2-a]quinoxaline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for various classes of pyrrolo[1,2-a]quinoxaline derivatives, offering a comparative overview for researchers and professionals engaged in drug development. We will delve into key structural modifications that influence activity against different biological targets, supported by experimental data and detailed protocols.

The Versatile Pyrrolo[1,2-a]quinoxaline Scaffold

The tricyclic framework of pyrrolo[1,2-a]quinoxaline offers a unique three-dimensional architecture that can be strategically functionalized to achieve selective interactions with a range of biological targets. This versatility has led to the development of derivatives with promising anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Understanding the SAR is crucial for optimizing lead compounds and designing novel derivatives with enhanced potency and selectivity.

Comparative SAR Analysis of Pyrrolo[1,2-a]quinoxaline Derivatives

This section compares the SAR of pyrrolo[1,2-a]quinoxaline derivatives across different therapeutic targets, highlighting key structural features that govern their biological activity.

Anticancer Activity: Targeting Protein Kinases

Several protein kinases are crucial regulators of cell proliferation and survival, making them attractive targets for cancer therapy. Pyrrolo[1,2-a]quinoxalines have emerged as potent inhibitors of kinases like Akt and CK2.[6][7]

2.1.1. Akt Kinase Inhibition

The serine/threonine kinase Akt is a central node in cell signaling pathways that promote cell growth, proliferation, and survival.[7] The SAR for pyrrolo[1,2-a]quinoxaline-based Akt inhibitors reveals the following key insights:

  • Substitution at the C-4 Position: This position is critical for potent antiproliferative activity. The introduction of a bulky, substituted benzylpiperidinyl fluorobenzimidazole group at C-4 has been shown to be highly favorable.[2][7][8][9]

  • Functionalization of the Pyrrole Ring: Modifications on the pyrrole moiety also play a significant role in modulating activity, suggesting that this region of the molecule is involved in important interactions with the target.[7][8]

Table 1: Comparison of Antiproliferative Activity of C-4 Substituted Pyrrolo[1,2-a]quinoxaline Derivatives (Potential Akt Inhibitors)

Compound IDC-4 SubstitutionPyrrole Ring SubstitutionCell LineIC50 (µM)
Reference A UnsubstitutedPhenylK562> 50
Derivative 1 Benzylpiperidinyl fluorobenzimidazolePhenylK5620.8
Derivative 2 BenzylpiperidinePhenylK5625.2
Derivative 3 Benzylpiperidinyl fluorobenzimidazole4-FluorophenylK5620.5

Data synthesized from literature reports for illustrative comparison.

2.1.2. Protein Kinase CK2 Inhibition

Protein kinase CK2 is another important target in oncology, and pyrrolo[1,2-a]quinoxalines have been identified as a promising scaffold for developing CK2 inhibitors.[6]

  • Phenylamino Substitution at C-4: The presence of a substituted phenylamino group at the 4-position is a key determinant of CK2 inhibitory activity.[6]

  • Carboxylic Acid at C-3: A carboxylic acid moiety at the 3-position appears to be crucial for potent inhibition.[6]

Table 2: Comparison of Protein Kinase CK2 Inhibition by Pyrrolo[1,2-a]quinoxaline Derivatives

Compound IDC-4 SubstitutionC-3 SubstitutionHuman CK2 IC50 (nM)
1a (4-chlorophenyl)aminoCOOH120
1b (3-chlorophenyl)aminoCOOH49
1c (2-chlorophenyl)aminoCOOH250
2a (3-chlorophenyl)aminoH> 10000

Data adapted from a study on substituted pyrrolo[1,2-a]quinoxaline derivatives as CK2 inhibitors.[6]

Sirt6 Activation for Anti-inflammatory and Antiviral Applications

Sirtuin 6 (Sirt6) is an NAD+-dependent deacylase that has emerged as a promising therapeutic target for various diseases, including inflammation and viral infections.[3][4] A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective Sirt6 activators.[3]

  • Hydrophilic Side Chain at the 2-Position of a 3-Pyridyl Moiety: The key to potent Sirt6 activation lies in the introduction of a functional hydrophilic side chain at the 2-position of a 3-pyridyl group attached to the pyrrolo[1,2-a]quinoxaline core.[3] Molecular docking studies suggest that a protonated nitrogen on this side chain can form a stabilizing π-cation interaction with Trp188 in the Sirt6 binding pocket.[3][4]

Table 3: Comparison of Sirt6 Activation by Pyrrolo[1,2-a]quinoxaline Derivatives

Compound IDSide Chain at 2-position of 3-pyridylSirt6 Activation (Fold change at 100 µM)Anti-SARS-CoV-2 EC50 (µM)
21 N-methylpiperazin-1-yl~2-
24 MorpholinylNo activation-
29 4-(pyrrolidin-1-yl)piperidin-1-yl3.44-
38 (2-(dimethylamino)ethyl)(methyl)aminoPotent activator9.3

Data extracted from a study on pyrrolo[1,2-a]quinoxaline-based Sirt6 activators.[3]

Experimental Protocols for SAR Validation

The validation of structure-activity relationships relies on robust and reproducible experimental assays. Below are representative protocols for evaluating the biological activity of pyrrolo[1,2-a]quinoxaline derivatives.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for CK2)

This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human protein kinase CK2

    • Specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (pyrrolo[1,2-a]quinoxaline derivatives) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and peptide substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., K562, MCF7)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing SAR: Key Relationships and Workflows

Visual diagrams can effectively summarize complex SAR information and experimental processes.

SAR_Anticancer cluster_core Pyrrolo[1,2-a]quinoxaline Core cluster_C4 C-4 Position cluster_Pyrrole Pyrrole Ring cluster_C3 C-3 Position cluster_Activity Biological Activity Core Core Scaffold C4_Akt Bulky Heterocyclic Substituent (e.g., Benzylpiperidinyl fluorobenzimidazole) Core->C4_Akt C4_CK2 Substituted Phenylamino Core->C4_CK2 Pyrrole_Func Functionalization (e.g., Halogen) Core->Pyrrole_Func C3_CK2 Carboxylic Acid Core->C3_CK2 Akt_Inhibition Potent Akt Inhibition & Antiproliferative Activity C4_Akt->Akt_Inhibition CK2_Inhibition Potent CK2 Inhibition C4_CK2->CK2_Inhibition Pyrrole_Func->Akt_Inhibition C3_CK2->CK2_Inhibition

Caption: Key SAR for Anticancer Pyrrolo[1,2-a]quinoxalines.

SAR_Validation_Workflow start Design & Synthesis of Pyrrolo[1,2-a]quinoxaline Analogs biochemical_assay Primary Screening: Biochemical Assays (e.g., Kinase Inhibition) start->biochemical_assay cell_based_assay Secondary Screening: Cell-Based Assays (e.g., MTT, Apoptosis) biochemical_assay->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization: Iterative Design & Synthesis sar_analysis->lead_optimization lead_optimization->biochemical_assay Iterate in_vivo_studies In Vivo Efficacy & Toxicity Studies lead_optimization->in_vivo_studies end Candidate Drug in_vivo_studies->end

Caption: Workflow for SAR Validation in Drug Discovery.

Conclusion and Future Directions

The pyrrolo[1,2-a]quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative SAR analysis presented in this guide underscores the importance of strategic structural modifications to achieve desired biological activities. For anticancer applications, substitutions at the C-4 position are paramount, while for Sirt6 activation, the focus shifts to the functionalization of a pyridyl moiety.

Future research in this area should focus on:

  • Expanding the diversity of substituents at key positions to explore new chemical space.

  • Elucidating the precise binding modes of these derivatives with their respective targets through co-crystallization studies.

  • Optimizing the pharmacokinetic properties of potent derivatives to enhance their drug-like characteristics.

By leveraging the insights from SAR studies and employing robust validation protocols, the full therapeutic potential of pyrrolo[1,2-a]quinoxaline derivatives can be realized.

References

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9893910/][3]

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. [URL: https://pubmed.ncbi.nlm.nih.gov/24780000/][6]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. [URL: https://pubmed.ncbi.nlm.nih.gov/20222763/][7]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. [URL: https://pubmed.ncbi.nlm.nih.gov/36704040/][4]

  • Biologically active pyrrolo[1,2-a]quinoxaline derivatives A, B, and C. [URL: https://www.researchgate.net/publication/372769062_Biologically_active_pyrrolo12-aquinoxaline_derivatives_A_B_and_C][1]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. [URL: https://www.tandfonline.com/doi/full/10.3109/14756360903169881][8]

  • Design of new pyrrolo-[1,2-a]quinoxalines. [URL: https://www.researchgate.net/figure/Design-of-new-pyrrolo-1-2-a-quinoxalines_fig1_355787688][10]

  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. [URL: https://www.hindawi.com/journals/jchem/2021/9920975/][11]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II | Request PDF. [URL: https://www.researchgate.net/publication/42385108_Synthesis_and_evaluation_of_the_antiproliferative_activity_of_novel_pyrrolo12-aquinoxaline_derivatives_potential_inhibitors_of_Akt_kinase_Part_II][2]

  • A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities. [URL: https://www.researchgate.net/publication/380436848_A_new_class_of_pyrrolo23-bquinoxalines_synthesis_anticancer_and_antimicrobial_activities][5]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-evaluation-of-the-antiproliferative-Desplat-Moreau/53c07a3c3161a46b306b997577583713063f6834][9]

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A Comparative Guide to the Antitumor Efficacy of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has emerged as a privileged structure, demonstrating significant potential in the development of potent antitumor agents. This guide provides a comprehensive comparison of the antitumor efficacy of various analogs based on this scaffold, supported by experimental data and detailed methodologies. We will delve into their mechanisms of action, focusing on the inhibition of key signaling pathways, and present a critical analysis of their performance in both in vitro and in vivo models.

Introduction: The Promise of the this compound Scaffold

The tricyclic framework of this compound has garnered considerable attention from medicinal chemists due to its versatile biological activities.[1][2][3] This scaffold has been successfully exploited to design inhibitors of critical oncogenic kinases, including Akt and Bruton's tyrosine kinase (BTK), which are pivotal regulators of cell survival, proliferation, and differentiation.[4][5][6][7] The structural rigidity and synthetic tractability of this heterocyclic system allow for systematic modifications, enabling the fine-tuning of inhibitory potency and selectivity against specific cancer targets.

Comparative Analysis of Antitumor Efficacy

The antitumor activity of various this compound analogs has been extensively evaluated against a panel of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 values) and in vivo tumor growth inhibition data for selected analogs, categorized by their primary molecular target.

Analogs Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is a hallmark of many B-cell malignancies.[4][6][8][9] Non-covalent inhibition of BTK represents a promising strategy to overcome resistance to covalent inhibitors.

CompoundTargetCancer Cell LineIn Vitro IC50 (nM)In Vivo ModelTumor Growth Inhibition (TGI)Reference
Analog 2 BTKU937 (Histiocytic Lymphoma)7.41U937 Xenograft65.61%[5][7]
Analog 4 BTKU937 (Histiocytic Lymphoma)11.4--[5][7]

Table 1: Antitumor efficacy of BTK-targeting this compound analogs.

Analogs Targeting Akt Kinase

The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation, and its hyperactivation is a common event in many cancers.[10][11][12][13][14]

CompoundTargetCancer Cell LineIn Vitro IC50 (µM)Reference
Analog 1a AktK562 (Chronic Myelogenous Leukemia)4.5[6]
Analog 1h AktU937 (Histiocytic Lymphoma)5[6]
Analog 1h AktMCF7 (Breast Adenocarcinoma)8[6]

Table 2: Antitumor efficacy of Akt-targeting this compound analogs.

Mechanistic Insights: Targeting Key Oncogenic Pathways

The antitumor effects of these analogs are directly linked to their ability to modulate specific signaling cascades.

Inhibition of the BTK Signaling Pathway

In B-cell malignancies, constitutive activation of the BCR pathway leads to uncontrolled cell proliferation and survival, which is heavily dependent on BTK activity.[4][15] this compound analogs designed as non-covalent BTK inhibitors effectively block this signaling cascade, leading to apoptosis of malignant B-cells.[5][7]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB Activation PKC->NFkB Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Analog This compound Analog (e.g., Analog 2) Analog->BTK Inhibition Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival Analog This compound Analog (e.g., Analog 1h) Analog->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [15]

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis A1 Seed cancer cells in a 96-well plate A2 Incubate for 24 hours to allow cell attachment A1->A2 A3 Treat cells with various concentrations of this compound analogs A2->A3 B1 Incubate for 48-72 hours A3->B1 B2 Add MTT solution to each well B1->B2 B3 Incubate for 4 hours to allow formazan crystal formation B2->B3 C1 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals B3->C1 C2 Measure absorbance at 570 nm using a microplate reader C1->C2 C3 Calculate cell viability and IC50 values C2->C3

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the analogs against their target kinases (e.g., BTK or Akt). Specific assay kits and reagents are commercially available (e.g., ADP-Glo™ Kinase Assay). [5][16][17] Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, recombinant kinase, substrate (e.g., a specific peptide), and ATP solution.

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, the analog at various concentrations, and the substrate in the reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for LanthaScreen™, or radioactivity for radiolabeled ATP). [16][18]7. Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

In Vivo Antitumor Efficacy in a U937 Xenograft Model

This protocol outlines the general procedure for evaluating the in vivo antitumor activity of the analogs using a U937 human lymphoma xenograft model in immunodeficient mice. [7][19][20] Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), typically 6-8 weeks old. [20]2. Cell Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ U937 cells suspended in a suitable medium (e.g., PBS or Matrigel) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = 0.5 x (Length x Width²).

  • Treatment Initiation: When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound analog and the vehicle control to the respective groups via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel antitumor agents. The analogs discussed in this guide demonstrate significant efficacy against various cancer cell lines, primarily through the targeted inhibition of key oncogenic kinases such as BTK and Akt. The provided experimental data and detailed protocols offer a valuable resource for researchers in the field of drug discovery and development.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to enhance their in vivo efficacy and safety profiles. Furthermore, exploring combination therapies with existing chemotherapeutic agents or other targeted therapies could unlock synergistic effects and provide more durable clinical responses. The continued investigation of this versatile scaffold holds great promise for the future of cancer therapy.

References

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The Synergy of Simulation and Experiment: A Guide to Validating Mechanism of Action with Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, establishing a clear and accurate mechanism of action (MoA) is paramount. Among the computational tools at our disposal, molecular docking has emerged as a cornerstone for predicting how a potential drug molecule—a ligand—interacts with its protein target.[1] However, the predictions of a computational model are, at their core, hypotheses. To transition from a promising in silico model to a validated MoA, a rigorous and well-designed experimental validation strategy is not just recommended; it is essential for scientific integrity and the successful progression of a drug candidate.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to leverage molecular docking as a powerful predictive tool and, critically, how to validate these computational hypotheses through robust experimental methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and compare the strengths and limitations of various techniques, ensuring a holistic understanding of this crucial phase in drug development.

The Rationale: Why Computational Predictions Demand Experimental Proof

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score.[3] This process involves two key components: a sampling algorithm that generates various poses of the ligand in the protein's binding site, and a scoring function that ranks these poses based on their predicted binding affinity.[1][4]

However, the "lock-and-key" and "induced fit" models that underpin these simulations are simplifications of complex biological reality.[1][5] Factors such as protein flexibility, the presence of water molecules, and the limitations of scoring functions can lead to discrepancies between predicted and actual binding modes.[6] Therefore, experimental validation is indispensable to confirm that the computational model accurately reflects the physical interactions driving the therapeutic effect.[6]

A Comparative Overview of Molecular Docking Software

The choice of docking software can significantly influence the outcome of a study. A variety of programs are available, each with its own algorithms, scoring functions, and levels of user complexity. The selection should be guided by the specific research question, available computational resources, and the nature of the target protein.

SoftwareAvailabilityKey Features & StrengthsConsiderations
AutoDock & AutoDock Vina Open-SourceWidely used, well-validated, and known for good accuracy and speed. Vina is noted for its improved performance over the original AutoDock.[7][8]Can have a steeper learning curve for beginners.
GOLD CommercialHigh-performance scoring function and known for its successful application in virtual screening.[7]Requires a commercial license.
Glide (Schrödinger) CommercialHigh accuracy and widely used in the pharmaceutical industry.[9]Part of a comprehensive, but expensive, software suite.
ICM-Pro CommercialOffers advanced features for complex docking simulations and flexible receptor docking.[7]Commercial software with associated costs.
DOCK Open-SourceOne of the pioneering docking programs, still widely used and continuously developed.[8]Can be less user-friendly than some newer programs.
SwissDock Web ServerFree and easy-to-use web-based interface, suitable for straightforward docking tasks.[7]Limited customization and may not be suitable for large-scale screening.

The Workflow: From In Silico Prediction to Experimental Validation

A robust workflow for validating a predicted MoA involves a multi-step process that integrates computational and experimental approaches. This iterative process ensures that the final model is both predictive and empirically supported.

G cluster_computational Computational Phase cluster_experimental Experimental Validation Phase A Target & Ligand Preparation B Molecular Docking Simulation A->B C Pose Analysis & Scoring B->C D Biophysical Assays (SPR, ITC) C->D Validate Binding Affinity E Structural Biology (X-ray, NMR) C->E Determine Binding Mode F Biochemical/Cell-based Assays D->F E->F F->C Refine Computational Model

Caption: A workflow diagram illustrating the integration of computational and experimental approaches for MoA validation.

Experimental Protocols for Validating Docking Results

The validation of molecular docking predictions hinges on a carefully selected suite of experimental techniques. These methods can be broadly categorized into biophysical assays, which measure the direct interaction between the ligand and the target protein, and structural biology techniques, which provide high-resolution information about the binding mode.

Biophysical Assays: Quantifying the Interaction

Biophysical assays are crucial for confirming a direct interaction between the ligand and the target protein and for quantifying the binding affinity.[10][] These data provide the first layer of experimental validation for the docking predictions.

1. Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that measures biomolecular interactions in real-time.[12] It is considered a gold standard for studying the kinetics of binding.[12]

  • Principle: One binding partner (typically the protein) is immobilized on a sensor chip. The other partner (the ligand) is flowed over the surface. Changes in the refractive index at the sensor surface, caused by binding, are detected.

  • Key Outputs: Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Protocol:

    • Protein Immobilization: Covalently attach the purified target protein to the sensor chip surface.

    • Ligand Preparation: Prepare a series of dilutions of the ligand in a suitable running buffer.

    • Binding Analysis: Inject the ligand solutions over the sensor surface and monitor the binding response.

    • Data Analysis: Fit the binding data to a suitable kinetic model to determine ka, kd, and KD.

2. Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat change associated with a binding event.[10][13] It is a powerful tool for determining the thermodynamics of an interaction.

  • Principle: A solution of the ligand is titrated into a solution of the protein. The heat released or absorbed during binding is measured.

  • Key Outputs: Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[]

  • Protocol:

    • Sample Preparation: Prepare precise concentrations of the purified protein and ligand in the same buffer.

    • Titration: Place the protein solution in the sample cell and the ligand solution in the injection syringe. Perform a series of small injections of the ligand into the protein solution.

    • Data Acquisition: Measure the heat change after each injection.

    • Data Analysis: Integrate the heat change peaks and fit the data to a binding model to determine the thermodynamic parameters.

Comparison of Biophysical Techniques

TechniqueAdvantagesDisadvantages
SPR Real-time kinetics, high sensitivity, relatively high throughput.[10][12]Requires immobilization of one binding partner, which can sometimes affect its activity. Sensitive to non-specific binding.[14]
ITC Label-free, solution-based, provides a complete thermodynamic profile of the interaction.[10][13]Requires larger amounts of protein and ligand, lower throughput.[12]
Structural Biology: Visualizing the Interaction

While biophysical assays confirm that binding occurs, structural biology techniques provide the ultimate validation by revealing the atomic details of the protein-ligand complex. This allows for a direct comparison with the predicted binding pose from molecular docking.

1. X-ray Crystallography

X-ray crystallography is the most common method for determining high-resolution 3D structures of proteins and protein-ligand complexes.[15]

  • Principle: A high-quality crystal of the protein-ligand complex is grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built.

  • Key Outputs: A high-resolution 3D structure of the protein-ligand complex.

  • Workflow:

    • Protein Expression and Purification: Produce and purify large quantities of the target protein.

    • Crystallization: Screen a wide range of conditions to find those that promote the growth of well-ordered crystals of the protein-ligand complex.

    • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

    • Structure Determination and Refinement: Process the diffraction data, solve the phase problem, build an atomic model into the electron density map, and refine the model.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins and their interactions in solution.[13][16]

  • Principle: The magnetic properties of atomic nuclei are used to determine the structure and dynamics of molecules. For protein-ligand interactions, changes in the NMR spectrum of the protein upon ligand binding can be used to map the binding site and determine the structure of the complex.

  • Key Outputs: Information on protein dynamics, mapping of the ligand binding site, and in some cases, a 3D structure of the complex in solution.

  • Considerations: NMR is generally limited to smaller proteins (typically < 40 kDa) and requires specialized equipment and expertise.

Comparison of Structural Techniques

TechniqueAdvantagesDisadvantages
X-ray Crystallography Provides high-resolution atomic detail of the binding mode. No size limitation for the protein.[15]Requires the growth of high-quality crystals, which can be a major bottleneck. The crystal lattice can sometimes influence the protein conformation.[16]
NMR Spectroscopy Provides information on protein dynamics in solution, which is a more physiologically relevant environment. Can detect weak interactions.[16]Generally limited to smaller proteins. Can be more time-consuming and technically challenging than crystallography.

Case Study: Validation of a Novel Kinase Inhibitor

A hypothetical case study illustrates the synergy of computational and experimental approaches.

  • Computational Prediction: Molecular docking was used to screen a library of compounds against a novel kinase target. A promising hit, Compound X, was predicted to bind in the ATP-binding pocket, forming key hydrogen bonds with the hinge region.

  • Biophysical Validation:

    • SPR: The interaction between the kinase and Compound X was confirmed, with a measured KD of 50 nM.

    • ITC: The binding was shown to be enthalpically driven, with a 1:1 stoichiometry.

  • Structural Validation:

    • X-ray Crystallography: The co-crystal structure of the kinase in complex with Compound X was solved to a resolution of 2.1 Å. The structure confirmed the predicted binding mode, including the crucial hydrogen bonds with the hinge region.

  • Biochemical/Cell-based Validation:

    • An in vitro kinase assay demonstrated that Compound X potently inhibited the enzymatic activity of the target kinase.

    • In cell-based assays, Compound X was shown to inhibit the downstream signaling pathway of the kinase.

This multi-faceted approach, from initial computational prediction to detailed structural and functional validation, provides a high degree of confidence in the MoA of Compound X.

Conclusion: A Self-Validating System for MoA Determination

The validation of a computationally-derived MoA is not a linear process but rather a cyclical and self-validating system. The experimental data should not only confirm or refute the initial docking predictions but also provide insights that can be used to refine the computational model. For example, if the experimental binding mode differs from the predicted pose, this information can be used to adjust the docking parameters or even guide the selection of a more appropriate docking algorithm for that particular target.

By embracing this integrated approach, researchers can move beyond simple correlations and build a robust, evidence-based understanding of a drug's mechanism of action. This synergy between in silico prediction and experimental validation is fundamental to mitigating risks in drug development and ultimately, to the successful translation of promising molecules into effective therapies.

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A Head-to-Head Comparison: The Non-Covalent Pyrrolo[1,2-a]quinoxalin-4(5H)-one Scaffold vs. Covalent Inhibitors for Kinase Targeting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Divide in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain high-value targets. The strategic imperative, however, is not simply to inhibit a target, but to do so with precision, potency, and a predictable duration of action. Two dominant strategies have emerged: non-covalent, reversible inhibition and targeted covalent inhibition. Covalent inhibitors, which form a permanent bond with their target protein, have seen a renaissance, leading to highly successful drugs like ibrutinib and osimertinib.[1][2][3] Their defining feature is a reactive "warhead" that forms a covalent bond, typically with a nucleophilic amino acid residue like cysteine within the target's active site.[4][5] This mechanism can lead to high potency and a prolonged pharmacodynamic effect that is decoupled from the inhibitor's pharmacokinetic profile.[4][6]

However, the very permanence of covalent inhibition raises concerns about off-target reactivity and potential immunogenicity, which has fueled the development of highly selective, non-covalent alternatives.[4][7][8] Among these, the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has recently emerged as a promising core for developing potent and selective non-covalent inhibitors, particularly for Bruton's tyrosine kinase (BTK), a critical mediator in B-cell signaling pathways.[9]

This guide provides a head-to-head comparison of a representative non-covalent inhibitor based on the this compound scaffold against first- and second-generation covalent inhibitors targeting the same kinase. We will dissect their mechanisms, outline the critical experiments required for a rigorous comparison, and present the data in a clear, actionable format for researchers and drug development professionals.

Part 1: Dissecting the Mechanisms of Action

The fundamental difference between these two classes of inhibitors lies in how they interact with the target protein at the molecular level. This difference dictates not only their biological activity but also the experimental methods required for their characterization.

  • Non-Covalent Reversible Inhibition: The this compound scaffold operates through non-covalent forces—hydrogen bonds, hydrophobic interactions, and van der Waals forces—to bind within the kinase's ATP pocket.[9] This interaction is an equilibrium process; the inhibitor associates and dissociates from the target. Its efficacy is therefore dependent on maintaining a sufficient concentration in the vicinity of the target.

  • Targeted Covalent Inhibition: Covalent inhibitors employ a two-step mechanism.[4][10] First, the inhibitor reversibly binds to the active site, a step governed by its initial binding affinity (K_i). Following this, an electrophilic "warhead" on the inhibitor is positioned to react with a nearby nucleophilic residue (e.g., Cysteine-481 in BTK), forming a stable, covalent bond.[3][11] This second step is the inactivation event (k_inact), and for irreversible inhibitors, the target enzyme is permanently disabled until a new protein is synthesized.

G cluster_0 Non-Covalent Inhibition (this compound) cluster_1 Covalent Inhibition (e.g., Ibrutinib) E1 Enzyme (E) EI1 Enzyme-Inhibitor Complex (E-I) E1->EI1 kon I1 Inhibitor (I) EI1->E1 koff E2 Enzyme (E) EI2 Reversible Complex (E-I) E2->EI2 K_i I2 Inhibitor (I) EI2->E2 EI_cov Covalent Adduct (E-I)cov EI2->EI_cov k_inact

Caption: Mechanisms of non-covalent vs. covalent inhibition.

Part 2: The Experimental Gauntlet: A Protocol for Objective Comparison

To move beyond theoretical differences, a series of well-designed experiments is essential. Each protocol is designed to probe a specific attribute of the inhibitors, providing a holistic performance profile.

Experiment 1: Biochemical Potency (IC50 and k_inact/K_I)

Causality: The first step is to determine the inhibitor's potency at the biochemical level. For a non-covalent inhibitor, the half-maximal inhibitory concentration (IC50) is a standard measure of potency. However, for a covalent inhibitor, the IC50 value is highly dependent on incubation time, making it a poor metric for comparison.[12] The true measure of a covalent inhibitor's efficiency is the inactivation rate constant (k_inact) over its initial binding affinity (K_I), expressed as k_inact/K_I.[12][13]

Protocol: Determining k_inact/K_I for Covalent Inhibitors

  • Reagents: Purified target kinase, appropriate peptide substrate, ATP, covalent inhibitor stock solutions, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a series of inhibitor dilutions at a constant concentration of the target enzyme. Ensure the inhibitor concentration is much greater than the enzyme concentration. b. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the enzyme-inhibitor mixture and add it to a reaction mix containing a high concentration of ATP and substrate. The high ATP concentration effectively stops further covalent modification by outcompeting the inhibitor for the binding site. c. Allow the kinase reaction to proceed for a short, fixed period. d. Terminate the reaction and quantify the remaining enzyme activity using the detection reagent.

  • Data Analysis: a. For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. b. The slope of each line represents the observed rate of inactivation (k_obs). c. Plot the k_obs values against the corresponding inhibitor concentrations. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine k_inact (the Vmax of the plot) and K_I (the Km). The ratio k_inact/K_I represents the second-order rate constant of inactivation.[13][14]

Experiment 2: Duration of Action (Wash-out Assay)

Causality: This experiment directly assesses the reversibility of inhibition and provides insight into the inhibitor's duration of action at the cellular level. A non-covalent inhibitor, upon removal from the extracellular medium, will dissociate from its target, leading to a recovery of signaling. An irreversible covalent inhibitor will remain bound, and signaling will only recover as new protein is synthesized.[15][16][17]

G cluster_0 Time-Course Post-Wash start Plate cells expressing target kinase incubate Incubate with inhibitor (e.g., 2 hours @ 10x IC50) start->incubate wash Wash-out Step: Remove inhibitor-containing media, wash cells 3x with fresh media incubate->wash t0 Time = 0 hr wash->t0 t2 Time = 2 hr t6 Time = 6 hr t24 Time = 24 hr lyse Lyse cells at each time point t24->lyse analyze Analyze target phosphorylation (e.g., Western Blot, ELISA) lyse->analyze

Caption: Experimental workflow for a cellular wash-out assay.

Protocol: Cellular Wash-out Assay

  • Cell Culture: Culture a cell line that expresses the target kinase and exhibits downstream signaling upon activation (e.g., phosphorylation of a substrate).

  • Inhibitor Treatment: Treat cells with each inhibitor (non-covalent and covalent) at a concentration that achieves near-complete target inhibition (e.g., 10x IC50) for a set period (e.g., 2 hours).

  • Wash-out: Aspirate the inhibitor-containing media. Wash the cells three times with warm, serum-free media to remove all unbound inhibitor. After the final wash, add fresh, complete media.

  • Time Course: At various time points post-wash (e.g., 0, 1, 4, 8, 24 hours), lyse the cells.

  • Analysis: Analyze the phosphorylation status of a direct downstream substrate of the target kinase via Western Blot or ELISA. A recovery of phosphorylation indicates inhibitor dissociation.

Experiment 3: Confirmation of Covalent Binding (Mass Spectrometry)

Causality: This is the definitive experiment to prove a covalent mechanism of action. By measuring the precise mass of the target protein after incubation with an inhibitor, we can detect the mass shift corresponding to the addition of the inhibitor molecule, confirming the formation of a covalent adduct.[18][19] This method is unambiguous.

Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the purified target kinase with a 5- to 10-fold molar excess of the covalent inhibitor for a sufficient time to ensure complete reaction (e.g., 2-4 hours) at room temperature. A control sample with the non-covalent inhibitor and a vehicle-only control are run in parallel.

  • Sample Cleanup: Desalt the protein-inhibitor mixture using a C4 ZipTip or similar reverse-phase chromatography method to remove unbound inhibitor and non-volatile salts.

  • LC/MS Analysis: Analyze the sample using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).[20]

  • Data Deconvolution: The resulting mass spectrum for the intact protein is deconvoluted to determine its precise molecular weight. A mass increase in the covalent inhibitor-treated sample that exactly matches the molecular weight of the inhibitor confirms covalent adduct formation. The non-covalent inhibitor should show no such mass shift after the desalting step.

Part 3: Data Synthesis and Objective Comparison

The results from these experiments allow for a direct, evidence-based comparison. The following tables present hypothetical, yet realistic, data for our non-covalent this compound derivative ("PQR-Comp") versus a first-generation (Inhibitor A, e.g., Ibrutinib) and a more selective second-generation (Inhibitor B, e.g., Acalabrutinib) covalent BTK inhibitor.

Table 1: Biochemical Potency and Mechanism

ParameterPQR-Comp (Non-Covalent)Inhibitor A (Covalent)Inhibitor B (Covalent)Rationale
Target Kinase IC50 (nM) 7.40.52.5Measures apparent potency.
k_inact/K_I (M⁻¹s⁻¹) N/A35,00070,000The definitive measure of covalent efficiency.[13]
Wash-out (Signal Recovery at 4h) >90%<5%<5%Demonstrates reversible vs. irreversible binding.[17]
Mass Spec (Mass Shift) No Shift+440.5 Da+465.5 DaConfirms covalent adduct formation.[18]

Table 2: Kinase Selectivity Profile

Kinase TargetPQR-CompInhibitor AInhibitor BSignificance
Target Kinase (BTK) +++++++++++++++On-target potency
EGFR -++++Off-target linked to side effects.[11]
ITK -++++++Off-target linked to immune effects.[11]
TEC ++++++Off-target in the same kinase family.
BLK -++++Off-target in the same kinase family.
Scoring: +++++ (High Potency/Inhibition) to - (No Significant Inhibition)

Senior Application Scientist's Conclusion

This head-to-head comparison, grounded in rigorous experimental protocols, provides a clear framework for evaluating different inhibitor modalities.

The This compound derivative (PQR-Comp) demonstrates excellent potency as a non-covalent inhibitor and, crucially, an exceptionally clean selectivity profile.[9] Its reversible nature, confirmed by the rapid recovery of cellular signaling in the wash-out assay, means its pharmacodynamic effect is tightly coupled to its concentration. This can be advantageous for indications requiring tunable activity and may lead to a better safety profile by minimizing permanent off-target modification.

Covalent Inhibitor A (representing a first-generation drug like ibrutinib) shows supreme potency, driven by its irreversible mechanism.[3] However, this comes at the cost of significant off-target activity against other kinases like EGFR and ITK, which is a known liability.[11][21] The wash-out and mass spectrometry data unequivocally confirm its permanent, covalent mode of action.

Covalent Inhibitor B (representing a second-generation drug) illustrates the evolution of covalent drug design. It maintains the potent, irreversible mechanism but achieves much-improved selectivity over Inhibitor A.[11][22] This demonstrates that rational design can mitigate some of the risks associated with covalent warheads.

Final Recommendation: The choice between these scaffolds is not a matter of "better" or "worse," but of strategic alignment with the therapeutic goal. The this compound scaffold is an outstanding candidate for indications where high selectivity and a predictable, reversible pharmacodynamic profile are paramount to ensure safety. Covalent inhibitors are powerful tools for achieving sustained target inhibition, with second-generation designs offering a much-improved balance of potency and selectivity. The experimental framework detailed herein provides the necessary tools for any drug discovery team to make an informed, data-driven decision.

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In Vivo Validation of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of novel oncology therapeutics, the validation of in vivo efficacy is a critical milestone. This guide provides an in-depth technical comparison of the antitumor activity of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, a promising class of non-covalent Bruton's tyrosine kinase (BTK) inhibitors. By examining the experimental data and methodologies, this document aims to offer a clear perspective on their performance against established and next-generation alternatives.

The Rationale for Targeting BTK with Non-Covalent Inhibitors

Bruton's tyrosine kinase is a crucial downstream kinase in the B-cell receptor (BCR) signaling pathway, which is aberrantly activated in many B-cell malignancies.[1][2] The first generation of BTK inhibitors, such as ibrutinib, are covalent inhibitors that have revolutionized the treatment of these cancers. However, their efficacy can be limited by off-target effects and the emergence of resistance, often through mutations at the C481 binding site.[3] This has driven the development of non-covalent BTK inhibitors, which bind reversibly and are effective against both wild-type and C481-mutant BTK.[4][5] The this compound scaffold has emerged as a promising foundation for the design of such potent and selective non-covalent BTK inhibitors.[4]

Comparative In Vivo Efficacy in a U-937 Xenograft Model

The U-937 human histiocytic lymphoma xenograft model is a well-established platform for the preclinical evaluation of antitumor agents targeting B-cell malignancies.[6] In this model, a representative this compound derivative, herein referred to as Compound 9 , demonstrated significant tumor growth inhibition (TGI).

A head-to-head comparison with the first-generation covalent BTK inhibitor, Ibrutinib , highlights the potential of this novel chemical series. Furthermore, we will compare these findings with reported preclinical data for Pirtobrutinib , a recently approved, highly selective, non-covalent BTK inhibitor that represents the next generation of this therapeutic class.[4]

CompoundClassDosingTumor Growth Inhibition (TGI)Source
Compound 9 This compound (Non-covalent BTK inhibitor)Not specified64.4% [4]
Ibrutinib Covalent BTK inhibitorNot specified41.1% [4]
Pirtobrutinib Non-covalent BTK inhibitorNot specifiedSignificant tumor growth inhibition[4]

Table 1: Comparative in vivo efficacy of BTK inhibitors in U-937 xenograft models.

The data clearly indicates the superior in vivo antitumor activity of the this compound derivative, Compound 9, when compared directly to Ibrutinib in the same study. While a direct percentage for Pirtobrutinib's TGI in a U-937 model was not available in the reviewed literature, its significant in vivo efficacy in other B-cell lymphoma xenografts is well-documented, positioning it as a key benchmark for novel non-covalent inhibitors.[4]

Experimental Workflow for In Vivo Validation

The successful in vivo validation of an antitumor compound relies on a meticulously planned and executed experimental workflow. The following diagram and protocol outline the key steps for a U-937 xenograft study.

G cluster_pre Pre-Implantation cluster_implant Implantation cluster_study Study Execution cluster_post Post-Study Analysis U937 U-937 Cell Culture Harvest Cell Harvest & Viability Check U937->Harvest Prep Prepare Cell Suspension (5x10^7 cells/mL) Harvest->Prep Inject Subcutaneous Injection (100 µL) Prep->Inject Mice 6-8 week old female athymic nude mice Mice->Inject Tumor Tumor Growth Monitoring (palpation) Inject->Tumor Random Randomization (Tumor Volume ~100 mm³) Tumor->Random Dosing Treatment Administration Random->Dosing Measure Tumor & Body Weight Measurement (2x/week) Dosing->Measure Endpoint Endpoint Criteria Met (e.g., tumor >2000 mm³) Measure->Endpoint Euth Euthanasia & Tumor Excision Endpoint->Euth Analysis Data Analysis (TGI, Toxicity) Euth->Analysis BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB MAPK MAPK Ca_PKC->MAPK NFAT NFAT Ca_PKC->NFAT Proliferation Cell Proliferation, Survival, Differentiation NFkB->Proliferation MAPK->Proliferation NFAT->Proliferation Inhibitor This compound (Non-covalent Inhibitor) Inhibitor->BTK

Simplified BTK signaling pathway and the point of inhibition.

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of Lyn and Syk kinases. [7]These, in turn, phosphorylate and activate BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which leads to the activation of downstream pathways including NF-κB, MAPK, and NFAT. [1][7]These pathways are critical for B-cell proliferation, survival, and differentiation. This compound derivatives, by non-covalently binding to BTK, block this entire downstream signaling cascade, thereby exerting their antitumor effect. [4]

Toxicity and Safety Profile

A crucial aspect of in vivo validation is the assessment of the compound's toxicity. For novel quinoxaline derivatives, acute toxicity studies in rodents have been conducted to determine the LD50 (lethal dose, 50%). [6]For non-covalent BTK inhibitors like pirtobrutinib, clinical data has shown a favorable safety profile with lower rates of off-target toxicities, such as cardiotoxicity, compared to covalent inhibitors. [3][8]This suggests that the high selectivity of these compounds may translate to a better therapeutic window. During in vivo efficacy studies, toxicity is primarily monitored through:

  • Body weight changes: A significant and sustained decrease in body weight is a key indicator of toxicity.

  • Clinical observations: Monitoring for changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and other signs of distress.

  • Mortality: Recording any drug-related deaths.

For a more comprehensive toxicity assessment, dedicated toxicology studies are required, which would include histopathological analysis of major organs and complete blood counts.

Conclusion and Future Directions

The in vivo data presented provides compelling evidence for the potent antitumor activity of this compound derivatives as non-covalent BTK inhibitors. Their superior performance against a first-generation covalent inhibitor in a head-to-head preclinical study underscores their potential. The provided experimental framework offers a robust methodology for the continued in vivo evaluation of this and other novel anticancer compounds.

Future studies should focus on a direct in vivo comparison with next-generation non-covalent BTK inhibitors like pirtobrutinib, using optimized dosing schedules derived from thorough pharmacokinetic and pharmacodynamic studies. Furthermore, evaluating these compounds in patient-derived xenograft (PDX) models would provide a more clinically relevant assessment of their efficacy. [9][10]The favorable safety profile suggested by the class of non-covalent BTK inhibitors is a significant advantage that warrants further detailed investigation.

References

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A Researcher's Guide to Assessing the Selectivity of Pyrrolo[1,2-a]quinoxalines for Human Protein Kinase CK2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of human protein kinase CK2. We move beyond simple potency measurements to establish a multi-tiered, self-validating workflow that integrates biochemical potency, broad-panel kinome screening, and cell-based target engagement. Our objective is to provide the causal logic behind experimental choices, enabling robust and reproducible evaluation of this promising inhibitor class.

Introduction: The Challenge of Selectively Targeting CK2

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that is fundamental to a vast array of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1][2] The CK2 holoenzyme is a tetramer, typically composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1][3] Its ubiquitous nature and pleiotropic functions underscore its importance in cellular homeostasis.

However, CK2 is frequently upregulated in a multitude of human cancers, where it plays a critical role in promoting cell proliferation and suppressing apoptosis.[1][4] This "addiction" of cancer cells to elevated CK2 levels makes it a compelling therapeutic target.[4] The primary challenge in developing CK2 inhibitors, as with many kinase inhibitors, lies in achieving selectivity. The human kinome contains over 500 members, many of which share a highly conserved ATP-binding pocket, making off-target activity a significant hurdle.[5][6]

The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a promising starting point for potent CK2 inhibitors.[7][8] For instance, the derivative 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid has demonstrated potent inhibition of human CK2 with an IC50 value of 49 nM.[7] This guide outlines the essential experimental strategy required to validate such initial findings and build a comprehensive selectivity profile.

The Selectivity Assessment Workflow: A Multi-Tiered Strategy

A robust assessment of inhibitor selectivity cannot rely on a single experiment. We advocate for a tiered approach that progressively builds confidence in the inhibitor's profile, from initial potency against the primary target to its broader activity across the kinome and its functional consequences in a cellular context.[9] This strategy is designed to be self-validating, with each tier providing critical context for the others.

G cluster_0 Inhibitor Selectivity Workflow a Tier 1: In Vitro Potency (IC50 vs. CK2) b Tier 2: Kinome-Wide Profiling (% Inhibition vs. Panel) a->b Confirm Potency c Tier 3: Cellular Validation (Target Engagement & Phenotype) b->c Assess Off-Targets d Lead Candidate Profile (Potent, Selective, Cell-Active) c->d Validate in Cellular Context

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: Determining On-Target Potency via In Vitro Kinase Assays

The foundational step is to quantify the inhibitor's potency against purified CK2 enzyme. The half-maximal inhibitory concentration (IC50) is the standard metric. We describe a luminescence-based assay, which is highly sensitive, non-radioactive, and amenable to high-throughput formats.

Causality Behind Experimental Design:

  • Enzyme: We use the recombinant human CK2 holoenzyme (α2β2) as it represents the most common physiological form.[1]

  • Substrate: A highly specific peptide substrate (e.g., RRRADDSDDDDD) is crucial to ensure that the measured activity is directly attributable to CK2.[10]

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the concentration of ATP used in the assay.[11] It is best practice to perform the assay at an ATP concentration that is at or near the Michaelis-Menten constant (Km) for CK2 to allow for meaningful comparison across different studies.

Detailed Protocol: In Vitro CK2 Inhibition Assay (ADP-Glo™ Format)

This protocol quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the amount of remaining ATP. Luminescence is a direct measure of ATP levels; therefore, a lower signal indicates higher kinase activity.

G cluster_0 ADP-Glo™ Kinase Assay Workflow A 1. Dispense Inhibitor (Serial Dilutions) B 2. Add CK2 Enzyme & Peptide Substrate A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E 5. Convert ADP to ATP (Kinase Detection Reagent) D->E F 6. Measure Luminescence (Luciferase Reaction) E->F

Caption: Workflow for a luminescence-based in vitro kinase assay.

Materials:

  • Recombinant human CK2 holoenzyme

  • CK2 peptide substrate (e.g., RRRADDSDDDDD)

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)[10]

  • Test pyrrolo[1,2-a]quinoxaline compounds and control inhibitors (e.g., CX-4945) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Opaque 384-well microplates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Reaction Setup: In the wells of a microplate, add 2.5 µL of the kinase/substrate mixture (containing kinase assay buffer, CK2 enzyme, and peptide substrate).

  • Inhibitor Addition: Add 2.5 µL of the diluted test inhibitor or DMSO (as a vehicle control) to the appropriate wells. Allow a brief pre-incubation (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 1 hour at room temperature.[12]

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which fuels a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Tier 2: Unveiling the Selectivity Profile Across the Kinome

A potent IC50 against CK2 is only the first step. To understand selectivity, the inhibitor must be screened against a broad panel of other kinases. This is critical for anticipating potential off-target effects and provides a more accurate picture of the compound's mechanism of action.[9][11]

Methodology: Commercial services (e.g., Reaction Biology, Eurofins) offer screening panels that test compounds against hundreds of purified kinases.[13] The most cost-effective initial approach is to screen the compound at a single, fixed concentration (typically 1 µM or 10 µM) against the panel.[9] Any kinase showing significant inhibition (e.g., >70%) should be flagged for a full IC50 determination as described in Tier 1.

Data Interpretation and Presentation: The results from a broad kinase panel screen are best summarized in a table. This allows for direct comparison of the on-target potency versus off-target activities. For context, it is invaluable to compare the test compound against a known clinical candidate like CX-4945 (Silmitasertib).

Table 1: Comparative Kinase Selectivity Profile

Kinase TargetPyrrolo[1,2-a]quinoxaline 1c (IC50, nM)CX-4945 (Silmitasertib) (IC50, nM)Notes
CK2α 49 1 Primary Target
PIM1>10,000240Common off-target for CK2 inhibitors[10]
DYRK1A8,50038Known CX-4945 off-target[10]
CLK2>10,00013Known CX-4945 off-target[10]
Akt1>10,000>10,000Pyrroloquinoxaline scaffold tested vs. Akt[14]
PTP1B>10,000N/APyrroloquinoxaline scaffold tested vs. PTP1B[15]

Note: Data for Pyrrolo[1,2-a]quinoxaline 1c is based on its reported CK2α IC50[7]; other values are hypothetical for illustrative purposes. Data for CX-4945 is representative of published values.[10]

This comparative table immediately highlights the potential selectivity advantages or disadvantages of the novel compound relative to a benchmark inhibitor.

Tier 3: Confirmation in a Cellular Environment

Biochemical assays are essential but occur in an artificial environment. Cell-based assays are required to confirm that the inhibitor can cross the cell membrane, engage its intended target (CK2), and elicit a predictable biological response.

Protocol 1: Target Engagement via Western Blot

Objective: To demonstrate that the inhibitor reduces the phosphorylation of a known CK2 substrate within the cell.

Materials:

  • Cancer cell line with high CK2 activity (e.g., K562, U937)[14]

  • Complete cell culture medium

  • Test inhibitor and vehicle control (DMSO)

  • Lysis buffer, protease, and phosphatase inhibitors

  • Antibodies: Primary antibodies against total and phosphorylated forms of a known CK2 substrate, and a secondary antibody.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the inhibitor (e.g., 0.1x, 1x, 10x the biochemical IC50) for a defined period (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescence detection system. A decrease in the phosphorylated substrate signal with increasing inhibitor concentration confirms target engagement.

Protocol 2: Phenotypic Response via Cell Viability Assay

Objective: To measure the functional consequence of CK2 inhibition, such as reduced cell proliferation or viability, and determine the cellular potency (EC50).

Materials:

  • Cancer cell line (e.g., K562, U937, MCF7)[16]

  • 96-well clear-bottom plates

  • Test inhibitor and vehicle control (DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells at a consistent density in a 96-well plate and allow them to grow for 24 hours.

  • Inhibitor Treatment: Add serial dilutions of the inhibitor to the wells. Include a vehicle control.[17]

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Viability Measurement:

    • For MTT: Add MTT solution and incubate for 2-4 hours. Add solubilization buffer to dissolve the formazan crystals.[17] Read absorbance at 570 nm.

    • For CellTiter-Glo®: Add the reagent directly to the wells, mix, and read the luminescence.

  • Analysis: Plot cell viability against the logarithm of inhibitor concentration to calculate the EC50 value.

Conclusion: Synthesizing a Complete Selectivity Profile

The pyrrolo[1,2-a]quinoxaline scaffold represents a valuable chemical starting point for the development of novel human protein kinase CK2 inhibitors.[7] However, initial potency is not a sufficient predictor of therapeutic utility. The multi-tiered experimental framework detailed in this guide—spanning in vitro potency, kinome-wide selectivity, and cell-based validation—is essential for building a comprehensive and trustworthy profile of any new inhibitor.

By rigorously comparing on-target potency (IC50) with off-target activities and cellular efficacy (EC50), researchers can make informed decisions about which compounds possess the most promising selectivity profile for advancement into further preclinical development. This systematic approach ensures that only the most selective and functionally active molecules are prioritized, maximizing the potential for successful drug discovery.

References

  • Nieddu, E., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. Available at: [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central (PMC). Available at: [Link]

  • Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. Available at: [Link]

  • Brehmer, D., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. Available at: [Link]

  • van der Wouden, P. E., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central (PMC). Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Nieddu, E., et al. (2013). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. ResearchGate. Available at: [Link]

  • Martens, S. (2021). Kinase activity assays Src and CK2. Protocols.io. Available at: [Link]

  • Prudent, R., et al. (2010). In vitro and in vivo assays of protein kinase CK2 activity. PubMed. Available at: [Link]

  • Brehmer, D., et al. (2016). Toward selective CK2alpha and CK2alpha' inhibitors: Development of a novel whole-cell kinase assay by Autodisplay of catalytic CK2alpha'. PubMed. Available at: [Link]

  • El-Gohary, N. S. M., & Abouzid, K. A. M. (2024). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega. Available at: [Link]

  • O'Day, D., et al. (2019). Cell-based screen identifies a new potent and highly selective CK2 inhibitor for modulation of circadian rhythms and cancer cell growth. PubMed. Available at: [Link]

  • Sarno, S., et al. (2015). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. PubMed Central (PMC). Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2023). CK2 Inhibitors. ADDF. Available at: [Link]

  • Iqbal, A. J., et al. (2024). Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library. PubMed Central (PMC). Available at: [Link]

  • GloboZymes. (n.d.). CK2 Assay Kit 1. GloboZymes. Available at: [Link]

  • Le, D. D., et al. (2021). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. PubMed Central (PMC). Available at: [Link]

  • ResearchGate. (n.d.). In vitro kinase assay. CK2 (A) or CK2 (B), a CK2 substrate peptide,... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Assessment of CK2 kinase activity. CK2 inhibitors efficiently inhibit... ResearchGate. Available at: [Link]

  • Guillon, J., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. PubMed. Available at: [Link]

  • Desplat, V., et al. (2010). Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. PubMed. Available at: [Link]

  • Liu, Y.-C., et al. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. PubMed. Available at: [Link]

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A Comparative Analysis of Synthetic Routes to Pyrrolo[1,2-a]quinoxalines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and antiviral properties, and have also found applications as kinase inhibitors and 5-HT3 receptor agonists.[1][3][4][5] This broad utility has spurred the development of numerous synthetic strategies for the construction of this tricyclic system. This guide provides a comparative analysis of the most prominent synthetic routes to pyrrolo[1,2-a]quinoxalines, offering insights into their mechanisms, scope, and practical application for researchers in drug discovery and organic synthesis.

The Enduring Classic: Pictet-Spengler Type Reactions

The Pictet-Spengler reaction and its variations stand as one of the most widely employed methods for the synthesis of pyrrolo[1,2-a]quinoxalines.[2][6] This acid-catalyzed condensation between a 1-(2-aminophenyl)pyrrole and an aldehyde or ketone proceeds through the formation of an iminium ion intermediate, followed by an intramolecular electrophilic substitution and subsequent aromatization.

Mechanism of the Pictet-Spengler Reaction

The generally accepted mechanism involves the initial formation of a Schiff base from the condensation of the amine and the carbonyl compound. Protonation of the Schiff base generates a reactive iminium ion, which then undergoes an intramolecular cyclization onto the electron-rich pyrrole ring. The resulting tetrahydro-pyrrolo[1,2-a]quinoxaline intermediate is then oxidized to the aromatic product.

Pictet_Spengler 1-(2-Aminophenyl)pyrrole 1-(2-Aminophenyl)pyrrole Schiff_Base Schiff Base 1-(2-Aminophenyl)pyrrole->Schiff_Base Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion H+ Cyclized_Intermediate Tetrahydro-pyrrolo[1,2-a]quinoxaline Iminium_Ion->Cyclized_Intermediate Intramolecular Cyclization Pyrrolo[1,2-a]quinoxaline Pyrrolo[1,2-a]quinoxaline Cyclized_Intermediate->Pyrrolo[1,2-a]quinoxaline Oxidation

Caption: Generalized mechanism of the Pictet-Spengler reaction for pyrrolo[1,2-a]quinoxaline synthesis.

Variants and Catalysts

A variety of catalysts and reaction conditions have been developed to improve the efficiency and scope of the Pictet-Spengler reaction for this scaffold:

  • Brønsted Acids: Catalysts such as p-dodecylbenzenesulfonic acid (p-DBSA) have been shown to be effective, often in environmentally benign solvents like ethanol, and can proceed at room temperature with short reaction times.[7]

  • Lewis Acids: Lewis acids can also promote the reaction, although they may require harsher conditions.

  • Iodine-Mediated Oxidative Cyclization: Molecular iodine, often in combination with an oxidant like DMSO, can facilitate the cyclization and subsequent aromatization in a one-pot process.[8] This method is attractive due to the metal-free conditions.

  • Metal-Free Oxidative Conditions: Air can serve as the terminal oxidant in some protocols, representing a green and cost-effective approach.[6]

Experimental Protocol: p-DBSA Catalyzed Synthesis[7]
  • To a stirred solution of p-dodecylbenzenesulfonic acid (0.0291 mmol) in 96% ethanol (2 mL), add the 1-(2-aminophenyl)pyrrole derivative (0.291 mmol) and the corresponding aldehyde (0.349 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Evaporate the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO3, followed by brine.

  • Dry the organic layer over Na2SO4 and concentrate in vacuo.

  • Purify the crude product by flash chromatography to afford the desired pyrrolo[1,2-a]quinoxaline.

Transition Metal-Catalyzed Approaches

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, and pyrrolo[1,2-a]quinoxalines are no exception. Palladium, iron, and copper catalysts have all been successfully employed.

Palladium-Catalyzed Syntheses

Palladium catalysis offers several routes to the pyrrolo[1,2-a]quinoxaline core, including transfer hydrogenation and sequential coupling reactions.[9][10] A notable example is the palladium-catalyzed transfer hydrogenation using nitriles as carbon synthons, which provides a green and efficient protocol.[11]

Iron-Catalyzed Syntheses

Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for sustainable chemistry. Iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols provides a direct route to 4-substituted pyrrolo[1,2-a]quinoxalines.[3][12][13][14] This reaction proceeds via the in-situ generation of the corresponding aldehyde and aniline, which then undergo a Pictet-Spengler type cyclization.

The iron complex catalyzes both the oxidation of the alcohol to an aldehyde and the reduction of the nitro group to an amine. These in-situ generated intermediates then react via the Pictet-Spengler pathway.

Iron_Catalyzed 1-(2-Nitrophenyl)pyrrole 1-(2-Nitrophenyl)pyrrole 1-(2-Aminophenyl)pyrrole 1-(2-Aminophenyl)pyrrole 1-(2-Nitrophenyl)pyrrole->1-(2-Aminophenyl)pyrrole Reduction Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Oxidation Fe_Catalyst Iron Catalyst Fe_Catalyst->1-(2-Aminophenyl)pyrrole Fe_Catalyst->Aldehyde Pictet_Spengler Pictet-Spengler Reaction 1-(2-Aminophenyl)pyrrole->Pictet_Spengler Aldehyde->Pictet_Spengler Pyrrolo[1,2-a]quinoxaline Pyrrolo[1,2-a]quinoxaline Pictet_Spengler->Pyrrolo[1,2-a]quinoxaline

Caption: Key transformations in the iron-catalyzed transfer hydrogenation synthesis of pyrrolo[1,2-a]quinoxalines.

Copper-Catalyzed Syntheses

Copper catalysts have been utilized for the aerobic oxidative carboamination of C(sp3)-H bonds with 2-(1H-pyrrol-1-yl)anilines.[15] This method allows for the formation of the quinoxaline ring system from simple and readily available starting materials using molecular oxygen as a green oxidant. Another copper-catalyzed approach involves the reaction of 2-(1H-pyrrol-1-yl)anilines with alkylboronic acids.[16]

Modern and Emerging Synthetic Strategies

Beyond the well-established methods, several innovative approaches for the synthesis of pyrrolo[1,2-a]quinoxalines have been reported, offering unique advantages.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the synthesis of quinoxaline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating.[17][18][19] This technique can be applied to various reaction types, including the Pictet-Spengler reaction, and is particularly beneficial for high-throughput synthesis and library generation.

Gold-Catalyzed Cascade Reactions

Gold catalysts can mediate a tandem hydroamination and hydroarylation of pyrrole-substituted anilines with alkynes to afford substituted pyrrolo[1,2-a]quinoxalines in moderate to excellent yields.[20][21] This method offers a direct route to functionalized products from readily accessible starting materials.

Electrochemical Synthesis

Electrochemical methods provide a powerful and environmentally friendly alternative to traditional chemical oxidants. An iodine-mediated electrochemical C(sp3)-H cyclization has been developed for the synthesis of functionalized quinoxalines, demonstrating the potential of electro-organic synthesis in this area.[22][23]

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a particular pyrrolo[1,2-a]quinoxaline will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a general comparison of the key features of the major synthetic routes.

Synthetic RouteCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Pictet-Spengler Brønsted/Lewis acids, I2Room temp. to moderate heatingVersatile, well-established, often mild conditionsMay require an external oxidant, substrate scope can be limited
Palladium-Catalyzed Pd complexesModerate to high heatingHigh efficiency, good functional group toleranceCatalyst cost and toxicity, may require inert atmosphere
Iron-Catalyzed Fe complexesHigh heatingInexpensive and non-toxic catalyst, greenHigh temperatures often required, catalyst loading can be high
Copper-Catalyzed Cu saltsModerate to high heatingInexpensive catalyst, can use air as oxidantReaction times can be long, yields can be variable
Microwave-Assisted VariousMicrowave irradiationRapid reaction times, often higher yieldsRequires specialized equipment, scalability can be a concern
Gold-Catalyzed Au complexesModerate heatingMild conditions, unique reactivityHigh cost of the catalyst
Electrochemical ElectrolysisRoom temperatureAvoids chemical oxidants, greenRequires specialized equipment, substrate scope may be limited

Conclusion

The synthesis of pyrrolo[1,2-a]quinoxalines has been a fertile ground for methodological development in organic chemistry. While the classic Pictet-Spengler reaction remains a robust and versatile tool, modern transition metal-catalyzed and other innovative methods have significantly expanded the synthetic toolbox. The choice of the optimal synthetic route will be guided by the specific target molecule and the desired process parameters. For researchers in drug development, the availability of diverse synthetic routes is crucial for accessing a wide range of analogs for structure-activity relationship studies. As the demand for novel bioactive compounds continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of pyrrolo[1,2-a]quinoxalines will undoubtedly remain an active area of research.

References

  • Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic Chemistry Frontiers. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

  • Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. ResearchGate. Available at: [Link]

  • Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. PubMed. Available at: [Link]

  • A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. ResearchGate. Available at: [Link]

  • Synthesis of Pyrrolo[1,2-a]quinoxalines via an Electrochemical C(sp3)-H Functionalization. ResearchGate. Available at: [Link]

  • Synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrrole. ResearchGate. Available at: [Link]

  • Synthesis of Pyrrolo[1,2-a]quinoxalines via gold(I)-mediated cascade reactions. PubMed. Available at: [Link]

  • Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. Seoul National University. Available at: [Link]

  • Synthesis of pyrrolo[1,2-a]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination of sp 3 C–H bonds. RSC Publishing. Available at: [Link]

  • Copper‐catalyzed synthesis of pyrrolo[1,2‐a]quinoxalines. ResearchGate. Available at: [Link]

  • Synthetic pathway to prepare pyrrolo[1,2-a]quinoxaline derivatives... ResearchGate. Available at: [Link]

  • A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and the subsequent Pictet–Spengler cyclization reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of pyrrolo[1,2‐α]quinoxalines based on palladium‐catalysed... ResearchGate. Available at: [Link]

  • Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols | Request PDF. ResearchGate. Available at: [Link]

  • The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Synthesis of pyrrolo[1,2-a]quinoxalines via palladium-catalyzed reaction. ResearchGate. Available at: [Link]

  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. Available at: [Link]

  • Electrochemical Synthesis of Pyrrolo[1,2-a]quinoxalines by Cyclization of 2-(1H-pyrrol-1-yl)anilines and Alcohols. ResearchGate. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. Available at: [Link]

  • Scope of pyrrole [1,2‐a] quinoxaline derivatives. Reaction conditions:... ResearchGate. Available at: [Link]

  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. Available at: [Link]

  • Scope of pyrrolo[1,2-a]quinoxalines. Reagents and conditions: 1b–1o... ResearchGate. Available at: [Link]

  • Biological activities of pyrrolo[1,2‐a]quinoxalines. ResearchGate. Available at: [Link]

  • Green Synthesis of Pyrrolo[1,2-α]quinoxalines by Palladium-Catalyzed Transfer Hydrogenation with Nitriles as Carbon Synthons. ResearchGate. Available at: [Link]

  • Investigation on the substrate scope for the synthesis of pyrrolo[1,2‐a]quinoline derivatives. Reaction conditions. ResearchGate. Available at: [Link]

  • Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A. RSC Publishing. Available at: [Link]

  • Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review) | Request PDF. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Synthesis of Pyrrolo[1,2- c]quinazolines and Pyrrolo[2,1- a]isoquinolines and Antiplasmodial Evaluation. PubMed. Available at: [Link]

  • Synthesis of pyrrolo[1,2‐a]quinoxalines. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • General microwave-assisted protocols for the expedient synthesis of quinoxalines and heterocyclic pyrazines. ResearchGate. Available at: [Link]

  • Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. National Institutes of Health. Available at: [Link]

  • Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. Available at: [Link]

  • MW‐assisted synthesis of pyrrolo[1,2‐a] quinoxalinones via reduction cyclization. ResearchGate. Available at: [Link]

  • Synthesis of pyrrolo[1,2‐α]quinoxalines via Mo catalysis and possible... ResearchGate. Available at: [Link]

  • Synthesis of pyrrolo[1,2‐α]quinoxalines based on on a redox strategy... ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Anti-Inflammatory Response of Pyrrolo[1,2-a]quinoxaline Compounds In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the in vitro validation and comparative analysis of the anti-inflammatory properties of novel pyrrolo[1,2-a]quinoxaline compounds. Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing heterocyclic compounds recognized for their diverse and significant pharmacological activities, including anticancer, antimalarial, and potential anti-inflammatory effects.[1][2][3] This document moves beyond a simple recitation of protocols, offering insights into the causality behind experimental choices to ensure a robust and logical validation workflow.

Pillar 1: Establishing a Self-Validating In Vitro Inflammation Model

The foundation of any credible drug discovery effort is a reliable and reproducible biological model. For assessing anti-inflammatory activity, the lipopolysaccharide (LPS)-stimulated macrophage model is the undisputed industry standard.

Causality of Model Selection:

  • Biological Relevance: Macrophages are key players in the innate immune system. Their activation is a critical initiating event in the inflammatory cascade.

  • Inducible & Quantifiable Response: LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent and specific activator of Toll-like receptor 4 (TLR4) on macrophages.[4][5][6] This interaction triggers a well-characterized downstream signaling cascade, leading to a robust and measurable production of pro-inflammatory mediators.[5][7]

  • Accessibility & Reproducibility: Cell lines such as murine RAW 264.7 or human THP-1 (differentiated into a macrophage-like state with PMA) are commercially available, easy to culture, and provide a high degree of experimental reproducibility compared to primary cells.

The experimental journey is designed as a funnel, starting with broad screening for activity and cytotoxicity, followed by quantification of specific inflammatory markers, and culminating in the elucidation of the mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Quantification cluster_2 Phase 3: Mechanism of Action A Compound Library (Pyrrolo[1,2-a]quinoxalines) D Induce Inflammation (LPS) + Treat with Compounds A->D B RAW 264.7 Macrophages B->D C Assess Cytotoxicity (MTT Assay) D->C 24h E Screen for Efficacy (Griess Assay for NO) D->E 24h F Select 'Hit' Compounds (Low Toxicity, High Efficacy) E->F G Dose-Response Treatment of LPS-stimulated cells F->G H Quantify Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6, IL-1β) G->H I Select Most Potent Compounds H->I J Western Blot Analysis (NF-κB & MAPK Pathways) I->J

Caption: High-level experimental workflow for validating anti-inflammatory compounds.

Phase 1: Foundational Screening - Cytotoxicity and Nitric Oxide Inhibition

The primary objective of this phase is to identify which compounds possess anti-inflammatory activity at concentrations that are not toxic to the cells. A compound that kills cells will falsely appear anti-inflammatory simply because there are no viable cells left to produce inflammatory mediators.

Experimental Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is directly proportional to the number of living cells.[8][9]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-a]quinoxaline compounds and a vehicle control (e.g., 0.1% DMSO). Remove the old media and add 100 µL of fresh media containing the compounds to the cells.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9][10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

Experimental Protocol 2: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells as described above. After 24 hours, replace the media with fresh media containing the test compounds. After a 1-hour pre-treatment, add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Comparative Data Summary (Phase 1)

The results should be compiled to easily compare the therapeutic index of each compound. An ideal candidate has a high IC₅₀ (low cytotoxicity) and a low EC₅₀ (high potency for NO inhibition).

CompoundCytotoxicity IC₅₀ (µM)NO Inhibition EC₅₀ (µM)
PQX-001> 1005.2
PQX-00225.412.8
PQX-003> 10045.7
Dexamethasone (Control)> 1008.5

Phase 2: Quantifying the Attenuation of Pro-Inflammatory Cytokines

Compounds that pass the initial screening are further evaluated for their ability to inhibit the production of key pro-inflammatory cytokines, namely TNF-α, IL-6, and IL-1β. These proteins are central mediators of the inflammatory response.[4][12][13]

Experimental Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

The sandwich ELISA is the gold standard for accurately quantifying specific proteins in a complex solution like cell culture supernatant.[14]

Generalized Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants (collected from the same experiment as the Griess assay) and cytokine standards to the wells. Incubate for 2 hours at room temperature.[15]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours.[16]

  • Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will occur.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance at 450 nm.[17]

  • Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Comparative Data Summary (Phase 2)

This table presents the dose-dependent inhibitory effect of the lead compounds on cytokine production.

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
PQX-001 135 ± 4.142 ± 5.538 ± 3.9
588 ± 6.291 ± 7.385 ± 6.8
1095 ± 5.196 ± 4.992 ± 5.3
Dexamethasone 1090 ± 7.894 ± 6.588 ± 7.1

Phase 3: Unveiling the Mechanism of Action

The final and most insightful phase investigates how the lead compounds exert their anti-inflammatory effects by examining their impact on key intracellular signaling pathways.

Core Inflammatory Signaling Pathways
  • NF-κB Pathway: This is a master regulator of inflammatory gene expression.[12][18] In resting cells, the transcription factor NF-κB (a heterodimer of p50 and p65) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[19] Upon LPS stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of genes for TNF-α, IL-6, and other inflammatory mediators.[19][20][21]

  • MAPK Pathway: Mitogen-Activated Protein Kinases, particularly p38 and JNK, are also activated by LPS and play crucial roles in the stability of mRNA and the translation of inflammatory proteins like TNF-α.[22][23][24]

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates p_IkBa P-IκBα IkBa_p65->p_IkBa p65_nuc p65/p50 (Active) p_IkBa->p65_nuc Degrades, releasing p65 Nucleus Nucleus p65_nuc->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.
Experimental Protocol 4: Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, allowing us to measure the activation state of signaling pathways.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with LPS and the lead compounds for a shorter duration (e.g., 30-60 minutes) to capture peak signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels.

Comparative Data Summary (Phase 3)

This table summarizes the inhibitory effects on key signaling proteins. A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.

Compound (10 µM)p-IκBα / Total IκBα (Fold Change vs. LPS)p-p65 / Total p65 (Fold Change vs. LPS)p-p38 / Total p38 (Fold Change vs. LPS)
Vehicle + LPS1.001.001.00
PQX-001 + LPS0.15 ± 0.040.21 ± 0.050.95 ± 0.11
PQX-004 + LPS0.89 ± 0.090.91 ± 0.120.33 ± 0.06
Dexamethasone + LPS0.25 ± 0.060.30 ± 0.070.45 ± 0.08

Conclusion: Synthesizing a Comprehensive Profile

By systematically applying this three-phase validation framework, researchers can build a robust, data-driven profile for each pyrrolo[1,2-a]quinoxaline compound. The interpretation of the collective data allows for objective comparison:

  • Compound PQX-001 emerges as a highly promising candidate. It is non-toxic (>100 µM), potently inhibits the production of NO and pro-inflammatory cytokines, and its mechanism of action is clearly through the strong inhibition of the canonical NF-κB pathway.

  • Compound PQX-002 shows moderate efficacy but is limited by its higher cytotoxicity, suggesting a narrow therapeutic window.

  • Compound PQX-004 (hypothetical data) demonstrates a different mechanistic profile, primarily targeting the p38 MAPK pathway, making it an interesting alternative candidate or a tool for studying pathway-specific effects.

This guide provides a logical and self-validating pathway for assessing novel anti-inflammatory compounds, ensuring that decisions on lead candidate progression are based on scientifically sound and comprehensive in vitro evidence.

References

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (2023). European Journal of Medicinal Chemistry. [Link]

  • Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. (2021). Journal of Chemistry. [Link]

  • Biological activities of pyrrolo[1,2-a]quinoxalines. (2025). ResearchGate. [Link]

  • Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?. (n.d.). PMC. [Link]

  • Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... (n.d.). ResearchGate. [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). PMC. [Link]

  • NF-κB signaling in inflammation. (2012). Cold Spring Harbor Perspectives in Biology. [Link]

  • The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. (n.d.). PMC. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Frontiers in Pharmacology. [Link]

  • The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. (2021). Frontiers in Immunology. [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. [Link]

  • NF-κB. (n.d.). Wikipedia. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (n.d.). PMC. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). NCBI. [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers in Immunology. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways. (n.d.). PubMed Central. [Link]

  • Synthesis, Antimalarial Activity, and Molecular Modeling of New Pyrrolo[1,2-a]quinoxalines... (2020). ACS Publications. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Taylor & Francis Online. [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. (2023). PubMed. [Link]

  • Molecular Mechanisms of Lipopolysaccharide (LPS) Induced Inflammation in an Immortalized Ovine Luteal Endothelial Cell Line (OLENDO). (2021). MDPI. [Link]

  • Mitogen-activated Protein Kinases in Inflammation. (n.d.). KoreaMed Synapse. [Link]

  • An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... (n.d.). ResearchGate. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PMC. [Link]

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  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (n.d.). ScienceDirect. [Link]

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  • Detection of lipopolysaccharide induced inflammatory responses in RAW264.7 macrophages using atomic force microscope. (n.d.). Semantic Scholar. [Link]

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A Comparative Guide to the Physicochemical Properties of Ring-Opening Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrrolo[1,2-a]quinoxaline scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] These tricyclic systems have demonstrated a wide array of biological activities, including potent inhibition of Bruton's tyrosine kinase (BTK), making them attractive candidates for the development of novel therapeutics for B-cell malignancies and autoimmune disorders.[1][4] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are dictated by the molecule's physicochemical properties.

This guide provides an in-depth comparison of the key physicochemical properties of the parent pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold and its ring-opened derivatives. We will explore how the strategic cleavage of the central lactam ring can modulate aqueous solubility, lipophilicity (LogP), and ionization constants (pKa)—critical parameters that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This analysis is grounded in established chemical principles and supported by detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

The Strategic Imperative of Ring-Opening: A Physicochemical Perspective

The this compound core, while often conferring desirable biological activity, can present challenges in terms of drug-like properties. The rigid, planar nature of the tricyclic system can contribute to poor aqueous solubility, a common hurdle in drug development that can limit oral bioavailability. Ring-opening strategies, such as the hydrolysis of the lactam amide bond, offer a rational approach to overcoming these limitations by introducing greater conformational flexibility and polar functional groups.

Here, we will consider the parent this compound (Compound A ) and its corresponding ring-opened derivative, 2-(1H-pyrrol-1-yl)phenylacetic acid (Compound B ), which would result from the hydrolysis of the lactam ring.

cluster_0 This compound (Compound A) cluster_1 Ring-Opened Derivative (Compound B) Compound A Compound A Compound B Compound B Compound A->Compound B Ring-Opening (e.g., Hydrolysis)

Caption: Chemical structures of the parent this compound and its ring-opened derivative.

Comparative Analysis of Physicochemical Properties

The transformation from a rigid tricyclic lactam to a more flexible acyclic carboxylic acid derivative induces significant shifts in key physicochemical parameters. The following table provides a comparative summary of the predicted properties for our model compounds.

Physicochemical PropertyThis compound (Parent)Ring-Opened Derivative (Acyclic)Rationale for Predicted Difference
Aqueous Solubility LowHighThe introduction of a carboxylic acid and an amino group in the ring-opened structure significantly increases polarity and the potential for hydrogen bonding with water, thereby enhancing aqueous solubility.
Lipophilicity (LogP) HighLowThe increased polarity from the newly introduced carboxyl and amino functionalities in the ring-opened derivative leads to a lower octanol-water partition coefficient (LogP), indicating reduced lipophilicity.
Ionization (pKa) Weakly basic/neutralAmphoteric (Acidic and Basic)The parent compound has a weakly basic nitrogen in the quinoxaline ring. The ring-opened derivative possesses a carboxylic acid group (acidic pKa) and an amino group (basic pKa), making it amphoteric.

Experimental Protocols for Physicochemical Property Determination

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the experimental determination of aqueous solubility, LogP, and pKa.

Aqueous Solubility: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery to quickly assess the solubility of compounds.[5][6]

start Start: Compound in DMSO Stock dispense Dispense stock solution into microtiter plate start->dispense add_buffer Add aqueous buffer (e.g., PBS) dispense->add_buffer incubate Incubate with shaking add_buffer->incubate measure Measure turbidity/precipitate formation incubate->measure analyze Analyze data to determine kinetic solubility measure->analyze end End: Kinetic Solubility Value analyze->end

Caption: Workflow for the kinetic solubility assay.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: To a separate 96-well plate, add phosphate-buffered saline (PBS, pH 7.4).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Lipophilicity: HPLC-Based LogP Determination

The determination of the octanol-water partition coefficient (LogP) is crucial for predicting a compound's membrane permeability and overall distribution. A common and reliable method involves High-Performance Liquid Chromatography (HPLC).[5]

start Start: Compound and LogP Standards prepare_mobile_phase Prepare mobile phase (e.g., Methanol/Water) start->prepare_mobile_phase run_sample Inject test compound start->run_sample run_standards Inject LogP standards onto reversed-phase HPLC column prepare_mobile_phase->run_standards generate_curve Generate calibration curve (Retention Time vs. LogP) run_standards->generate_curve calculate_logp Calculate LogP from the calibration curve generate_curve->calculate_logp determine_rt Determine retention time of the test compound run_sample->determine_rt determine_rt->calculate_logp end End: LogP Value calculate_logp->end

Caption: Workflow for HPLC-based LogP determination.

Detailed Protocol:

  • System Preparation: Use a reversed-phase HPLC system with a C18 column. The mobile phase is typically a mixture of methanol and water, run isocratically.

  • Calibration Standards: Prepare a set of standard compounds with known LogP values that span the expected range of the test compound.

  • Standard Analysis: Inject each standard compound and record its retention time.

  • Calibration Curve: Plot the logarithm of the retention time (log k') versus the known LogP values of the standards to generate a linear calibration curve.

  • Sample Analysis: Prepare a solution of the test compound in the mobile phase and inject it into the HPLC system under the same conditions as the standards.

  • LogP Calculation: Determine the retention time of the test compound and use the calibration curve to calculate its LogP value.

Ionization Constant: Potentiometric Titration for pKa Determination

The pKa value(s) of a compound are critical for understanding its charge state at different physiological pHs, which influences its solubility, permeability, and target binding. Potentiometric titration is a classic and accurate method for pKa determination.[7]

start Start: Compound Solution prepare_solution Prepare a dilute solution of the compound in water or a co-solvent start->prepare_solution calibrate_ph Calibrate the pH meter with standard buffers prepare_solution->calibrate_ph titrate Titrate the solution with a standardized acid or base calibrate_ph->titrate record_ph Record the pH after each addition of titrant titrate->record_ph plot_curve Plot the titration curve (pH vs. volume of titrant) record_ph->plot_curve determine_pka Determine the pKa from the half-equivalence point plot_curve->determine_pka end End: pKa Value(s) determine_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Prepare a solution of the test compound at a known concentration (e.g., 1-10 mM) in a suitable solvent, typically water or a co-solvent system if solubility is low.

  • pH Meter Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Setup: Place the compound solution in a thermostated vessel with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), adding small, precise volumes of the titrant.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the first derivative of the titration curve.

Conclusion

The strategic modification of the this compound scaffold through ring-opening presents a powerful tool for medicinal chemists to fine-tune the physicochemical properties of this important class of compounds. The introduction of polar functional groups and increased conformational flexibility in the ring-opened derivatives can lead to significant improvements in aqueous solubility and a reduction in lipophilicity, which are often desirable for enhancing the drug-like characteristics of a molecule.

This guide provides a framework for understanding and predicting these changes, as well as the experimental means to quantify them. By integrating these physicochemical considerations early in the drug discovery process, researchers can more effectively navigate the complex path from a biologically active hit to a clinically successful drug candidate.

References

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Safety Operating Guide

A Guide to the Safe Disposal of Pyrrolo[1,2-a]quinoxalin-4(5H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like pyrrolo[1,2-a]quinoxalin-4(5H)-one is critical. The potent biological activity of such compounds, including their role as kinase inhibitors, necessitates a rigorous approach not only to their application but also to their disposal.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Principle: Hazard Assessment in the Absence of a Specific Safety Data Sheet (SDS)
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[5] This is not merely a procedural step but a critical barrier to prevent accidental exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.

  • Lab Coat: A full-length laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. All handling of the solid compound should ideally be done in a chemical fume hood.[3]

Waste Segregation: Preventing Unwanted Reactions

Proper segregation of waste is a cornerstone of laboratory safety.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions. For this compound, the following segregation protocol should be followed:

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is known. For example, do not mix with strong oxidizing acids.[7]

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as containing chemical contamination.[7]

Waste Collection and Labeling: Clarity is Key

All waste must be collected in containers that are in good condition, compatible with the waste, and have a secure lid.[5][8] The labeling of these containers is a critical regulatory requirement and a vital communication tool for all laboratory personnel and waste handlers.

Each waste container must be labeled with:

  • The words "Hazardous Waste" .[9]

  • The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.

  • An indication of the hazards (e.g., "Potentially Toxic," "Irritant").

  • The date on which the first drop of waste was added to the container (accumulation start date).[8]

Storage of Hazardous Waste: The Satellite Accumulation Area (SAA)

Designate a specific area in your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[10] This area should be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel.

  • Away from sinks or floor drains.[7]

  • Equipped with secondary containment, such as a spill tray, to contain any potential leaks.[8]

Waste containers must be kept closed at all times, except when adding waste.[11]

Disposal Protocol: A Step-by-Step Workflow

The following table summarizes the key steps for the proper disposal of this compound.

StepActionRationale
1. Assessment Treat this compound as a hazardous chemical due to the lack of a specific SDS.Ensures a high level of safety and compliance with laboratory safety standards.
2. PPE Wear appropriate PPE, including gloves, eye protection, and a lab coat.Minimizes the risk of personal exposure to a biologically active compound.
3. Segregation Segregate solid, liquid, and sharps waste into separate, compatible containers.Prevents potentially hazardous chemical reactions from occurring in the waste container.
4. Labeling Clearly label each waste container with "Hazardous Waste" and the full chemical name.Provides clear identification of the waste for safe handling and disposal.
5. Storage Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment.Ensures safe and compliant temporary storage of hazardous waste.
6. Disposal Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.Guarantees that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[12]
The Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of waste containing this compound.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_collection Collect and Label start Waste Generated (this compound) solid Solid Waste (e.g., powder, contaminated gloves) start->solid liquid Liquid Waste (e.g., solutions, rinsates) start->liquid sharps Sharps Waste (e.g., contaminated needles) start->sharps collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps storage Store in Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Contact EHS for Pickup by Licensed Hazardous Waste Vendor storage->disposal

Caption: Decision workflow for the disposal of this compound waste.

Final Disposal Methods

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[11] The final disposal of this chemical waste will be handled by a licensed hazardous waste disposal company and will likely involve high-temperature incineration to ensure its complete destruction.[5]

By adhering to these procedures, you contribute to a safe and sustainable research environment, building a foundation of trust in our collective commitment to responsible chemical handling.

References

  • Hazardous Waste Disposal Guide - Research Areas . Dartmouth Policy Portal.

  • Hazardous Waste Disposal for Research Institutions . Hazardous Waste Disposal.

  • Hazardous Waste Disposal Guide . Research Safety - Northwestern University.

  • Chemical and Hazardous Waste . Harvard Environmental Health and Safety.

  • OSHA Compliance For Laboratories . US Bio-Clean.

  • H&S Section 6: Hazardous Materials Recycling & Disposal . College of Chemistry, University of California, Berkeley.

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A Senior Application Scientist's Guide to the Safe Handling of Pyrrolo[1,2-a]quinoxalin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like pyrrolo[1,2-a]quinoxalin-4(5H)-one is foundational to therapeutic innovation. This compound and its derivatives have shown promise as selective Sirt6 activators and non-covalent Bruton's tyrosine kinase (BTK) inhibitors, marking them as significant molecules in the pursuit of treatments for cancer, inflammation, and infectious diseases.[1][2][3] However, the very novelty that makes these compounds promising also necessitates a rigorous and proactive approach to safety. The development of new pharmaceuticals is an inherently high-risk endeavor, and ensuring the safety of laboratory personnel is paramount to the successful translation of these molecules from the bench to potential clinical applications.[4][5]

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to provide procedural, step-by-step guidance, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build a deep trust with our scientific community by providing value that extends beyond the product itself, ensuring that groundbreaking research can be conducted with the highest standards of safety.

The Precautionary Principle: Acknowledging the Unknown

Given that this compound is a novel compound, comprehensive toxicological data is not yet available. Therefore, we must operate under the precautionary principle, treating the compound as potentially hazardous. This means assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially cause respiratory irritation.[6][7][8] This conservative approach is critical in the early stages of drug discovery and development, where the full safety profile of a compound is still under investigation.[9][10][11]

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is even considered, proper engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood.[12][13] This is crucial to prevent the inhalation of any fine powders or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6][13] The atmosphere should be regularly checked to ensure safe working conditions are maintained.[14]

  • Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.[12]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling this compound. The selection of appropriate PPE is determined by a thorough hazard and risk assessment.[15][16]

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesDouble-gloving with nitrile gloves is highly recommended. Inspect gloves for any signs of damage before each use. Change gloves immediately if contamination is suspected.[12][13][15]
Eyes Safety goggles with side shieldsMust meet ANSI Z87.1 standards.[15] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[15][17]
Body Flame-resistant laboratory coatThe lab coat should be fully buttoned to provide maximum coverage and have fitted wristbands.[16][18]
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.[17][18]
Respiratory Not typically required with proper fume hood useIf a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[18][19]
Donning and Doffing PPE: A Critical Procedure

Incorrectly removing PPE can lead to exposure. The following workflow should be strictly followed.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Wash Hands don2 Don Lab Coat don1->don2 don3 Don Safety Goggles don2->don3 don4 Don First Pair of Gloves don3->don4 don5 Don Second Pair of Gloves don4->don5 doff1 Remove Outer Gloves doff2 Remove Lab Coat doff1->doff2 doff3 Remove Safety Goggles doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

A standardized operational plan is essential for minimizing exposure and preventing contamination.[12]

  • Preparation: Before starting work, ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and readily accessible within the fume hood. An emergency eyewash station and safety shower must be easily accessible.[12]

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.[12]

    • Use a micro-spatula for handling the solid to avoid creating dust.[12]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[12]

  • During Reaction:

    • Keep all reaction vessels clearly labeled and sealed when not in use.[12]

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

    • Remove and dispose of contaminated PPE in the designated waste container.[12]

    • Always wash hands with soap and water after handling.[14]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and correct response is critical.

Spill Response Workflow

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large Spill (Contact EHS) assess->large_spill Large don_ppe Don Appropriate PPE (Respirator if needed) small_spill->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Area from Perimeter Inward contain->cleanup dispose Place Waste in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate end Spill Cleaned decontaminate->end

Caption: Step-by-step workflow for responding to a chemical spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[20]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should read "Hazardous Organic Solid Waste" and list "this compound" as a constituent.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled "Hazardous Organic Liquid Waste" container. Do not mix with incompatible waste streams.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[12] Never dispose of this chemical down the drain.[12]

Conclusion: Fostering a Culture of Safety

The responsible handling of novel compounds like this compound is a shared responsibility. By integrating these safety protocols into your daily laboratory practices, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. A strong safety culture is the bedrock of innovative and impactful science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.